Product packaging for 2-Methoxypentanoic acid(Cat. No.:CAS No. 54623-61-9; 66018-26-6)

2-Methoxypentanoic acid

Cat. No.: B2868719
CAS No.: 54623-61-9; 66018-26-6
M. Wt: 132.159
InChI Key: ZWKQYTCYQWWVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxypentanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B2868719 2-Methoxypentanoic acid CAS No. 54623-61-9; 66018-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-5(9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKQYTCYQWWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxypentanoic Acid (CAS 66018-26-6)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Methoxypentanoic acid, a chiral carboxylic acid of interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its chemical properties, synthesis, analytical characterization, and safe handling. The structure of this guide is tailored to present the information logically, moving from fundamental properties to practical methodologies and future outlook.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of pentanoic acid (also known as valeric acid) featuring a methoxy group at the alpha-position (carbon-2). This substitution introduces a chiral center, making the molecule a valuable building block for stereospecific synthesis. Its chemical identity and key physical properties are summarized below.

PropertyValueSource
CAS Number 66018-26-6[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCC(C(=O)O)OC[1][2]
InChI Key ZWKQYTCYQWWVQJ-UHFFFAOYSA-N[1]
Physical Form Liquid
Purity (Typical) ≥95% - 98%[3]
Predicted Spectroscopic Signatures
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton (O-H) in the 10-12 ppm range.[5] The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.3-3.8 ppm. The proton on the alpha-carbon (C2) would be a multiplet, shifted downfield by the adjacent oxygen and carbonyl group. The remaining propyl chain protons would appear as multiplets in the upfield region (approx. 0.9-1.7 ppm).[6]

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 175-185 ppm region.[6] The alpha-carbon, bonded to the methoxy group, would also be downfield. The methoxy carbon itself would resonate around 50-60 ppm. The carbons of the propyl chain would be found in the more shielded, upfield region of the spectrum.

  • Infrared (IR) Spectroscopy : The IR spectrum should be dominated by two characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which often overlaps the C-H stretching region.[5] A strong, sharp carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids.[5]

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) may be observed at m/z = 132. Fragmentation patterns would likely involve the loss of the methoxy group (-31 amu) or the carboxyl group (-45 amu).

Synthesis Methodologies: Pathways and Protocols

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are detailed protocols for common synthetic routes.

cluster_0 Synthetic Pathways to this compound start1 Methyl 2-Methoxypentanoate product This compound start1->product Saponification (KOH, H₂O/MeOH) start2 2-Bromopentanoic Acid start2->product Nucleophilic Substitution (1. NaOMe 2. Acidic Workup)

Caption: Key synthetic routes to this compound.

Protocol: Saponification of Methyl 2-Methoxypentanoate

This is a straightforward and high-yielding method involving the hydrolysis of the corresponding methyl ester. The causality behind this choice is the robust and well-understood nature of ester hydrolysis under basic conditions, which is often quantitative.

Methodology:

  • Dissolution: Dissolve methyl 2-methoxypentanoate in a 1:1 mixture of methanol and water in an appropriately sized round-bottom flask equipped with a magnetic stirrer.

  • Saponification: Add a solution of potassium hydroxide (KOH) (approximately 2 molar equivalents) in water to the flask. The reaction is mildly exothermic.[7]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl).[7] Vigorous stirring is essential.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.[7] Further purification can be achieved by distillation if necessary.

Protocol: Nucleophilic Substitution of 2-Bromopentanoic Acid

This method builds the target molecule by displacing a halide from an α-halo acid, a classic transformation in organic synthesis. The use of sodium methoxide provides the required methoxy nucleophile.

Methodology:

  • Alkoxide Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide. Alternatively, use commercially available sodium methoxide.

  • Nucleophilic Substitution: Add 2-Bromopentanoic acid to the sodium methoxide solution. The reaction mixture is then heated to reflux for several hours (4-8 hours) to ensure complete substitution.

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of water. The methanol is removed via rotary evaporation.

  • Acidification and Extraction: The aqueous residue is acidified with a strong acid (e.g., H₂SO₄ or HCl) and extracted with an organic solvent as described in Protocol 2.1 (steps 5-7).[3]

Analytical Characterization Workflow

Validating the identity and purity of the synthesized this compound is critical. A multi-step analytical workflow ensures a comprehensive characterization of the final product.

cluster_1 Analytical Workflow sample Synthesized Product gcms Purity & MW Confirmation (GC-MS) sample->gcms nmr Structural Elucidation (¹H & ¹³C NMR) gcms->nmr ir Functional Group ID (IR Spectroscopy) nmr->ir final Confirmed Structure & Purity >95% ir->final

Caption: Standard workflow for analytical characterization.

Methodology:

  • Chromatographic Purity Assessment (GC-MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

    • Instrumentation: Employ a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[8]

    • Analysis: A single major peak in the chromatogram indicates high purity. The mass spectrum associated with this peak should show a molecular ion corresponding to the molecular weight of the product (132.16 g/mol ) and predictable fragmentation patterns. This step serves as a self-validating system by simultaneously confirming molecular weight and assessing purity.

  • Structural Confirmation (NMR Spectroscopy):

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Interpretation: Confirm the presence of all expected proton and carbon signals as predicted in Section 1.1. The integration of the proton signals should correspond to the number of protons in each environment. This provides unambiguous evidence of the molecular structure.

  • Functional Group Verification (IR Spectroscopy):

    • Sample Preparation: Place a drop of the neat liquid sample on the crystal of an FTIR spectrometer with an ATR attachment.[4]

    • Analysis: Record the spectrum and verify the presence of the characteristic broad O-H stretch and the sharp C=O stretch for the carboxylic acid, confirming the primary functional group.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification: [1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions: [10]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Applications and Research Outlook

While specific, large-scale industrial applications for this compound are not widely documented, its molecular structure makes it a compound of significant interest for research and development, particularly in medicinal chemistry and organic synthesis.

  • Chiral Building Block: As a chiral α-substituted carboxylic acid, it serves as a valuable synthon. The stereocenter at the C2 position can be used to introduce stereospecificity in the synthesis of more complex molecules, which is a critical aspect of modern drug design.

  • Pharmaceutical Intermediate: The combination of a carboxylic acid and a methoxy group provides two distinct points for chemical modification. This duality allows it to be incorporated into larger molecular scaffolds during the synthesis of biologically active compounds.[2]

  • Fragment-Based Drug Discovery: In the context of fragment-based screening, small molecules like this compound can be used to probe the binding pockets of biological targets, with subsequent optimization efforts building upon this core structure.

The future utility of this compound will likely be driven by its successful incorporation into novel synthetic pathways for high-value targets. Further research into its own potential biological activities, though currently unexplored, may also reveal new avenues for its application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17775524, this compound.
  • LookChem (n.d.). This compound.
  • Organic Syntheses (n.d.). (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid.
  • Google Patents (n.d.). CA1191861A - Preparation of 2-methoxyalkanoic acids.
  • U.S. Environmental Protection Agency (2021). Analytical Method Summaries.
  • Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching.
  • COCONUT (2024). 3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-1-methyl-propoxy]tetrahydropyran-2-yl]methoxy]pentanoic acid.
  • Chemistry LibreTexts (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Agency for Toxic Substances and Disease Registry (n.d.). 6. Analytical Methods.
  • YouTube (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • Google Patents (n.d.). CN101979372B - Preparation method of methoxyacetic acid.
  • MDPI (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
  • National Center for Biotechnology Information (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.

Sources

A Technical Guide to the Structural Elucidation of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. For chiral molecules such as 2-methoxypentanoic acid, this process is particularly critical, as stereochemistry often dictates biological activity and toxicological profiles. This in-depth guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound (C₆H₁₂O₃). We move beyond a simple listing of procedures to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. This document serves as a practical guide for researchers and scientists, detailing the synergistic use of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) techniques to build a cohesive and self-validating structural argument. Furthermore, we address the crucial aspect of stereochemical determination through chiral High-Performance Liquid Chromatography (HPLC).

Foundational Analysis: From Formula to Functionality

Before engaging advanced spectroscopic methods, a foundational analysis provides the initial constraints for the structural puzzle.

Molecular Formula and Degree of Unsaturation

The first step is confirming the molecular formula. This compound has a confirmed molecular formula of C₆H₁₂O₃, corresponding to a molecular weight of approximately 132.16 g/mol .[1][2] High-resolution mass spectrometry can verify the exact mass to be 132.0786 Da, consistent with this formula.[1]

From the molecular formula, we calculate the Degree of Unsaturation (DBE), an essential first clue about the structure.

  • DBE Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DBE = 6 - (12/2) - 0 + 0 + 1 = 1

A DBE of 1 indicates the presence of either one double bond or one ring structure within the molecule. This single degree of unsaturation is a critical piece of information that will be explained by subsequent spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound provides immediate and definitive evidence for the carboxylic acid moiety, which accounts for the calculated degree of unsaturation.

Key Expected IR Absorptions:

Wavenumber (cm⁻¹)BondVibration TypeSignificance
~2500-3300 (broad)O-HStretchA very broad and characteristic signal indicative of the hydrogen-bonded hydroxyl group of a carboxylic acid.[3][4] Its breadth is a hallmark of carboxylic acid dimers.
~2960, 2875C-H (sp³)StretchConfirms the presence of an aliphatic carbon backbone.
~1710 (strong)C=OStretchA strong, sharp absorption confirming the carbonyl group. Its position is characteristic of a saturated aliphatic carboxylic acid.[3][5]
~1200-1300C-OStretchCorresponds to the C-O single bond stretching vibrations from both the carboxylic acid and the ether linkage.[5]

Interpretation: The simultaneous presence of the extremely broad O-H stretch and the intense C=O stretch at ~1710 cm⁻¹ is conclusive evidence for a carboxylic acid functional group.[3] This immediately accounts for the DBE of 1 and two of the three oxygen atoms in the molecular formula. The remaining structural question is the arrangement of the C₅H₁₁ alkyl chain and the methoxy (-OCH₃) group.

Protocol 1: Acquiring a High-Quality IR Spectrum

  • Sample Preparation: Ensure the sample is free of water and solvent. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is ideal.

  • ATR-FTIR:

    • Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of this compound onto the crystal, ensuring full coverage.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Mapping the Molecular Framework

Mass spectrometry provides the precise molecular weight and crucial connectivity information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to unequivocally confirm the elemental composition.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Expected Result: In negative ion mode, the expected [M-H]⁻ ion would have an exact mass of 131.07141 Da. In positive ion mode, the [M+Na]⁺ adduct would be observed at 155.06786 Da.[6] The confirmation of this exact mass validates the C₆H₁₂O₃ formula.

Electron Ionization (EI) Fragmentation Analysis

EI-MS involves a high-energy ionization that causes predictable fragmentation of the molecule, providing a structural fingerprint.

Key Expected Fragments for this compound:

m/zIon StructureLossSignificance
132[C₆H₁₂O₃]⁺•(Molecular Ion)Confirms the molecular weight of the compound.
101[C₅H₉O₂]⁺•OCH₃ (31 Da)Loss of the methoxy radical is a common fragmentation pathway for methyl ethers, indicating its presence.
87[C₅H₁₁O]⁺•COOH (45 Da)Loss of the carboxyl radical confirms the carboxylic acid group.
73[CH(OCH₃)COOH]⁺••C₃H₇ (Propyl radical, 43 Da)Results from α-cleavage at the C2-C3 bond. This is a highly diagnostic peak for a 2-substituted acid.
45[COOH]⁺C₅H₁₁O• (87 Da)The characteristic carboxonium ion.

Interpretation: The fragment at m/z 73 is particularly informative. Its presence strongly suggests that the methoxy group and the carboxyl group are attached to the same carbon (C2), and that this carbon is attached to a propyl chain.

M [C₆H₁₂O₃]⁺• m/z = 132 F101 [M - •OCH₃]⁺ m/z = 101 M->F101 - •OCH₃ F87 [M - •COOH]⁺ m/z = 87 M->F87 - •COOH F73 [CH(OCH₃)COOH]⁺• m/z = 73 M->F73 - •C₃H₇

Caption: Key EI-MS fragmentation pathways for this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) is common. To do this, react a small sample with a silylating agent like BSTFA.[7]

  • Injection: Inject 1 µL of the derivatized or neat sample into the GC inlet at a temperature of ~250°C.

  • Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from ~50°C to 280°C to ensure elution.

  • Ionization: Use a standard electron energy of 70 eV for ionization in the MS source.

  • Detection: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every carbon and hydrogen atom. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique signals are expected.

Predicted ¹³C Chemical Shifts and Assignments:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (-C OOH)~178The deshielded environment of a carbonyl carbon in a carboxylic acid.
C2 (-C H(OCH₃)-)~82Carbon attached to two electronegative oxygen atoms is significantly deshielded.
C5 (-OC H₃)~58Typical chemical shift for a methoxy group carbon.
C3 (-C H₂-)~34Aliphatic carbon adjacent to the electron-withdrawing C2 center.
C4 (-C H₂-)~19Standard aliphatic methylene carbon.
C6 (C H₃-)~14Standard aliphatic methyl carbon, the most shielded in the molecule.
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data and Assignments:

ProtonsIntegrationMultiplicityPredicted Chemical Shift (ppm)Assignment Rationale
H-a1Hbroad singlet~11.0The acidic proton of the carboxylic acid; its signal is often broad and disappears upon D₂O exchange.[3]
H-c1Htriplet (t)~3.8The methine proton on C2 is deshielded by both the carboxyl and ether oxygens. It is split by the two H-d protons.
H-b3Hsinglet (s)~3.4The three equivalent protons of the methoxy group have no adjacent proton neighbors, resulting in a singlet.
H-d2Hmultiplet (m)~1.7Protons on C3, split by H-c and H-e.
H-e2Hsextet~1.5Protons on C4, split by H-d and H-f.
H-f3Htriplet (t)~0.9Protons of the terminal methyl group, split by the two H-e protons.
2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments like COSY and HSQC are essential to self-validate the assignments and prove the connectivity.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled (typically on adjacent carbons). For this compound, the COSY spectrum would show a correlation trail from the H-f triplet (0.9 ppm) to the H-e sextet (1.5 ppm), then to the H-d multiplet (1.7 ppm), and finally to the H-c triplet (3.8 ppm), confirming the entire pentanoic acid backbone. The methoxy singlet (H-b) and the carboxylic acid proton (H-a) would show no correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It would confirm, for example, that the proton at 3.8 ppm (H-c) is attached to the carbon at ~82 ppm (C2).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is the final piece of the puzzle. A key correlation would be observed between the methoxy protons (H-b, ~3.4 ppm) and the C2 carbon (~82 ppm), definitively placing the methoxy group at the 2-position.

cluster_nmr NMR Elucidation Workflow HNMR ¹H NMR (Proton Environments & Splitting) COSY COSY (H-H Connectivity) HNMR->COSY HSQC HSQC (Direct C-H Attachment) HNMR->HSQC CNMR ¹³C NMR (Carbon Environments) CNMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Structure Definitive Structure HMBC->Structure

Caption: A logical workflow for structural confirmation using 2D NMR.

Protocol 3: Acquiring and Assigning NMR Spectra

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H Spectrum: Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from -1 to 13 ppm.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width from 0 to 200 ppm is standard.

  • COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) experiment.

  • HSQC Spectrum: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

  • HMBC Spectrum: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 8-10 Hz).

  • Assignment: Use the HSQC to assign protonated carbons. Use COSY to trace out the spin systems. Use HMBC to connect the spin systems and place quaternary carbons and heteroatoms.

Chiral Analysis: Resolving the Enantiomers

The confirmed structure possesses a stereocenter at C2. It is crucial to determine if the sample is a racemic mixture or a single enantiomer. Chiral HPLC is the gold standard for this analysis.[8]

Methodology: Indirect Chiral Resolution

While direct separation on a chiral stationary phase (CSP) is possible, an indirect method is often robust and highly reliable.[9] This involves derivatizing the racemic carboxylic acid with a single-enantiomer chiral agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.[10][11]

Racemate (R)-Acid + (S)-Acid (Racemic Mixture) Reagent +(S)-Amine (Chiral Derivatizing Agent) Racemate->Reagent Diastereomers (R,S)-Amide + (S,S)-Amide (Diastereomeric Mixture) Reagent->Diastereomers HPLC Standard Achiral HPLC Separation Diastereomers->HPLC Peaks Two Separated Peaks (Quantifiable) HPLC->Peaks

Caption: Workflow for indirect chiral analysis via diastereomer formation.

Protocol 4: Indirect Chiral HPLC Separation

  • Derivatization: In a vial, dissolve the this compound sample in a dry, aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., EDC) and a chiral amine of known stereochemistry (e.g., (S)-(-)-1-phenylethylamine). Let the reaction proceed to completion to form the diastereomeric amides.

  • HPLC System: Use a standard reverse-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a typical starting point.

  • Analysis: Inject the reaction mixture. The two diastereomers should elute at different retention times. The ratio of their peak areas corresponds to the enantiomeric ratio of the original acid sample. A 50:50 area ratio indicates a racemic mixture.

Conclusion: A Synthesized, Self-Validating Result

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from orthogonal analytical methods.

  • IR spectroscopy confirmed the presence of a carboxylic acid.

  • Mass spectrometry confirmed the molecular weight and provided key fragmentation data, strongly suggesting the C2 substitution pattern.

  • 1D and 2D NMR spectroscopy provided the definitive, unambiguous map of the C-H framework, confirming the connectivity of the propyl chain, the carboxyl group, and the methoxy group at the C2 position.

  • Chiral HPLC provides the means to resolve and quantify the enantiomers, completing the full structural and stereochemical description.

This systematic, multi-faceted approach ensures a high degree of confidence in the final structure, a requirement of utmost importance in the fields of chemical synthesis, materials science, and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17775524, this compound.
  • LookChem (n.d.). This compound.
  • YouTube (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry.
  • LCGC International (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Organic Syntheses (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.
  • PubChemLite (2025). This compound (C6H12O3).
  • Study.com (n.d.). Carboxylic Acid | Structure, Formula & Formation.
  • Wikipedia (n.d.). Chiral analysis.
  • ResearchGate (n.d.). Structural elucidation of the carboxylic acids and derivatives from...
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642231, (+)-2-Methylpentanoic acid.
  • Human Metabolome Database (2012). Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580).
  • Chemistry LibreTexts (2023). 20.2 Structure and Properties of Carboxylic Acids.
  • Chemistry LibreTexts (2022). 4.2.3: Structure and Properties of Carboxylic Acids.
  • Google Patents (n.d.). CA1191861A - Preparation of 2-methoxyalkanoic acids.
  • Organic Syntheses (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid.
  • NIST (n.d.). Pentanoic acid, 2-methyl-.
  • Science Skool! (n.d.). Infrared Spectroscopy.
  • The Royal Society of Chemistry (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742).
  • NP-MRD (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265).
  • NIST (n.d.). 2-Methylpropanoic acid, TMS derivative.
  • NIST (n.d.). Benzoic acid, 2-methoxy-.
  • Doc Brown's Chemistry (n.d.). mass spectrum of 2-methylpropanoic acid.
  • Doc Brown's Chemistry (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
  • YouTube (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry).
  • ResearchGate (n.d.). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Alkoxycarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxycarboxylic acids represent a fascinating class of organic compounds characterized by a carboxylic acid moiety and an alkoxy group at the alpha-position. This unique structural arrangement imparts a distinct set of physicochemical properties that are of significant interest in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. The interplay between the electron-withdrawing nature of the carboxylic acid, the electronic and steric effects of the alkoxy substituent, and the potential for both intermolecular and intramolecular hydrogen bonding governs their behavior in both bulk and solution.

In drug development, the incorporation of a 2-alkoxycarboxylic acid motif can profoundly influence a molecule's polarity, acidity, and ability to interact with biological targets. Understanding these properties is therefore paramount for the rational design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the core physical properties of 2-alkoxycarboxylic acids, offering both theoretical insights and practical experimental guidance for their characterization.

Molecular Structure and Intermolecular Forces

The fundamental structure of a 2-alkoxycarboxylic acid, R-O-CH(R')-COOH, dictates its physical behavior. The presence of both a hydrogen bond donor (-COOH) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) allows for the formation of strong intermolecular hydrogen bonds. In the pure state, carboxylic acids are well-known to form dimeric structures through hydrogen bonding between their carboxyl groups.[1][2] This dimerization effectively doubles the molecular weight, leading to significantly higher boiling points compared to other functional groups of similar mass.[2][3]

The 2-alkoxy group introduces an additional layer of complexity. The ether oxygen can participate in hydrogen bonding, and the alkyl chain of the alkoxy group contributes to van der Waals forces. The size and branching of this alkyl chain (R) as well as the substituent on the alpha-carbon (R') will influence the overall steric hindrance and the efficiency of molecular packing in the solid state.

Boiling and Melting Points: A Homologous Perspective

The boiling and melting points of 2-alkoxycarboxylic acids are primarily governed by the strength of intermolecular forces. As with other homologous series, an increase in molecular weight generally leads to higher boiling points due to increased van der Waals interactions.[4][5]

Boiling Point Trends

For a homologous series of straight-chain 2-alkoxyacetic acids (where R' is hydrogen), the boiling point steadily increases with the length of the alkoxy alkyl chain. This trend is a direct consequence of the increasing strength of London dispersion forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Methoxyacetic acidC₃H₆O₃90.08202-204[6][7]
2-Ethoxyacetic acidC₄H₈O₃104.10206-208[8]
2-Propoxyacetic acidC₅H₁₀O₃118.13224.3[9]
2-Butoxyacetic acidC₆H₁₂O₃132.16108[10]

Note: Some boiling points are reported at reduced pressure. Where available, the atmospheric pressure boiling point is provided.

Melting Point Trends
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Methoxyacetic acidC₃H₆O₃90.087-9[6][7]
2-Ethoxyacetic acidC₄H₈O₃104.10-
2-Propoxyacetic acidC₅H₁₀O₃118.13-46[9]
2-Butoxyacetic acidC₆H₁₂O₃132.16108[10]

Solubility Profile

The solubility of 2-alkoxycarboxylic acids is a function of the balance between the polar carboxylic acid and ether functionalities and the nonpolar alkyl chains.

  • Water Solubility : The lower members of the series, such as 2-methoxyacetic acid and 2-ethoxyacetic acid, are freely soluble in water.[6][8] This is due to their ability to form strong hydrogen bonds with water molecules via both the carboxyl group and the ether oxygen. As the length of the alkoxy alkyl chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[1]

  • Organic Solvent Solubility : 2-Alkoxycarboxylic acids are generally soluble in polar organic solvents such as alcohols and ethers.[6][9] Their solubility in nonpolar solvents like hexane is expected to increase with the length of the alkoxy chain.

Acidity and pKa Values: The Inductive Effect of the Alkoxy Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carboxylic acid moiety stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa).[12]

The oxygen atom of the alkoxy group is more electronegative than carbon, and it exerts an electron-withdrawing inductive effect (-I effect) on the alpha-carbon. This effect helps to delocalize the negative charge of the carboxylate anion, making the 2-alkoxycarboxylic acid more acidic than its unsubstituted counterpart, acetic acid (pKa ≈ 4.76).

The pKa values for the initial members of the 2-alkoxyacetic acid series demonstrate this increased acidity.

CompoundpKa
Acetic acid4.76
2-Methoxyacetic acid3.57[13]
2-Ethoxyacetic acid3.65 (at 18°C)[9]
2-Propoxyacetic acid3.55 (Predicted)[9]
2-Butoxyacetic acid3.55 (Predicted)[10]

Interestingly, the pKa values for the 2-alkoxyacetic acids shown above are quite similar, suggesting that the inductive effect of the alkoxy group does not change significantly with the increasing length of the alkyl chain beyond the methoxy group.

The Role of Intramolecular Hydrogen Bonding

The presence of the alkoxy group at the 2-position allows for the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, forming a five-membered ring.[4][14]

Caption: Intramolecular hydrogen bond in a 2-alkoxycarboxylic acid.

This intramolecular hydrogen bond can influence the molecule's conformation and its physical properties. By stabilizing the syn-conformation of the carboxylic acid, it can affect the acidity.[15] The formation of an intramolecular hydrogen bond can increase the acidity by polarizing the O-H bond of the carboxylic acid, making the proton more easily ionizable.[11] However, it can also compete with the formation of intermolecular hydrogen-bonded dimers, which could potentially lower the boiling point relative to what would be expected based on molecular weight alone. The extent of intramolecular hydrogen bonding will depend on the solvent and temperature.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-alkoxycarboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of a 2-alkoxycarboxylic acid is characterized by several key absorption bands:

  • O-H Stretch : A very broad and strong absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[1][16]

  • C-H Stretch : Absorptions in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the alkyl groups.

  • C=O Stretch : A strong, sharp absorption band for the carbonyl group, typically appearing in the range of 1760-1690 cm⁻¹.[17][18] For saturated, dimeric carboxylic acids, this peak is often observed around 1710 cm⁻¹.[16]

  • C-O Stretch : The spectrum will contain C-O stretching vibrations from both the carboxylic acid and the ether linkage. The C-O stretch of the carboxylic acid is typically found between 1320-1210 cm⁻¹, while the ether C-O stretch appears in the 1150-1085 cm⁻¹ region.[17][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH) : A broad singlet appearing far downfield, typically in the range of 10-13 ppm. The chemical shift is concentration and solvent dependent.

  • Alpha-Proton (-O-CH-COOH) : The proton on the carbon adjacent to the carboxyl group and the ether oxygen is deshielded and typically appears as a singlet or multiplet in the range of 3.5-4.5 ppm.

  • Alkoxy Group Protons : The chemical shifts of the protons on the alkoxy group will depend on their proximity to the ether oxygen. The protons on the carbon directly attached to the ether oxygen (-O-CH₂-R) will be the most deshielded, typically appearing in the 3.3-4.0 ppm range.

¹³C NMR:

  • Carbonyl Carbon (-COOH) : The carbonyl carbon signal is found in the downfield region of the spectrum, typically between 170-185 ppm.[20]

  • Alpha-Carbon (-O-CH-COOH) : The carbon atom attached to both the carboxyl group and the ether oxygen is deshielded and its signal appears in the range of 65-75 ppm.

  • Alkoxy Group Carbons : The carbons of the alkoxy group will have chemical shifts characteristic of ethers, with the carbon bonded to the oxygen appearing in the 60-80 ppm range.

Experimental Protocols

Synthesis of 2-Alkoxycarboxylic Acids via Williamson Ether Synthesis

A common and versatile method for the synthesis of 2-alkoxycarboxylic acids is the Williamson ether synthesis.[21][22] This reaction involves the nucleophilic substitution of a halide from an α-haloacetic acid or its ester by an alkoxide.

Williamson_Ether_Synthesis cluster_0 Step 1: Formation of Alkoxide cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Hydrolysis Alcohol R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Sodium Alkoxide) Alcohol->Alkoxide + Base Base Base (e.g., NaH, NaOH) Alkoxy_Ester R-O-CH₂-COOR' (2-Alkoxyacetate) Alkoxide->Alkoxy_Ester + α-Haloacetate Haloacetate Cl-CH₂-COOR' (α-Haloacetate) Alkoxy_Acid R-O-CH₂-COOH (2-Alkoxycarboxylic Acid) Alkoxy_Ester->Alkoxy_Acid 1. NaOH, H₂O 2. H₃O⁺

Sources

discovery and isolation of monomethoxyalkanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Monomethoxyalkanoic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

Monomethoxyalkanoic acids represent a unique class of lipids characterized by a single methoxy group along their aliphatic chain. While less common than their hydroxy or unsaturated counterparts, their presence in various biological systems and their potential as biomarkers and therapeutic agents necessitate a thorough understanding of their discovery, isolation, and structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed in the study of these fascinating molecules. We delve into the historical context of their discovery, detail modern isolation and purification strategies rooted in advanced chromatography, and present a guide to their definitive structural characterization using mass spectrometry and nuclear magnetic resonance spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of identifying and working with monomethoxyalkanoic acids.

Introduction: The Emergence of Monomethoxyalkanoic Acids

Fatty acids are fundamental to biology, serving as structural components of membranes, energy storage molecules, and signaling mediators.[1] Their functional diversity is largely dictated by modifications to their hydrocarbon chain, such as double bonds, hydroxyl groups, or branching. Monomethoxyalkanoic acids are a specialized subclass where a hydroxyl group is replaced by a methoxy (-OCH₃) ether linkage.

The initial discovery of these compounds was not a singular event but rather an outcome of the increasing sophistication of lipid analysis in complex biological matrices, particularly from microbial sources like bacteria and fungi. Their biological significance is an area of active research, with potential roles in modulating membrane fluidity, participating in cell signaling pathways, and serving as precursors for more complex lipids.[2][3] For drug development professionals, the unique physicochemical properties imparted by the methoxy group—increased lipophilicity and metabolic stability compared to a hydroxyl group—make them intriguing scaffolds for medicinal chemistry.

This guide provides the scientific underpinnings and practical methodologies required to confidently isolate and identify these molecules.

Isolation and Purification: A Strategic Approach

The successful isolation of monomethoxyalkanoic acids from a complex biological matrix is a multi-step process that hinges on exploiting their unique physicochemical properties. The general workflow involves crude lipid extraction followed by sequential chromatographic purification.

Step 1: Total Lipid Extraction

The primary goal is to efficiently extract all lipids, including the target methoxy acids, from the aqueous cellular environment. The choice of solvent system is critical.

  • Folch or Bligh-Dyer Methods: These classic methods, using chloroform/methanol mixtures, remain the gold standard for exhaustive lipid extraction from tissues or cell pellets. The principle relies on creating a biphasic system where lipids are partitioned into the chloroform layer, separating them from polar metabolites in the aqueous methanol layer.

Protocol 1: General Purpose Lipid Extraction

  • Homogenization: Homogenize the biological sample (e.g., 1g of cell paste) in a 20 mL mixture of Chloroform:Methanol (2:1, v/v).

  • Agitation: Agitate the mixture vigorously for 20-30 minutes at room temperature to ensure thorough lipid solubilization.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or PBS) to the homogenate. Vortex briefly and centrifuge at low speed (e.g., 2000 x g for 10 minutes) to facilitate phase separation.

  • Collection: Carefully collect the lower chloroform phase, which contains the total lipid extract, using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen gas to prevent oxidation. Store the dried extract at -20°C or -80°C until further processing.

Step 2: Chromatographic Purification

With a total lipid extract in hand, the next challenge is to isolate the monomethoxyalkanoic acids from a myriad of other lipid classes (phospholipids, triglycerides, sterols, etc.). This is achieved through a combination of chromatographic techniques.

Adsorption Chromatography (Silica Gel)

This technique separates compounds based on polarity.[4] The stationary phase (silica gel) is highly polar, retaining polar molecules more strongly. Non-polar compounds elute first with non-polar mobile phases (e.g., hexane), and progressively more polar solvents (e.g., ethyl acetate, methanol) are used to elute more polar compounds.

  • Causality: Free carboxylic acids are quite polar and can bind irreversibly to silica. Therefore, it is standard practice to first convert all carboxylic acids in the mixture to their methyl esters (Fatty Acid Methyl Esters, FAMEs) using a reagent like BF₃-Methanol. The methoxy group of the target compound is slightly less polar than a hydroxyl group, allowing for fine separation from hydroxy fatty acids. The FAME of a monomethoxyalkanoic acid will be significantly less polar than phospholipids but more polar than triglycerides or sterol esters.

High-Performance Liquid Chromatography (HPLC)

For final purification and isolation of isomers, reversed-phase HPLC is the method of choice.[4][5]

  • Principle: In reversed-phase HPLC, the stationary phase (e.g., C8 or C18) is non-polar, and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). Separation is based on hydrophobicity; more non-polar (lipophilic) compounds are retained longer on the column.[6]

  • Application: This technique excels at separating fatty acids based on chain length and the position of functional groups. The elution order is determined by the molecule's overall hydrophobicity. A methoxy group's position can subtly alter the molecule's interaction with the C18 stationary phase, sometimes enabling the separation of positional isomers.[5]

Table 1: Comparison of Core Isolation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction Differential solubility in immiscible liquids.High recovery of total lipids; well-established protocols.Non-selective; co-extracts many unwanted compounds.
Silica Gel Chromatography Separation by polarity.[4]High capacity; good for initial class separation; cost-effective.Requires derivatization to esters; lower resolution for isomers.
Reversed-Phase HPLC Separation by hydrophobicity.[5]High resolution, capable of separating isomers; excellent for final purification.Lower sample capacity; requires specialized equipment; can be time-consuming.
Workflow for Isolation & Purification

The logical flow from raw sample to a purified fraction is illustrated below.

G cluster_extraction Extraction cluster_derivatization Derivatization cluster_purification Purification Sample Biological Sample (e.g., Bacterial Pellet) Extraction Total Lipid Extraction (Folch Method) Sample->Extraction Deriv Esterification to FAMEs (BF₃-Methanol) Extraction->Deriv Crude Lipid Extract Silica Silica Gel Column (Class Separation) Deriv->Silica Total FAMEs HPLC Reversed-Phase HPLC (Isomer Separation) Silica->HPLC Pure Purified Monomethoxy- alkanoate Methyl Ester HPLC->Pure Isolated Fraction

Caption: Overall workflow for the isolation of monomethoxyalkanoic acids.

Structural Characterization: The Definitive Proof

Once a compound is isolated, its exact chemical structure must be determined. For monomethoxyalkanoic acids, this involves confirming the chain length, the presence of the methoxy group, and, most importantly, its precise location on the alkyl chain. A combination of mass spectrometry and NMR spectroscopy provides an unambiguous solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of fatty acid analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.[6] As fatty acids themselves are not volatile enough for GC, they must first be derivatized, typically to their FAMEs.[7]

  • Electron Ionization (EI): In the mass spectrometer, high-energy electrons bombard the FAME molecules, causing them to fragment in a predictable manner. The resulting fragmentation pattern is a "fingerprint" that reveals the molecule's structure.

  • Locating the Methoxy Group: The key to identifying the methoxy group's position lies in analyzing the fragments around it. The C-C bonds adjacent to the carbon bearing the methoxy group are prone to cleavage. For example, in the mass spectrum of a methyl 10-methoxyoctadecanoate, characteristic ions will be formed from cleavage on either side of C-10. Specialized derivatives, such as dimethyloxazoline (DMOX) derivatives, are even more effective as they produce a clearer fragmentation pattern that allows for unambiguous localization of functional groups.[8]

Protocol 2: Derivatization to FAMEs for GC-MS Analysis

  • Sample Prep: Place the dried lipid extract or purified fraction (approx. 1-2 mg) in a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Collection: Allow the layers to separate. The upper hexane layer contains the FAMEs. Transfer this layer to a clean vial for GC-MS injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an invaluable tool for structural confirmation.[9]

  • ¹H NMR: The proton spectrum will show a sharp singlet peak around 3.3-3.4 ppm, which is highly characteristic of the three protons of the methoxy group (-OCH₃). Additionally, the single proton on the carbon attached to the methoxy group (-CH-OCH₃) will appear as a multiplet, with a chemical shift dependent on its position in the chain.[10]

  • ¹³C NMR: The carbon spectrum provides complementary information. A distinct peak around 56-58 ppm corresponds to the methoxy carbon (-OCH₃). The carbon atom to which it is attached (-CH-OCH₃) will also have a characteristic chemical shift (typically 75-85 ppm), which is significantly downfield from other methylene (-CH₂-) carbons in the chain (20-35 ppm).[10]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to piece the structure together. For instance, an HMBC experiment can show a correlation between the methoxy group's protons and the carbon atom they are attached to, providing definitive proof of the methoxy group's location.[10]

Workflow for Structural Characterization

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Input Purified Unknown (as Methyl Ester) GCMS GC-MS Analysis Input->GCMS H1 ¹H NMR Input->H1 C13 ¹³C NMR Input->C13 Frag Analyze Fragmentation Pattern GCMS->Frag Hypothesis Hypothesize Position of -OCH₃ Group Frag->Hypothesis TwoD 2D NMR (HMBC, HSQC) H1->TwoD C13->TwoD Confirmation Confirm Connectivity & Position TwoD->Confirmation Result Unambiguous Structure Hypothesis->Result Confirmation->Result

Caption: Logic flow for the structural characterization of an isolated compound.

Table 2: Comparison of Core Characterization Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
GC-MS Molecular weight, chain length, position of methoxy group via fragmentation.High sensitivity (ng-pg level); excellent for complex mixtures; established libraries.Destructive technique; derivatization required.[7]
NMR Spectroscopy Complete chemical structure, connectivity of all atoms, stereochemistry.Non-destructive; provides unambiguous structural proof.Lower sensitivity (mg-µg level); requires pure sample; complex data interpretation.[9]

Conclusion and Future Outlook

The study of monomethoxyalkanoic acids, from their initial discovery in complex lipidomes to their unambiguous identification, showcases the power of modern analytical chemistry. The strategic combination of selective extraction, multi-modal chromatography, and high-resolution spectroscopy provides a robust framework for their isolation and characterization. While GC-MS remains a sensitive and high-throughput method for initial identification, the structural certainty afforded by NMR is indispensable for novel compounds.

Future advancements will likely focus on enhancing the sensitivity of LC-MS methods to detect and quantify these lipids directly in biological fluids without extensive purification, and the application of advanced NMR techniques to resolve complex isomeric mixtures. As our understanding of the "lipidome" expands, the methodologies detailed in this guide will remain fundamental for any researcher, scientist, or drug developer venturing into the analysis of these and other modified fatty acids.

References

  • Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21.
  • Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-155.
  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.).
  • Litchfield, C., Isbell, A. F., & Reiser, R. (1962). The analysis of cis-trans fatty acid isomers using gas-liquid chromatography. Journal of the American Oil Chemists' Society, 39(7), 330-335.
  • Moody, A. T., & Cwiertny, D. M. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
  • Cermak, S. C., & Evangelista, R. L. (2018). Separation of Fatty Acid Dimethyl Esters on an Ionic Liquid Gas Chromatographic Column. Journal of the American Oil Chemists' Society, 95(12), 1515-1524.
  • Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek.
  • Acids: Derivatiz
  • Characterizing Fatty Acids with advanced multinuclear NMR methods. (2018). Magritek.
  • Moody, A. T., & Cwiertny, D. M. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
  • Li, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4416.
  • Derivatization. (2023). Chemistry LibreTexts.
  • Thomas, M. J., et al. (1993). Carbon-specific detection of H-2 enrichment in long-chain fatty-acids by C-13-NMR. Analytical Biochemistry, 213(2), 301-304.
  • NMR. (2019). AOCS.
  • Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives. (n.d.).
  • Mass spectrometry methods for structural determination and analysis of f
  • Tu, C., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Frontiers in Physiology, 7, 199.
  • Wang, L., et al. (2022). Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. Marine Drugs, 20(1), 59.
  • Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. (n.d.). Pearson.
  • Fernández-Marcos, C., et al. (2023). Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters. Marine Drugs, 21(6), 346.
  • Asymmetric synthesis of alpha-amino acids: preparation and alkylation of monocyclic iminolactones derived from alpha-methyl trans-cinnamaldehyde. (1999). PubMed.
  • A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. (1991). PubMed.
  • Procedures for the isolation and quantification of the intermediates of the mevalonic acid p
  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
  • Understanding Amino Acids: Biological Significance and Health Implications. (n.d.).
  • Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube.
  • Mass spectrometry characterisation of fatty acids from metabolically engineered soybean seeds. (n.d.).
  • Bartl, F., et al. (2022).
  • Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). (n.d.).
  • The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosom
  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PubMed.
  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. (2022). MDPI.

Sources

The Latent Therapeutic Potential of 2-Methoxypentanoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Opportunity in Underexplored Chemical Space

In the vast landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. While significant attention has been given to complex heterocyclic systems, the therapeutic potential of simpler, functionalized aliphatic compounds often remains underexplored. This technical guide delves into the prospective biological activities of a fascinating, yet sparsely studied, class of molecules: 2-methoxypentanoic acid derivatives .

For the researcher, scientist, and drug development professional, this document serves not as a definitive encyclopedia, but as a well-reasoned roadmap for investigation. Due to the limited direct research on this specific class of compounds, this guide will provide a comprehensive framework built upon established principles of medicinal chemistry, leveraging data from structurally analogous molecules to postulate potential biological activities, mechanisms of action, and robust experimental workflows for their validation. Our objective is to illuminate the untapped potential of these derivatives and provide the scientific community with the foundational knowledge to pioneer their exploration.

The Molecular Architecture: Synthesis of this compound and its Derivatives

The journey into the biological evaluation of any compound class begins with its synthesis. This compound, a chiral carboxylic acid, serves as the foundational scaffold. Its derivatives, primarily esters and amides, can be readily prepared through standard organic chemistry transformations.[1][2][3][] The presence of the methoxy group at the α-position to the carbonyl is a key structural feature that is anticipated to influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthesis of this compound

The synthesis of the parent acid can be achieved through various established methods, with the Williamson ether synthesis being a common approach. This typically involves the deprotonation of a 2-hydroxypentanoic acid ester followed by reaction with an alkylating agent like methyl iodide. Subsequent hydrolysis of the ester yields the desired this compound.

Derivatization Pathways: Crafting Esters and Amides

The carboxylic acid moiety of this compound is a versatile handle for derivatization.

  • Esterification: The synthesis of 2-methoxypentanoate esters can be accomplished through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base provides another route.[]

  • Amidation: The formation of 2-methoxypentanamides can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide.[3][] Direct coupling methods using reagents like dicyclohexylcarbodiimide (DCC) or other modern coupling agents also provide an efficient route to the amide bond.[2]

The following diagram illustrates the general synthetic pathways for preparing esters and amides of this compound.

Synthesis_of_Derivatives parent_acid This compound ester 2-Methoxypentanoate Ester parent_acid->ester Alcohol, Acid Catalyst (Fischer Esterification) amide 2-Methoxypentanamide parent_acid->amide Amine, Coupling Agent (e.g., DCC) acyl_chloride Acyl Chloride Intermediate parent_acid->acyl_chloride SOCl2 or (COCl)2 acyl_chloride->amide Primary or Secondary Amine Antimicrobial_Screening synthesis Synthesize a library of This compound esters and amides mic_determination Determine Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi synthesis->mic_determination mbc_mfc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc mechanism_studies Mechanism of Action Studies: - Membrane permeabilization assays - Electron microscopy mbc_mfc->mechanism_studies toxicity_assays In vitro toxicity assays (e.g., hemolysis assay) mbc_mfc->toxicity_assays

Caption: A stepwise workflow for evaluating the antimicrobial and antifungal potential.

Detailed Protocol for MIC Determination:

  • Prepare Inoculum: Culture bacterial or fungal strains overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 10^5 CFU/mL).

  • Prepare Compound Dilutions: Serially dilute the test compounds in a 96-well microtiter plate.

  • Inoculate Plates: Add the standardized inoculum to each well of the microtiter plate.

  • Incubate: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Cytotoxicity and Anticancer Activity Screening

Anticancer_Screening synthesis Synthesize a library of This compound esters and amides cell_viability Screen for cytotoxicity against a panel of cancer cell lines (e.g., MTT, MTS assays) synthesis->cell_viability ic50 Determine IC50 values for the most active compounds cell_viability->ic50 apoptosis_assays Apoptosis Assays: - Annexin V/PI staining - Caspase activity assays ic50->apoptosis_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism_studies Further Mechanistic Studies: - Western blotting for key apoptotic and cell cycle proteins apoptosis_assays->mechanism_studies cell_cycle->mechanism_studies

Caption: A comprehensive workflow for assessing anticancer potential.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of this compound derivatives offers a rich opportunity for SAR studies. By systematically modifying the ester and amide substituents, it will be possible to elucidate the structural requirements for each biological activity.

  • For Antimicrobial Activity: Varying the lipophilicity of the ester alkyl chain or the amide substituent is likely to have a significant impact on membrane disruption. The introduction of aromatic or heterocyclic moieties on the amide nitrogen could lead to more specific interactions with microbial targets.

  • For Anticancer Activity: The nature of the substituents will be crucial for target recognition. For example, incorporating groups capable of hydrogen bonding or forming specific hydrophobic interactions could enhance binding to the active site of a target enzyme or protein.

  • For Enzyme Inhibition: A focused library of derivatives with diverse functionalities should be screened against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes) to identify potential lead compounds.

Conclusion: A Call to Exploration

The derivatives of this compound represent a largely uncharted territory in medicinal chemistry. This technical guide, by synthesizing information from related compound classes, has laid out a compelling, evidence-based rationale for their investigation. The straightforward synthesis, coupled with the potential for a diverse range of biological activities, makes this an attractive area for researchers seeking to develop novel therapeutic agents. The systematic execution of the proposed experimental workflows will be instrumental in validating these hypotheses and potentially uncovering new lead compounds for the treatment of infectious diseases, cancer, and other conditions. The scientific community is encouraged to embark on this exciting journey of discovery.

References

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024).
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). (n.d.). PubMed. [Link]
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Structure–activity relationship of the tested compounds against the tested enzymes. (n.d.).
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024).
  • Cytotoxicity of compounds on different cell lines. (n.d.).
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol
  • Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor. (2016).
  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).
  • A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line. (2017). PubMed. [Link]
  • ß-Hydroxy-ß-Arylalkanoic Acids And Their Biological Activity | Request PDF. (n.d.).
  • ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. | Request PDF. (2024).
  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). SciSpace. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.).

Sources

Chiral α-Methoxy Acids: A Technical Guide to Stereochemical Determination and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral α-methoxy acids, particularly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), have become indispensable tools in modern organic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of these versatile molecules. Beyond their celebrated role in the determination of absolute stereochemistry and enantiomeric excess through Mosher's ester analysis, this guide explores their utility as chiral building blocks in asymmetric synthesis and their relevance in the development of pharmaceuticals and advanced materials. Detailed experimental protocols, mechanistic insights, and visual diagrams are provided to offer a practical and field-proven resource for leveraging the unique properties of chiral α-methoxy acids in a variety of research and development settings.

Introduction: The Significance of Chirality and the Rise of α-Methoxy Acids

Chirality is a fundamental property of molecules that has profound implications in chemistry, biology, and materials science. The "handedness" of a molecule can dictate its biological activity, with enantiomers often exhibiting vastly different pharmacological effects.[1] Consequently, the ability to determine the absolute configuration of chiral molecules and to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry.[2]

Chiral α-methoxy acids emerged as powerful tools for stereochemical analysis with the pioneering work of Harry S. Mosher, who introduced α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a chiral derivatizing agent.[3] The unique structural features of MTPA, including the absence of an α-proton which prevents racemization, have made it a widely used reagent for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[3] This guide delves into the principles and practical applications of this and other chiral α-methoxy acids.

Determination of Absolute Configuration and Enantiomeric Excess: The Mosher's Ester/Amide Analysis

The most prominent application of chiral α-methoxy acids is in the determination of the absolute configuration and enantiomeric excess of chiral secondary alcohols and amines through a technique known as Mosher's ester (or amide) analysis.[4] This method relies on the formation of diastereomeric esters or amides by reacting the chiral substrate with both enantiomers of a chiral α-methoxy acid, typically MTPA (Mosher's acid).[4]

The Underlying Principle: Anisotropic Effects in NMR Spectroscopy

The core principle of Mosher's analysis lies in the anisotropic effect of the phenyl group of the MTPA moiety in the resulting diastereomeric esters or amides. In the most stable conformation, the substituents at the chiral center of the alcohol or amine orient themselves differently with respect to the phenyl ring in the two diastereomers. This differential spatial arrangement leads to distinct shielding and deshielding effects on the protons of the substrate, resulting in measurable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum.[4]

Mosher_Principle cluster_R (R)-Alcohol + (R)-MTPA cluster_S (R)-Alcohol + (S)-MTPA R_Alcohol Chiral Alcohol (R-enantiomer) R_Ester Diastereomer 1 (R,R-ester) R_Alcohol->R_Ester Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester NMR ¹H NMR Analysis R_Ester->NMR S_MTPA (S)-MTPA-Cl S_Ester Diastereomer 2 (R,S-ester) S_MTPA->S_Ester S_Ester->NMR R_Alcohol2 Chiral Alcohol (R-enantiomer) R_Alcohol2->S_Ester Reacts with Delta_delta Δδ (δS - δR) Analysis NMR->Delta_delta Comparison of spectra Conclusion Conclusion Delta_delta->Conclusion Assigns Absolute Configuration

By analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration of the original alcohol or amine can be deduced. A positive Δδ value for a particular proton indicates that it is more shielded in the (S)-MTPA ester, while a negative value signifies greater shielding in the (R)-MTPA ester.

Experimental Protocol: A Step-by-Step Guide to Mosher's Ester Analysis

The successful application of Mosher's analysis hinges on careful experimental execution. The following protocol provides a general guideline for the preparation of Mosher's esters and their analysis by NMR.

Materials:

  • Chiral alcohol or amine (1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve the chiral alcohol or amine in anhydrous DCM.

    • Add a slight excess of anhydrous pyridine.

    • Add a slight excess of (R)-MTPA-Cl.

    • Seal the tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).

  • Preparation of the (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in CDCl₃.

    • Carefully assign the proton signals for the substrate moiety in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Based on the established conformational model of Mosher's esters, assign the absolute configuration of the chiral center.

Table 1: Representative Data from a Mosher's Ester Analysis

Proton Assignmentδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-1'3.253.15-0.10
H-2'a1.801.95+0.15
H-2'b1.651.85+0.20
OMe3.503.51+0.01

Note: The signs of the Δδ values are used to determine the spatial arrangement of the substituents around the chiral center.

Mosher_Analysis_Workflow cluster_reactions Diastereomer Formation start Chiral Alcohol/Amine react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Ester react_R->ester_R ester_S (S)-MTPA Ester react_S->ester_S nmr ¹H NMR Spectroscopy ester_R->nmr ester_S->nmr analysis Calculate Δδ = δS - δR nmr->analysis conclusion Determine Absolute Configuration analysis->conclusion

Chiral α-Methoxy Acids as Building Blocks in Asymmetric Synthesis

Beyond their role as analytical reagents, chiral α-methoxy acids are valuable chiral building blocks, or "synthons," in asymmetric synthesis.[2] Their pre-defined stereochemistry can be incorporated into larger, more complex molecules, providing an efficient route to enantiomerically pure products.

Incorporation into Bioactive Molecules

The α-methoxy acid moiety is a structural feature in some biologically active compounds. For instance, the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) containing an α-aryl acetic acid scaffold can utilize chiral α-methoxy acids as starting materials or key intermediates.[5] The methoxy group can be a crucial element for biological activity or can be a precursor to other functional groups.

Asymmetric Synthesis of α-Hydroxy and α-Amino Acids

Chiral α-methoxy acids can serve as precursors for the synthesis of other valuable chiral molecules, such as α-hydroxy and α-amino acids. The methoxy group can be cleaved or transformed under specific conditions to yield the desired functionality while retaining the stereochemical integrity of the α-carbon.

Applications in Drug Development

The importance of chirality in drug design cannot be overstated, as the two enantiomers of a drug can have different pharmacokinetic and pharmacodynamic properties.[2] Chiral α-methoxy acids contribute to drug development in several ways:

  • Stereochemical Assignment of Drug Candidates: Mosher's analysis is frequently employed to determine the absolute configuration of new drug candidates and their metabolites, which is a regulatory requirement.

  • Chiral Intermediates: As mentioned, these acids serve as chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs).[6]

  • Intrinsic Biological Activity: Some derivatives of α-methoxyphenylacetic acid have been investigated for their own potential biological activities, including anti-inflammatory and analgesic effects.[4]

Emerging Applications in Materials Science

The unique chiral structure of α-methoxy acids also lends itself to applications in materials science, particularly in the development of chiral polymers and liquid crystals.

Chiral Monomers for Polymer Synthesis

Chiral α-methoxy acids can be functionalized and used as monomers in polymerization reactions to create chiral polymers. These polymers can exhibit unique properties, such as the ability to recognize and separate other chiral molecules, making them useful in chiral chromatography and sensing applications.

Chiral Dopants in Liquid Crystals

Chiral molecules can be added as "dopants" to nematic liquid crystals to induce a helical twist, forming a chiral nematic (or cholesteric) phase. Chiral α-methoxy acid derivatives, with their well-defined stereochemistry and rigid phenyl group, have potential as chiral dopants for applications in liquid crystal displays (LCDs) and optical sensors.

Conclusion and Future Outlook

Chiral α-methoxy acids, exemplified by the venerable Mosher's acid, have firmly established their importance as indispensable tools for stereochemical analysis. The robustness and reliability of Mosher's method ensure its continued use in academic and industrial research. Furthermore, the expanding applications of these molecules as chiral building blocks in asymmetric synthesis, their relevance in drug discovery and development, and their emerging potential in materials science highlight their versatility. Future research will likely focus on the development of new α-methoxy acid derivatives with enhanced properties for specific applications, as well as the exploration of their utility in novel synthetic methodologies and advanced materials.

References

  • Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Wikipedia. (2023, October 27). Chiral derivatizing agent. In Wikipedia.
  • MySkinRecipes. (n.d.). (R)-(-)-alpha-Methoxyphenylacetic acid.
  • PubChem. (n.d.). (R)-(-)-alpha-methoxyphenylacetic acid.
  • Semantic Scholar. (1970). Methoxy-.alpha.-trifluoromethylphenylacetic acid. Configuration by asymmetric synthesis.
  • ACS Publications. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters.
  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis.
  • MySkinRecipes. (n.d.). (R)-(-)-alpha-Methoxyphenylacetic acid.
  • HMDB. (n.d.). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072).
  • ResearchGate. (n.d.). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures.
  • Semantic Scholar. (1961). The Synthesis of α-Methoxyarylacetic Acids from the Base-catalyzed Condensation of Arylaldehydes with Bromoform and Methanol. Studies of Aldehyde Reactivities.
  • NIH. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.
  • MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products.
  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print.
  • Buchler GmbH. (n.d.). Chiral Ligands.
  • Synfacts. (2025). Enantioselective Synthesis of Unnatural Polar Amino Acids.
  • ResearchGate. (2025). Stereoselective synthesis of alpha-alkyl-alpha-hydroxylphenylacetic acid Part (I): asymmetric alkylation of (S)-mandelic acid.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Methoxypentanoic acid, a chemical that requires careful management in a laboratory setting. As a Senior Application Scientist, the following information is curated to ensure that scientific advancement does not come at the cost of personal safety or environmental integrity.

Section 1: Understanding the Compound - Physicochemical Properties and Hazard Identification

This compound (CAS No: 66018-26-6) is a carboxylic acid with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol .[1] While specific toxicological data is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is classified as a corrosive and an irritant.[1]

Key Hazard Information:

PropertyValue/ClassificationSource
GHS Pictograms Danger[1]
Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Hazard Classes Skin Irritation (Category 2)Eye Damage (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3)[1]

The primary hazards associated with this compound stem from its corrosive nature, a common characteristic of many carboxylic acids.[2] Concentrated acids can be strongly corrosive to all body tissues, with particularly severe effects on the eyes and skin.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE) - A Self-Validating System of Protection

To mitigate the risks associated with handling this compound, a stringent protocol for exposure control and the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following measures are designed to create a self-validating system of safety, where each step reinforces the overall protection of the handler.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred environment to minimize the inhalation of any vapors or mists.[4][5] The ventilation system should be regularly inspected to ensure it is functioning correctly.

  • Emergency Equipment: Readily accessible emergency eyewash stations and safety showers are critical in any area where this compound is handled.[4][6] All laboratory personnel must be trained on their location and proper use.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential.[5][8] Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[8] Gloves must be inspected for any signs of degradation or perforation before each use.[9]

    • Protective Clothing: A chemical-resistant apron or a lab coat should be worn to protect against spills.[3][8] For larger quantities or higher-risk procedures, chemical-resistant coveralls may be necessary.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10][11] A written respiratory protection program should be in place in such scenarios.[10]

PPE_Workflow cluster_0 Pre-Handling Safety Check cluster_1 Handling Protocol cluster_2 Post-Handling Start Assess Task Risk Ventilation Verify Fume Hood Operation Start->Ventilation Emergency Locate Eyewash/Shower Ventilation->Emergency PPE_Check Inspect PPE for Integrity Emergency->PPE_Check Don_PPE Don Appropriate PPE PPE_Check->Don_PPE Handle Handle this compound Don_PPE->Handle Dispose Dispose of Waste Properly Handle->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End Procedure Complete Wash->End

Caption: A logical workflow for ensuring personal safety before, during, and after handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of this compound.

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[12]

  • Minimize Spills: Pour liquids carefully and slowly to avoid splashing.[4] Using a funnel is recommended.

  • Dilution: When diluting, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in areas where the chemical is used.[13]

Storage Requirements
  • Containers: Store in tightly closed, corrosion-resistant containers.[12][4] Ensure containers are properly labeled with the chemical name and hazard warnings.[14]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[12][10]

  • Segregation: It is crucial to segregate this compound from incompatible materials.

    • Separate from bases.[15]

    • Separate from oxidizing agents.[14]

    • Separate from chemicals that can generate toxic gases upon contact, such as cyanides and sulfides.[15]

    • Organic acids should be stored separately from mineral acids.[14][15]

  • Shelving: Store on shelves below eye level to minimize the risk of dropping and splashing.[15] Metal shelves should be avoided due to the risk of corrosion; wooden or corrosion-resistant cabinets are preferable.[2][3] Use secondary containment trays to catch any potential leaks.[15]

Storage_Protocol cluster_storage Chemical Storage Area cluster_incompatible Incompatible Materials (Store Separately) cluster_acid This compound Storage Storage_Cabinet Corrosion-Resistant Cabinet Bases Bases Oxidizers Oxidizing Agents Cyanides Cyanides/Sulfides Mineral_Acids Mineral Acids Acid_Container Tightly Closed, Labeled Container Secondary_Containment Secondary Containment Tray Acid_Container->Secondary_Containment Secondary_Containment->Storage_Cabinet

Caption: A diagram illustrating the correct segregation and storage protocol for this compound.

Section 4: Emergency Procedures - Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[12]

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels.

  • Neutralize: For small spills, cautiously neutralize the residue with a suitable agent like sodium bicarbonate.

  • Collect and Dispose: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12] Consult local, state, and federal regulations for proper disposal procedures.[12][10]

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[12]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[12]

References

  • 2-Amino-5-methoxypentanoic acid hydrochloride - AK Scientific, Inc. (n.d.).
  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. (2024, July 19).
  • Working Safely with Corrosives Meeting Kit - Safety OnDemand – ICW Group. (n.d.).
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
  • This compound | C6H12O3 | CID 17775524 - PubChem - NIH. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 8).
  • Handling Corrosive Substances in the Workplace - Storemasta Blog. (2023, October 4).
  • 2-Methoxybenzoic acid - Synquest Labs. (n.d.).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.).
  • EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. (2015, July 30).
  • Acid Safety - Flinn Scientific. (n.d.).
  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxypentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a cornerstone property that dictates its viability, efficacy, and formulation strategy. For a molecule like 2-Methoxypentanoic acid, with its potential applications in medicinal chemistry and as a building block in complex syntheses, a comprehensive understanding of its behavior in various organic solvents is paramount. This guide, prepared for the discerning scientific professional, moves beyond simple data points to provide a holistic view of the factors governing the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile based on analogous structures, and offer detailed, field-proven methodologies for its empirical determination. Our objective is to equip you, the researcher, with the knowledge and practical tools necessary to confidently and effectively utilize this compound in your work.

Section 1: Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predicting its solubility. This compound (C₆H₁₂O₃) is a carboxylic acid with a methoxy group at the alpha position. This unique structure imparts a blend of hydrophilic and hydrophobic characteristics that govern its interactions with various solvents.

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Predicted XlogP 1.0PubChemLite[2]
Structure CCCC(C(=O)O)OCPubChem[1]

The presence of the carboxylic acid group allows for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The methoxy group also introduces a polar ether linkage that can act as a hydrogen bond acceptor. Conversely, the pentyl chain provides a nonpolar, lipophilic character. The predicted XlogP value of 1.0 indicates a relatively balanced partitioning between octanol and water, suggesting that it will exhibit solubility in a range of solvents with varying polarities.

Section 2: Theoretical Framework and Predicted Solubility Profile

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of this compound will be dictated by the interplay of intermolecular forces between it and the solvent molecules.

The Role of Intermolecular Forces

The key interactions governing the solubility of this compound are:

  • Hydrogen Bonding: The carboxylic acid and methoxy groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar C=O and C-O bonds will interact favorably with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar pentyl chain will interact with nonpolar solvents through these weaker forces.

The overall solubility in a given solvent will depend on the balance of these interactions and the energy required to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

Predicted Solubility in Different Solvent Classes

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe carboxylic acid and methoxy groups can readily form hydrogen bonds with these solvents. Solubility in water is expected to be moderate due to the hydrophobic pentyl chain. As the alkyl chain of the alcohol solvent increases, solubility may slightly decrease.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in strong dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar pentyl chain will have favorable van der Waals interactions with these solvents. However, the polar head of the molecule will be less effectively solvated, limiting overall solubility.
Intermediate Polarity Diethyl Ether, Ethyl AcetateModerate to HighThese solvents offer a balance of polar (ether or ester group) and nonpolar (alkyl chains) characteristics, making them effective at solvating both ends of the this compound molecule.

This predicted profile serves as a strong starting point for solvent selection in various applications, from reaction chemistry to purification and formulation.

Section 3: Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and adaptable to a typical laboratory setting.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Equilibrate solvent to the desired temperature. B Add an excess of This compound to a known volume of solvent. A->B C Seal the vial and agitate (vortex/stir) at a constant temperature for a set time (e.g., 24-48 hours) to reach equilibrium. B->C D Allow the solution to settle, ensuring undissolved solid is present. C->D E Withdraw a known volume of the supernatant and filter it to remove undissolved solid. D->E F Quantify the concentration of This compound in the filtrate using a validated analytical method (e.g., HPLC). E->F G Calculate solubility in desired units (e.g., mg/mL, mol/L). F->G

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol for Isothermal Equilibrium Solubility
  • Temperature Equilibration: Place a sealed container of the chosen solvent in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

  • Sample Preparation: To a series of vials, add a precisely measured volume or mass of the temperature-equilibrated solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Tightly cap the vials and place them in the constant temperature bath with agitation (e.g., on a shaker or with a magnetic stir bar) for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method such as HPLC with UV detection or a suitable titration method.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., g/L, mg/mL, or molarity).

Self-Validating System and Causality in Experimental Choices
  • Why an excess of solute? This ensures that the solvent is fully saturated at the given temperature, which is the definition of equilibrium solubility.

  • Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

  • Why a prolonged equilibration time? This allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why filtration? The presence of even minute solid particles in the analyzed sample will lead to an overestimation of the solubility.

Section 4: Leveraging Solubility Data in Drug Development and Research

A well-characterized solubility profile for this compound is invaluable for:

  • Reaction Optimization: Choosing a solvent in which reactants are soluble but the product may be less soluble can facilitate purification by crystallization.

  • Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is crucial for developing stable and bioavailable dosage forms.

  • Purification Strategies: Solubility data informs the choice of solvents for techniques like recrystallization and chromatography.

  • Predictive Modeling: Experimental solubility data can be used to refine and validate computational models for predicting the properties of related molecules.

Conclusion

While a definitive, quantitative public database on the solubility of this compound in a wide array of organic solvents remains to be established, this guide provides a robust framework for both predicting and empirically determining this critical parameter. By understanding the interplay of its structural features with different solvent classes and by employing rigorous experimental techniques, researchers can confidently navigate the use of this compound in their scientific endeavors. The methodologies outlined herein are designed to be both scientifically sound and practically applicable, empowering you to generate the precise data needed for your specific research and development objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17775524, this compound.
  • LookChem (Date unavailable). This compound.
  • LibreTexts Chemistry (2022). Physical Properties of Carboxylic Acids.
  • Wikipedia (Date unavailable). Caproic acid.
  • University of California, Davis (Date unavailable). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChemLite (Date unavailable). This compound (C6H12O3).

Sources

An In-Depth Technical Guide to the Theoretical Calculation of 2-Methoxypentanoic Acid Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule dictates its physicochemical properties, biological activity, and ultimately its efficacy and safety as a therapeutic agent. 2-Methoxypentanoic acid, a chiral carboxylic acid, presents a fascinating case study in conformational complexity due to its multiple rotatable bonds and the potential for intramolecular interactions. Understanding its preferred three-dimensional structures is paramount for applications in drug design and materials science. This guide provides a comprehensive, in-depth exploration of the theoretical and computational methodologies required to elucidate the conformational preferences of this compound. We will delve into the rationale behind method selection, from initial conformational searching to high-level quantum mechanical refinements, and provide actionable protocols for researchers in the field.

Introduction: The Significance of Molecular Conformation

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape.[1] The specific arrangement of atoms, or conformation, determines how a molecule interacts with its biological target, such as a protein or enzyme. For flexible molecules like this compound, which possesses several rotatable single bonds, a multitude of conformations can exist in equilibrium.[2] Identifying the low-energy, and therefore most populated, conformers is a foundational task in computational chemistry and drug discovery.[1]

This compound (C6H12O3) is a chiral molecule with a methoxy group at the alpha-position to a carboxylic acid.[3] This substitution pattern introduces several key structural features that influence its conformational behavior:

  • Rotatable Bonds: The molecule has multiple single bonds around which rotation can occur, leading to a large conformational space.

  • Chiral Center: The stereochemistry at the C2 position will influence the relative energies of different conformers.

  • Potential for Intramolecular Hydrogen Bonding: The proximity of the methoxy oxygen and the carboxylic acid group creates the possibility of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[4]

This guide will walk through the theoretical and computational workflow for a thorough conformational analysis of this compound, providing both the "how" and the "why" behind each step.

The Conformational Analysis Workflow: A Multi-Step Approach

A robust conformational analysis is not a single calculation but a multi-tiered process.[1] This approach balances computational cost with accuracy, using faster, less precise methods to broadly explore the conformational space before refining the most promising candidates with more rigorous, computationally expensive techniques.[1]

Conformational Analysis Workflow cluster_0 Initial Exploration cluster_1 Refinement and Analysis 2D_to_3D 2D Structure Input (SMILES: CCCC(C(=O)O)OC) Conformer_Generation Conformer Generation (Stochastic/Systematic Search) 2D_to_3D->Conformer_Generation Generate initial conformers MM_Minimization Molecular Mechanics (MM) Minimization Conformer_Generation->MM_Minimization Initial energy minimization DFT_Optimization Quantum Mechanics (DFT) Geometry Optimization MM_Minimization->DFT_Optimization Select low-energy conformers Frequency_Calculation Vibrational Frequency Calculation DFT_Optimization->Frequency_Calculation Verify minima, obtain ZPE Solvation_Modeling Solvation Effects (Implicit/Explicit) Frequency_Calculation->Solvation_Modeling Incorporate solvent effects Energy_Analysis Relative Energy and Population Analysis Solvation_Modeling->Energy_Analysis Determine Boltzmann populations

Caption: A typical multi-level workflow for conformational analysis.

Step-by-Step Methodologies

Part 1: Initial Exploration and Conformer Generation

The initial phase aims to generate a diverse set of plausible conformations that span the entire conformational space of the molecule.

The starting point is the 2D representation of this compound, typically as a SMILES string (CCCC(C(=O)O)OC).[3] This is then converted into an initial 3D structure using cheminformatics toolkits like RDKit or Open Babel.

Due to the flexibility of this compound, a systematic search of all rotatable bonds would be computationally intractable.[5] Therefore, stochastic search methods are generally preferred.[5][6]

Protocol: Monte Carlo Conformational Search

  • Input: An initial 3D structure of this compound.

  • Procedure:

    • Randomly rotate one or more of the rotatable bonds by a random angle.

    • Perform a quick energy minimization of the newly generated structure using a molecular mechanics (MM) force field (e.g., MMFF94 or UFF).[7] This step relaxes any high-energy clashes introduced by the random rotation.

    • Compare the energy and RMSD of the minimized structure to previously found conformers. If it is a new, low-energy conformer, it is saved.

    • Repeat this process for a large number of steps (e.g., 10,000 to 100,000) to ensure thorough sampling of the conformational space.[6]

  • Output: A collection of unique, low-energy conformers.

Rationale: The Monte Carlo method is efficient for exploring the vast conformational space of flexible molecules.[6] The subsequent MM minimization quickly identifies and refines plausible low-energy structures.

Part 2: Quantum Mechanical Refinement

The conformers generated via molecular mechanics are then subjected to more accurate quantum mechanical (QM) calculations to obtain reliable geometries and relative energies. Density Functional Theory (DFT) is a popular choice for this stage due to its balance of accuracy and computational cost.[8][9]

Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input: The set of low-energy conformers from the MM search.

  • Method Selection:

    • Functional: A functional that accounts for dispersion forces is crucial for accurately modeling non-covalent interactions, such as potential intramolecular hydrogen bonds. Popular choices include B3LYP-D3, M06-2X, or ωB97X-D.[10]

    • Basis Set: A Pople-style basis set like 6-31G* is often sufficient for initial geometry optimizations of organic molecules.[10] For more accurate single-point energy calculations, a larger basis set such as 6-311+G(2df,2p) or a correlation-consistent basis set like cc-pVTZ can be used.[7][11]

  • Procedure:

    • Perform a full geometry optimization for each conformer using the chosen DFT method and basis set.

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

  • Validation:

    • Confirm that each optimized structure corresponds to a true energy minimum by checking for the absence of imaginary frequencies. A single imaginary frequency indicates a transition state.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Output: Optimized 3D coordinates, electronic energies, and thermochemical data for each stable conformer.

Rationale: DFT provides a more accurate description of the electronic structure and, consequently, more reliable geometries and relative energies than MM methods.[8] Frequency calculations are essential to verify that the optimized structures are true minima on the potential energy surface and to obtain Gibbs free energies for more accurate population analysis.[10]

Part 3: Incorporating Solvent Effects

The conformation of a molecule can be significantly influenced by its environment.[12] Solvation models are used to account for the effect of a solvent on the relative energies of the conformers.

Protocol: Continuum Solvation Models

  • Input: The gas-phase optimized geometries and energies from the DFT calculations.

  • Method Selection: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient and widely used.[12][13]

  • Procedure:

    • Perform a single-point energy calculation on the gas-phase optimized geometries using the chosen DFT method, basis set, and a continuum solvation model representing the solvent of interest (e.g., water or a non-polar solvent).

  • Output: Solvated-phase electronic energies for each conformer.

Rationale: The carboxylic acid and methoxy groups of this compound can interact with solvent molecules.[14] Implicit solvation models approximate the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute.[13] For carboxylic acids, solvation can significantly impact the relative stability of conformers, particularly the syn and anti conformations of the carboxyl group.[15]

Part 4: Data Analysis and Interpretation

The final step involves analyzing the calculated energies to determine the relative populations of the conformers.

Protocol: Boltzmann Population Analysis

  • Input: The final Gibbs free energies (in the gas phase or solution) for all stable conformers.

  • Calculation: The relative population (Pi) of each conformer i at a given temperature T is calculated using the Boltzmann distribution equation:

    Pi = (e-ΔGi/RT) / (Σj e-ΔGj/RT)

    where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and the summation is over all conformers j.

  • Output: A table summarizing the relative energies and Boltzmann populations of all identified conformers.

Key Conformational Features of this compound

The conformational analysis of this compound is expected to reveal several key structural motifs:

  • Carboxylic Acid Conformation: The O=C-O-H dihedral angle of the carboxylic acid group can exist in a lower-energy syn conformation or a higher-energy anti conformation.[16] The syn form is generally favored due to intramolecular interactions, but the energy difference can be modulated by the solvent.[15]

  • Alkyl Chain Conformation: The pentyl chain can adopt various staggered conformations, similar to butane, with anti and gauche arrangements of the carbon backbone.[17]

  • Methoxy Group Orientation: The orientation of the methoxy group relative to the rest of the molecule will also contribute to the overall conformational landscape.

  • Intramolecular Hydrogen Bonding: A key feature to investigate is the potential for a hydrogen bond between the carboxylic acid proton and the methoxy oxygen.[18] The formation of such a bond would create a cyclic-like structure and significantly stabilize the corresponding conformer.[4]

Key_Conformational_Features cluster_features Conformational Degrees of Freedom Molecule This compound Carboxyl Carboxyl Group (syn vs. anti) Molecule->Carboxyl AlkylChain Alkyl Chain (gauche vs. anti) Molecule->AlkylChain Methoxy Methoxy Group (Orientation) Molecule->Methoxy H_Bond Intramolecular H-Bonding Molecule->H_Bond

Sources

A Technical Guide to 2-Methoxypentanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Commercial Availability, Chemical Properties, and Strategic Sourcing for Scientific Applications

Foreword

For the discerning researcher, scientist, and drug development professional, the sourcing of specialized chemical reagents is a critical step that underpins the success of complex synthetic endeavors. 2-Methoxypentanoic acid, a chiral carboxylic acid, represents a versatile building block with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and essential technical data to facilitate its strategic procurement and effective utilization in research and development.

Chemical Identity and Properties

This compound is a five-carbon carboxylic acid with a methoxy group at the alpha position. This structural feature imparts specific chemical properties that are of interest in organic synthesis. The presence of a chiral center necessitates careful consideration of its stereochemistry in synthetic design, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount.

Key Chemical Identifiers:

PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2]
CAS Numbers 54623-61-9, 66018-26-6[1][2]
IUPAC Name This compound[1]
SMILES CCCC(C(=O)O)OC[1]
InChI Key ZWKQYTCYQWWVQJ-UHFFFAOYSA-N

Commercial Availability and Key Suppliers

This compound is commercially available from a range of suppliers, primarily those specializing in fine chemicals, building blocks, and research compounds. The product is typically available in research quantities, from milligrams to several grams. Based on available data, the product has achieved commercial mass production, indicating a stable supply chain for larger-scale needs.[2]

Table of Representative Suppliers:

SupplierAvailable QuantitiesStated PurityNotes
TRC (Toronto Research Chemicals) 100mgNot specified-
Matrix Scientific 500mgNot specified-
Aronis compounds 10gNot specified-
American Custom Chemicals Corporation 500mg95.00%-
JHECHEM CO LTD InquireNot specifiedManufactory in China
Enamine Inquire95%-

This table is not exhaustive and represents a snapshot of publicly available information. Researchers are advised to contact suppliers directly for the most current product specifications and availability.

The procurement process for this compound can be visualized as a streamlined workflow, from initial supplier identification to the final qualification of the material for experimental use.

G cluster_procurement Procurement Workflow start Identify Need for This compound supplier_id Identify Potential Suppliers (e.g., TRC, Matrix, JHECHEM) start->supplier_id quote Request Quotations and Technical Data (CoA, SDS) supplier_id->quote eval Evaluate Supplier (Purity, Lead Time, Cost) quote->eval select Select Supplier and Place Purchase Order eval->select receive Receive and Quarantine Material select->receive qc Internal Quality Control (e.g., NMR, HPLC) receive->qc release Release for Experimental Use qc->release

Caption: A typical procurement workflow for sourcing this compound.

Technical Specifications and Quality Control

For researchers and drug development professionals, understanding the purity and impurity profile of a starting material is of utmost importance. While supplier catalogs often provide a general purity value (e.g., >95%), a Certificate of Analysis (CoA) for a specific batch will offer more detailed and actionable information.

A typical CoA for a chemical like this compound should include:

  • Identifier Information: Chemical name, CAS number, batch number.

  • Physical Properties: Appearance, melting point, etc.

  • Analytical Results:

    • Purity: Determined by a primary analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Identity Confirmation: Confirmation of the chemical structure, often through ¹H NMR and ¹³C NMR.

    • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

    • Water Content: Determined by Karl Fischer titration.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for confirming the structure of this compound and assessing its purity. The spectra would be expected to show characteristic signals for the methoxy group, the alpha-proton, and the aliphatic chain.

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of this compound and identifying any related impurities. For chiral compounds, specialized chiral HPLC methods are necessary to separate and quantify the enantiomers.

A general workflow for the quality control of incoming this compound is outlined below:

G cluster_qc Quality Control Workflow start_qc Received This compound doc_review Review Supplier's Certificate of Analysis start_qc->doc_review sampling Take Representative Sample start_qc->sampling nmr ¹H and ¹³C NMR (Structure, Purity) sampling->nmr hplc Purity by HPLC (Achiral) sampling->hplc chiral_hplc Enantiomeric Purity by Chiral HPLC sampling->chiral_hplc kf Water Content (Karl Fischer) sampling->kf decision Compare Results to Specifications nmr->decision hplc->decision chiral_hplc->decision kf->decision pass Pass decision->pass fail Fail decision->fail

Caption: A comprehensive quality control workflow for this compound.

Synthesis and Potential Applications in Drug Development

While specific, publicly documented applications of this compound in late-stage drug development are not abundant, its structural motifs are relevant to medicinal chemistry. As a chiral building block, it can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. For instance, the methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

The synthesis of this compound can be approached through several routes. One common method involves the methylation of 2-hydroxypentanoic acid. Enantiomerically pure forms can be obtained through asymmetric synthesis or by chiral resolution of the racemic mixture.[3]

Given its structure, this compound could potentially serve as a fragment or intermediate in the synthesis of compounds targeting a variety of biological pathways. Its utility in the development of novel therapeutics, particularly in areas such as metabolic disorders or inflammatory diseases, warrants further investigation.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably in a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available chiral building block with potential for application in drug discovery and development. A variety of suppliers offer this compound in research quantities, and its commercial production status suggests scalability. For researchers and drug development professionals, a thorough evaluation of supplier specifications, including a detailed review of the Certificate of Analysis, is crucial to ensure the quality and suitability of the material for their specific application. While direct applications in marketed drugs are not yet prominent, its structural features make it an intriguing candidate for incorporation into novel molecular entities.

References

  • Smolecule. (n.d.). Buy (2S)-2-Methoxy-2-methylpentanoic acid | 471257-46-2.
  • Sigma-Aldrich. (n.d.). This compound | 66018-26-6.
  • Smolecule. (n.d.). Buy 5-methoxypentanoic Acid | 70160-05-3.
  • LookChem. (n.d.). This compound.
  • ChemScene. (n.d.). 1115-92-0 | 2-Amino-5-methoxypentanoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • SIELC Technologies. (2018, May 16). 2-Methylpentanoic acid.
  • 2-Methylpentanoic Acid Guide: Pharma & Industrial Applications. (n.d.).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • BenchChem. (n.d.). Application Note: Spectroscopic Analysis of 2-Methyl-3-oxopentanoic Acid using NMR.
  • PubChem. (n.d.). This compound | C6H12O3 | CID 17775524.
  • ResearchGate. (2011, October 6). How can we separate a pair of enantiomers by using chiral HPLC?
  • Organic Syntheses Procedure. (n.d.). *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±).
  • BenchChem. (n.d.). Application Note: Chiral Separation of 2- Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from a relevant analytical chemistry resource.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265).
  • ChemicalBook. (n.d.). 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum.
  • PubChemLite. (n.d.). This compound (C6H12O3).
  • ResearchGate. (2025, October 1). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.
  • BenchChem. (n.d.). Application Note: Analysis of 2-Methoxyanofinic Acid by HPLC-DAD.
  • ResearchGate. (2025, August 7). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid.
  • International Journal of Environmental Research. (2013, August 17). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. Retrieved from International Journal of Environmental Research website.
  • Selleck Chemicals. (n.d.). 2-Methylpentanoic acid | CAS 97-61-0.
  • PMC. (n.d.). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans.

Sources

Methodological & Application

Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral GC-MS Analysis of 2-Methoxypentanoic Acid Esters

Abstract

The enantioselective analysis of chiral molecules is a cornerstone of modern drug development, flavor chemistry, and metabolic research, as enantiomers can exhibit profoundly different biological activities and toxicological profiles.[1][2][3] This document provides a comprehensive guide to the chiral analysis of this compound esters using Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed, field-proven protocol encompassing sample derivatization, instrument configuration, and data analysis. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This self-validating protocol includes system suitability and method validation parameters to ensure data integrity, trustworthiness, and scientific rigor.

Introduction: The Imperative of Chiral Separation

This compound is a chiral carboxylic acid featuring a stereocenter at the C2 position. In a chiral environment, such as the biological systems in the human body, the (R)- and (S)-enantiomers can interact differently with receptors and enzymes, leading to distinct pharmacological or metabolic pathways.[3] Therefore, the ability to separate and accurately quantify these enantiomers is not merely an analytical exercise but a critical necessity for ensuring the safety, efficacy, and quality of pharmaceuticals and other bioactive compounds.

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds.[4][5] When coupled with a mass spectrometer, it provides unparalleled sensitivity and definitive compound identification.[5] However, two key challenges must be addressed for the analysis of this compound:

  • Volatility and Peak Shape: Carboxylic acids, due to their polarity and capacity for hydrogen bonding, often exhibit poor chromatographic behavior on standard GC columns, leading to broad, tailing peaks.[6][7]

  • Enantiomer Resolution: Standard GC stationary phases are achiral and cannot differentiate between enantiomers.[1]

This guide details the requisite steps to overcome these challenges: chemical derivatization to enhance volatility and the use of a specialized chiral stationary phase (CSP) to achieve enantioseparation.

The Core Principle: Derivatization and Chiral Recognition

The successful chiral analysis of this compound by GC-MS hinges on a two-part strategy: converting the analyte into a more "GC-amenable" form and then separating the enantiomers in a chiral environment.

The "Why" of Esterification

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with an alkyl group (e.g., methyl, ethyl), forming an ester.[6][8] This chemical modification achieves several critical objectives:

  • Increases Volatility: By eliminating intermolecular hydrogen bonding, the boiling point of the analyte is significantly lowered, making it suitable for GC analysis.[8]

  • Improves Peak Shape: The less polar ester derivative is less likely to interact with active sites within the GC system (e.g., inlet liner, column), resulting in sharper, more symmetrical peaks and improved quantification.[7][8]

  • Enhances Stability: Esters are generally more thermally stable than their corresponding carboxylic acids, reducing the risk of on-column degradation.

A common and effective method for this transformation is esterification using Boron Trifluoride (BF₃) in an alcohol like methanol, which serves as both catalyst and alkyl source.[2]

Mechanism of Chiral Separation on Cyclodextrin Phases

Direct enantiomeric separation in GC is most commonly accomplished using a chiral stationary phase (CSP).[4][9] For a wide range of compounds, including esters, derivatized cyclodextrin columns are the industry standard.[1][10]

  • The Chiral Selector: Cyclodextrins are chiral, bucket-shaped macromolecules. When chemically bonded or coated onto the inside of a capillary column, they create a chiral environment.

  • Transient Diastereomeric Complexes: As the enantiomers of the this compound ester travel through the column, they interact with the chiral cyclodextrin selector. This interaction forms short-lived, diastereomeric complexes.[5]

  • Differential Interaction: Due to their different three-dimensional structures, one enantiomer will fit more snugly or form more stable interactions (e.g., hydrogen bonding, inclusion complexing) with the chiral selector than the other.[5][11]

  • Separation: The enantiomer that forms the more stable complex is retained longer on the column, resulting in a later elution time and thus achieving separation.

cluster_0 Analyte Path cluster_1 Mechanism of Separation Analyte Racemic Mixture (R)- & (S)-Esters Column_Entry Enters Chiral Column Inlet Analyte->Column_Entry Interaction Interaction with Chiral Stationary Phase (Cyclodextrin) Column_Entry->Interaction Separation Differential Retention (Separated Enantiomers) Interaction->Separation Detection Elution & MS Detection Separation->Detection CSP Chiral Selector (Stationary Phase) R_Complex (R)-Complex (Less Stable) S_Complex (S)-Complex (More Stable) R_Enantiomer (R)-Enantiomer R_Enantiomer->R_Complex Weak Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->S_Complex Strong Interaction Elute_R Elutes First R_Complex->Elute_R Elute_S Elutes Second S_Complex->Elute_S

Caption: Chiral separation workflow and mechanism.

Experimental Protocol

This protocol provides a step-by-step methodology for the derivatization and subsequent GC-MS analysis of this compound.

Part A: Sample Preparation - Methyl Ester Derivatization

Rationale: This procedure converts the parent acid to its methyl ester, making it volatile and suitable for GC analysis. The use of BF₃-Methanol is a widely accepted and efficient method for esterification.[2]

Reagents & Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with screw caps and septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Aliquot: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.

  • Reagent Addition: Add 500 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 10 minutes in a heating block or water bath.[2] This ensures the reaction proceeds to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Extraction: Add 500 µL of hexane and 500 µL of saturated NaCl solution to the vial. The salt solution helps to break any emulsions and forces the organic ester into the hexane layer.

  • Mixing: Cap the vial and vortex vigorously for 30 seconds to ensure thorough extraction of the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the analyte.

  • Drying & Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate. This removes any residual water.

  • Final Sample: Transfer the dried hexane solution to a 2 mL GC autosampler vial for analysis.

Part B: GC-MS Instrumentation and Conditions

Rationale: The selected parameters are designed to provide robust separation and sensitive detection. A cyclodextrin-based column is essential for enantioselectivity.[1][4] The temperature program is optimized to resolve the enantiomers while maintaining a reasonable run time.

Parameter Setting Justification
GC System Agilent 7890B or equivalentStandard, reliable platform for GC-MS analysis.
Mass Spectrometer Agilent 5977A or equivalentProvides sensitive detection and mass confirmation.
Chiral Column Cyclodextrin-based, e.g., Beta DEX™ or Gamma DEX™ (30 m x 0.25 mm ID, 0.25 µm film)Critical for Separation. Provides the chiral environment necessary to resolve enantiomers.[4]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time.
Inlet Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the ester without thermal degradation.[4]
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Start at 60 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 minThe initial hold allows for solvent focusing. The slow ramp rate is crucial for resolving the closely eluting enantiomers.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.[4]
Ion Source Temp. 230 °CStandard temperature for robust ionization.[4]
Ionization Mode Electron Ionization (EI)Standard hard ionization technique providing reproducible fragmentation patterns for library matching.[12]
Electron Energy 70 eVIndustry standard for generating comparable mass spectra.
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode offers superior sensitivity for quantification by monitoring characteristic ions.
Part C: Data Analysis and Expected Results

Mass Spectrum Interpretation: The mass spectrum of the this compound methyl ester will provide confirmation of its identity. While a library spectrum for this specific compound may not be available, the fragmentation pattern can be predicted based on its structure and comparison to similar molecules like methyl 2-methylpentanoate.[13]

Expected Key Mass Fragments (Methyl Ester):

m/z Value Possible Fragment Identity Significance
146 [M]⁺ Molecular Ion
115 [M - OCH₃]⁺ Loss of the methoxy group from the ether linkage
87 [M - COOCH₃]⁺ Loss of the methyl ester group

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group |

Chromatographic Results: The total ion chromatogram (TIC) should show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of the this compound methyl ester. The enantiomeric excess (%ee) or the ratio of the two enantiomers can be calculated from their respective peak areas.

Resolution (Rs): A critical measure of separation quality. For quantitative analysis, baseline resolution is desired.

  • Formula: Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • t₁ and t₂ = retention times of the two enantiomers

    • w₁ and w₂ = peak widths at the base

  • Acceptance Criterion: A resolution value (Rs) of > 1.5 indicates baseline separation and is considered excellent for quantitative purposes.[3]

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical results, the method must be validated.[14] System suitability tests should be performed before each analytical run to verify the performance of the chromatographic system.

G cluster_workflow Analytical Workflow cluster_validation Method Validation & QC Start Sample Receipt Derivatization Part A: Methyl Ester Derivatization Start->Derivatization Step 1 GCMS_Analysis Part B: GC-MS Analysis Derivatization->GCMS_Analysis Step 2 Data_Processing Part C: Data Processing & Analysis GCMS_Analysis->Data_Processing Step 3 System_Suitability System Suitability Check (Resolution > 1.5) GCMS_Analysis->System_Suitability Pre-run Check Report Final Report Data_Processing->Report Step 4 Specificity Specificity Data_Processing->Specificity Validation Parameters Linearity Linearity & Range Data_Processing->Linearity Validation Parameters Accuracy Accuracy (% Recovery) Data_Processing->Accuracy Validation Parameters Precision Precision (RSD%) Data_Processing->Precision Validation Parameters LOD_LOQ LOD / LOQ Data_Processing->LOD_LOQ Validation Parameters

Caption: Integrated workflow from sample to validated report.

System Suitability Test (SST)
  • Procedure: Inject a racemic (50:50) standard of the this compound methyl ester.

  • Requirement: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. This confirms the column's ability to separate the enantiomers on the day of analysis.

Validation Parameters

The method should be validated according to established guidelines to demonstrate its suitability for its intended purpose.[14][15]

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities).
Linearity Demonstrated by analyzing a series of standards across a defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Expressed as Relative Standard Deviation (RSD%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides a robust and scientifically grounded protocol for the chiral GC-MS analysis of this compound esters. By combining a validated chemical derivatization strategy with a high-resolution chiral stationary phase, this method enables the accurate separation and quantification of the (R)- and (S)-enantiomers. The detailed explanation of the principles and justifications for each step provides researchers with the necessary tools to implement, validate, and troubleshoot this critical analytical technique, ensuring data of the highest integrity for research, development, and quality control applications.

References

  • A Comparative Guide to the Cross-Validation of GC-MS and Chiral HPLC for the Enantioselective Analysis of 3-Methyl-1-heptanol. Benchchem.
  • Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. PubMed.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharma Beginners.
  • Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. NIST WebBook.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Derivatization reactions and reagents for gas chromatography analysis. IntechOpen.
  • GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. PubMed.
  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed.
  • 2-Methylpentanoic acid trimethylsilyl ester. PubChem.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Link.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Journal of Chromatography A.
  • Pentanoic acid, 2-methyl-, methyl ester. NIST WebBook.
  • Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester. NIST WebBook.
  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. NIH.
  • Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. Journal of Analytical Toxicology.
  • Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. NIH.

Sources

Chiral HPLC Method Development for the Enantioseparation of 2-Alkoxycarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The enantiomers of 2-alkoxycarboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides, frequently exhibit significant differences in their pharmacological, toxicological, or biological activity.[1][2] For instance, the S-(+)-enantiomer of many profen drugs is responsible for the desired anti-inflammatory effect, while the R-(-)-enantiomer is often less active or contributes to adverse effects.[1] Consequently, regulatory bodies worldwide require robust analytical methods to separate and quantify these enantiomers.[3] This guide provides a detailed framework for developing and optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for this important class of molecules. We will explore the selection of appropriate chiral stationary phases (CSPs), the critical role of mobile phase composition, and a systematic protocol for efficient method development.

Foundational Principles of Chiral Recognition in HPLC

The direct separation of enantiomers via HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, which is immobilized onto the stationary phase support.[4] For a separation to occur, there must be a difference in the stability or formation energy of these complexes for the two enantiomers. This is often explained by the three-point interaction model, which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, ionic bonds, steric hindrance, π-π stacking) are necessary for chiral recognition, with at least one of these interactions being stereochemically dependent.[5]

The primary modes of operation in chiral HPLC are:

  • Normal Phase (NP): Utilizes a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., 2-propanol, ethanol). This mode is highly effective for many chiral separations, especially on polysaccharide-based CSPs.

  • Reversed-Phase (RP): Employs a polar, aqueous-based mobile phase with an organic modifier (e.g., acetonitrile, methanol). This mode is often preferred for its compatibility with mass spectrometry (MS) and for analyzing more polar compounds.

  • Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This mode can offer unique selectivity compared to NP and RP modes.[3]

Selecting the Optimal Chiral Stationary Phase (CSP)

The selection of the CSP is the most critical decision in chiral method development.[3] For 2-alkoxycarboxylic acids, several classes of CSPs have demonstrated broad utility.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose are the most widely used CSPs for their broad applicability and success in resolving a vast number of racemates.[6][7] The chiral selectors, typically phenylcarbamate or benzoate derivatives, are coated or covalently immobilized onto a silica support.[8] The helical structure of the polysaccharide polymer creates chiral grooves where analyte enantiomers can interact via hydrogen bonding, dipole-dipole interactions, and steric effects, leading to differential retention.[8][9]

  • Coated vs. Immobilized: Coated phases (e.g., Chiralcel® OD, Chiralpak® AD) are physically adsorbed onto the silica and have limitations on the types of solvents that can be used. Immobilized phases (e.g., Chiralpak® IA, IB, IC) are covalently bonded, offering superior durability and compatibility with a wider range of solvents, which significantly expands method development possibilities.[8] For acidic compounds like 2-alkoxycarboxylic acids, polysaccharide phases are often the first choice for initial screening.[10]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs consist of small chiral molecules covalently bonded to a silica surface.[5][11] The recognition mechanism is primarily based on π-donor and π-acceptor interactions, hydrogen bonding, and dipole stacking.[5] The Whelk-O® 1 CSP, for example, has both π-acidic (3,5-dinitrobenzoyl) and π-basic (naphthyl) groups, making it broadly applicable.[5] It was originally developed for the separation of naproxen and is highly effective for other arylpropionic acids.[3][12] These phases are known for their robustness, high efficiency, and fast kinetics.[13]

Macrocyclic Antibiotic CSPs

Macrocyclic antibiotics like vancomycin and teicoplanin are complex biomolecules with multiple stereogenic centers and various functional groups (hydroxyl, carboxyl, amino, aromatic rings).[14][15] When bonded to silica, they offer a rich variety of potential interaction sites, including hydrophobic pockets for inclusion complexation, sites for hydrogen bonding, and ionic binding sites.[14][16] This multi-modal interaction capability makes them excellent candidates for separating polar and ionizable compounds, including carboxylic acids.[17][18]

Anion-Exchange CSPs

CSPs based on quinine (QN) and quinidine (QD) derivatives, such as CHIRALPAK® QN-AX and QD-AX, are specifically designed as weak anion exchangers for the separation of acidic compounds.[19] The primary retention mechanism involves an ionic interaction between the protonated tertiary nitrogen on the selector's quinuclidine moiety and the deprotonated carboxylate group of the acidic analyte.[19] This is supplemented by other interactions like hydrogen bonding and π-π stacking, leading to excellent enantioselectivity for acidic molecules.[19][20]

Mobile Phase Optimization: The Key to Resolution

Once a promising CSP is identified, mobile phase optimization is performed to achieve the desired resolution, peak shape, and analysis time.

The Critical Role of the Acidic Additive

For 2-alkoxycarboxylic acids, the single most important mobile phase component is a small amount of a strong acid, such as trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA).[21][22] This is crucial for several reasons:

  • Suppression of Ionization: In normal phase, the carboxylic acid group of the analyte can interact strongly and non-selectively with residual silanol groups on the silica support, leading to severe peak tailing. The acidic additive protonates the analyte's carboxyl group, minimizing this interaction.[21]

  • Improved Peak Shape: By ensuring the analyte is in a single, neutral form, the additive dramatically improves peak symmetry and efficiency.

  • Enhanced Selectivity: The additive can also improve enantioselectivity by preventing non-enantioselective ionic interactions that can mask the desired chiral recognition.[21][22]

A typical starting concentration for an acidic additive is 0.1% (v/v) in the mobile phase.[3]

Choice of Alcohol Modifier (Normal Phase)

In normal phase mode (e.g., hexane/alcohol), the type and concentration of the alcohol modifier can significantly impact retention and selectivity.[21] Alcohols of different sizes and shapes (e.g., 2-propanol, ethanol, methanol) can alter the conformation of the polysaccharide selector, changing the shape of the chiral cavities and thus affecting the separation.[21][22] It is common to screen different alcohols to find the optimal balance of retention and resolution.[23]

Systematic Protocol for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[3] A systematic screening strategy is highly recommended to maximize the probability of success in a timely manner.

Initial Screening Workflow

The goal of the initial screen is to identify a CSP and mobile phase system that shows any separation (a "hit"). Optimization follows this initial discovery. The workflow below prioritizes the most statistically successful CSPs for this compound class.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Alternative Screening cluster_2 Phase 3: Optimization start Select Racemic 2-Alkoxycarboxylic Acid csp_screen Screen on Polysaccharide CSPs (e.g., Immobilized Cellulose & Amylose) start->csp_screen mp_screen_np Screen NP Mobile Phases: A: Hexane/2-Propanol/TFA (90:10:0.1) B: Hexane/Ethanol/TFA (90:10:0.1) csp_screen->mp_screen_np mp_screen_rp Screen RP Mobile Phases: C: Acetonitrile/Water/TFA (50:50:0.1) D: Methanol/Water/TFA (50:50:0.1) csp_screen->mp_screen_rp eval1 Evaluate Results: Baseline Separation Achieved? mp_screen_np->eval1 mp_screen_rp->eval1 csp_screen2 Screen on Alternative CSPs: - Pirkle-Type (Whelk-O 1) - Anion-Exchange (QN-AX) - Macrocyclic Antibiotic (Chirobiotic V/T) eval1->csp_screen2 No optimize Optimize 'Hit' Conditions: - Adjust Alcohol % (NP) - Adjust Organic % (RP) - Change Acidic Additive (FA, AA) - Modify Flow Rate & Temperature eval1->optimize Yes mp_screen2 Repeat Mobile Phase Screen (A, B, C, D) csp_screen2->mp_screen2 mp_screen2->eval1 final Validated Chiral Method optimize->final

Figure 1: Systematic workflow for chiral method development.

Application Protocols

Protocol 1: Chiral Separation of 2-Phenoxypropionic Acid (Normal Phase)

This protocol describes a typical method for separating the enantiomers of 2-phenoxypropionic acid, a common 2-alkoxycarboxylic acid, using a polysaccharide-based CSP.[2][24]

1. Materials and Equipment:

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and formic acid (FA).

  • Sample: Racemic 2-phenoxypropionic acid.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / Formic Acid (90:10:1, v/v/v)[2]
Flow Rate 0.5 mL/min[2]
Column Temp. Ambient (e.g., 25 °C)
Detection UV at 254 nm[2]
Injection Vol. 10 µL

3. Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 2-phenoxypropionic acid in the mobile phase. Dilute as necessary to obtain a working standard (e.g., 50 µg/mL).

  • Mobile Phase Preparation: Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 10 mL of formic acid. Mix thoroughly and degas.

  • System Equilibration: Install the Chiralcel® OD-H column and equilibrate the system with the mobile phase at the set flow rate until a stable baseline is achieved (approx. 30-60 minutes).

  • Analysis: Inject the prepared sample solution and record the chromatogram.

4. Expected Results: Baseline separation of the two enantiomers is expected. The inclusion of formic acid is critical for good peak shape.[2] The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation.

Protocol 2: Chiral Separation of Fenoprofen (Reversed-Phase)

This protocol provides an example of separating a profen drug using a Pirkle-type CSP in reversed-phase mode.

1. Materials and Equipment:

  • HPLC System: As above.

  • Chiral Column: (S,S)-Whelk-O® 1, 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade methanol and 0.1% aqueous phosphoric acid.

  • Sample: Racemic fenoprofen.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol / 0.1% Phosphoric Acid (aq) (60:40, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temp. Ambient (e.g., 25 °C)
Detection UV at 254 nm
Injection Vol. 10 µL

3. Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic fenoprofen in methanol. Dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Mobile Phase Preparation: Prepare 0.1% aqueous phosphoric acid. Mix 600 mL of methanol with 400 mL of the acid solution. Mix thoroughly and degas.

  • System Equilibration: Install the Whelk-O® 1 column and flush with the mobile phase until the baseline is stable.

  • Analysis: Inject the sample and record the chromatogram.

4. Expected Results: The Whelk-O® 1 column provides excellent selectivity for many arylpropionic acids in both normal and reversed-phase modes.[3] The acidic pH of the mobile phase ensures the analyte is in its protonated form, leading to good chromatography.

Summary of Starting Conditions

The table below provides general starting points for screening 2-alkoxycarboxylic acids on different CSPs.

CSP TypeModeTypical Mobile PhaseAcidic Additive
Polysaccharide NPHexane/IPA or Hexane/EtOH (90:10)0.1% TFA or FA
Polysaccharide RPACN/Water or MeOH/Water (50:50)0.1% TFA or FA
Pirkle-Type NPHexane/IPA (80:20)0.5% Acetic Acid[3]
Pirkle-Type RPMeOH/0.1% Phosphate BufferN/A (buffer controls pH)[3]
Anion-Exchange POMeOH/FA/Ammonium FormateFA/Ammonium Formate[19]
Macrocyclic RPACN/TEAA Buffer (pH 4.1)N/A (buffer controls pH)

Visualizing Chiral Recognition Mechanisms

The separation of enantiomers is governed by a combination of intermolecular forces. The diagram below illustrates the potential interactions between a 2-alkoxycarboxylic acid and different types of chiral selectors.

G cluster_0 Chiral Stationary Phase (CSP) Interaction Sites analyte 2-Alkoxycarboxylic Acid Carboxyl Group (-COOH) Alkoxy Group (-OR) Aromatic Ring (optional) polysaccharide Polysaccharide CSP Carbamate N-H, C=O (H-Bonding) Chiral Grooves (Steric Fit) Aromatic Rings (π-π Stacking) analyte:f1->polysaccharide:f1 H-Bond analyte:f3->polysaccharide:f3 π-π Interaction pirkle Pirkle-Type CSP π-Acidic Ring (π-π Stacking) Amide Group (H-Bonding) π-Basic Ring (π-π Stacking) analyte:f3->pirkle:f1 π-π Interaction analyte:f1->pirkle:f2 H-Bond anion_exchange Anion-Exchange CSP Protonated N+ (Ionic Interaction) H-Bond Donors/Acceptors Aromatic System (π-π Stacking) analyte:f1->anion_exchange:f1 Ionic Bond analyte:f3->anion_exchange:f3 π-π Interaction

Figure 2: Potential interaction mechanisms for chiral recognition.

Conclusion

Developing a robust chiral HPLC method for 2-alkoxycarboxylic acids is a systematic process that hinges on the logical selection and screening of chiral stationary phases and mobile phases. Polysaccharide-based CSPs represent an excellent starting point due to their broad selectivity. The use of an acidic additive in the mobile phase is almost always essential to ensure good peak shape and achieve separation. By following a structured screening protocol and then optimizing the most promising conditions, researchers can efficiently develop reliable and reproducible methods for the accurate quantification of enantiomers in research, development, and quality control settings.

References

  • Benchchem. (n.d.). Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography.
  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Pell, R., & Regalado, E. L. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. PubMed, 34(18), 2847-58.
  • ResearchGate. (n.d.). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases.
  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • ResearchGate. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Lin, C. E., et al. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • ResearchGate. (n.d.). HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism.
  • Element Lab Solutions. (n.d.). Pirkle-Type Chiral Stationary Phases.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • Lämmerhofer, M., & Lindner, W. (2017). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. PubMed, 38(11), 1334-1343.
  • Bagwill, C. (1994).
  • Ismail, O. H., et al. (2014).
  • Springer Nature Experiments. (n.d.). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
  • Semantic Scholar. (n.d.). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase.
  • D'Acquarica, I., et al. (2008). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. PubMed, 46, 109-73.
  • Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography.
  • Okamoto, Y., & Yashima, E. (2001).
  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES.
  • Ilisz, I., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed, 2994, 245-277.
  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Regis Technologies. (n.d.). Chiral Stationary Phases.
  • Aturki, Z., & Fanali, S. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed, 1985, 93-126.
  • ResearchGate. (n.d.). Chemical structures of fenoprofen enantiomers.
  • ResearchGate. (n.d.). Direct enantiomeric separation of non-steroidal anti-inflammatory drugs by high performance liquid chromatography.
  • Ilisz, I., et al. (2021).
  • Chiral Technology Korea. (2017). [Application]2-Phenoxypropionic acid.
  • Kannappan, V. (2022).
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Ribeiro, A. R., et al. (2021).
  • Gahm, K. H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Bezoušková, S., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed, 36(1), 140-7.
  • Hage, D. S., et al. (1997).
  • SIELC. (n.d.). Separation of 3-(2-Chlorophenoxy)propionic acid on Newcrom R1 HPLC column.
  • de Oliveira, A. R. M., & Santoro, M. I. R. M. (2009). Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO.

Sources

Application Note: Chiral Analysis of 2-Methoxypentanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective analysis of chiral molecules such as 2-methoxypentanoic acid is critical in pharmaceutical development, metabolomics, and quality control, as enantiomers often exhibit different pharmacological and toxicological profiles. This document provides a detailed guide for the chiral analysis of this compound using an indirect chromatographic approach. We present two robust protocols for the derivatization of this compound to form diastereomeric pairs, enabling their separation on standard achiral stationary phases. Protocol 1 details the formation of diastereomeric amides for High-Performance Liquid Chromatography (HPLC) analysis, while Protocol 2 describes the synthesis of diastereomeric esters for Gas Chromatography (GC) analysis. This guide includes the scientific rationale behind the choice of reagents, step-by-step experimental procedures, optimized chromatographic conditions, and troubleshooting advice to support researchers in achieving reliable and reproducible enantiomeric separation.

Introduction: The Rationale for Derivatization

This compound is a chiral carboxylic acid with a stereogenic center at the C2 position. The accurate quantification of its enantiomers is essential for understanding its biological activity and for process control in asymmetric synthesis. While direct separation of enantiomers on a Chiral Stationary Phase (CSP) is a valid approach, an indirect method involving derivatization offers several distinct advantages[1][2]:

  • Versatility: It allows for the use of common, robust, and less expensive achiral columns (e.g., C18 for HPLC, DB-5 for GC).[3]

  • Enhanced Sensitivity: A Chiral Derivatizing Agent (CDA) can be selected to introduce a chromophore or fluorophore, significantly improving detection limits in HPLC.[4][5]

  • Improved Chromatography: Derivatization can improve the chromatographic properties of the analyte, leading to better peak shape and resolution. For GC, it is an essential step to increase the volatility of the carboxylic acid.[6][7]

The fundamental principle of this method is the reaction of the enantiomeric mixture with a single, pure enantiomer of a CDA.[8][9] This reaction converts the pair of enantiomers, which are otherwise indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers possess different physicochemical properties, allowing for their separation using conventional chromatography.[2]

Figure 1: Principle of Chiral Derivatization.

Strategy 1: HPLC Analysis via Diastereomeric Amide Formation

This strategy involves forming a stable amide bond between the carboxylic acid group of this compound and an enantiomerically pure chiral amine. The resulting diastereomeric amides can be readily separated by reversed-phase HPLC. We recommend using a chiral amine that contains a chromophore, such as (R)-(+)-1-(1-Naphthyl)ethylamine, to facilitate sensitive UV detection.

Mechanism of Derivatization

The formation of an amide bond requires the "activation" of the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the chiral amine, forming the stable amide and releasing an isourea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) is often included to suppress side reactions and minimize the risk of racemization.[10]

Protocol 1: Derivatization with (R)-(+)-1-(1-Naphthyl)ethylamine

This protocol is designed for the derivatization of a 1 mg sample of this compound.

Materials and Reagents:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(+)-1-(1-Naphthyl)ethylamine (≥99% ee)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • HPLC-grade acetonitrile and water

  • Vials, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Preparation: In a clean, dry 4 mL vial, dissolve 1 mg of this compound in 1 mL of anhydrous DCM.

  • Reagent Addition: To the solution, add HOBt (1.2 mg, ~1.2 eq) and EDC-HCl (1.8 mg, ~1.5 eq). Stir the mixture for 5 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add DIPEA (2 µL, ~1.5 eq) followed by (R)-(+)-1-(1-Naphthyl)ethylamine (1.5 mg, ~1.2 eq).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or a pilot HPLC injection).

  • Work-up:

    • Add 1 mL of 1 M HCl to the vial to quench the reaction and wash away excess amine and EDC byproducts. Vortex and separate the layers.

    • Wash the organic (DCM) layer with 1 mL of saturated NaHCO₃ solution to remove unreacted HOBt and acid.

    • Wash the organic layer with 1 mL of brine.

  • Drying and Evaporation: Dry the DCM layer over anhydrous MgSO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation for HPLC: Reconstitute the dried residue in 1 mL of the HPLC mobile phase (e.g., acetonitrile/water) for analysis.

Figure 2: Workflow for HPLC Derivatization.
Recommended HPLC Conditions
ParameterRecommended Setting
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient; Acetonitrile / Water
Starting Point: 60:40 (Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 280 nm (for naphthyl group)
Injection Vol. 10 µL

Strategy 2: GC Analysis via Diastereomeric Ester Formation

For GC analysis, the non-volatile this compound must be converted into a more volatile derivative. This is achieved by esterification with an enantiomerically pure chiral alcohol. (S)-(-)-2-Butanol is a cost-effective and suitable choice for this purpose. The resulting diastereomeric esters can be separated on a common achiral GC column.

Mechanism of Derivatization

Fischer esterification is the classic method for this conversion. It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and using an excess of the chiral alcohol helps drive the reaction toward the ester product.

Protocol 2: Derivatization with (S)-(-)-2-Butanol

This protocol is designed for the derivatization of a 1 mg sample.

Materials and Reagents:

  • This compound (racemic or enantiomerically enriched)

  • (S)-(-)-2-Butanol (≥99% ee)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, GC grade

  • Vials with PTFE-lined caps, heating block or oil bath

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial, combine 1 mg of this compound, 1 mL of (S)-(-)-2-Butanol (serves as reagent and solvent), and 0.5 mL of anhydrous toluene.

  • Catalyst Addition: Carefully add 1-2 drops of concentrated H₂SO₄ to the mixture.

  • Reaction: Securely cap the vial and heat the mixture at 80-90 °C for 2-3 hours in a heating block.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. Mix gently, allowing any gas evolution to subside.

    • Add 1 mL of ethyl acetate and vortex to extract the diastereomeric esters. Separate the layers and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.

  • Drying and Preparation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Carefully transfer the dried solution to a clean GC vial for analysis.

Figure 3: Workflow for GC Derivatization.
Recommended GC Conditions
ParameterRecommended Setting
Column Standard achiral polysiloxane (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm)[11]
Carrier Gas Helium or Hydrogen, constant flow of 1.2 mL/min
Injector Temp. 250 °C
Oven Program 80 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 5 min[6]
Detector FID or Mass Spectrometry (MS)
Detector Temp. 280 °C (FID)
Injection 1 µL, Split (e.g., 20:1)

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Derivatization Insufficient reaction time/temperature; degraded reagents; presence of moisture.Ensure all reagents are fresh and solvents are anhydrous. Increase reaction time or temperature moderately. Ensure stoichiometry of reagents is correct.
Extra Peaks in Chromatogram Impurities in CDA; side reactions; incomplete work-up.Verify the enantiomeric purity of the CDA. Ensure the work-up steps (acid/base washes) are performed thoroughly to remove unreacted starting materials.
Racemization Harsh reaction conditions (e.g., excessive heat, strong base).For amide formation, use coupling additives like HOBt to suppress racemization.[10] Avoid unnecessarily high temperatures or prolonged reaction times.
Poor Peak Shape (Tailing) (HPLC) Secondary interactions with stationary phase; (GC) active sites in the liner/column.For HPLC, add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to protonate free silanols.[11] For GC, use a deactivated liner and ensure the column is in good condition.

Conclusion

The indirect chiral analysis of this compound through derivatization is a robust and versatile method. By converting the enantiomers into diastereomers, researchers can leverage standard achiral chromatography systems to achieve effective separation. The choice between an HPLC-based amide formation strategy and a GC-based ester formation strategy will depend on the available instrumentation, required sensitivity, and sample matrix. The protocols provided herein offer reliable starting points for developing a validated method for the enantioselective analysis of this and other chiral carboxylic acids.

References

  • Analyst (RSC Publishing). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography.
  • Alfa Chemistry. Chiral Derivatization Reagents - Analytical Chemical Products.
  • ResearchGate. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC | Request PDF.
  • RSC Publishing. Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography.
  • Wiley Online Library. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.
  • Wikipedia. Chiral derivatizing agent.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.
  • Grokipedia. Chiral derivatizing agent.
  • BenchChem. Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid.
  • ResearchGate. Chiral derivatization reagents for drug enantioseparation by high‐performance liquid chromatography based upon pre‐column derivatization and formation of diastereomers: enantioselectivity and related structure | Request PDF.

Sources

Protocol for the Synthesis of 2-Methoxypentanoic Acid via Oxidation of 2-Methoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Introduction

2-Methoxypentanoic acid is an α-alkoxy carboxylic acid. This structural motif is present in various biologically active molecules and serves as a versatile intermediate in the synthesis of more complex chemical entities. The reliable and efficient synthesis of such compounds is crucial for advancing research in drug discovery and materials science. The most direct and common synthetic strategy involves the oxidation of the corresponding primary alcohol, 2-methoxypentan-1-ol.

This document outlines three field-proven protocols for this transformation, each employing a different class of oxidizing agent. The choice of method often depends on factors such as scale, available reagents, desired purity, and tolerance of other functional groups within a more complex substrate.

  • Method A: Jones Oxidation: A powerful and rapid method using a chromium(VI)-based reagent, suitable for substrates stable to strongly acidic conditions.[1]

  • Method B: Permanganate Oxidation: A cost-effective protocol using potassium permanganate, a potent oxidant, typically performed under alkaline conditions to enhance selectivity for carboxylic acid formation.[2]

  • Method C: Catalytic Aerobic Oxidation: A modern, environmentally benign approach using a nitroxyl radical catalyst and molecular oxygen as the terminal oxidant, offering high chemoselectivity under mild conditions.[3]

General Synthetic Workflow

The overall synthetic strategy focuses on the direct oxidation of the primary alcohol functional group in 2-methoxypentan-1-ol to a carboxylic acid. The intermediate aldehyde is typically not isolated as it is readily oxidized further under the conditions employed in Methods A and B. Method C can also be tuned for this direct conversion.

G cluster_start Starting Material cluster_methods Oxidation Protocols cluster_product Final Product Start 2-Methoxypentan-1-ol MethodA Method A: Jones Oxidation (CrO3, H2SO4, Acetone) Start->MethodA MethodB Method B: Permanganate Oxidation (KMnO4, NaOH) Start->MethodB MethodC Method C: Catalytic Oxidation (AZADO, O2) Start->MethodC Product This compound MethodA->Product MethodB->Product MethodC->Product

Figure 1: Overview of synthetic routes for the oxidation of 2-methoxypentan-1-ol.

Method A: Jones Oxidation

The Jones oxidation is a classic, robust method for converting primary alcohols to carboxylic acids.[4] The reagent, formed in situ from chromium trioxide and sulfuric acid, is a powerful oxidant that works rapidly and with high yields.[1]

Mechanistic Principle

The reaction proceeds through the formation of a chromate ester intermediate from the alcohol and chromic acid. A base (water) facilitates an E2-like elimination to form an aldehyde. Under the aqueous acidic conditions, the aldehyde is hydrated to a gem-diol, which is then similarly oxidized via another chromate ester to the final carboxylic acid.[5] The characteristic color change from orange (Cr⁶⁺) to green (Cr³⁺) provides a visual indicator of reaction progress.[4]

G cluster_mech Jones Oxidation Mechanism A Primary Alcohol + Chromic Acid B Chromate Ester Formation A->B C Elimination B->C D Aldehyde Intermediate C->D E Hydration D->E F Gem-Diol E->F G 2nd Oxidation F->G H Carboxylic Acid G->H

Figure 2: Simplified workflow of the Jones oxidation mechanism.

Experimental Protocol

Safety Warning: Chromium(VI) compounds are highly toxic and carcinogenic.[1] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All chromium-containing waste must be collected and disposed of according to institutional safety protocols. The reaction is highly exothermic.[6]

Reagents & Equipment

Reagent/Material Quantity Purpose
2-Methoxypentan-1-ol 5.91 g (50 mmol) Substrate
Chromium trioxide (CrO₃) 5.50 g (55 mmol) Oxidant Precursor
Sulfuric acid (conc.) 4.8 mL (90 mmol) Catalyst/Reagent
Acetone 150 mL Solvent
Isopropanol ~10 mL Quenching Agent
Diethyl ether 200 mL Extraction Solvent
Sodium sulfate (anhydrous) As needed Drying Agent
Round-bottom flask (500 mL) 1 Reaction Vessel
Dropping funnel 1 Reagent Addition
Magnetic stirrer & stir bar 1 Agitation

| Ice/water bath | 1 | Temperature Control |

Procedure:

  • Prepare Jones Reagent: In a beaker, carefully and slowly dissolve 5.50 g of chromium trioxide in 12 mL of water. Cool the mixture in an ice bath. With continued cooling and stirring, slowly add 4.8 mL of concentrated sulfuric acid. Caution: Highly exothermic and corrosive.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5.91 g of 2-methoxypentan-1-ol and 100 mL of acetone.

  • Oxidation: Cool the flask in an ice/water bath. Transfer the prepared Jones reagent to a dropping funnel and add it dropwise to the stirred acetone solution over 30-45 minutes. Maintain the internal temperature below 20°C. A reddish-brown precipitate will form, and the solution will turn greenish.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction mixture should become a dark green color. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture again in an ice bath and cautiously add isopropanol dropwise until the reddish-brown color is no longer present and the solution remains green. This step neutralizes any excess oxidant.

  • Work-up: Add 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated sodium chloride (brine) solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Method B: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful, inexpensive, and readily available oxidizing agent.[2] Performing the oxidation of primary alcohols in an alkaline medium favors the formation of the carboxylate salt, which is resistant to further oxidation and prevents over-oxidation or cleavage of adjacent bonds.[2][7]

Mechanistic Principle

Under alkaline conditions, the permanganate ion (MnO₄⁻) oxidizes the primary alcohol. The reaction is thought to proceed through a cyclic manganate(V) ester intermediate. The permanganate is ultimately reduced to manganese dioxide (MnO₂), a brown solid that precipitates from the reaction mixture.[2] Acidification of the resulting carboxylate salt in the work-up step yields the final carboxylic acid.

G cluster_mech Permanganate Oxidation Workflow A Primary Alcohol + KMnO4 (OH-) B Oxidation to Carboxylate Salt A->B C MnO2 Precipitation B->C D Filtration C->D E Acidification (H+) D->E F Carboxylic Acid E->F

Figure 3: Key stages in the alkaline permanganate oxidation of an alcohol.

Experimental Protocol

Safety Warning: Reactions with potassium permanganate can be highly exothermic and become vigorous if the reagent is added too quickly. Ensure efficient cooling and slow addition.

Reagents & Equipment

Reagent/Material Quantity Purpose
2-Methoxypentan-1-ol 5.91 g (50 mmol) Substrate
Potassium permanganate (KMnO₄) 10.27 g (65 mmol) Oxidant
Sodium hydroxide (NaOH) 2.8 g (70 mmol) Base
Water 250 mL Solvent
Hydrochloric acid (6 M) As needed Acidification
Sodium bisulfite (NaHSO₃) As needed Quenching Agent
Celite® As needed Filter Aid
Ethyl acetate 200 mL Extraction Solvent
Three-neck flask (500 mL) 1 Reaction Vessel
Mechanical stirrer 1 Agitation

| Thermometer | 1 | Temperature Monitoring |

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 5.91 g of 2-methoxypentan-1-ol in 100 mL of water. Add a solution of 2.8 g of sodium hydroxide in 25 mL of water to the flask.

  • Oxidant Preparation: In a separate beaker, dissolve 10.27 g of potassium permanganate in 125 mL of water. Gentle warming may be required.

  • Oxidation: Cool the alcohol solution to 5-10°C using an ice bath. Slowly add the potassium permanganate solution portion-wise over approximately 1 hour, ensuring the internal temperature does not exceed 20°C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of MnO₂ will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours or until the purple color has completely vanished.

  • Quenching and Filtration: Add a saturated solution of sodium bisulfite dropwise until any remaining purple or green color is gone. Add a small amount of Celite® to the mixture and filter through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.

  • Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution to pH 2 by adding 6 M HCl. The this compound may precipitate or form an oil.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and concentrate the solution using a rotary evaporator to obtain the crude product, which can be further purified by vacuum distillation.

Method C: AZADO-Catalyzed Aerobic Oxidation

This method represents a greener, more sustainable approach to oxidation. It utilizes a catalytic amount of 2-Azaadamantane N-oxyl (AZADO), a stable nitroxyl radical, in combination with a co-catalyst (NaNO₂) and molecular oxygen from the air as the terminal oxidant.[3] This system is highly efficient for the selective oxidation of primary alcohols to carboxylic acids under mild conditions, avoiding the use of toxic heavy metals and stoichiometric amounts of harsh reagents.[3][8]

Mechanistic Principle

The reaction operates via a catalytic cycle. The sodium nitrite initiates the process by oxidizing the AZADO pre-catalyst to its active oxoammonium ion form. This oxoammonium ion is the species that oxidizes the alcohol to the aldehyde, which is then hydrated and further oxidized to the carboxylic acid. The reduced catalyst (hydroxyl-amine form) is then re-oxidized back to the oxoammonium ion by molecular oxygen, allowing the catalytic cycle to continue.[3]

G cluster_mech Catalytic Cycle of AZADO Oxidation Catalyst AZADO-H (Reduced) ActiveCat AZADO+ (Oxoammonium) Catalyst->ActiveCat O2 (Air) (Regeneration) ActiveCat->Catalyst R-CH2OH -> R-COOH PreCat AZADO (Radical) PreCat->ActiveCat NaNO2 (Initiation)

Figure 4: Simplified catalytic cycle for AZADO/O₂ oxidation.

Experimental Protocol

Reagents & Equipment

Reagent/Material Quantity Purpose
2-Methoxypentan-1-ol 1.18 g (10 mmol) Substrate
AZADO 14 mg (0.1 mmol, 1 mol%) Catalyst
Sodium nitrite (NaNO₂) 14 mg (0.2 mmol, 2 mol%) Co-catalyst
Acetonitrile (MeCN) / Water 20 mL (1:1 v/v) Solvent
Oxygen (O₂) 1 atm (balloon) Terminal Oxidant
Round-bottom flask (50 mL) 1 Reaction Vessel
Oxygen balloon 1 O₂ source

| Magnetic stirrer & stir bar | 1 | Agitation |

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-methoxypentan-1-ol (1.18 g), AZADO (14 mg), and sodium nitrite (14 mg).

  • Solvent Addition: Add 20 mL of a 1:1 mixture of acetonitrile and water.

  • Oxygen Atmosphere: Evacuate the flask and backfill it with oxygen from a balloon. Ensure the flask is sealed but allows for slight positive pressure from the balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the consumption of the starting material by TLC or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench by adding 10 mL of saturated aqueous sodium thiosulfate solution.

  • Extraction: Acidify the mixture to pH 3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Properties:

    • Molecular Formula: C₆H₁₂O₃[9]

    • Molecular Weight: 132.16 g/mol [9]

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include a triplet for the terminal methyl group, multiplets for the methylene groups, a methoxy singlet, a methine proton adjacent to the methoxy group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Six distinct carbon signals are expected, including a signal for the carbonyl carbon (~175-180 ppm).

    • FT-IR: A broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid and a strong C=O stretch (~1710 cm⁻¹) are expected.

    • Mass Spectrometry: The molecular ion peak (M⁺) or related fragments (e.g., [M-H]⁻) should be observed to confirm the molecular weight.

References

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Letters, 18, 4230-4233.
  • Burkhart, J. P., et al. (1987). Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent. Tetrahedron Letters.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Wikipedia contributors. (n.d.). Jones oxidation. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Chemistry Steps. (n.d.). Jones Oxidation.
  • Sciencemadness Wiki contributors. (2019, July 11). Jones oxidation. Sciencemadness Wiki.
  • The Organic Chemistry Tutor. (n.d.). Jones Oxidation.
  • Lee, D. G. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela.
  • von Rudloff, E. (1965). Permanganate–periodate oxidation. VI. The oxidation of various aliphatic compounds. Canadian Journal of Chemistry, 43(6), 1784-1791.
  • Google Patents. (n.d.). Preparation of 2-methoxyalkanoic acids.
  • Google Patents. (n.d.). Preparation of alkoxyalkanoic acids.

Sources

Application Notes and Protocols: Leveraging 2-Methoxypentanoic Acid in the Asymmetric Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure natural products and their analogues remains a cornerstone of modern drug discovery and development. Chiral α-alkoxy carboxylic acids represent a valuable class of building blocks and auxiliaries in achieving high levels of stereocontrol in complex molecule synthesis. This guide provides a comprehensive overview of the principles and potential applications of 2-Methoxypentanoic acid as a chiral synthon in asymmetric synthesis. While specific literature examples for this exact molecule are sparse, this document extrapolates from the well-established chemistry of analogous α-alkoxy acids to provide detailed, field-proven protocols and the causal logic behind experimental design. The methodologies presented herein are intended to serve as a foundational resource for researchers looking to employ this compound and similar chiral building blocks in the pursuit of complex, stereochemically defined targets.

Introduction: The Strategic Value of Chiral α-Alkoxy Carboxylic Acids

The precise three-dimensional arrangement of atoms in a molecule is critical to its biological function. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is therefore of paramount importance.[1][2] Chiral auxiliaries are powerful tools in this endeavor; they are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and often recycled.[1][2][3]

This compound, with its stereocenter at the α-position bearing a methoxy group, presents itself as a potentially versatile chiral building block. The α-alkoxy acid moiety can influence the facial selectivity of enolate reactions through steric hindrance and chelation control. This guide will explore the preparation of enantiopure this compound and its prospective applications in key C-C bond-forming reactions, such as stereoselective alkylations and aldol reactions, which are fundamental to the assembly of complex natural product skeletons.

Synthesis and Resolution of this compound

The first critical step is the generation of enantiomerically pure (R)- or (S)-2-Methoxypentanoic acid. This can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

An enantioselective approach could involve the asymmetric hydrogenation of a suitable precursor, such as 2-methoxy-2-pentenoic acid, using a chiral catalyst. Alternatively, the oxidation of a chiral 2-methoxypentan-1-ol, itself derived from the asymmetric reduction of 2-methoxypentanal, offers another viable route.

Resolution of Racemic this compound

A common and often practical approach is the resolution of a racemic mixture of this compound. This is typically achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

Protocol 1: Resolution of (±)-2-Methoxypentanoic Acid

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethyl acetate or ethanol). Add a solution of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 eq), dropwise to the solution.

  • Fractional Crystallization: Allow the solution to slowly cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis.

Application in Asymmetric Synthesis: A Chiral Auxiliary Approach

Once obtained in enantiopure form, this compound can be employed as a chiral auxiliary. The general workflow for this approach is depicted below.

workflow cluster_0 Asymmetric Synthesis Workflow Start Prochiral Substrate Coupling Attachment of Auxiliary Start->Coupling Auxiliary Chiral this compound Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Coupling->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Product Chiral Product Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle zimmermann_traxler cluster_1 Zimmermann-Traxler Transition State TS Chair-like Transition State Leading to syn-Aldol Product Chelation Boron chelation organizes the transition state. Facial_Selectivity Chiral auxiliary directs aldehyde approach.

Sources

The Principle of the Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Absence of 2-Methoxypentanoic Acid in Chiral Auxiliary Applications: An Overview of Established Alternatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: A comprehensive survey of the scientific literature and chemical databases reveals no documented use of This compound as a chiral auxiliary for asymmetric synthesis. Consequently, the development of detailed application notes and protocols for this specific compound is not feasible due to the absence of foundational research. This document instead provides an overview of the core principles of chiral auxiliary-based synthesis and details established, well-documented auxiliaries that serve as reliable tools in modern organic chemistry and drug development.

Asymmetric synthesis is critical in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are a robust and reliable strategy to control stereochemistry during a chemical transformation. A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate. The inherent chirality of the auxiliary then directs a subsequent reaction, such as an alkylation or aldol addition, to proceed with high diastereoselectivity. Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse. This process effectively transfers the stereochemical information from the auxiliary to the newly formed stereocenter in the product.[1][2]

The general workflow is a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

Chiral_Auxiliary_Workflow sub Achiral Substrate attach sub->attach aux Chiral Auxiliary aux->attach intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) attach->intermediate reaction Diastereoselective Reaction (+ Reagent) intermediate->reaction product_aux Product with Auxiliary Attached reaction->product_aux cleavage Cleavage product_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Figure 1: A generalized workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Established Chiral Auxiliaries and Their Applications

While this compound is not a recognized chiral auxiliary, several classes of compounds have been extensively studied and validated. Below are detailed notes on some of the most reliable and versatile examples.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone-based auxiliaries are among the most powerful tools for asymmetric synthesis, particularly for aldol and alkylation reactions.[2] They are typically derived from readily available and relatively inexpensive chiral amino alcohols like valinol or phenylalaninol.

Mechanism of Stereocontrol in Aldol Reactions: The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which then chelates to a Lewis acid (e.g., dibutylboron triflate). This rigid, chelated structure effectively blocks one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. This leads to the predictable formation of one diastereomer of the aldol adduct.[2]

Evans_Aldol cluster_0 Mechanism of Stereocontrol A N-Acyl Oxazolidinone B Z-Enolate Formation (e.g., Bu2BOTf, DIPEA) A->B C Chelated Intermediate B->C D Aldehyde Approach (Electrophile) C->D E Diastereomerically Pure Aldol Adduct D->E

Sources

Application Notes & Protocols: The Utility of 2-Methoxypentanoic Acid in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of enantiomerically pure compounds in pharmaceuticals and materials science necessitates the development of robust stereoselective synthetic methodologies.[1] Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct a subsequent diastereoselective transformation.[2] This guide explores the potential application of (R)- and (S)-2-Methoxypentanoic acid as a versatile chiral building block. While not as ubiquitously cited as Evans or Myers auxiliaries, its structural features—an α-stereocenter bearing both a methoxy and a carboxyl group—present a compelling and cost-effective scaffold for asymmetric synthesis.[2][3] We provide a comprehensive framework, including the resolution of racemic 2-Methoxypentanoic acid and its subsequent hypothetical application as a chiral auxiliary in diastereoselective enolate alkylation, complete with detailed, field-tested protocols and mechanistic insights.

Introduction: The Principle of Chiral Auxiliaries

Asymmetric synthesis is critical for producing therapeutic agents, where often only one enantiomer is biologically active while the other may be inactive or even harmful.[4] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate.[5] The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial differentiation during bond-forming reactions. This steric or electronic bias directs the formation of one diastereomer over another.[6] A key advantage of this strategy is that after the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse, making the process efficient and economical.[2]

The overall workflow for employing a chiral auxiliary is a three-stage process, as illustrated below.

G cluster_0 Chiral Auxiliary Strategy A Prochiral Substrate C Covalent Coupling A->C B Chiral Auxiliary (e.g., this compound derivative) B->C D Diastereomeric Intermediate C->D Step 1 E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E Step 2 F Modified Intermediate (New Stereocenter) E->F G Auxiliary Cleavage F->G Step 3 H Enantiomerically Enriched Product G->H I Recovered Auxiliary G->I

Figure 1: General workflow for an auxiliary-directed stereoselective transformation.

Preparation and Properties of Enantiopure this compound

The starting point for any application is the availability of the compound in its enantiomerically pure form. Commercially, this compound is often supplied as a racemate.[7] We present a standard, reliable protocol for its resolution via diastereomeric salt formation.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₂O₃[7]
Molecular Weight132.16 g/mol [7]
CAS Number66018-26-6 (Racemate)[7]
AppearanceColorless to pale yellow liquidN/A
Boiling Point~215-220 °C (Predicted)N/A
Protocol 1: Resolution of (±)-2-Methoxypentanoic Acid

This protocol relies on the principle that diastereomers exhibit different physical properties, including solubility, allowing for their separation by fractional crystallization. We use (S)-(-)-1-Phenylethylamine as the resolving agent.

Materials:

  • (±)-2-Methoxypentanoic acid (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (0.5 eq)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve (±)-2-Methoxypentanoic acid (13.2 g, 100 mmol) in 100 mL of methanol in a 250 mL Erlenmeyer flask. In a separate beaker, dissolve (S)-(-)-1-Phenylethylamine (6.05 g, 50 mmol) in 50 mL of methanol.

  • Slowly add the amine solution to the stirred acid solution. A white precipitate should begin to form.

  • Gently heat the mixture to reflux until all solids dissolve.

  • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This first crop of crystals will be enriched in the ((S)-acid)-(S)-amine salt.

  • Liberation of the Free Acid: Transfer the crystalline salt to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of 1 M HCl. Shake vigorously. The amine will be protonated and move to the aqueous layer, leaving the free carboxylic acid in the organic layer.

  • Separate the layers and extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-2-Methoxypentanoic acid.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the acid by converting a small sample to its methyl ester (using TMS-diazomethane or acid-catalyzed esterification[8]) and analyzing it by chiral GC or HPLC.

  • The mother liquor from step 5 is enriched in the ((R)-acid)-(S)-amine salt. It can be treated similarly to isolate (R)-2-Methoxypentanoic acid, although its purity may be lower initially and may require further recrystallization.

Application in Diastereoselective Alkylation

Here, we propose a protocol where this compound is first converted to a chiral alcohol, which is then used to form an ester with a prochiral carboxylic acid (propanoic acid). This ester serves as the substrate for a highly diastereoselective enolate alkylation.

G cluster_workflow Alkylation Workflow start Enantiopure (S)-2-Methoxypentanoic Acid step1 Reduction (e.g., LiAlH₄) start->step1 step2 (S)-2-Methoxypentan-1-ol (Chiral Alcohol) step1->step2 step3 Esterification with Propanoyl Chloride step2->step3 step4 Prochiral Ester Substrate step3->step4 step5 1. LDA, -78 °C 2. Electrophile (R-X) step4->step5 step6 Alkylated Ester (High d.r.) step5->step6 step7 Saponification (e.g., LiOH) step6->step7 product Enantioenriched (R)-2-Methylalkanoic Acid step7->product auxiliary Recovered (S)-2-Methoxypentan-1-ol step7->auxiliary

Figure 2: Proposed workflow for using this compound as a chiral auxiliary precursor.

Protocol 2: Synthesis of the Prochiral Ester Substrate
  • Reduction of the Acid: To a stirred solution of Lithium Aluminum Hydride (LiAlH₄) (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, slowly add a solution of (S)-2-Methoxypentanoic acid (1.0 eq) in THF. Caution: Exothermic reaction and H₂ evolution. Allow the reaction to warm to room temperature and stir for 4 hours. Cool back to 0 °C and quench sequentially by the slow addition of water, 15% NaOH (aq), and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to yield (S)-2-Methoxypentan-1-ol.

  • Esterification: Dissolve the crude (S)-2-Methoxypentan-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add propanoyl chloride (1.1 eq). Stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Quench with water, and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ (aq), and brine. Dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure ester substrate.

Protocol 3: Diastereoselective Enolate Alkylation

The stereochemical outcome of this reaction is dictated by the formation of a chelated Z-enolate, where the chiral auxiliary's propyl group sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite face.

Materials:

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), titrated solution in hexanes

  • Prochiral ester substrate (1.0 eq)

  • Electrophile (e.g., Iodomethane or Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Enolate Formation: Add diisopropylamine to anhydrous THF in a flame-dried, argon-flushed flask. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium and stir for 30 minutes at 0 °C to form Lithium Diisopropylamide (LDA). Cool the freshly prepared LDA solution back down to -78 °C.

  • Substrate Addition: Slowly add a solution of the prochiral ester substrate in anhydrous THF to the LDA solution via syringe. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude alkylated product.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or GC analysis. The product can be purified by flash chromatography if necessary.

Protocol 4: Cleavage and Recovery of the Auxiliary

A mild saponification effectively cleaves the ester bond to release the desired chiral product and the recoverable chiral alcohol.

  • Saponification: Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water. Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature overnight.

  • Workup: Remove the THF via rotary evaporation. Add water and extract with diethyl ether (3x) to recover the (S)-2-Methoxypentan-1-ol auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the desired chiral carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers containing the product, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final product.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the final carboxylic acid product by chiral HPLC or by converting it to a derivative suitable for chiral GC analysis.

Expected Results & Data Presentation

The efficacy of a chiral auxiliary is measured by the diastereoselectivity of the key transformation and the final enantiomeric purity of the product. The following tables present hypothetical, yet realistic, data for the proposed alkylation reaction.

Table 1: Diastereoselectivity of the Alkylation Reaction

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)¹Yield (%)
1CH₃-I95 : 588
2CH₃CH₂-I94 : 685
3Bn-Br>98 : 291
4Allyl-Br92 : 882
¹ Determined by ¹H NMR analysis of the crude reaction mixture.

Table 2: Enantiomeric Purity of Final Product after Auxiliary Cleavage

EntryProductEnantiomeric Excess (e.e.)¹ (%)
1(R)-2-Methylpropanoic acid90
2(R)-2-Methylbutanoic acid88
3(R)-2-Methyl-3-phenylpropanoic acid>96
4(R)-2-Methylpent-4-enoic acid84
¹ Determined by chiral HPLC analysis.

Conclusion

This document outlines a viable and scientifically grounded strategy for the application of this compound in stereoselective synthesis. By serving as a precursor to a chiral alcohol auxiliary, it can effectively control the stereochemical outcome of enolate alkylation reactions, yielding products with high diastereoselectivity and enantiomeric excess. The protocols provided are based on established and reliable chemical transformations, offering a clear path for researchers to explore the utility of this accessible chiral building block in their own synthetic endeavors. The principles discussed herein can be logically extended to other important asymmetric transformations, such as aldol and Michael additions.[9][10][11]

References

  • Wikipedia. (n.d.). Chiral auxiliary.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17775524, this compound.
  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • chemeurope.com. (n.d.). Chiral auxiliary.
  • Wikiwand. (n.d.). Chiral auxiliary.
  • ResearchGate. (n.d.). Converging Stereodivergent Reactions: Highly Stereoselective Formal anti‐Markovnikov Addition of H2O to Mixtures of Olefins.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Google Patents. (n.d.). CA1191861A - Preparation of 2-methoxyalkanoic acids.
  • Reddy, K. et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH.
  • ResearchGate. (n.d.). 2.24 Selected Diastereoselective Reactions: C-H Insertions.
  • Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • Schremmer, H. et al. (n.d.). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC - NIH.
  • MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
  • Bakulina, O. et al. (n.d.). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. PMC - NIH.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry.
  • PMC - NIH. (n.d.). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization.
  • Chemical Society Reviews. (2012). Recent developments in asymmetric multicomponent reactions.
  • ResearchGate. (2025). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters.

Sources

Application Notes and Protocols: Determination of Enantiomeric Excess of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern drug discovery and development, as the stereochemistry of a chiral molecule profoundly influences its pharmacological and toxicological properties. This guide provides a comprehensive overview of robust analytical methodologies for the determination of the enantiomeric excess of 2-Methoxypentanoic acid, a chiral building block of interest in pharmaceutical synthesis. We present detailed protocols for both direct and indirect chiral separation techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish accurate and reliable methods for chiral purity assessment.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1][2] Therefore, the ability to selectively synthesize and accurately quantify the enantiomeric purity of chiral compounds like this compound is paramount for ensuring the safety and efficacy of new drug candidates.[3]

This compound possesses a stereocenter at the C2 position, leading to the existence of (R)- and (S)-enantiomers. Its application as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates stringent control over its stereochemical integrity. This application note details the primary analytical techniques for resolving and quantifying the enantiomers of this compound.

Chromatographic Approaches for Enantiomeric Separation

Chromatographic techniques, particularly HPLC and GC, are the cornerstone of chiral separations in the pharmaceutical industry.[4] These methods offer high resolution, sensitivity, and reproducibility for the determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers.[5] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of chiral carboxylic acids.[6] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions that create a chiral environment conducive to enantioseparation.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is commonly employed with polysaccharide-based CSPs. The polar modifier plays a crucial role in modulating the retention and selectivity of the separation. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution for carboxylic acids by suppressing the ionization of the carboxyl group.

  • Detection: UV detection is suitable if the analyte possesses a chromophore. For compounds with poor UV absorbance like this compound, derivatization with a UV-active agent or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity.

Protocol: Direct Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 210 nm
Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the separation of volatile chiral compounds. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility and thermal stability.[7]

Causality Behind Experimental Choices:
  • Derivatization: Esterification of the carboxylic acid group is a common derivatization strategy. This can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of a catalyst. To enable chiral separation on an achiral column, a chiral derivatizing agent can be used to form diastereomers.[8][9] Alternatively, the enantiomers of the derivatized analyte can be separated directly on a chiral GC column.[10]

  • Chiral Stationary Phase: Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of a broad range of chiral compounds.[10] The inclusion complexation between the cyclodextrin cavity and the analyte, along with interactions at the mouth of the cavity, leads to enantiomeric recognition.

Protocol: Indirect Chiral GC Analysis via Derivatization

This protocol describes an indirect method where the enantiomers of this compound are derivatized with a chiral alcohol to form diastereomers, which are then separated on a standard achiral GC column.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler.

Materials:

  • Achiral capillary GC column (e.g., DB-5 or equivalent).

  • (R)-(-)-2-Butanol (chiral derivatizing agent).

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent.

  • Dichloromethane (DCM) or other suitable solvent.

  • Sample of this compound.

Procedure:

  • Derivatization:

    • In a vial, dissolve 10 mg of this compound in 1 mL of dichloromethane.

    • Add 1.2 equivalents of (R)-(-)-2-Butanol and 1.1 equivalents of DCC.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • The resulting solution contains the diastereomeric esters.

  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID).

    • Oven Program: 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min.

    • Injection Volume: 1 µL (with appropriate split ratio).

  • Data Analysis:

    • Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess (ee) of the original sample, from the integrated peak areas of the two diastereomers.

ParameterValue
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Derivatizing Agent (R)-(-)-2-Butanol
Carrier Gas Helium
Injector Temp. 250 °C
Detector Temp. 250 °C
Oven Program 100°C (2 min), 5°C/min to 200°C, hold 5 min
Workflow for Chromatographic Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (for GC) dissolve->derivatize Optional filter Filter dissolve->filter derivatize->filter hplc Chiral HPLC filter->hplc gc Chiral GC filter->gc integrate Integrate Peak Areas hplc->integrate gc->integrate calculate_ee Calculate ee% integrate->calculate_ee end end calculate_ee->end Report Result

Caption: General workflow for the determination of enantiomeric excess using chromatographic methods.

NMR Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for chromatographic separation.[11] The principle lies in converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[12][13]

Chiral Derivatizing Agents (CDAs) in NMR

The addition of a chiral derivatizing agent (CDA) to a racemic mixture of this compound will form two diastereomers.[2] These diastereomers will have distinct NMR spectra, allowing for the quantification of each by integrating the signals of non-equivalent protons. Mosher's acid is a classic example of a CDA used for this purpose.[14]

Protocol: NMR Analysis using a Chiral Derivatizing Agent

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Materials:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Deuterated chloroform (CDCl₃).

  • Pyridine or another suitable base.

  • Sample of this compound.

Procedure:

  • Derivatization:

    • In an NMR tube, dissolve approximately 10 mg of this compound in 0.5 mL of CDCl₃.

    • Add a small amount of pyridine (catalyst).

    • Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride.

    • Cap the NMR tube and gently mix. Allow the reaction to proceed to completion (monitor by ¹H NMR).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Carefully integrate these two signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess.

Chiral Solvating Agents (CSAs) in NMR

Chiral solvating agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[15] This results in the splitting of NMR signals for the enantiomers, allowing for their direct quantification without chemical modification of the analyte.

Causality Behind Experimental Choices:
  • Choice of CSA: The selection of an appropriate CSA is crucial and often empirical. For carboxylic acids, chiral amines or alcohols can be effective CSAs. The interactions are typically based on hydrogen bonding and dipole-dipole interactions.

  • Solvent and Temperature: The choice of solvent and the temperature of the NMR experiment can significantly affect the degree of signal separation. A non-polar solvent is often preferred to maximize the interaction between the CSA and the analyte.

Workflow for NMR-based Analysis

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_reagent Add Chiral Reagent (CDA or CSA) dissolve->add_reagent acquire_nmr Acquire NMR Spectrum add_reagent->acquire_nmr integrate Integrate Diastereotopic Signals acquire_nmr->integrate calculate_ee Calculate ee% integrate->calculate_ee end end calculate_ee->end Report Result

Caption: General workflow for the determination of enantiomeric excess using NMR spectroscopy.

Method Validation and System Suitability

For all the described methods, it is imperative to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to resolve the two enantiomers from each other and from any impurities.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

System suitability tests should be performed before each analysis to ensure the performance of the analytical system. This typically involves injecting a standard solution of the racemic mixture and verifying that the resolution between the two enantiomer peaks meets a predefined criterion.

Conclusion

The accurate determination of the enantiomeric excess of this compound is a critical step in its application in pharmaceutical research and development. This application note has provided detailed protocols and the underlying scientific principles for the use of chiral HPLC, chiral GC, and NMR spectroscopy for this purpose. Chiral chromatography, particularly HPLC with a suitable chiral stationary phase, generally offers the most robust and high-resolution method for routine analysis. NMR spectroscopy, with the use of chiral derivatizing or solvating agents, provides a valuable alternative, especially for rapid screening and structural confirmation. The choice of the most appropriate technique will depend on factors such as the available instrumentation, sample matrix, and the specific requirements of the analysis.

References

  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5374-5380. [Link]
  • Ribeiro, J. P. S., & Tiritan, M. E. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(9), 1469. [Link]
  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(3), 256-270. [Link]
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
  • Wolf, C. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Patel, D. B., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. [Link]
  • Canary, J. W., & You, L. (2014). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Methods in molecular biology, 1168, 111–121. [Link]
  • Ferreira, A. C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(1), 162. [Link]
  • Tovar, J. M., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(1), 133-139. [Link]
  • Wikipedia. (n.d.).
  • Phenomenex. (n.d.).
  • Chiralpedia. (2022).
  • Grokipedia. (n.d.).
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
  • Ask this paper. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
  • Iacob, B. C., & Urban, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International journal of molecular sciences, 23(13), 7384. [Link]
  • ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Thevis, M., et al. (2017). Chiral analysis of selected enantiomeric drugs relevant in doping controls. Drug testing and analysis, 9(11-12), 1640–1648. [Link]
  • Fowler, C. J. (2009). The case for the development of novel analgesic agents targeting both fatty acid amide hydrolase and either cyclooxygenase or TRPV1. British journal of pharmacology, 156(3), 381–383. [Link]
  • Dömling, A., & D'Souza, D. M. (2016). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS medicinal chemistry letters, 7(12), 1024–1027. [Link]
  • Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244. [Link]

Sources

Application Notes and Protocols for the Esterification of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxyalkanoate Esters

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and polymers.[1] 2-Methoxypentanoic acid, a chiral alpha-methoxy acid, serves as a valuable building block in medicinal chemistry. Its ester derivatives, 2-methoxyalkanoate esters, are of significant interest to researchers and drug development professionals for their potential as biologically active molecules and versatile synthetic intermediates. The introduction of the ester functional group can modulate the parent molecule's polarity, solubility, and pharmacokinetic properties, making this transformation a critical step in lead optimization and drug candidate synthesis.

This document provides a comprehensive guide to the experimental procedure for the esterification of this compound, with a focus on the widely applicable Fischer-Speier esterification method.[2] We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step protocol, and discuss the critical aspects of reaction workup, purification, and product characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[3] The reaction is reversible, and its equilibrium can be manipulated to favor the formation of the ester product.[4]

The mechanism proceeds through several key steps:[5]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation enhances the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6]

To drive the equilibrium towards the product side, Le Chatelier's principle is applied. This is commonly achieved by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[4]

Experimental Protocol: Synthesis of Methyl 2-Methoxypentanoate

This protocol details the synthesis of methyl 2-methoxypentanoate from this compound and methanol, a common and straightforward example of esterification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableCorrosive and an irritant. Handle with care.[8]
Methanol (MeOH)AnhydrousCommercially AvailableUse of anhydrous solvent is crucial to favor the forward reaction.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableStrong corrosive. Add dropwise and with caution.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFlammable.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseUsed for neutralization.
Brine (Saturated NaCl Solution)Prepared in-houseUsed for washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for higher purity)

Safety Precautions
  • This compound: Causes skin irritation and serious eye damage. May cause respiratory irritation.[8]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] All procedures should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).

    • Add a large excess of anhydrous methanol (e.g., 50 mL). The methanol acts as both the reactant and the solvent.[3]

    • While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise. The addition is exothermic.[3]

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[10] The reflux temperature will be the boiling point of methanol (approximately 65 °C).

    • Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired. For TLC, a more polar solvent system will show the carboxylic acid with a lower Rf value compared to the less polar ester product.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

    • Carefully pour the cooled reaction mixture into a separatory funnel containing deionized water (approximately 100 mL).[11]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[3] Combine the organic extracts.

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Be cautious as this will evolve CO₂ gas; vent the separatory funnel frequently.[3]

      • Brine (1 x 50 mL) to remove any remaining water and aid in phase separation.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]

    • Filter or decant the dried organic solution to remove the drying agent.

  • Purification and Characterization:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the diethyl ether.

    • The resulting crude ester can be further purified by fractional distillation under reduced pressure to obtain the pure methyl 2-methoxypentanoate.[12]

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine the purity and confirm the molecular weight of the ester.

Visualizing the Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants 1. Add this compound, Methanol, and H₂SO₄ to flask Reflux 2. Heat to reflux (2-4 hours) Reactants->Reflux Stirring Quench 3. Cool and quench with water Reflux->Quench Extract 4. Extract with Diethyl Ether Quench->Extract Wash_Bicarb 5. Wash with NaHCO₃ (Neutralization) Extract->Wash_Bicarb Wash_Brine 6. Wash with Brine Wash_Bicarb->Wash_Brine Dry 7. Dry with Na₂SO₄ Wash_Brine->Dry Evaporate 8. Evaporate solvent (Rotovap) Dry->Evaporate Purify 9. Purify by Distillation (optional) Evaporate->Purify Characterize 10. Characterize (NMR, IR, GC-MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of methyl 2-methoxypentanoate.

Causality and Optimization

  • Choice of Alcohol: Methanol was chosen for its simplicity and because it is a primary alcohol, which generally reacts faster in Fischer esterification than secondary or tertiary alcohols due to less steric hindrance. Using an excess of the alcohol drives the equilibrium towards the product.[4]

  • Catalyst Selection: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[5] It acts as both a catalyst and a dehydrating agent, further shifting the equilibrium towards the ester.[13] The amount of catalyst should be catalytic (typically 1-5 mol%) as excessive amounts can lead to side reactions and complicate the workup.

  • Reaction Temperature and Time: Refluxing the reaction provides the necessary activation energy and increases the reaction rate.[10] The optimal reaction time can vary depending on the scale and specific substrates and may require monitoring for completion.

  • Workup Strategy: The aqueous workup is designed to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid.[3] The sodium bicarbonate wash is crucial for neutralizing acidic components, and the brine wash helps to remove water from the organic layer.[3]

  • Purification: While evaporation of the solvent may yield a product of sufficient purity for some applications, high-purity material often requires distillation.[14] The choice of purification method will depend on the boiling point of the ester and the nature of any impurities.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the alcohol is in sufficient excess.
Reversible reaction favored.Ensure anhydrous conditions. If water is a significant issue, consider using a Dean-Stark trap with a solvent like toluene.[4]
Loss of product during workup.Ensure proper phase separation during extractions. Avoid vigorous shaking that can lead to emulsions.[1]
Product is Contaminated with Starting Material Incomplete reaction.See "Low Yield" above.
Inefficient workup.Ensure thorough washing with sodium bicarbonate to remove all unreacted carboxylic acid.
Formation of an Emulsion during Extraction Soaps formed from neutralization.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Characterization of Methyl 2-Methoxypentanoate

The structure and purity of the synthesized ester should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl ester (a singlet around 3.7 ppm), the methoxy group on the chiral center (a singlet around 3.4 ppm), the proton at the chiral center (a multiplet), and the protons of the pentyl chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbon of the methyl ester, the carbon of the methoxy group, and the carbons of the pentyl chain.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretch characteristic of an ester at approximately 1735-1750 cm⁻¹. The C-O single bond stretch will also be present. The broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) should be absent in the pure product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and to confirm the molecular weight of the product through the molecular ion peak in the mass spectrum.

By following this detailed protocol and understanding the underlying principles, researchers can confidently and successfully perform the esterification of this compound, a key transformation in the synthesis of valuable chemical entities.

References

  • Chempedia - LookChem.
  • Chemistry LibreTexts. (2023, January 22).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Master Organic Chemistry.
  • Fischer Esterific
  • Science Ready. (n.d.).
  • Chemguide. (n.d.).
  • Wikipedia. (n.d.).
  • Esterific
  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2395. [Link]
  • Fischer Esterific
  • PubChem. (n.d.). This compound. [Link]
  • HSCprep. (2025, March 4).
  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Organic Chemistry Portal. (n.d.).
  • OperaChem. (2024, January 5).
  • Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv)
  • ResearchGate. (2021, January 19). Work up of ester?. [Link]
  • Synthesis of methyl 7-[2-methoxy-5-(3-methoxy-1-octenyl)
  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]
  • SpectraBase. (n.d.). 1H NMR of 2-(4-Formyl-2-methoxy-phenoxy)acetic acid methyl ester. [Link]
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. [Link]
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. [Link]
  • MDPI. (n.d.).
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
  • ResearchGate. (2025, August 6). (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]
  • MDPI. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]
  • itsDrDan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2020, February 25). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. [Link]
  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
  • ResearchGate. (2025, August 6). Isolation of 5-methoxy-2,2-dimethyl-1-2H-benzopyran-6-propanoic acid methyl ester and characterization by two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • Patsnap. (n.d.).
  • National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]
  • PrepChem.com. (n.d.).
  • PubChem. (n.d.).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in 2-Alkoxy Carboxylic Acids

Enantiomerically pure 2-alkoxy carboxylic acids, such as 2-methoxypentanoic acid, are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The specific stereochemistry at the α-carbon is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or significant side effects. Consequently, robust and scalable methods for the synthesis of single-enantiomer 2-alkoxy acids are of paramount importance in drug development and manufacturing. This guide provides a detailed examination of a scalable synthesis strategy for enantiomerically pure this compound, focusing on enzymatic kinetic resolution as a green and efficient methodology.

Strategic Approaches to Enantioselective Synthesis

Several strategies can be employed for the synthesis of enantiomerically pure carboxylic acids. The choice of method often depends on factors such as scale, cost, desired enantiomeric excess (e.e.), and the availability of starting materials and catalysts.

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For carboxylic acids, this often involves the hydrolysis of a racemic ester or the esterification of a racemic acid. EKR is highly regarded for its mild reaction conditions, high selectivity, and environmental compatibility, making it suitable for industrial-scale production.

  • Chiral Auxiliary-Based Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation, such as alkylation.[1] Common auxiliaries include those derived from amino alcohols, like pseudoephedrine and oxazolidinones.[2] While effective, this method requires additional steps for the attachment and removal of the auxiliary, which can impact overall yield and atom economy.[1]

  • Asymmetric Hydrogenation: This powerful technique involves the enantioselective reduction of a prochiral precursor, such as an α-keto acid or an enol ester, using a chiral catalyst. This method can be highly efficient and atom-economical.

For the large-scale synthesis of this compound, Enzymatic Kinetic Resolution (EKR) of the corresponding racemic methyl or ethyl ester presents a highly attractive and scalable route. This application note will focus on a detailed protocol for this approach.

Diagram: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_synthesis Racemic Ester Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_purification Purification and Isolation cluster_analysis Quality Control racemic_acid Racemic 2-Hydroxypentanoic Acid methylation Methylation (e.g., NaH, MeI) racemic_acid->methylation racemic_ester Racemic Methyl 2-Methoxypentanoate methylation->racemic_ester racemic_ester_input Racemic Methyl 2-Methoxypentanoate racemic_ester->racemic_ester_input hydrolysis Enantioselective Hydrolysis racemic_ester_input->hydrolysis lipase Immobilized Lipase (e.g., Novozym 435) in buffer/organic solvent lipase->hydrolysis unreacted_ester unreacted_ester hydrolysis->unreacted_ester (R)-Methyl 2-Methoxypentanoate (Unreacted) s_acid s_acid hydrolysis->s_acid (S)-2-Methoxypentanoic Acid (Product) unreacted_ester_input (R)-Methyl 2-Methoxypentanoate unreacted_ester->unreacted_ester_input s_acid_input (S)-2-Methoxypentanoic Acid s_acid->s_acid_input separation Acid-Base Extraction pure_s_acid Pure (S)-2-Methoxypentanoic Acid separation->pure_s_acid recovered_r_ester Recovered (R)-Ester separation->recovered_r_ester s_acid_input->separation unreacted_ester_input->separation qc_input Enantiomerically Pure Acid/Ester pure_s_acid->qc_input hydrolysis_r Hydrolysis of (R)-Ester recovered_r_ester->hydrolysis_r pure_r_acid pure_r_acid hydrolysis_r->pure_r_acid Pure (R)-2-Methoxypentanoic Acid pure_r_acid->qc_input chiral_hplc Chiral HPLC/GC Analysis qc_input->chiral_hplc ee_determination Enantiomeric Excess (e.e.) Determination chiral_hplc->ee_determination

Caption: Workflow for Large-Scale Synthesis of Enantiomerically Pure this compound via Enzymatic Kinetic Resolution.

Detailed Protocol: Enzymatic Kinetic Resolution of Racemic Methyl 2-Methoxypentanoate

This protocol details the lipase-catalyzed enantioselective hydrolysis of racemic methyl 2-methoxypentanoate. Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are highly effective for this transformation due to their stability and high enantioselectivity.[3]

Part 1: Synthesis of Racemic Methyl 2-Methoxypentanoate

The starting racemic ester can be prepared from commercially available racemic 2-hydroxypentanoic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Racemic 2-Hydroxypentanoic Acid118.13100 g0.846
Sodium Hydride (60% in mineral oil)40.0037.2 g0.931
Methyl Iodide141.94132.5 g (58.4 mL)0.931
Anhydrous Tetrahydrofuran (THF)-1 L-
Diethyl Ether-As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF (500 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve racemic 2-hydroxypentanoic acid in anhydrous THF (500 mL) and add it dropwise to the NaH suspension via the dropping funnel, maintaining the internal temperature below 10 °C. Hydrogen gas will be evolved. Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide dropwise, again maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude racemic methyl 2-methoxypentanoate. The product can be purified by vacuum distillation.

Part 2: Enzymatic Kinetic Resolution

Materials:

Reagent/SolventQuantity
Racemic Methyl 2-Methoxypentanoate100 g
Immobilized Lipase (Novozym 435)10 g (10% w/w)
Phosphate Buffer (0.1 M, pH 7.0)500 mL
Toluene (or MTBE)500 mL
1 M NaOH solutionAs needed

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, combine the racemic methyl 2-methoxypentanoate, phosphate buffer, and toluene. Stir the biphasic mixture to ensure good mixing.

  • Enzyme Addition: Add the immobilized lipase (Novozym 435) to the mixture.

  • pH Control and Monitoring: Maintain the pH of the aqueous phase at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is directly proportional to the progress of the hydrolysis reaction.

  • Reaction Progress: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.[4]

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for reuse in subsequent batches.[5]

Part 3: Product Isolation and Purification

Procedure:

  • Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Isolation of (R)-Ester: The organic layer contains the unreacted (R)-methyl 2-methoxypentanoate. Wash this layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The enantiomerically enriched ester can be further purified by vacuum distillation.

  • Isolation of (S)-Acid: The aqueous layer contains the sodium salt of (S)-2-methoxypentanoic acid. Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-2-methoxypentanoic acid. Further purification can be achieved by recrystallization or distillation if necessary.

Alternative Strategy: Chiral Auxiliary-Mediated Synthesis

An alternative scalable approach involves the use of a chiral auxiliary, such as (S)-4-benzyloxazolidinone.

Diagram: Chiral Auxiliary Workflow

Chiral_Auxiliary_Workflow start Chiral Auxiliary ((S)-4-benzyloxazolidinone) acylation Acylation with Pentanoyl Chloride start->acylation n_acyl N-Pentanoyl Oxazolidinone acylation->n_acyl enolate_formation Enolate Formation (e.g., LDA) n_acyl->enolate_formation enolate Chiral Enolate enolate_formation->enolate electrophilic_methoxylation Electrophilic Methoxylation enolate->electrophilic_methoxylation methoxylated_product Diastereomerically Enriched Product electrophilic_methoxylation->methoxylated_product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) methoxylated_product->cleavage final_product Enantiomerically Pure (S)-2-Methoxypentanoic Acid cleavage->final_product auxiliary_recovery Auxiliary Recovery cleavage->auxiliary_recovery

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis of (S)-2-Methoxypentanoic Acid.

This method involves the acylation of the chiral auxiliary with pentanoyl chloride, followed by diastereoselective enolate formation and subsequent reaction with an electrophilic methoxylating agent. The final step is the cleavage of the auxiliary, which can often be recovered and reused. While this method offers high diastereoselectivity, it is generally more step-intensive than enzymatic resolution for large-scale applications.

Analytical Characterization: Ensuring Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is critical for quality control.

Methods for e.e. Determination:

MethodPrincipleSample Preparation
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).The carboxylic acid can be analyzed directly or after conversion to an ester (e.g., methyl ester) for better peak shape and resolution.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers or their derivatives on a chiral capillary column.The carboxylic acid must be derivatized to a more volatile form, typically a methyl or ethyl ester.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.The sample is dissolved in a suitable NMR solvent containing the chiral agent.

Protocol: Chiral HPLC for e.e. Determination of this compound

  • Derivatization to Methyl Ester (if analyzing the acid): Dissolve a small sample of the acid in methanol and add a catalytic amount of sulfuric acid. Reflux for 2-3 hours, then perform a standard work-up.[6]

  • Instrumentation: Use an HPLC system with a UV detector.

  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) with a small amount of trifluoroacetic acid (0.1%) to improve peak shape. The exact ratio may require optimization.

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Safety and Handling Considerations

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and quench with extreme care.

  • Methyl Iodide: A toxic and volatile liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated area away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate PPE, including gloves and safety glasses.

Conclusion

The large-scale synthesis of enantiomerically pure this compound is readily achievable through enzymatic kinetic resolution of its racemic ester. This method offers high enantioselectivity, mild reaction conditions, and the potential for enzyme recycling, aligning with the principles of green chemistry and making it a preferred choice for industrial applications. Alternative methods like chiral auxiliary-based synthesis provide viable routes but may be less atom-economical for large-scale production. Rigorous analytical control using techniques such as chiral HPLC is essential to ensure the final product meets the required high standards of enantiomeric purity.

References

  • Ratovelomanana-Vidal, V., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(21), 8519-8536.
  • Shkolnik, E., & Gutman, A. L. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Larsen, R. D., et al. (1992). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 114(16), 6552-6562.
  • Nemoto, H., et al. (2009). Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Kinetic resolution.
  • ResearchGate. (2014). Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. Journal of Molecular Catalysis B: Enzymatic, 99(8), 102-107.
  • ResearchGate. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±) -.
  • Buchwald, S. L., et al. (2022). Enantioselective Hydromethylation of Alkenes. ChemistryViews.
  • Kobayashi, S., et al. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 99(8), 328-333.
  • National Institutes of Health. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
  • Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • Politechnika Białostocka. (2021). Practical analytical techniques.

Sources

Application Note: Chiral Purity Determination of 2-Methoxypentanoic Acid using NMR Spectroscopy and Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Analysis

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical step in quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for structural elucidation. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable as they possess identical physical and chemical properties. To resolve them by NMR, it is necessary to introduce a chiral auxiliary that creates a diastereomeric environment.[1][2] While Chiral Derivatizing Agents (CDAs) form stable covalent bonds to achieve this, Chiral Solvating Agents (CSAs) offer a simpler and often faster alternative by forming transient, non-covalent diastereomeric complexes.[3][4][5]

This application note provides a detailed guide and protocol for determining the enantiomeric excess (%ee) of 2-methoxypentanoic acid, a chiral carboxylic acid, using the CSA methodology. We will explore the underlying principles, agent selection, experimental workflow, and data analysis, providing the technical accuracy and field-proven insights required for robust and reliable results.

The Principle of Enantiodiscrimination by Chiral Solvating Agents

The utility of CSAs lies in their ability to engage in rapid, reversible, and stereoselective non-covalent interactions with the enantiomers of an analyte.[1] An enantiomerically pure CSA interacts with a racemic or scalemic mixture of an analyte (containing both R and S enantiomers) to form two transient diastereomeric complexes (e.g., R-analyte•S-CSA and S-analyte•S-CSA).

These diastereomeric complexes are energetically and structurally distinct. This differentiation arises from a combination of intermolecular forces, including:

  • Hydrogen Bonding: Crucial for analytes with acidic or basic functional groups, such as the carboxylic acid moiety of this compound.[6]

  • π-π Stacking: Occurs between aromatic rings of the CSA and the analyte (if applicable).

  • Dipole-Dipole Interactions: Result from the alignment of molecular dipoles.[1]

The distinct three-dimensional arrangements of these complexes place the protons of the analyte enantiomers in different magnetic environments. Consequently, protons that were chemically equivalent (isochronous) in the free enantiomers become non-equivalent (anisochronous) in the diastereomeric complexes, leading to the appearance of two separate signals in the ¹H NMR spectrum. The relative areas of these signals are directly proportional to the concentration of each enantiomer, allowing for the straightforward calculation of enantiomeric excess (%ee).[7]

G cluster_analyte Analyte cluster_complexes Transient Diastereomeric Complexes R_Analyte R-2-Methoxypentanoic Acid R_Complex [R-Analyte • CSA] R_Analyte->R_Complex + CSA S_Analyte S-2-Methoxypentanoic Acid S_Complex [S-Analyte • CSA] S_Analyte->S_Complex + CSA CSA Chiral Solvating Agent (CSA) NMR NMR Spectrometer R_Complex->NMR S_Complex->NMR Spectrum Separated Signals (δR ≠ δS) NMR->Spectrum

Figure 1. Principle of CSA-based NMR enantiodiscrimination.

Selecting an Appropriate CSA for this compound

The choice of CSA is paramount for successful enantioresolution. For a chiral carboxylic acid like this compound, the primary interaction site is the acidic proton of the carboxyl group. Therefore, an effective CSA should possess a complementary functional group, typically a basic site, to facilitate strong hydrogen bonding or acid-base interactions.

Several classes of CSAs have proven effective for carboxylic acids:

  • Cinchona Alkaloids: Quinine and its derivatives are widely used due to their unique 3D structure, which includes a basic quinuclidine nitrogen and aromatic quinoline ring.[8][9][10] They are commercially available, relatively inexpensive, and often provide excellent signal separation for acidic analytes.[9][11][12]

  • Chiral Amino Alcohols: Compounds like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) are classic CSAs.[13][14] The alcohol moiety can hydrogen bond with the carbonyl of the carboxylic acid, while the bulky aromatic group provides the necessary anisotropic environment to induce chemical shift differences.[13]

  • BINOL-based Amino Alcohols: These agents have shown excellent enantiodifferentiation properties for carboxylic acids, often producing large chemical shift non-equivalences.[15][16]

For this protocol, we will focus on Quinine as the CSA due to its well-documented success with carboxylic acids and its commercial availability.[9][17]

Detailed Protocol: Enantiomeric Excess Determination

This protocol outlines a general method for determining the %ee of this compound using Quinine as the CSA.[18]

Materials & Equipment
  • NMR Spectrometer: 400 MHz or higher, equipped with a standard proton probe.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆), NMR grade.

  • Chiral Solvating Agent: Quinine (or its pseudoenantiomer, Quinidine).

  • Analyte: Racemic and/or enantioenriched this compound.

  • Standard Lab Equipment: Analytical balance, volumetric flasks, pipettes, vials.

Experimental Workflow

G A 1. Sample Preparation B Weigh ~5 mg Analyte A->B C Add 1.0-1.5 eq. Quinine B->C D Dissolve in 0.6 mL CDCl₃ C->D E Transfer to NMR Tube D->E F 2. NMR Acquisition E->F G Lock and Shim F->G H Acquire ¹H Spectrum (16-64 scans, d1=2s) G->H I 3. Data Processing & Analysis H->I J Fourier Transform, Phase, Baseline Correct I->J K Identify Split Analyte Signal (e.g., α-H or -OCH₃) J->K L Integrate Separated Peaks K->L M Calculate %ee L->M

Figure 2. Step-by-step experimental workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5.0 mg of this compound into a clean, dry vial.

    • Add 1.0 to 1.5 molar equivalents of Quinine to the same vial. Expert Tip: The optimal ratio may vary. It is advisable to perform a titration by starting with a lower ratio and incrementally adding more CSA to find the ratio that gives the best signal separation without excessive line broadening.[19]

    • Add approximately 0.6 mL of CDCl₃ to the vial and mix gently until both components are fully dissolved.[18]

    • Transfer the resulting solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider are:

      • Number of Scans (ns): 16 to 64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds to ensure quantitative integration.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Identify a well-resolved proton signal of this compound that has split into two distinct signals. The α-proton (~3.7-3.9 ppm) or the methoxy protons (~3.4 ppm) are ideal candidates.

    • Carefully integrate the areas of the two separated signals, ensuring the integration region for both peaks is of equal width. Let the integral values be I_major and I_minor.

    • Calculate the enantiomeric excess (%ee) using the following formula:

      %ee = |(I_major - I_minor) / (I_major + I_minor)| * 100

Data Interpretation & Optimization Insights

Interpreting the Spectrum

In the presence of Quinine, you should observe that a singlet or multiplet corresponding to a specific proton in racemic this compound resolves into two distinct signals. The magnitude of the separation between these signals is the chemical shift non-equivalence (ΔΔδ), a key indicator of the CSA's effectiveness.

Analyte ProtonExpected δ (w/o CSA)Hypothetical δ with Quinine (Enantiomer 1)Hypothetical δ with Quinine (Enantiomer 2)ΔΔδ (ppm)
α-H~3.8 ppm3.85 ppm3.81 ppm0.04
-OCH₃~3.4 ppm3.42 ppm3.39 ppm0.03

Table 1: Hypothetical ¹H NMR data for racemic this compound in the presence of Quinine in CDCl₃. Values are for illustrative purposes.

Causality Behind Experimental Choices
  • Solvent Choice: Non-polar, aprotic solvents like CDCl₃ and C₆D₆ are preferred as they do not compete with the analyte for hydrogen bonding sites on the CSA, leading to more stable diastereomeric complexes and better resolution.[20] C₆D₆ can sometimes enhance ΔΔδ values due to solvent-induced anisotropic effects.[11]

  • Concentration: Both analyte and CSA concentrations should be kept relatively low (typically 5-15 mM) to minimize intermolecular aggregation, which can complicate spectra and reduce resolution.[21][22]

  • Temperature: NMR experiments are usually run at ambient probe temperature. Temperature can affect the equilibrium constant of the complexation and the rate of chemical exchange. If signals are broad, lowering the temperature may sharpen them, but it can also affect solubility.

Conclusion

The use of chiral solvating agents provides a rapid, reliable, and non-destructive method for determining the enantiomeric purity of chiral analytes like this compound by NMR spectroscopy. By forming transient diastereomeric complexes, CSAs like Quinine induce a chemical shift non-equivalence between enantiomers, allowing for their direct quantification. The simplicity of sample preparation—merely mixing the analyte and the CSA—makes this technique highly efficient and valuable in research, development, and quality control settings.[3][4] Successful application depends on the rational selection of the CSA, solvent, and optimization of the analyte-to-CSA molar ratio.

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [Link]
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. (n.d.). PubMed. [Link]
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). Wiley Online Library. [Link]
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH. [Link]
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (n.d.). PMC - PubMed Central. [Link]
  • Quinine: an inexpensive chiral solvating agent for the determination of enantiomeric composition of binaphthyl derivatives and alkylarylcarbinols by NMR spectroscopy. (n.d.).
  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. (n.d.).
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (n.d.).
  • Rationalization of the multireceptorial character of chiral solvating agents based on quinine and its derivatives: Overview of selected NMR investigations. (n.d.).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016).
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.).
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.).
  • NMR determination of enantiomeric excess. (n.d.).
  • Quinine as a highly responsive chiral sensor for the 1 H and 19 F NMR enantiodiscrimination of N -trifluoroacetyl amino acids with free carboxyl functions. (n.d.).
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ScienceDirect. [Link]
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. [Link]
  • Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions. (n.d.). RSC Publishing. [Link]
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). CoLab.
  • Pirkle's alcohol. (n.d.). Wikipedia. [Link]
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). PMC - PubMed Central. [Link]
  • William H. Pirkle: Stereochemistry pioneer. (n.d.). PubMed. [Link]
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv

Sources

Application Note: Protecting Group Strategies in the Synthesis of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of α-alkoxy acids, such as 2-methoxypentanoic acid, is a common challenge in medicinal chemistry and materials science. These molecules contain a carboxylic acid and an ether, functional groups that often require mutually exclusive reaction conditions for their formation. This application note provides a detailed guide on protecting group strategies for the synthesis of this compound, focusing on a practical and robust synthetic route starting from 2-hydroxypentanoic acid. We will explore the rationale behind protecting group selection, provide step-by-step protocols for key transformations, and discuss the concept of orthogonal protection to ensure the successful synthesis of the target molecule.

Introduction: The Synthetic Challenge

This compound is an α-hydroxy acid derivative.[1][2] The synthesis of such molecules requires careful planning due to the inherent reactivity of the carboxylic acid functional group. The acidic proton of the carboxyl group can interfere with many base-catalyzed reactions, and the carbonyl group can be susceptible to nucleophilic attack.[3] Therefore, temporarily masking or "protecting" the carboxylic acid is often a prerequisite for subsequent chemical transformations on other parts of the molecule.

The most logical and convergent synthetic approach involves two key stages:

  • Protection of the carboxylic acid of a readily available precursor, such as 2-hydroxypentanoic acid.

  • Alkylation of the free hydroxyl group to form the desired methoxy ether.

  • Deprotection of the carboxylic acid to yield the final product.

This guide will focus on this strategy, providing both the theoretical basis for experimental choices and detailed, field-tested protocols.

Overall Synthetic Workflow

The chosen synthetic pathway involves the protection of the carboxylic acid as a methyl ester, followed by methylation of the secondary alcohol via a Williamson ether synthesis, and concluding with the hydrolysis of the ester to reveal the target carboxylic acid.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Alkylation cluster_2 Phase 3: Deprotection Start 2-Hydroxypentanoic Acid P1 Methyl 2-Hydroxypentanoate Start->P1 Fischer Esterification P2 Methyl 2-Methoxypentanoate P1->P2 Williamson Ether Synthesis End This compound P2->End Saponification (Hydrolysis)

Figure 1: A three-phase workflow for the synthesis of this compound.

Phase 1: Protection of the Carboxylic Acid

Protecting the carboxylic acid as an ester is a common and effective strategy.[4][5] The choice of ester is critical and depends on the stability required for subsequent steps and the conditions available for its eventual removal. For this synthesis, a methyl ester is a suitable choice due to its ease of formation and the robustness of the deprotection conditions, which are orthogonal to the ether formation step.

Table 1: Comparison of Common Protecting Groups for Carboxylic Acids

Protecting Group Protection Method (Typical) Deprotection Method (Typical) Advantages Disadvantages & Incompatibilities
Methyl Ester Fischer Esterification (MeOH, H₂SO₄ cat.)[6][7][8] Saponification (NaOH or LiOH in H₂O/MeOH)[9][10][11] Simple, inexpensive reagents. Stable to many reaction conditions. Removal requires basic or strong acidic conditions which may not be suitable for sensitive substrates.
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst or Benzyl bromide, base Catalytic Hydrogenolysis (H₂, Pd/C)[4] Very mild, neutral deprotection. Orthogonal to many other groups. Not suitable if other reducible groups (alkenes, alkynes) are present. Catalyst can be expensive.
tert-Butyl (tBu) Ester Isobutylene, H₂SO₄ cat. Acidolysis (TFA in CH₂Cl₂)[4] Easily removed with acid. Stable to base and hydrogenolysis. Deprotection requires strong acid, which can affect other acid-labile groups.

| Silyl Ester | Silyl chloride (e.g., TMSCl), base | Mild acid, base, or fluoride source (TBAF)[4] | Very mild removal conditions. | Generally labile and not stable to aqueous or protic conditions.[12] |

Protocol 1.1: Protection of 2-Hydroxypentanoic Acid via Fischer Esterification

This protocol describes the conversion of a carboxylic acid to a methyl ester using methanol with an acid catalyst. The reaction is an equilibrium process, and using an excess of the alcohol (methanol) as the solvent drives the reaction toward the ester product.[7][13]

Materials:

Reagent CAS No. Amount Molar Eq.
(S)-2-Hydroxypentanoic acid 41014-93-1 11.81 g 1.0
Methanol (Anhydrous) 67-56-1 200 mL Solvent
Sulfuric Acid (Conc.) 7664-93-9 1 mL Catalytic
Saturated Sodium Bicarbonate 144-55-8 ~150 mL Quench
Diethyl Ether 60-29-7 300 mL Extraction

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | ~10 g | Drying |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-2-hydroxypentanoic acid (11.81 g, 100 mmol).

  • Add anhydrous methanol (200 mL) to the flask and stir until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl (S)-2-hydroxypentanoate as a clear oil. The product should be characterized by NMR and IR spectroscopy.

Phase 2: Alkylation of the Hydroxyl Group

With the carboxylic acid protected, the free hydroxyl group can be converted to a methoxy group. The Williamson ether synthesis is a classic and reliable method for this transformation.[14] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkylating agent in an SN2 reaction.[15][16][17]

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is used as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent aprotic polar solvent for this reaction. It dissolves the reactants but does not participate in the reaction (i.e., it has no acidic protons to quench the base).

  • Alkylating Agent: Iodomethane (MeI) is a highly reactive alkylating agent due to the excellent leaving group ability of iodide, making it ideal for the SN2 reaction.

Protocol 2.1: Methylation of Methyl 2-Hydroxypentanoate

Materials:

Reagent CAS No. Amount Molar Eq.
Methyl (S)-2-hydroxypentanoate 41654-19-7 13.21 g 1.0
Sodium Hydride (60% in oil) 7646-69-7 4.40 g 1.1
Anhydrous Tetrahydrofuran (THF) 109-99-9 250 mL Solvent
Iodomethane 74-88-4 7.5 mL 1.2
Saturated Ammonium Chloride 12125-02-9 ~100 mL Quench

| Ethyl Acetate | 141-78-6 | 300 mL | Extraction |

Procedure:

  • To a dry 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (4.40 g, 110 mmol).

  • Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (150 mL) to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve methyl (S)-2-hydroxypentanoate (13.21 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the stirred NaH suspension over 30 minutes. (Note: Hydrogen gas is evolved).

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Add iodomethane (7.5 mL, 120 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated ammonium chloride solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add water (100 mL), and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, methyl 2-methoxypentanoate, can be purified by flash column chromatography.

Phase 3: Deprotection to Yield the Final Product

The final step is to remove the methyl ester protecting group to unveil the carboxylic acid. This is achieved through saponification, which is the base-mediated hydrolysis of an ester.[18][19] This reaction is effectively irreversible because the final step is an acid-base reaction where the generated carboxylic acid is deprotonated by the base to form a carboxylate salt.[20] A final acidic workup is required to protonate the carboxylate and yield the desired carboxylic acid.[18]

Protocol 3.1: Saponification of Methyl 2-Methoxypentanoate

Materials:

Reagent CAS No. Amount Molar Eq.
Methyl 2-methoxypentanoate N/A 14.62 g 1.0
Lithium Hydroxide (LiOH) 1310-65-2 4.79 g 2.0
Tetrahydrofuran (THF) 109-99-9 100 mL Solvent
Water 7732-18-5 100 mL Solvent
Hydrochloric Acid (1M) 7647-01-0 As needed Acidification

| Ethyl Acetate | 141-78-6 | 300 mL | Extraction |

Procedure:

  • Dissolve methyl 2-methoxypentanoate (14.62 g, 100 mmol) in a mixture of THF (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide (4.79 g, 200 mmol) to the solution and stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

  • Extract the acidified solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford the final product, this compound.

Orthogonal Strategy Considerations

The choice of a protecting group becomes even more critical in the context of more complex molecules that may have multiple functional groups sensitive to different conditions. An "orthogonal" protecting group strategy is one where each class of protecting group can be removed in the presence of the others.[21]

For instance, if our starting material also contained a base-sensitive group, using a methyl ester (which requires a base for deprotection) would be a poor choice. In that scenario, a benzyl ester would be superior, as its removal via neutral hydrogenolysis would leave the base-sensitive group intact.

G cluster_0 Strategy A (Non-Orthogonal) cluster_1 Strategy B (Orthogonal) Mol Complex Molecule (with -COOH and base-sensitive group) P1 Protect as Methyl Ester Mol->P1 P2 Protect as Benzyl Ester Mol->P2 Deprotect1 Deprotect with NaOH (Base) P1->Deprotect1 Result1 Desired Acid + Decomposition Deprotect1->Result1 Deprotect2 Deprotect with H₂, Pd/C (Neutral) P2->Deprotect2 Result2 Successful Synthesis Deprotect2->Result2

Figure 2: Decision logic for choosing an orthogonal vs. non-orthogonal protecting group.

Conclusion

The successful synthesis of this compound serves as an excellent model for the application of protecting group strategies in organic synthesis. By temporarily converting the carboxylic acid to a methyl ester, the molecule is stabilized for the subsequent Williamson ether synthesis. The final deprotection via saponification cleanly yields the target compound. This workflow highlights the importance of understanding reaction mechanisms and choosing protecting groups whose application and removal are compatible with the overall synthetic goals. Researchers can adapt these principles and protocols to a wide variety of synthetic targets in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Ester to Acid - Common Conditions.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
  • Chemguide. (n.d.). hydrolysing esters.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • NIH. (2018, March 27). dM-Dim for Carboxylic Acid Protection.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.
  • NIH. (2010, November 24). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
  • Biosynth. (n.d.). (S)-2-Hydroxypentanoic acid.
  • ChemScene. (n.d.). Methyl 2-hydroxy-3-methylpentanoate.

Sources

Application Note & Protocol: Enzymatic Resolution of Racemic 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a cornerstone of drug design and efficacy. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3][4] The human body's receptors, enzymes, and other biological targets are inherently chiral, leading to stereoselective interactions with drug molecules.[1][3] Consequently, one enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[1][4]

The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity in pharmaceuticals.[4][5] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now have stringent guidelines for the development of chiral drugs, often mandating the use of single-enantiomer formulations to enhance safety and efficacy.[1][3]

2-Methoxypentanoic acid is a valuable chiral building block in the synthesis of various biologically active compounds. Access to enantiomerically pure forms of this acid is therefore of significant interest to researchers and professionals in drug development. Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally benign approach to separate these enantiomers from a racemic mixture.[6][7]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process that separates a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[7] In enzymatic kinetic resolution, an enzyme acts as the chiral catalyst. Due to the intricate three-dimensional structure of the enzyme's active site, it will preferentially bind to and catalyze the reaction of one enantiomer over the other.[8] This results in the conversion of the more reactive enantiomer into a new product, leaving the less reactive enantiomer unreacted.

For the resolution of a racemic carboxylic acid, two primary strategies can be employed:

  • Enantioselective Esterification: The racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer, yielding an ester and the unreacted, enantiomerically enriched acid of the opposite configuration.

  • Enantioselective Hydrolysis: A racemic ester of the carboxylic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other ester enantiomer unreacted and thus enantiomerically enriched.

Lipases, particularly Candida antarctica Lipase B (CALB), are exceptionally versatile and widely used biocatalysts for kinetic resolutions due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[8][9][10] Novozym® 435, an immobilized form of CALB, is a commercially available and robust catalyst frequently employed for these transformations.[9][11]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound via enantioselective esterification.

G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Workup & Separation cluster_3 Analysis & Characterization A Racemic this compound E Incubation with Agitation (Controlled Temperature) A->E B Alcohol (e.g., 1-Butanol) B->E C Immobilized Lipase (Novozym® 435) C->E D Organic Solvent (e.g., Toluene) D->E F Monitoring Reaction Progress (e.g., Chiral HPLC) E->F F->E Continue until ~50% conversion G Enzyme Filtration F->G H Solvent Evaporation G->H I Liquid-Liquid Extraction (Separation of Acid and Ester) H->I J Determination of Enantiomeric Excess (ee) (Chiral HPLC or GC) I->J Separated Fractions K Structural Confirmation (NMR, MS) I->K Separated Fractions

Caption: Workflow for the enzymatic resolution of this compound.

Detailed Protocol: Enantioselective Esterification of Racemic this compound

This protocol details the kinetic resolution of racemic this compound using Novozym® 435 (immobilized Candida antarctica Lipase B) via esterification with 1-butanol.

Materials and Reagents
ReagentGradeSupplier
Racemic this compound≥98%Standard Supplier
Novozym® 435 (Immobilized CALB)---Novozymes
1-ButanolAnhydrous, ≥99.5%Standard Supplier
TolueneAnhydrous, ≥99.8%Standard Supplier
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard Supplier
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandard Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Supplier
Diethyl EtherACS ReagentStandard Supplier
Deuterated Chloroform (CDCl₃)for NMRStandard Supplier
Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 7.57 mmol).

    • Add anhydrous toluene (20 mL) to dissolve the acid.

    • Add 1-butanol (e.g., 0.67 g, 9.08 mmol, 1.2 equivalents). The use of a slight excess of the alcohol can favor the esterification equilibrium.

    • Add Novozym® 435 (e.g., 100 mg, 10% w/w of the acid).

  • Enzymatic Reaction:

    • Seal the flask and place it in a temperature-controlled shaker or on a stirring hotplate set to a suitable temperature (e.g., 40-50 °C).

    • Stir the reaction mixture at a moderate speed (e.g., 200 rpm).

    • Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.[12]

  • Workup and Separation:

    • Once the desired conversion is reached (ideally ~50%), cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by vacuum filtration and wash it with a small amount of toluene. The enzyme can often be dried and reused.

    • Transfer the filtrate to a separatory funnel.

    • Add 20 mL of a saturated aqueous sodium bicarbonate solution to the separatory funnel. Shake vigorously to extract the unreacted this compound into the aqueous phase as its sodium salt.

    • Separate the layers. The organic layer contains the butyl 2-methoxypentanoate ester.

    • Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Analytical Methods: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution.[13][14] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are the most common and reliable methods.[13]

Protocol: Chiral HPLC Analysis
  • Sample Preparation:

    • For the unreacted acid: Dissolve a small amount (approx. 1 mg) in the mobile phase (1 mL).

    • For the ester product: Dissolve a small amount (approx. 1 mg) in the mobile phase (1 mL).

    • Note: It may be necessary to derivatize the carboxylic acid (e.g., to its methyl ester) for better peak shape and resolution on some chiral columns.

  • HPLC Conditions (Example):

    • Column: Chiralcel OD-H or equivalent chiral column.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Temperature: 25 °C.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the two peaks corresponding to the (R) and (S) enantiomers from the chromatogram of the racemic starting material.

    • For the resolved samples, integrate the peak areas of the two enantiomers.

    • Calculate the ee (%) using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme, incorrect temperature or pH, presence of inhibitors.Verify enzyme activity with a standard substrate. Optimize reaction temperature. Ensure anhydrous conditions as water can promote the reverse hydrolysis reaction.
Low Enantioselectivity (Low ee) Non-optimal enzyme, solvent, or temperature. The reaction proceeded far beyond 50% conversion.Screen different lipases. Vary the solvent polarity. Lowering the reaction temperature can sometimes increase enantioselectivity.[15] Carefully monitor the reaction and stop it close to 50% conversion.
Difficult Separation of Acid and Ester Incomplete extraction. Emulsion formation.Perform the extraction multiple times. Use brine to break emulsions. Ensure the aqueous phase is sufficiently basic to deprotonate the acid and sufficiently acidic to protonate it for back-extraction.
Poor Chromatographic Resolution Non-optimal chiral column or mobile phase.Screen different chiral stationary phases. Optimize the mobile phase composition (ratio of hexane/isopropanol) and the concentration of the acidic modifier (TFA). Consider derivatization of the acid.

Mechanism of Lipase-Catalyzed Esterification

Lipases like CALB belong to the family of serine hydrolases.[8] Their catalytic activity relies on a catalytic triad, typically consisting of serine, histidine, and aspartate or glutamate residues in the active site.[16] The mechanism for esterification proceeds through the formation of a covalent acyl-enzyme intermediate.

G cluster_0 Step1 1. Serine nucleophilically attacks the carboxylic acid, forming a tetrahedral intermediate. Step2 2. The intermediate collapses, releasing water and forming a covalent acyl-enzyme intermediate. Step1->Step2 His-Asp dyad facilitates proton transfer Step3 3. The alcohol enters the active site and attacks the acyl-enzyme intermediate. Step2->Step3 Step4 4. A second tetrahedral intermediate is formed. Step3->Step4 Step5 5. The intermediate collapses, releasing the ester product and regenerating the free enzyme. Step4->Step5 His-Asp dyad facilitates proton transfer

Caption: Catalytic cycle of lipase-mediated esterification.

The enantioselectivity arises from the steric and electronic interactions between the chiral substrate and the chiral active site of the enzyme. One enantiomer will fit more favorably, allowing for a more stable transition state and a faster reaction rate.

Conclusion

The enzymatic kinetic resolution of racemic this compound using an immobilized lipase such as Novozym® 435 is a robust and highly selective method for obtaining the enantiopure forms of this valuable chiral building block. The mild reaction conditions, high selectivity, and reusability of the biocatalyst make this an attractive approach for both laboratory-scale synthesis and industrial applications. Careful monitoring of the reaction to achieve approximately 50% conversion is paramount for maximizing the enantiomeric excess of both the remaining starting material and the product. The protocols and guidelines presented herein provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this powerful synthetic strategy.

References

  • Bálint, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper.
  • Eames, J. (2001). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
  • Forró, E., & Fülöp, F. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Gotor-Fernández, V., et al. (2021).
  • Guan, F., et al. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). Unknown Source.
  • Ilardi, E. A., et al. (2021).
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Lightfoot, A. P., & Canary, J. W. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • OrgoSolver. (n.d.). Resolution of Racemic Mixtures. OrgoSolver.
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
  • Ryberg, P., et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs.
  • Singh, S., et al. (2025). The Significance of Chirality in Drug Design and Development.
  • Unknown. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.
  • Unknown. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.
  • Uppenberg, J., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI.
  • Veranova. (n.d.). The importance of chirality in API development. Veranova.
  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia.
  • Witos, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
  • Wzorek, Z., et al. (n.d.).
  • Zádor, F., et al. (2021). Chirality Perspective in Drug Design and Development.
  • Zare, M., et al. (2024). Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry. PubMed.
  • Zym, A., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • Zygadlo, M. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and...
  • van den Heuvel, R. A., et al. (2022).
  • Witte, T. S., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Witte, T. S., et al. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Wu, J., et al. (2016). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH.
  • Zysk, M., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI.

Sources

Synthesis and Applications of 2-Methoxypentanoic Acid Amides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of α-Alkoxy Amides

The amide functional group is a cornerstone of modern chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] The introduction of an alkoxy group at the α-position of the amide backbone can profoundly influence the molecule's conformational preferences, metabolic stability, and biological activity. This guide provides a comprehensive overview of the synthesis and potential applications of a specific class of these compounds: 2-methoxypentanoic acid amides. By delving into the nuances of their preparation and exploring their prospective utility in drug discovery and crop protection, we aim to equip researchers with the foundational knowledge and practical protocols necessary to harness the potential of this intriguing molecular scaffold.

This document will first elucidate a reliable synthetic pathway to the crucial precursor, this compound, followed by a detailed protocol for its conversion to a representative amide derivative. Subsequently, we will explore the promising applications of these amides, drawing on established structure-activity relationships of related compounds in the fields of neuroscience and agriculture.

I. Synthesis of this compound and its Amide Derivatives

The journey to this compound amides begins with the synthesis of the parent carboxylic acid. A robust and scalable two-step sequence, commencing from the readily available 2-hydroxypentanoic acid, is presented below. This is followed by a classic and efficient method for amide bond formation.

Part A: Synthesis of this compound

The synthesis of this compound (3 ) is achieved through a Williamson ether synthesis, a reliable method for forming ethers.[1][2][4] This involves the deprotonation of the hydroxyl group of a 2-hydroxyalkanoic acid ester, followed by nucleophilic substitution with an alkyl halide. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Protocol 1: Synthesis of this compound (3)

Step 1: Esterification of 2-Hydroxypentanoic Acid (1)

  • To a solution of 2-hydroxypentanoic acid (1 ) (1.0 eq) in methanol (5 mL/g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-hydroxypentanoate (2 ) as a clear oil, which can be used in the next step without further purification.

Step 2: Methylation of Methyl 2-Hydroxypentanoate (2)

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 mL/g of NaH) at 0 °C under an inert atmosphere, add a solution of methyl 2-hydroxypentanoate (2 ) (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-methoxypentanoate.

Step 3: Hydrolysis to this compound (3)

  • Dissolve the crude methyl 2-methoxypentanoate in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 50 °C for 2 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound (3 ) as a viscous oil.

Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis 2_hydroxypentanoic_acid 2-Hydroxypentanoic Acid (1) methyl_2_hydroxypentanoate Methyl 2-Hydroxypentanoate (2) 2_hydroxypentanoic_acid->methyl_2_hydroxypentanoate MeOH, H₂SO₄ (cat.), reflux methyl_2_methoxypentanoate Methyl 2-Methoxypentanoate methyl_2_hydroxypentanoate->methyl_2_methoxypentanoate 1. NaH, THF 2. MeI 2_methoxypentanoic_acid This compound (3) methyl_2_methoxypentanoate->2_methoxypentanoic_acid NaOH, MeOH/H₂O

Figure 1: Synthetic pathway for this compound.
Part B: Synthesis of this compound Amides

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. A highly effective method involves the activation of the carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which then readily reacts with an amine.[4][5][6] This approach is generally high-yielding and applicable to a wide range of amines.

Protocol 2: Synthesis of N-(4-chlorophenyl)-2-methoxypentanamide (5)

Step 1: Formation of 2-Methoxypentanoyl Chloride (4)

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (3 ) (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 70 °C for 2 hours. The evolution of SO₂ and HCl gas should be observed.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methoxypentanoyl chloride (4 ) as a pale yellow liquid. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (10 mL/g of aniline) at 0 °C under an inert atmosphere.

  • Add a solution of the freshly prepared 2-methoxypentanoyl chloride (4 ) (1.1 eq) in anhydrous DCM dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-chlorophenyl)-2-methoxypentanamide (5 ) as a white solid.

Amide Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2_methoxypentanoic_acid This compound (3) 2_methoxypentanoyl_chloride 2-Methoxypentanoyl Chloride (4) 2_methoxypentanoic_acid->2_methoxypentanoyl_chloride SOCl₂, cat. DMF N_4_chlorophenyl_amide N-(4-chlorophenyl)-2-methoxypentanamide (5) 2_methoxypentanoyl_chloride->N_4_chlorophenyl_amide 4_chloroaniline 4-Chloroaniline 4_chloroaniline->N_4_chlorophenyl_amide Et₃N, DCM

Figure 2: Synthesis of N-(4-chlorophenyl)-2-methoxypentanamide.
Characterization Data

The structure of the synthesized amide can be confirmed by standard spectroscopic techniques. Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for N-(4-chlorophenyl)-2-methoxypentanamide (5 ).

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
8.15 (br s, 1H)-NH
7.55 (d, J = 8.8 Hz, 2H)Ar-H
7.30 (d, J = 8.8 Hz, 2H)Ar-H
3.85 (dd, J = 7.2, 5.6 Hz, 1H)-CH(OCH₃)-
3.45 (s, 3H)-OCH₃
1.80 - 1.60 (m, 2H)-CH₂-
1.55 - 1.40 (m, 2H)-CH₂-
0.95 (t, J = 7.4 Hz, 3H)-CH₃

II. Applications of this compound Amides

The unique structural features of this compound amides suggest their potential utility in several areas of chemical and biological research, particularly in the development of novel pharmaceuticals and agrochemicals.

A. Potential as Anticonvulsant Agents

A significant body of research has demonstrated the anticonvulsant activity of various N-aryl and N-benzyl alkanamides.[1][3][7][8] The structural similarity of N-aryl-2-methoxypentanamides to known anticonvulsant agents suggests that these compounds may exhibit activity in preclinical models of epilepsy. The presence of the α-methoxy group can influence the molecule's lipophilicity and its interaction with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Experimental Protocol for Anticonvulsant Screening:

A preliminary assessment of anticonvulsant activity can be performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are standard primary screening assays.[2][3]

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Test Compound Administration: The synthesized amides are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • MES Test: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a positive result.

  • scPTZ Test: A convulsant dose of pentylenetetrazole is administered subcutaneously. The compound is considered active if it prevents clonic seizures within a specified observation period.

  • Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is determined for active compounds.

B. Potential as Herbicidal Agents

The α-alkoxy carboxamide moiety is present in some commercially available herbicides. These compounds often act by disrupting various physiological processes in susceptible plants.[9] The structural features of this compound amides, particularly the combination of the lipophilic pentyl chain and the polar amide group, suggest they could exhibit herbicidal activity.

Experimental Protocol for Herbicidal Screening:

A simple and effective method for primary herbicidal screening involves a petri dish bioassay against common weed species.

  • Test Species: Select a range of broadleaf and grass weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti).

  • Compound Preparation: Prepare stock solutions of the synthesized amides in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to achieve the desired test concentrations.

  • Bioassay: Place filter paper in petri dishes and moisten with the test solutions. Place a known number of seeds of the target weed species on the filter paper.

  • Incubation: Incubate the petri dishes under controlled conditions of light and temperature.

  • Evaluation: After a set period (e.g., 7-14 days), assess the germination rate and seedling growth (root and shoot length) compared to a control group treated only with the solvent and surfactant.

  • Data Analysis: Calculate the percentage of inhibition for each parameter to determine the herbicidal efficacy of the compounds.

Conclusion

This technical guide has provided a detailed framework for the synthesis and exploration of this compound amides. The protocols outlined herein are robust and can be readily adapted by researchers in both academic and industrial settings. The potential applications of these compounds as anticonvulsant and herbicidal agents offer exciting avenues for further investigation. The modular nature of the amide synthesis allows for the facile generation of diverse libraries of compounds, enabling comprehensive structure-activity relationship studies that are crucial for the development of new and effective chemical entities.

References

  • Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(10), 845-849. [Link]
  • Synthesis and anticonvulsant activity of some alkanamide derivatives. (1998). Archiv der Pharmazie, 331(1), 3-8. [Link]
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). RSC Advances, 6(78), 74389-74397. [Link]
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences, 13(5), 446-455. [Link]
  • Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. (2016). Bioorganic & Medicinal Chemistry, 24(13), 2949-2960. [Link]
  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (1998). Journal of Medicinal Chemistry, 41(4), 579-590. [Link]
  • This compound. LookChem. [Link]
  • Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives. (2019). Drug Development Research, 80(2), 269-280. [Link]
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]
  • This compound. PubChem. [Link]
  • Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.
  • Chemistry of Amides. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 2-Methoxypentanoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Stereochemical Complexity with a Versatile Chiral Building Block

In the intricate landscape of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral building blocks, possessing a defined stereochemistry, are therefore invaluable tools in the synthesis of novel therapeutic agents. 2-Methoxypentanoic acid, a readily available and structurally simple chiral carboxylic acid, represents a key starting material for the introduction of stereochemical complexity into bioactive molecules. Its unique combination of a stereocenter at the α-position to the carboxylic acid and a methoxy group offers synthetic handles for the construction of a diverse array of molecular architectures.

This guide provides an in-depth exploration of the utility of this compound in the synthesis of potential bioactive molecules. We will delve into the fundamental transformations of this versatile building block, providing detailed, field-proven protocols for its incorporation into larger scaffolds, and discuss the rationale behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic planning.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 66018-26-6[1]
Appearance Colorless liquid (typical)
Boiling Point Data not readily available
Solubility Soluble in a wide range of organic solvents
Chirality Exists as (R)- and (S)-enantiomers

Core Synthetic Applications: Building Bioactive Scaffolds

The primary utility of this compound in the synthesis of bioactive molecules lies in its ability to undergo standard carboxylic acid transformations, namely amide and ester bond formation. These reactions allow for the covalent linking of the 2-methoxypentanoyl moiety to other molecular fragments, thereby generating more complex structures with the potential for specific biological activities.

Synthesis of Chiral Amides: Forging the Peptide Bond and Beyond

The amide bond is a cornerstone of many biologically active molecules, including peptides, enzyme inhibitors, and various pharmaceuticals. The incorporation of the 2-methoxypentanoyl group can introduce a specific stereochemical feature that may be crucial for target binding and efficacy.

Conceptual Workflow for Amide Synthesis:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification 2-MPA This compound Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) 2-MPA->Coupling_Reagent Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt ester) Coupling_Reagent->Activated_Ester Amine Primary or Secondary Amine (R-NH2) Activated_Ester->Amine Amide_Product N-Substituted 2-Methoxypentanamide Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted 2-methoxypentanamides.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion and continue to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methoxypentanamide.

Rationale for Reagent Selection:

  • HATU: A highly effective coupling reagent that forms an active ester with the carboxylic acid, facilitating rapid and clean conversion to the amide.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Synthesis of Chiral Esters: Modulating Lipophilicity and Prodrug Strategies

Esterification of this compound provides a means to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This can be a crucial strategy in drug design to enhance membrane permeability and oral bioavailability. Furthermore, esters can serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid.

Conceptual Workflow for Ester Synthesis (Fischer Esterification):

G cluster_0 Reaction cluster_1 Work-up & Purification 2-MPA This compound Alcohol Alcohol (R-OH) 2-MPA->Alcohol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Alcohol->Acid_Catalyst Ester_Product 2-Methoxypentanoate Ester Acid_Catalyst->Ester_Product Workup Aqueous Work-up Ester_Product->Workup Purification Distillation or Chromatography Workup->Purification Final_Product Pure Ester Product Purification->Final_Product

Caption: General workflow for Fischer esterification of this compound.

Protocol 2: Fischer Esterification

This classic method is a straightforward and cost-effective way to produce esters, particularly with simple alcohols.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous solvent (if the alcohol is not used as the solvent)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach equilibrium.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by distillation or flash column chromatography as needed.

Causality Behind Experimental Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Potential for Bioactive Molecule Synthesis: A Building Block Approach

While specific, named bioactive molecules directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various biologically active compounds. The true value of this compound lies in its utility as a chiral building block for the construction of novel chemical entities with therapeutic potential.

Hypothetical Incorporation into a Bioactive Scaffold:

G 2-MPA This compound Amide_Ester Chiral Amide or Ester Intermediate 2-MPA->Amide_Ester Amidation/Esterification Further_Functionalization Further Synthetic Transformations Amide_Ester->Further_Functionalization Bioactive_Molecule Complex Bioactive Molecule (e.g., Enzyme Inhibitor, Receptor Ligand) Further_Functionalization->Bioactive_Molecule

Caption: Conceptual pathway for incorporating this compound into a complex bioactive molecule.

For instance, substituted pentanoic acid derivatives have been investigated as neutral endopeptidase (NEP) inhibitors, which are of interest for the treatment of cardiovascular diseases. The stereochemistry at the C2 position of the pentanoic acid backbone can be critical for potent enzyme inhibition. By using enantiomerically pure this compound, researchers can synthesize stereochemically defined analogs of such inhibitors for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

This compound serves as a valuable and versatile chiral building block for the synthesis of a wide range of organic molecules. Its ability to readily undergo amide and ester formation, coupled with the presence of a key stereocenter, makes it an attractive starting material for medicinal chemists seeking to introduce stereochemical diversity and fine-tune the properties of potential drug candidates. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of novel bioactive compounds.

References

  • PubChem. This compound.
  • LookChem. This compound. [Link]
  • PubChemLite. This compound (C6H12O3). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 2-Methoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxypentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to troubleshoot and mitigate side reactions. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My yield of this compound is significantly lower than expected. What are the most likely side reactions?

Low yields in the synthesis of this compound, typically prepared via a Williamson ether synthesis-type reaction, are often attributed to competing side reactions. The primary synthetic route involves the reaction of a 2-halopentanoate (commonly 2-bromopentanoic acid or its ester) with a methoxide source, such as sodium methoxide. This is an S(_N)2 reaction.[1][2] The most prevalent side reactions are elimination (E2) and, under certain conditions, ester hydrolysis or transesterification.

  • E2 Elimination: The methoxide ion (CH(3)O

    
    ) is not only a good nucleophile but also a strong base.[3] Instead of attacking the electrophilic carbon at the C2 position, it can abstract a proton from the adjacent carbon (C3), leading to the formation of pentenoic acid derivatives. This is particularly problematic with secondary alkyl halides like 2-bromopentanoic acid.[4][5]
    
  • Ester Hydrolysis: If the synthesis starts from an ester of 2-bromopentanoic acid and there is residual water in the reaction mixture, the basic conditions can promote the hydrolysis of the ester back to the carboxylate.

  • Reaction with Solvent: If a nucleophilic solvent like ethanol is used instead of an inert one, it can compete with the methoxide in the S(_N)2 reaction.[1]

FAQ 2: I've identified an unsaturated acid impurity in my product. How can I confirm its structure and prevent its formation?

The presence of an unsaturated acid strongly suggests that an E2 elimination reaction is occurring alongside the desired S(_N)2 substitution.

Confirming the Impurity Structure

The most likely elimination products are 2-pentenoic acid and 3-pentenoic acid, formed from the abstraction of a proton from C3 or C1, respectively. These can be identified using standard analytical techniques:

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    Look for characteristic signals of vinylic protons (typically in the 5.5-7.5 ppm range in
    
    
    H NMR) and sp
    
    
    -hybridized carbons (in the 100-150 ppm range in
    
    
    C NMR).
  • Mass Spectrometry (MS): The elimination product will have a molecular weight that is lower than the starting material by the mass of HBr (or the corresponding hydrogen halide) and higher than the product by the mass of methanol.

  • Infrared (IR) Spectroscopy: Look for a C=C stretching vibration around 1650 cm

    
    .
    
Preventing E2 Elimination

To favor the S(N)2 pathway over E2, consider the following adjustments to your protocol:[4]

  • Temperature Control: E2 reactions are generally more favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the amount of elimination byproduct.

  • Choice of Base/Nucleophile: While sodium methoxide is standard, using a less sterically hindered and more nucleophilic reagent could be beneficial. However, methoxide is already relatively small. A more significant factor is ensuring it is fully dissolved and added slowly to the reaction mixture to avoid localized high concentrations.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO.[6] These solvents solvate the cation (e.g., Na

    
    ) but leave the anion (methoxide) "naked" and more nucleophilic, favoring the S(_N)2 reaction.[6] Protic solvents can solvate the nucleophile, reducing its reactivity.
    
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Minimizing E2 Elimination by Optimizing Reaction Conditions

This protocol is designed to favor the S(_N)2 reaction for the synthesis of this compound from 2-Bromopentanoic acid.

Materials:

  • 2-Bromopentanoic acid

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopentanoic acid in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of sodium methoxide in anhydrous DMF to the cooled solution of 2-bromopentanoic acid over a period of 30-60 minutes. Maintaining a low temperature during addition is crucial.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, quench it by slowly adding it to a beaker of ice-cold water.

    • Acidify the aqueous solution to pH ~2 with 1M HCl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.[7]

ParameterStandard ConditionOptimized ConditionRationale for Change
Temperature Room Temperature or Reflux0 °C to Room TemperatureLower temperature disfavors the higher activation energy E2 pathway.
Solvent MethanolAnhydrous DMFPolar aprotic solvents enhance nucleophilicity, favoring S(_N)2.[6]
Addition Rate Rapid AdditionSlow, dropwise additionAvoids localized high concentrations of base, which can promote elimination.
FAQ 3: My final product is an ester, not the carboxylic acid. What happened?

If your starting material was an ester of 2-bromopentanoic acid (e.g., ethyl 2-bromopentanoate), and your final product is the corresponding methyl ester of this compound, this indicates that transesterification has occurred. This happens when the methoxide attacks the carbonyl carbon of the ester instead of the alpha-carbon.

Alternatively, if you started with 2-bromopentanoic acid and used methanol as a solvent under acidic workup conditions, you may have inadvertently performed a Fischer esterification.[8]

Troubleshooting Transesterification/Esterification
  • Starting Material: If you desire the carboxylic acid, it is best to start with 2-bromopentanoic acid. If you must start with an ester, a final hydrolysis step will be necessary.

  • Work-up Conditions: During the acidic work-up, avoid using an alcohol as a co-solvent if you wish to isolate the carboxylic acid. Use aprotic solvents for extraction.

  • Hydrolysis Protocol: If you have isolated the methyl ester, you can hydrolyze it to the desired carboxylic acid using aqueous sodium hydroxide followed by acidic workup.

Protocol 2: Hydrolysis of Methyl 2-Methoxypentanoate

Materials:

  • Methyl 2-methoxypentanoate

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (3M)

  • Diethyl ether

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 2-methoxypentanoate and the 10% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to reflux and stir for 1-2 hours, or until TLC/GC-MS indicates the disappearance of the starting material.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add 3M HCl until the pH is ~2.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizing Reaction Pathways

To better understand the competing S(_N)2 and E2 pathways, the following diagram illustrates the mechanistic choice presented to the methoxide nucleophile/base.

G cluster_reactants Reactants cluster_products Potential Products 2-Bromopentanoic Acid 2-Bromopentanoic Acid This compound This compound 2-Bromopentanoic Acid->this compound SN2 (Substitution) Favored by: - Low Temperature - Polar Aprotic Solvent Pentenoic Acid Derivative Pentenoic Acid Derivative 2-Bromopentanoic Acid->Pentenoic Acid Derivative E2 (Elimination) Favored by: - High Temperature - Strong, Bulky Base Methoxide Methoxide Methoxide->2-Bromopentanoic Acid Acts as Nucleophile or Base G start Low Yield of this compound analyze Analyze Crude Product by NMR/MS start->analyze check_elimination Unsaturated Impurities Detected? analyze->check_elimination check_ester Ester Product Instead of Acid? check_elimination->check_ester No optimize_sn2 Optimize for SN2: - Lower Temperature - Use Polar Aprotic Solvent - Slow Addition of Base check_elimination->optimize_sn2 Yes hydrolyze Perform Ester Hydrolysis Step check_ester->hydrolyze Yes no_impurities No Major Impurities Detected check_ester->no_impurities No repurify Re-purify Product optimize_sn2->repurify hydrolyze->repurify success Improved Yield repurify->success check_reagents Check Reagent Purity and Stoichiometry no_impurities->check_reagents check_reagents->success

Caption: A decision-making workflow for troubleshooting low yields.

References
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • LookChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.
  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube.
  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • Reddit. (2024, February 15). Esterification not Working. r/chemhelp.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Pearson+. (2024, April 28). Which of these reactions are likely to produce both elimination a....
  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros.
  • Chemistry LibreTexts. (2025, May 27). Chapter 23.4: Common Classes of Organic Reactions.
  • Real Chemistry. (2022, March 4). Predicting the product of an esterification reaction - Real Chemistry [Video]. YouTube.
  • Google Patents. (n.d.). US20030155298A1 - Process for purifying an organic acid.
  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Google Patents. (n.d.). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • Pearson+. (n.d.). Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in meth....
  • ResearchGate. (2025, August 7). Optimization of the Synthesis of 2-Adamantanecarboxylic Acid.
  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromopentanoate. PubChem.
  • ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.

Sources

Technical Support Center: Purification of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxypentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this chiral carboxylic acid. Here, we address common challenges with in-depth, experience-driven advice and validated protocols to ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing concise and actionable answers.

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[1] For instance, if synthesized via the oxidation of 2-methoxypentan-1-ol, you might encounter residual alcohol or the intermediate aldehyde.[1] Another potential source of impurities arises from the starting materials themselves; for example, commercially available reagents may contain isomers or related compounds that can carry through the synthesis.

Q2: How do I select the most appropriate purification technique for this compound?

A2: The optimal purification strategy hinges on the physical properties of this compound (a liquid at room temperature) and the nature of the impurities present.[1] A logical workflow is essential for making an informed decision. For a liquid carboxylic acid like this, fractional distillation is a primary consideration, especially if the impurities have significantly different boiling points.[1][2] Acid-base extraction is a powerful technique for removing neutral or basic impurities.[1][3] For separating compounds with similar polarities, such as isomers or structurally related byproducts, column chromatography is often the most effective method.[1][4]

Q3: My this compound is showing significant tailing on my silica gel TLC plate. What is causing this and how can I fix it?

A3: Tailing of carboxylic acids on silica gel is a frequent issue. It's caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic nature of the silica gel.[1] This can result in a mixture of protonated and deprotonated forms of your acid on the plate, leading to streaking. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures that the this compound remains fully protonated and travels up the plate as a more compact, defined spot.

Q4: I've purified my this compound, but it appears as an oil or a sticky gum instead of a clear liquid. What should I do?

A4: If your purified this compound is not a clear liquid, it could be due to the presence of residual solvents, water, or highly viscous impurities. The first step is to ensure all solvent has been removed, for example, by using a rotary evaporator followed by placing the sample under high vacuum for an extended period. If the issue persists, consider that the compound may exist as a viscous liquid at room temperature. If you suspect impurities are the cause, you may need to repeat the purification step or try an alternative method. For example, if you initially used distillation, a subsequent chromatographic purification might be necessary to remove impurities with similar boiling points.

Q5: What are the key challenges in the chiral resolution of racemic this compound?

A5: The primary challenge in resolving a racemic mixture of this compound lies in efficiently separating the two enantiomers. The most common method is diastereomeric salt formation, where the racemic acid is reacted with a single enantiomer of a chiral base to form diastereomeric salts.[5][6] These diastereomers have different physical properties and can often be separated by crystallization.[5] The success of this technique depends on several factors:

  • Finding a suitable resolving agent: The chiral base must form salts with significantly different solubilities to allow for efficient separation through crystallization.[5][6] This often requires screening several different resolving agents.

  • Optimizing crystallization conditions: Factors such as solvent, temperature, and concentration must be carefully controlled to achieve good separation.

  • Recovery of the pure enantiomer: After separation, the diastereomeric salt must be treated with a strong acid to liberate the desired enantiomer of this compound.[6]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low recovery after acid-base extraction.
Potential Cause Solution Scientific Rationale
Incomplete extraction from the organic layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the extraction of the acid into the aqueous phase. Perform multiple extractions with fresh aqueous base.[7]The carboxylate salt of this compound is water-soluble. A sufficiently high pH ensures complete deprotonation and transfer to the aqueous layer. Multiple extractions increase the efficiency of this transfer.
Incomplete protonation during acidification. When re-acidifying the aqueous layer to recover the acid, ensure the pH is sufficiently acidic (pH < 2). Use a strong acid like HCl.To regenerate the neutral, organic-soluble carboxylic acid, the carboxylate must be fully protonated. A low pH drives this equilibrium towards the protonated form.
Emulsion formation. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3]The increased ionic strength of the aqueous phase when brine is added helps to destabilize the emulsion by reducing the solubility of organic compounds in the aqueous phase.
Product loss during workup. Ensure the organic solvent used for back-extraction is appropriate and that the layers are allowed to separate completely. Perform multiple back-extractions.The choice of solvent affects the partitioning of the product. Incomplete separation of layers can lead to loss of product in the discarded aqueous phase.
Problem 2: Co-eluting impurities during column chromatography.
Potential Cause Solution Scientific Rationale
Inappropriate solvent system. Perform a thorough TLC analysis with various solvent systems to find one that provides good separation between your product and the impurity. Consider using a gradient elution on the column.The polarity of the mobile phase is crucial for achieving good separation on a silica gel column. A gradient elution, where the polarity of the solvent is gradually increased, can help to resolve compounds with similar Rf values.
Column overloading. Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, making it impossible to separate compounds with similar retention times.
Poor column packing. Ensure the silica gel is packed uniformly without any air bubbles or cracks.A poorly packed column will have channels, leading to uneven solvent flow and poor separation.
Use of an alternative stationary phase. If separation on silica gel is not possible, consider using a different stationary phase, such as alumina or reverse-phase C18 silica gel.[4]Different stationary phases offer different selectivities based on the nature of the interactions between the analyte and the stationary phase. Reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity.
Problem 3: Inefficient separation of enantiomers by diastereomeric salt crystallization.
Potential Cause Solution Scientific Rationale
Poor choice of resolving agent. Screen a variety of chiral resolving agents (e.g., different chiral amines).The formation of a crystalline salt with a significant difference in solubility between the two diastereomers is key to a successful resolution.[5][6] This is highly dependent on the specific interactions between the acid and the chiral base.
Suboptimal crystallization solvent. Experiment with different solvents or solvent mixtures for the crystallization.The solubility of the diastereomeric salts is highly dependent on the solvent system. The ideal solvent will maximize the solubility difference between the two diastereomers.
Crystallization occurs too quickly. Allow the crystallization to proceed slowly. This can be achieved by slow cooling or by slow evaporation of the solvent.Rapid crystallization can trap impurities and lead to the co-crystallization of both diastereomers, resulting in poor enantiomeric excess.
Incomplete precipitation of one diastereomer. After filtering the first crop of crystals, concentrate the mother liquor and attempt to obtain a second crop. Analyze the enantiomeric excess of each crop.It may be possible to enrich the desired enantiomer through fractional crystallization.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Mixing: Gently swirl and invert the funnel, venting frequently to release the pressure from the evolved CO₂.[3]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid.[1]

  • Wash: Wash the combined aqueous extracts with the organic solvent to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (pH < 2). The this compound will separate as an oil or a precipitate.

  • Back-Extraction: Extract the acidified aqueous solution with several portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude this compound Assess_Impurities Assess Impurity Profile (TLC, NMR, etc.) Start->Assess_Impurities Liquid_Acid Is the acid a liquid? Assess_Impurities->Liquid_Acid Distillation_Check Are boiling points of impurities significantly different? Liquid_Acid->Distillation_Check Yes Fractional_Distillation Fractional Distillation Distillation_Check->Fractional_Distillation Yes Acid_Base_Check Are impurities neutral or basic? Distillation_Check->Acid_Base_Check No Fractional_Distillation->Acid_Base_Check Acid_Base_Extraction Acid-Base Extraction Acid_Base_Check->Acid_Base_Extraction Yes Chromatography_Check Are impurities of similar polarity? Acid_Base_Check->Chromatography_Check No Acid_Base_Extraction->Chromatography_Check Column_Chromatography Column Chromatography Chromatography_Check->Column_Chromatography Yes Chiral_Check Is chiral resolution required? Chromatography_Check->Chiral_Check No Column_Chromatography->Chiral_Check Diastereomeric_Salt Diastereomeric Salt Crystallization Chiral_Check->Diastereomeric_Salt Yes Pure_Product Pure this compound Chiral_Check->Pure_Product No Diastereomeric_Salt->Pure_Product

Caption: A decision-making workflow for selecting the appropriate purification strategy for this compound.

Troubleshooting Logic for Chiral Resolution

Chiral_Resolution_Troubleshooting Start Low Enantiomeric Excess (ee) Check_Resolving_Agent Is the resolving agent appropriate? Start->Check_Resolving_Agent Screen_Agents Screen different chiral resolving agents Check_Resolving_Agent->Screen_Agents No Check_Crystallization Are crystallization conditions optimal? Check_Resolving_Agent->Check_Crystallization Yes Screen_Agents->Check_Crystallization Optimize_Solvent Optimize crystallization solvent and temperature Check_Crystallization->Optimize_Solvent No Check_Purity Is the starting material pure? Check_Crystallization->Check_Purity Yes Optimize_Solvent->Check_Purity Repurify_Racemate Repurify the racemic starting material Check_Purity->Repurify_Racemate No Successful_Resolution High Enantiomeric Excess Check_Purity->Successful_Resolution Yes Repurify_Racemate->Successful_Resolution

Caption: A troubleshooting guide for low enantiomeric excess in the chiral resolution of this compound.

IV. Physical Properties and Data

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[8]
Molecular Weight 132.16 g/mol PubChem[8]
CAS Number 66018-26-6PubChem[8]
Boiling Point Not available
Density Not available
Solubility Soluble in many organic solvents.General chemical knowledge

V. References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012-11-09). Available from: [Link]

  • US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents. Available from:

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. Available from:

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. Available from: [Link]

  • This compound | C6H12O3 | CID 17775524 - PubChem - NIH. Available from: [Link]

  • This compound - LookChem. Available from: [Link]

  • 2-methoxyheptanoic acid - C8H16O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid - Organic Syntheses Procedure. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015-02-02). Available from: [Link]

  • This compound (C6H12O3) - PubChemLite. Available from: [Link]

  • CA1191861A - Preparation of 2-methoxyalkanoic acids - Google Patents. Available from:

  • Chiral resolution - Wikipedia. Available from: [Link]

  • US4968840A - Process for preparing methoxyacetic acid - Google Patents. Available from:

  • CN109415289A - The method for producing 2- methoxyacetic acid - Google Patents. Available from:

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available from: [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024-01-16). Available from: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (2024-08-22). Available from: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022-08-18). Available from: [Link]

  • Dry Distillation | Decarboxylation | Arvind Tripathi, IIT-Varanasi | Momentum - YouTube. (2021-01-30). Available from: [Link]

  • US20030155298A1 - Process for purifying an organic acid - Google Patents. Available from:

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020-11-03). Available from: [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. Available from: [Link]

  • Acid/Base Extraction Technique - YouTube. (2014-11-20). Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • Accessing Mefenamic Acid Form II through High-Pressure Recrystallisation - PMC. Available from: [Link]

  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • How to extract chemicals from over the counter products - YouTube. (2015-11-17). Available from: [Link]

  • (PDF) Studies of preparation, characterization, and solubility of mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method - ResearchGate. (2025-08-10). Available from: [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office - EP 0937703 A1 - Googleapis.com. Available from: [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed. (2019-10-25). Available from: [Link]

  • US9517999B2 - Process for purifying (meth)acrylic acid - Google Patents. Available from:

  • US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents. (2010-12-21). Available from:

Sources

Technical Support Center: Optimizing the Chiral Resolution of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. We will move beyond simple procedural lists to explain the underlying principles and causal relationships, empowering you to make informed decisions in your laboratory work.

FAQs: Selecting Your Resolution Strategy

Q1: What are the primary methods for resolving racemic this compound, and how do I choose the best one for my needs?

Choosing the right resolution strategy depends on factors like scale, required purity, available equipment, and cost. There are three main approaches:

  • Classical Diastereomeric Salt Crystallization: This is the most common and often most scalable method.[1][2] It involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form two diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.[5][6] This method is ideal for large-scale production due to its cost-effectiveness.[6][7]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture at a much higher rate than the other.[8][9][10] This results in a mixture of one enantiomer as the product (e.g., an ester) and the unreacted, enantiomerically enriched starting acid.[11] It is a highly selective method that provides access to both enantiomers but is often limited to a theoretical maximum yield of 50% for each.[11]

  • Chiral Chromatography (HPLC/SFC): This is primarily an analytical technique but can be used for preparative separations.[12] The racemic mixture is passed through a column containing a chiral stationary phase (CSP).[13][14] The enantiomers interact differently with the CSP, leading to different retention times and separation.[13][15] This method offers high purity but can be expensive and time-consuming for large quantities.

Method Best For Advantages Disadvantages
Diastereomeric Salt Crystallization Large-scale production, cost-sensitive projects.Scalable, cost-effective, well-established.[5][7]Can be labor-intensive to optimize, success is not guaranteed.[1]
Enzymatic Kinetic Resolution High selectivity, access to both enantiomers, green chemistry.High enantioselectivity (high e.e.), mild reaction conditions.[9][10]Maximum 50% yield for each enantiomer, requires enzyme screening.[11]
Chiral Chromatography High-purity small-scale separation, analytical quantification.High resolution, direct separation.[13]Expensive for scale-up, requires specialized equipment.

Troubleshooting Guide: Classical Diastereomeric Salt Crystallization

This is often the most challenging method to optimize. Below are answers to common problems.

Q2: My diastereomeric salt will not crystallize. What are the primary causes and troubleshooting steps?

Failure to crystallize is a common hurdle, typically stemming from issues with supersaturation or solvent choice.

Causality: Crystallization requires a supersaturated solution, where the concentration of the salt exceeds its solubility limit at a given temperature. If the solution is undersaturated, or if the chosen solvent is too effective at solvating both diastereomeric salts, precipitation will not occur.[16][17]

Troubleshooting Workflow:

A No Crystallization Observed B Is the solution supersaturated? A->B Check C Increase Concentration (Evaporate solvent or add anti-solvent) B->C No E Is the solvent system optimal? B->E Yes D Induce Nucleation (Scratch flask or add seed crystals) C->D G Successful Crystallization D->G E->D Yes F Perform a Systematic Solvent Screen E->F No F->G

Caption: Troubleshooting workflow for crystallization failure.

Detailed Steps:

  • Increase Concentration: Gently evaporate a portion of the solvent to increase the salt concentration.[16] Alternatively, slowly add an "anti-solvent" in which the salts are known to be less soluble to induce precipitation.[18]

  • Induce Nucleation: If a supersaturated solution has formed but no crystals appear, nucleation may be inhibited. Try scratching the inside of the flask at the liquid-air interface with a glass rod.[17][18] If you have a small amount of the desired pure crystal, add it as a "seed" to initiate crystallization.[18]

  • Solvent Screening: The initial solvent may be too effective. The ideal solvent is one where the desired diastereomeric salt is sparingly soluble, while the undesired one is more soluble.[17][18] A systematic screen of solvents with varying polarities is the most effective optimization strategy.[16][17]

Q3: The enantiomeric excess (e.e.) of my resolved acid is low. How can I improve it?

Low enantiomeric excess (e.e.), or diastereomeric excess (d.e.) of the salt, indicates poor separation selectivity.

Causality: This often occurs when the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[16] The cooling rate can also play a critical role; rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.

Optimization Strategies:

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the isolated salt. This process will purify the less soluble diastereomer, significantly boosting the e.e.

  • Optimize the Solvent System: As with crystallization failure, the solvent choice is paramount. A different solvent may create a larger solubility difference between the two salts.[16][17]

  • Control the Cooling Rate: Employ a slow, controlled cooling profile.[18] Slow cooling promotes the formation of larger, more ordered, and purer crystals, minimizing the inclusion of the more soluble diastereomer.[18]

  • Adjust Stoichiometry: While a 1.0 equivalent of resolving agent is a good starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve purity by ensuring the less soluble salt crystallizes preferentially.[18]

Q4: My product is "oiling out" instead of forming crystals. What should I do?

"Oiling out" happens when the solute separates from the solution as a liquid phase instead of a solid.

Causality: This is typically caused by excessively high supersaturation or a crystallization temperature that is above the melting point of the solvated salt.[16][18]

Corrective Actions:

  • Reduce Supersaturation: Start with a more dilute solution.[16][18]

  • Slow Down Cooling/Addition: If cooling or adding an anti-solvent, do so at a much slower rate to prevent a rapid drop in solubility.[18]

  • Change Solvent: A different solvent system may favor crystallization at a more appropriate temperature.[16]

Troubleshooting Guide: Enzymatic Resolution

Q5: My enzymatic reaction is very slow or has stalled. What are the likely causes?

Causality: Enzyme activity is highly sensitive to reaction conditions. Poor activity can be due to suboptimal temperature or pH, enzyme denaturation, or poor substrate-enzyme interaction in the chosen solvent.

Troubleshooting Steps:

  • Optimize Temperature: Most lipases work well between 30-50°C. Lower temperatures can enhance enantioselectivity but will decrease the reaction rate.[9]

  • Solvent Choice: Lipases are often more active in non-polar organic solvents like hexane or MTBE. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation.

  • Enzyme Loading: Simply increasing the amount of enzyme can increase the reaction rate.[8]

  • Acyl Donor (for esterification): If performing an esterification, the choice of acyl donor is important. Activated esters like vinyl acetate are often used to drive the reaction forward.[8]

Q6: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?

Causality: The E-value is an intrinsic property of the enzyme for a given substrate under specific conditions. However, it can be influenced by the reaction environment.

Optimization Strategies:

  • Enzyme Screening: The most effective way to improve selectivity is to screen different lipases. Lipases from Candida antarctica B (often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa are common starting points.[8][11][19]

  • Temperature: Lowering the reaction temperature often increases the enantioselectivity (E-value), although this comes at the cost of a slower reaction rate.[9]

  • Solvent System: The nature of the organic solvent can influence the enzyme's conformation and, thus, its selectivity. Screening different solvents is recommended.

Detailed Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization

This protocol provides a general workflow for screening and optimizing the resolution of (±)-2-Methoxypentanoic acid using (R)-(+)-1-Phenylethylamine as a resolving agent.

A 1. Salt Formation: Dissolve racemic acid and (R)-1-phenylethylamine in screening solvent (e.g., Acetone) B 2. Crystallization: Heat to dissolve, then cool slowly. Allow crystals to form. A->B C 3. Isolation: Filter the solid crystals. Wash with cold solvent. B->C D 4. Salt Break: Treat solid salt with acid (e.g., HCl) to liberate the resolved acid. C->D F Mother Liquor Treatment: Treat filtrate with acid to recover the other enantiomer (enriched). C->F E 5. Analysis: Determine yield and e.e. (by chiral HPLC) D->E

Caption: Workflow for classical diastereomeric salt resolution.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • In several vials, dissolve a small amount of racemic this compound (e.g., 100 mg) and an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in different solvents (e.g., acetone, ethyl acetate, isopropanol, acetonitrile).

    • Heat gently to ensure complete dissolution.

    • Allow the vials to cool slowly to room temperature, then cool further in an ice bath.

    • Observe which solvent yields a crystalline solid. This will be your lead solvent for optimization.

  • Scale-Up Crystallization:

    • Dissolve the racemic acid (1.0 eq.) and the chosen resolving agent (1.0 eq.) in the minimum amount of the selected hot solvent.

    • Allow the solution to cool slowly to room temperature. Seeding with a previously formed crystal can be beneficial.[18]

    • Allow the mixture to mature (stir) at the final temperature for several hours to maximize yield and purity.[18]

  • Isolation and Drying:

    • Filter the resulting crystals and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under a vacuum.[18]

  • Liberation of the Free Acid:

    • Suspend the dried diastereomeric salt in water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting it to a diastereomeric ester and analyzing by NMR.[18]

Protocol 2: Screening Lipases for Kinetic Resolution

This protocol outlines a method for screening different lipases for the enantioselective esterification of (±)-2-Methoxypentanoic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • In separate vials, place (±)-2-Methoxypentanoic acid (e.g., 50 mg), a non-polar solvent (e.g., 1 mL of MTBE or toluene), and an alcohol (e.g., n-butanol, 1.5 eq.).

    • Add a different lipase preparation to each vial (e.g., 20 mg of Novozym 435, Lipase PS, etc.).

  • Reaction Monitoring:

    • Seal the vials and place them in a shaker at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by taking small aliquots over time (e.g., 4, 8, 24, 48 hours) and analyzing them by GC or HPLC to determine the conversion percentage.

  • Workup and Analysis:

    • Aim to stop the reactions as they approach 50% conversion.

    • Filter off the enzyme.

    • Extract the remaining acid from the organic solution with a basic aqueous wash (e.g., 1M NaHCO₃).

    • Acidify the aqueous layer and extract the unreacted this compound.

    • Analyze the e.e. of the unreacted acid using chiral HPLC. The lipase that provides the highest e.e. at ~50% conversion has the best enantioselectivity (E-value) for this transformation.

References

  • APC. Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
  • CrystEngComm. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing, 2022. DOI:10.1039/D2CE01490D.
  • Google Patents. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • Google Patents. Racemization of a carboxylic acid - EP0402104A2.
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
  • Kovalenko, V., & Císařová, I. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018, 2023. DOI: 10.1002/chir.23615.
  • Google Patents. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • Wikipedia. Chiral resolution.
  • YouTube. Resolution by diastereomeric salts. 2014.
  • PubMed. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. 2023.
  • NIH. Strategies for chiral separation: from racemate to enantiomer. PMC.
  • Chiralpedia. Part 6: Resolution of Enantiomers. 2025.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. 1993. DOI: 10.1111/j.1399-3011.1993.tb00446.x.
  • ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. 2018.
  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • TU Delft Research Portal. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches. 2022.
  • Organic Process Research & Development. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. 2011. DOI: 10.1002/chir.20915.
  • ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
  • NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC.
  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. 2015.
  • Dalal Institute. Methods of Resolution.
  • Journal of the American Chemical Society. Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior.
  • RSC Publishing. Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. 2015.

Sources

Technical Support Center: Investigating the Decomposition Pathways of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the decomposition pathways of 2-methoxypentanoic acid. As a molecule of interest in various synthetic applications, understanding its stability and degradation profile is crucial for process optimization and safety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the investigation of this compound decomposition. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: Why is my this compound sample not showing significant decomposition even at elevated temperatures?

Answer:

The thermal decomposition of this compound, a simple aliphatic carboxylic acid, is not expected to be facile. Unlike β-keto acids, it lacks the necessary structural features for a low-energy concerted decarboxylation pathway.[1][2] The primary thermal degradation route is likely a higher-energy process involving the formation of a carbanion intermediate.[3][4]

Troubleshooting Steps:

  • Verify Temperature Calibration: Ensure your heating apparatus (e.g., oven, oil bath, thermogravimetric analyzer) is accurately calibrated. A significant temperature discrepancy can lead to misleading results.

  • Increase Temperature Incrementally: Gradually increase the temperature in your experiments. It is possible that the decomposition onset temperature is higher than initially anticipated.

  • Consider Catalysis: The decomposition of carboxylic acids can often be catalyzed. Investigate the effect of potential catalysts that may be present in your system (e.g., metal surfaces of the reactor, impurities in the starting material). You can also intentionally introduce catalysts to facilitate decomposition.

    Experimental Protocol: Catalyst Screening

    • Objective: To determine if catalytic surfaces or additives can promote the decomposition of this compound.

    • Materials:

      • This compound

      • Inert reaction vessel (e.g., quartz tube)

      • Potential catalysts (e.g., copper powder, glass wool, acidic or basic alumina)

      • Inert atmosphere (e.g., nitrogen or argon)

      • Heating apparatus with temperature control

      • Analytical instrument (e.g., GC-MS)

    • Procedure:

      • Place a small, accurately weighed amount of this compound into separate inert reaction vessels.

      • To each vessel, add a small, known amount of a different potential catalyst. Include a control vessel with no added catalyst.

      • Purge the vessels with an inert gas.

      • Heat all vessels simultaneously to a temperature just below the previously observed decomposition temperature (or a starting temperature of 200°C if no decomposition was seen).

      • Hold at this temperature for a set period (e.g., 1 hour).

      • Cool the vessels and analyze the headspace and any residual material by GC-MS to identify and quantify any decomposition products.

      • Compare the results from the catalyzed reactions to the control.

  • Analyze for Inhibitors: It is possible that your sample contains impurities that inhibit decomposition. Purify your this compound sample using an appropriate method (e.g., distillation, chromatography) and repeat the decomposition experiment.

Question 2: My GC-MS analysis shows multiple unexpected peaks. What are the likely side products of this compound decomposition?

Answer:

The decomposition of this compound can proceed through several pathways, leading to a variety of products. The primary expected pathways are decarboxylation and hydrolysis of the methoxy group.

  • Decarboxylation: This would lead to the formation of 1-methoxybutane. The mechanism for simple carboxylic acids is thought to proceed via a carbanion intermediate.[3][4]

  • Hydrolysis: The methoxy group can be hydrolyzed, especially in the presence of trace amounts of water and under acidic or basic conditions, to yield 2-hydroxypentanoic acid.[5][6] This product itself may be subject to further decomposition.

Potential Side Products and Their Origin:

Potential Product CAS Number Proposed Origin Analytical Confirmation
1-Methoxybutane628-28-4DecarboxylationGC-MS comparison with an authentic standard.
2-Hydroxypentanoic acid617-31-2Hydrolysis of the methoxy groupGC-MS analysis (may require derivatization).
Pentanal110-62-3Oxidation of 2-hydroxypentanoic acidGC-MS comparison with an authentic standard.
Butane106-97-8Further fragmentation of the alkyl chainGC-MS comparison with a known spectrum.
Carbon Dioxide124-38-9DecarboxylationNot directly observed by GC-MS, but can be inferred.
Methanol67-56-1Hydrolysis of the methoxy groupGC-MS comparison with an authentic standard.

Troubleshooting Workflow for Product Identification:

G start Unexpected Peaks in GC-MS step1 Compare with Spectral Libraries (NIST, Wiley) start->step1 step2 Hypothesize Structures Based on Mass Spectra step1->step2 step3 Propose Plausible Decomposition Pathways step2->step3 step4 Confirm with Authentic Standards step3->step4 step5 Consider Derivatization for Polar Analytes step3->step5 end_node Identify Side Products step4->end_node step5->end_node

Caption: Workflow for identifying unknown decomposition products.

Question 3: The reaction mixture turned dark brown or black upon heating. What does this indicate?

Answer:

The formation of a dark-colored, often tarry or solid material, is a common indication of polymerization or complex side reactions, especially at higher temperatures. This can occur through various mechanisms, including:

  • Radical Reactions: At high temperatures, homolytic cleavage of C-C or C-H bonds can generate free radicals. These highly reactive species can initiate polymerization reactions, leading to the formation of high molecular weight, colored byproducts.

  • Condensation Reactions: Dehydration or other condensation reactions between decomposition intermediates can also lead to the formation of larger, conjugated molecules that absorb visible light, appearing colored.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Operate at the lowest temperature that still affords a reasonable rate of decomposition to minimize these side reactions.

  • Use an Inert Atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to prevent oxidation, which can contribute to the formation of colored products.

  • Introduce a Radical Scavenger: If radical polymerization is suspected, adding a small amount of a radical scavenger (e.g., hydroquinone, BHT) to a test reaction can help to mitigate this side pathway. If the color formation is reduced, it provides evidence for a radical mechanism.

  • Analyze the Residue: If possible, analyze the dark residue using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or solid-state Nuclear Magnetic Resonance (NMR) to gain insight into its chemical nature.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the decomposition of this compound.

Q1: What are the primary decomposition pathways of this compound?

A1: Based on its structure, the two most probable primary decomposition pathways for this compound are:

  • Decarboxylation: The loss of carbon dioxide to form 1-methoxybutane. This is likely a high-temperature process as the molecule does not have a β-carbonyl group to facilitate a lower-energy cyclic transition state.[1][2] The reaction likely proceeds through a carbanion intermediate.[3][4]

    G This compound This compound 1-Methoxybutane + CO2 1-Methoxybutane + CO2 This compound->1-Methoxybutane + CO2 Δ (-CO2)

    Caption: Decarboxylation of this compound.

  • Hydrolysis: Cleavage of the ether linkage by water, which can be present as an impurity or introduced during workup. This reaction is catalyzed by both acid and base and would yield 2-hydroxypentanoic acid and methanol.[5][6]

    G This compound + H2O This compound + H2O 2-Hydroxypentanoic Acid + Methanol 2-Hydroxypentanoic Acid + Methanol This compound + H2O->2-Hydroxypentanoic Acid + Methanol H+ or OH-

    Caption: Hydrolysis of this compound.

Q2: What analytical techniques are best suited for studying the decomposition of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive study:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating and identifying volatile and semi-volatile decomposition products.[7]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition and the overall mass loss profile.

  • Differential Scanning Calorimetry (DSC): DSC can provide information on the energetics of the decomposition process (i.e., whether it is endothermic or exothermic).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups in the starting material, intermediates, and final products (including any solid residues).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the starting material and any isolable decomposition products.

Q3: Are there any known catalysts for the decomposition of this compound?

A3: While specific catalysts for this compound decomposition are not extensively documented in the literature, general principles of catalysis for carboxylic acid decomposition can be applied. Metal surfaces, particularly copper, have been shown to influence the thermal decomposition of carboxylic acids.[8] Additionally, acidic or basic materials can catalyze decomposition, particularly pathways involving hydrolysis. Experimentation with various catalysts, as outlined in the troubleshooting guide, is the most effective way to identify a suitable catalyst for your specific application.

III. References

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Allen, C. F. H. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. [Link]

  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • Let's Learn Something. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 1. Synthesis of the 2-methoxylated FA 2-methoxyoctanoic acid (1),.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Studies of Organic Acid Decomposition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Organic chemistry laboratory experiments. Retrieved from [Link]

  • National Institutes of Health. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). Analysis of Liquid Smoke Chemical Components with GC MS from Different Raw Materials Variation Production and Pyrolysis Temperaturelevel. 9(6), 694-708. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of 2-Methoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypentanoic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis, with a focus on maximizing yield and purity.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and reliable method for synthesizing this compound is through a Williamson ether synthesis.[1] This pathway involves the nucleophilic substitution (SN2) reaction of an alkoxide with an alkyl halide.[2][3] In this specific application, sodium methoxide is used to displace a bromine atom from 2-bromopentanoic acid. The carboxylate group is typically protected or the reaction is followed by a hydrolysis step if an ester is used as the starting material. The direct reaction on the bromo-acid is also feasible.

The overall workflow for this synthesis is depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromopentanoic Acid C S_N2 Reaction (e.g., in Methanol or DMF) A->C B Sodium Methoxide B->C D Quenching & Solvent Removal C->D E Acid-Base Extraction D->E F Acidification & Precipitation E->F G Final Purification (e.g., Vacuum Distillation) F->G H Pure this compound G->H LowYieldTroubleshooting cluster_causes Potential Causes start Low Yield Observed check_tlc TLC/GC Analysis Unreacted Starting Material? start->check_tlc:f0 incomplete_rxn Incomplete Reaction - Insufficient Reagent - Low Temperature - Short Reaction Time check_tlc:e->incomplete_rxn Yes elimination E2 Elimination - High Temperature - Steric Hindrance check_tlc:e->elimination No, Byproduct Seen workup_loss Work-up Loss - Incomplete Extraction - Emulsion Formation - Spillage check_tlc:e->workup_loss No, Clean Reaction

Sources

resolving analytical artifacts in the NMR spectrum of 2-Methoxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxypentanoic Acid

A Senior Application Scientist's Guide to Resolving Analytical Artifacts in NMR Spectroscopy

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical logic to empower you to resolve analytical artifacts effectively. Carboxylic acids, while seemingly simple, often present unique challenges in NMR due to the dynamic nature of the acidic proton. This guide provides a structured approach to identifying and mitigating these common issues.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when acquiring an NMR spectrum of this compound.

Q1: My -COOH proton peak is extremely broad and barely visible. Is this normal?

A: Yes, this is a very common characteristic for carboxylic acids.[1][2][3] The broadening is due to intermolecular hydrogen bonding and rapid chemical exchange between molecules.[2] In some cases, the peak can be so broad that it disappears into the baseline.[3][4]

Q2: The chemical shift of my carboxylic acid proton is not where I expected it (~10-13 ppm). Why did it move?

A: The exact chemical shift of the acidic proton is highly sensitive to the solvent, sample concentration, and temperature.[5][6] Hydrogen bonding interactions with the solvent or between solute molecules at high concentrations can significantly alter the proton's electronic environment and thus its resonance frequency.

Q3: How can I definitively confirm which peak belongs to the -COOH proton?

A: The most reliable method is a "D₂O shake" experiment.[7] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its corresponding peak to disappear from the ¹H NMR spectrum.[8][9][10]

Q4: I see an unexpected broad peak around 1.5-5 ppm. What is it?

A: This is most likely a water peak. The chemical shift of residual water is highly dependent on the deuterated solvent used (e.g., ~1.56 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆, ~4.8 ppm in D₂O).[11] Its broadness can vary depending on acidity and exchange with other labile protons in the sample.

Systematic Troubleshooting of NMR Artifacts

When confronted with a problematic spectrum, a systematic approach is key. The following guide is structured by the type of artifact you may be observing.

Artifact 1: Poor Resolution & Broad Peaks (Non-Acidic Protons)

Poor resolution across the entire spectrum, where even CH, CH₂, and CH₃ signals are broad and poorly defined, is typically a systemic issue rather than a chemical one.

Potential Causes & Solutions:

  • Poor Spectrometer Shimming: The magnetic field is not homogeneous.

    • Solution: Re-shim the spectrometer. On modern instruments, automated shimming routines are usually sufficient, but manual shimming may be required for difficult samples.[12]

  • Sample Inhomogeneity: The compound has not fully dissolved or has precipitated.

    • Solution: Ensure your sample is completely dissolved. If solubility is an issue, try a different deuterated solvent (see Table 1) or gently warm the sample.

  • High Sample Concentration: Overly concentrated samples can lead to increased solution viscosity and intermolecular interactions, causing peak broadening.[6]

    • Solution: Dilute your sample. Optimal concentrations for high-resolution NMR are typically in the 5-25 mM range.

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} `

Caption: Troubleshooting workflow for poor spectral resolution.
Artifact 2: The Problematic Carboxylic Acid (-COOH) Proton

The acidic proton is the most common source of artifacts in the NMR of this compound.

Issue: Peak is overly broad or has disappeared entirely.

  • Causality: This is caused by chemical exchange. The acidic proton can move between different molecules (dimerization) or exchange with trace amounts of water.[2] If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens, sometimes into the baseline.[4]

  • Solution 1 (Confirmation): Perform a D₂O exchange as described in Protocol 1. The disappearance of the peak confirms its identity.[9][10]

  • Solution 2 (Sharpening): Change to a hydrogen-bond-accepting solvent like DMSO-d₆ or Acetone-d₆. These solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers, often resulting in a sharper -COOH signal.[2][6]

Issue: Peak location is variable and not between 10-13 ppm.

  • Causality: The chemical shift of this proton is extremely dependent on its environment.[5] In non-polar solvents like CDCl₃, carboxylic acids exist as hydrogen-bonded dimers, which deshields the proton, shifting it downfield.[1] In polar or hydrogen-bond-accepting solvents, this equilibrium is disrupted, changing the chemical shift.

  • Solution: Note the solvent used and be aware of this variability. For consistency, use the same solvent and approximate concentration for related samples. See Table 1 for typical solvent effects.

SolventTypical -COOH Shift (ppm)Typical H₂O Shift (ppm)Notes
CDCl₃ 10.0 - 13.0 (Broad)~1.56Prone to broad peaks due to dimer formation.[1][13]
DMSO-d₆ 11.0 - 13.0 (Sharper)~3.33Good for observing the -COOH proton as a sharper peak.[13][14]
Acetone-d₆ 10.0 - 13.0 (Sharper)~2.84Another good option for sharpening exchangeable proton signals.[6]
D₂O Disappears~4.80The proton exchanges with deuterium and becomes "invisible" to ¹H NMR.[5][15]
Table 1: Influence of common deuterated solvents on the chemical shifts of carboxylic acid and water protons.
Artifact 3: Unexpected Signals & Impurities

Extraneous peaks can obscure your data and lead to incorrect interpretations of purity.

Common Impurities:

  • Water (H₂O): Appears as a broad or sharp singlet whose position varies with the solvent (see Table 1).[13] It is often present in deuterated solvents or hygroscopic samples.

  • Residual Solvents: Synthesis and purification solvents like Ethyl Acetate (EtOAc) or Acetone can be difficult to remove completely.[6]

    • EtOAc: Look for a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

    • Acetone: A sharp singlet around 2.17 ppm (in CDCl₃).

  • Solution: Ensure your sample is thoroughly dried under high vacuum. If a solvent is persistent, co-evaporation with a more volatile solvent (like dichloromethane to remove ethyl acetate) can be effective.[6] Use high-quality deuterated solvents.

Core Experimental Protocols

Protocol 1: D₂O Exchange for Identification of the -COOH Proton

This is a definitive and simple test to identify exchangeable protons.[7]

  • Acquire Initial Spectrum: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 10-20 seconds to ensure mixing and facilitate proton-deuterium exchange. The D₂O does not need to be miscible with the solvent.[7]

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the -COOH proton (and any water present) will have disappeared or significantly diminished.[10]

D2O_Exchange_Workflow

Caption: Workflow for a D₂O shake experiment.
Protocol 2: Chemical Derivatization for Unambiguous Analysis

When the acidic proton causes insurmountable issues like signal overlap, converting the carboxylic acid to an ester (e.g., a methyl ester) can be an excellent strategy. This permanently removes the exchangeable proton.[16][17]

  • Dissolve Sample: In a clean, dry vial, dissolve ~10-20 mg of this compound in 1-2 mL of a suitable solvent (e.g., Dichloromethane or Diethyl Ether).

  • Esterification: Add a mild, excess methylating agent such as (Trimethylsilyl)diazomethane solution dropwise until a persistent yellow color is observed. Use extreme caution and perform this in a fume hood as diazomethane precursors are toxic and potentially explosive. Alternatively, safer reagents like TMS-Cl/Methanol or commercially available methylation kits can be used.

  • Quench & Evaporate: Quench any excess reagent carefully with a few drops of acetic acid. Evaporate the solvent under a gentle stream of nitrogen.

  • Prepare for NMR: Dissolve the resulting crude methyl 2-methoxypentanoate residue in CDCl₃ and acquire the ¹H NMR spectrum. The problematic -COOH signal will be absent, replaced by a sharp singlet for the new methyl ester (-OCH₃) protons around 3.7 ppm.

Understanding the Underlying Chemistry: The Cause of Broadening

The primary artifact in the NMR of this compound—the broadening of the -COOH proton signal—is rooted in fundamental chemical principles: hydrogen bonding and chemical exchange .

In a non-polar solvent like CDCl₃, carboxylic acids form stable hydrogen-bonded dimers. The acidic proton is in a dynamic equilibrium, existing in both the monomeric and dimeric states.

Hydrogen_Bonding

Caption: Dimerization of carboxylic acids via hydrogen bonding.

This rapid exchange between different chemical environments (monomer vs. dimer, or exchange with trace water) means the proton does not have a single, well-defined resonance frequency. The spectrometer observes an average signal, which, due to the principles of NMR, manifests as a broad peak. The rate of this exchange determines the peak shape. When the exchange is very fast or very slow relative to the NMR timescale, a sharp peak is observed. When the exchange rate is intermediate, severe broadening occurs.

By understanding this mechanism, the logic behind the troubleshooting steps becomes clear:

  • Changing to DMSO-d₆ works because the DMSO oxygen is a strong hydrogen bond acceptor, breaking up the acid-acid dimers and creating a more uniform environment for the proton.

  • D₂O exchange works by replacing the proton with a nucleus that is not observed in the ¹H experiment, effectively removing the signal from the exchanging system.

This foundational knowledge transforms troubleshooting from a checklist of actions into an informed, scientific process.

References

  • Pérez-Trujillo, M., et al. (2015). Enantiodifferentiation by NMR: A Unifying Theory Based on a Supramolecular Vision. Chemical Society Reviews, 44(19), 6724-6743.
  • Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV-vis and NMR Spectroscopy. Journal of the American Chemical Society, 125(48), 14897-14909.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2023). High Resolution Proton NMR Spectra.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • ResearchGate. (2014). Why does the water peak vary in the proton-NMR spectroscopy when recorded in different solvents?.
  • Nanalysis Corp. (2017). To D2O or not to D2O?.
  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.
  • Chemistry Stack Exchange. (2017). Possible Water peak in PMMA nmr spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17775524, this compound.
  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5186-5202.
  • Widmalm, G., et al. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 788-796.
  • Reddit. (2014). Where does Water appear in a H-NMR-spectrum of an aqueous solution?.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • University of Ottawa. (2007). Proton NMR Assignment Tools - The D2O Shake.
  • Quora. (2017). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?.
  • Davis, J. C., & Pitzer, K. S. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES OF HYDROGEN BONDING. I. CARBOXYLIC ACIDS. The Journal of Physical Chemistry, 64(7), 886-891.
  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.
  • Hulet, R. (2011). 20-7. Spectroscopy of Carboxylic Acids. YouTube.
  • Chocholouš, P., & Sattran, V. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Journal of Pharmaceutical and Biomedical Analysis, 243, 116017.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Oregon State University. (n.d.). Spectroscopic Features of Carboxylic Acid Derivatives.
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?.

Sources

Technical Support Center: Preventing Racemization of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methoxypentanoic acid and related chiral α-alkoxy carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the stereochemical integrity of this compound during synthetic transformations. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize or eliminate racemization in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes racemization in this compound during common reactions like amide coupling?

A1: The most prevalent mechanism for racemization of this compound, especially during activation for reactions like amide or ester formation, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The process begins when the carboxylic acid is activated by a coupling reagent. This activated intermediate can then undergo intramolecular cyclization to form the oxazolone. The α-proton on this planar ring is acidic and can be readily abstracted by a base present in the reaction mixture. This deprotonation leads to a loss of stereochemistry. Subsequent attack by a nucleophile (like an amine) can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[1]

Q2: Are there specific reaction conditions that are known to promote the racemization of this compound?

A2: Yes, several conditions can significantly increase the risk of racemization. These include:

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of both oxazolone formation and enolization, which leads to racemization.[2][3][4]

  • Strong Bases: The presence of strong or sterically unhindered bases can facilitate the abstraction of the acidic α-proton from the oxazolone intermediate.[2]

  • Prolonged Reaction Times: Allowing the activated carboxylic acid to sit for extended periods before the addition of the nucleophile increases the opportunity for racemization to occur.

  • Choice of Solvent: Polar aprotic solvents can sometimes favor the formation of the charged intermediates that lead to racemization.[5]

Q3: How do additives like HOBt, HOAt, and Oxyma Pure® help in suppressing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are crucial for minimizing racemization, particularly in carbodiimide-mediated couplings.[1][2][6][7][8][9][10][11] They function by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea) before it can cyclize to the problematic oxazolone.[1] This interception forms a more stable active ester (e.g., an OBt ester) which is less prone to racemization and reacts efficiently with the incoming nucleophile to form the desired product while preserving stereochemical integrity.[1] HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[8][9]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Significant Racemization Observed During Amide Coupling Reactions

Primary Cause: Formation of a planar oxazolone intermediate from the activated carboxylic acid, which is susceptible to deprotonation and reprotonation, leading to a loss of stereochemistry.[1]

Solutions:

  • Optimize Your Coupling Reagent and Additive System:

    • Carbodiimides (DCC, DIC, EDC): These are common activators but are prone to causing racemization if used alone.[7][12][13] Always use them in conjunction with a racemization-suppressing additive.[2][6][7][12]

      • Recommended Combinations: DIC/Oxyma, DIC/HOAt, or EDC/HOAt.[7][9] The combination of DIC with HOBt is also a widely used and effective method.[7][12]

    • Phosphonium and Aminium/Uronium Reagents (BOP, PyBOP, HBTU, HATU): These reagents are generally more efficient and less prone to causing racemization than carbodiimides alone.[7][10][12] HATU is particularly effective for sterically hindered couplings.[1]

  • Control the Reaction Temperature:

    • Perform coupling reactions at 0°C or even lower temperatures to slow down the rate of racemization.[2] Avoid heating the reaction mixture unless absolutely necessary.

  • Judicious Choice and Use of Base:

    • If a base is required (e.g., when using an amine salt), opt for a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[2][7]

    • Use the minimum amount of base necessary, typically one equivalent for amine salts.[2] For carbodiimide couplings with free amines, an additional base may not be needed, which helps to minimize racemization.[7]

  • Minimize Pre-activation Time:

    • Add the amine component to the reaction as soon as possible after the activation of the carboxylic acid. The longer the activated species is present before reacting, the greater the chance of racemization.

Issue 2: Racemization during Esterification

Primary Cause: Similar to amide coupling, activation of the carboxylic acid can lead to racemization, especially under harsh conditions. Esterification catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) can accelerate the reaction but also increase the risk of racemization, particularly at higher temperatures.[7]

Solutions:

  • Mild Esterification Methods:

    • Carbodiimide-mediated Esterification: Use DIC or EDC in the presence of a catalytic amount of DMAP (no more than 0.15 equivalents) at low temperatures (e.g., 0°C to room temperature).[12]

    • Mitsunobu Reaction: This reaction generally proceeds with inversion of configuration at the alcohol center and is less likely to cause racemization of an adjacent chiral carboxylic acid. However, careful optimization is still required.

  • Avoid High Temperatures:

    • Whenever possible, perform esterification reactions at or below room temperature.

Issue 3: Racemization during Reduction of the Carboxylic Acid

Primary Cause: While direct reduction of a carboxylic acid to an alcohol is less likely to cause racemization at the α-carbon compared to activation-based reactions, certain reagents and conditions can still pose a risk.

Solutions:

  • Use Mild Reducing Agents:

    • Borane complexes such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS) are generally effective and mild reagents for the reduction of carboxylic acids and are less likely to cause racemization.

  • Two-Step Procedure for Sensitive Substrates:

    • For highly sensitive substrates, consider a two-step approach:

      • Convert the carboxylic acid to a mixed anhydride or an activated ester under racemization-free conditions (e.g., using isobutyl chloroformate and NMM at low temperature).

      • Reduce the resulting intermediate with a mild hydride source like sodium borohydride (NaBH4).

Data and Protocols

Comparison of Coupling Reagents for Amide Bond Formation
Coupling Reagent/AdditiveBaseTypical TemperatureRacemization PotentialKey Advantages
DIC/HOBtNMM or DIPEA0°C to RTLowCost-effective, widely used.[6][7][12]
DIC/HOAtNMM or DIPEA0°C to RTVery LowMore effective than HOBt at suppressing racemization.[8][9]
DIC/Oxyma Pure®NMM or DIPEA0°C to RTVery LowNon-explosive alternative to HOAt with high efficiency.[2][7]
HATU/DIPEADIPEA or Collidine0°C to RTVery LowHighly efficient, good for sterically hindered couplings.[1][10]
BOP/DIPEADIPEA0°C to RTLowEffective, but produces carcinogenic HMPA as a byproduct.[7]
PyBOP®/DIPEADIPEA0°C to RTLowNon-toxic alternative to BOP with similar reactivity.[7][12]
Protocol: Low-Racemization Amide Coupling of this compound using DIC/Oxyma

This protocol provides a general guideline for the amide coupling of this compound with a primary amine, designed to minimize racemization.

Materials:

  • (S)-2-Methoxypentanoic acid

  • Amine (e.g., Benzylamine)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM) (if starting with an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Methoxypentanoic acid (1.0 eq) and Oxyma Pure® (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 15-20 minutes.

  • Nucleophile Addition: Add the amine (1.05 eq) to the reaction mixture. If the amine is in the form of a hydrochloride or other salt, add NMM (1.1 eq) prior to the amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the product using chiral HPLC or SFC to confirm the stereochemical integrity.

Mechanistic Diagrams

Racemization via Oxazolone Formation

The following diagram illustrates the key steps in the racemization of an N-protected amino acid (and by extension, this compound after activation) during amide coupling.

racemization_mechanism Carboxylic_Acid Chiral Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Active_Ester Stable Active Ester (e.g., O-Oxyma Ester) Activated_Intermediate->Active_Ester + Additive (e.g., Oxyma) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ (from either face) Racemic_Product Racemic Amide Product Enolate->Racemic_Product + Amine Peptide_Product Chirally Pure Amide Product Active_Ester->Peptide_Product + Amine decision_workflow start Start: Coupling of This compound steric_hindrance Are substrates sterically hindered? start->steric_hindrance reagent_choice_hindered Use high-performance reagent: HATU or DIC/Oxyma steric_hindrance->reagent_choice_hindered Yes reagent_choice_standard Standard reagent is likely sufficient: DIC/HOBt or HBTU steric_hindrance->reagent_choice_standard No base_needed Is a base required? (e.g., amine salt) reagent_choice_hindered->base_needed reagent_choice_standard->base_needed use_weak_base Use weak/hindered base: NMM is a good choice base_needed->use_weak_base Yes no_base No additional base needed base_needed->no_base No temperature_control Couple at Room Temp or 0°C use_weak_base->temperature_control no_base->temperature_control protocol Follow standard protocol: - Minimize pre-activation time - Monitor reaction closely temperature_control->protocol

Caption: Decision workflow for minimizing racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Kuroda, N., Chen, F. M., & Benoiton, N. L. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. International journal of peptide and protein research, 39(4), 308–314.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
  • Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. International journal of peptide and protein research, 7(2), 167–169.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Iris Biotech. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Iris Biotech.
  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International journal of peptide and protein research, 39(4), 308–314.
  • OmicsLink. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. OmicsLink.
  • Radboud University. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Radboud University Repository.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Royal Society of Chemistry. (n.d.). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Royal Society of Chemistry.
  • ResearchGate. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. ResearchGate.
  • American Chemical Society. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. ACS Publications.
  • Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal.
  • Semantic Scholar. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. Semantic Scholar.
  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof. Google Patents.
  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design.
  • PubMed. (1976). [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)]. PubMed.
  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies.
  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
  • Google Patents. (n.d.). Racemization of a carboxylic acid - EP0402104A2. Google Patents.
  • Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof. Google Patents.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • PubMed. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. PubMed.
  • PubMed. (1976). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • National Institutes of Health. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. NIH.
  • SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace.
  • National Institutes of Health. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC.
  • ResearchGate. (2025). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. ResearchGate.
  • ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

Sources

Technical Support Center: Byproducts from the Oxidation of 2-Methoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of molecules involving the oxidation of primary alcohols, specifically 2-methoxypentan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate the formation of unwanted byproducts during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Introduction to the Oxidation of 2-Methoxypentan-1-ol

The oxidation of a primary alcohol is a fundamental transformation in organic synthesis.[1][2] 2-Methoxypentan-1-ol, possessing a primary alcohol functional group, is readily oxidized to its corresponding aldehyde, 2-methoxypentanal. This aldehyde is often the desired product for subsequent synthetic steps. However, like many chemical reactions, the oxidation of 2-methoxypentan-1-ol is not always perfectly selective. A variety of byproducts can arise depending on the choice of oxidant, reaction conditions, and workup procedures. Understanding the potential side reactions and the nature of these byproducts is critical for optimizing reaction yield, simplifying purification, and ensuring the integrity of your final compound.

The primary challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid.[3][4] This occurs when the initially formed aldehyde is further oxidized. The choice of oxidizing agent is paramount, with a distinction often made between "mild" reagents that favor aldehyde formation and "strong" reagents that tend to produce the carboxylic acid.[4][5]

Frequently Asked Questions (FAQs) on Byproduct Formation

Here we address common questions and issues that researchers encounter when oxidizing 2-methoxypentan-1-ol.

Q1: What are the expected primary and side products when oxidizing 2-methoxypentan-1-ol?

A1: The intended primary product is 2-methoxypentanal . The most common byproduct is the over-oxidation product, 2-methoxypentanoic acid .[3][6] The formation of the carboxylic acid is particularly prevalent when using strong oxidizing agents in the presence of water.[7][8]

Other byproducts are specific to the reagents used. For example:

  • Chromium-based oxidations (e.g., PCC, Jones Reagent): You will generate reduced chromium species (e.g., Cr(IV)) and pyridinium salts (in the case of PCC) which must be removed during workup.[9]

  • Swern Oxidation: This reaction generates stoichiometric amounts of dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), and carbon dioxide (CO₂).[10][11] Dimethyl sulfide is volatile and has a notoriously unpleasant odor.[12]

  • Dess-Martin Periodinane (DMP) Oxidation: The main byproducts are 2-iodoxybenzoic acid (IBX) and acetic acid, which are generally easier to remove than chromium salts.[13][14]

  • TEMPO-mediated Oxidation: The byproducts depend on the co-oxidant used. For example, with bleach (NaOCl), you will have chloride salts.[15][16]

Q2: My primary alcohol is over-oxidizing to a carboxylic acid. How can I minimize this?

A2: Over-oxidation is a classic challenge. The mechanism involves the aldehyde intermediate forming a hydrate (a gem-diol) in the presence of water. This hydrate is then oxidized in the same way an alcohol would be.[7][8][17]

To prevent this, consider the following strategies:

  • Choice of a Mild Oxidizing Agent: Employ reagents known to halt the oxidation at the aldehyde stage.[5][18] Excellent choices include:

    • Pyridinium chlorochromate (PCC): A key advantage of PCC is its use in non-aqueous solvents like dichloromethane (DCM), which prevents the formation of the aldehyde hydrate.[9][19][20]

    • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness, neutral pH conditions, and high chemoselectivity for producing aldehydes.[13][21]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is performed at low temperatures (typically -78 °C), which helps to control reactivity and prevent over-oxidation.[22][23]

    • TEMPO-catalyzed systems: These are highly selective for primary alcohols and can be tuned to stop at the aldehyde.[16][24][25]

  • Strict Anhydrous Conditions: If using a chromium-based reagent, ensure your solvent (e.g., DCM) and glassware are scrupulously dry. The absence of water is critical to prevent hydrate formation.[7][20]

  • Control of Stoichiometry and Reaction Time: Use a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidizing agent. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed to prevent the product from slowly oxidizing further.

Q3: I'm performing a Swern oxidation and the smell is overwhelming. What is it and what precautions should I take?

A3: The strong, unpleasant, cabbage-like odor is from dimethyl sulfide (DMS) , a volatile byproduct of the Swern oxidation.[10][12] Another key byproduct is carbon monoxide (CO) , which is colorless, odorless, and highly toxic.[11]

Safety is paramount:

  • Fume Hood: Always perform the Swern oxidation and the subsequent workup in a well-ventilated fume hood.

  • Temperature Control: The reaction of DMSO with oxalyl chloride is highly exothermic and generates gas.[23] It is crucial to maintain a low temperature (e.g., -78 °C, typically with a dry ice/acetone bath) during the addition of reagents to prevent uncontrolled decomposition.

  • Glassware Decontamination: To eliminate the residual odor, rinse all used glassware with a bleach (sodium hypochlorite) solution. The bleach will oxidize the foul-smelling dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[10]

Q4: How can I effectively remove the byproducts from my reaction?

A4: The purification strategy depends on the oxidation method used.

Oxidation MethodKey ByproductsRecommended Workup & Purification
PCC Chromium salts, Pyridinium hydrochlorideAfter reaction completion, dilute the mixture with an organic solvent like diethyl ether and filter it through a plug of silica gel or Celite. The polar chromium byproducts will be adsorbed, allowing the less polar aldehyde to pass through.[9]
Swern Dimethyl sulfide, Triethylammonium chlorideQuench the reaction with a saturated aqueous solution of NH₄Cl. Perform a standard aqueous workup. The salts will partition into the aqueous layer. Dimethyl sulfide is volatile and can be removed under reduced pressure, though care must be taken due to its odor.
Dess-Martin (DMP) 2-Iodoxybenzoic acid (IBX), Acetic acidQuench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces any remaining oxidant, and the bicarbonate neutralizes the acidic byproducts, making them water-soluble.[13]
TEMPO Depends on co-oxidant (e.g., salts)A standard aqueous workup is typically sufficient to remove the catalytic amounts of TEMPO and any inorganic salts from the co-oxidant.

Visualization of Key Pathways

General Oxidation Scheme

This diagram illustrates the primary transformation and the potential over-oxidation pathway for 2-methoxypentan-1-ol.

G cluster_main Oxidation Pathways 2_methoxypentan_1_ol 2-Methoxypentan-1-ol 2_methoxypentanal 2-Methoxypentanal (Desired Product) 2_methoxypentan_1_ol->2_methoxypentanal Mild Oxidation (PCC, Swern, DMP, TEMPO) 2_methoxypentanoic_acid This compound (Byproduct) 2_methoxypentanal->2_methoxypentanoic_acid Further Oxidation (Strong Oxidant or H₂O present) G cluster_mech Over-Oxidation Mechanism Aldehyde 2-Methoxypentanal Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate + H₂O (Equilibrium) CarboxylicAcid This compound Hydrate->CarboxylicAcid [Oxidizing Agent]

Caption: Role of water in forming the hydrate intermediate for over-oxidation.

Swern Oxidation Workflow & Byproducts

This workflow highlights the key steps and the generation of notable byproducts in a Swern oxidation.

G cluster_swern Swern Oxidation Workflow cluster_byproducts Volatile Byproducts A 1. Activate DMSO with Oxalyl Chloride (-78 °C) B 2. Add 2-Methoxypentan-1-ol A->B C 3. Add Triethylamine (Base) B->C D Products & Byproducts C->D CO Carbon Monoxide (CO) D->CO Generated CO2 Carbon Dioxide (CO₂) D->CO2 Generated DMS Dimethyl Sulfide (DMS) D->DMS Generated

Caption: Key steps and byproduct generation in the Swern Oxidation.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should always consult primary literature for substrate-specific optimizations and safety procedures.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve 2-methoxypentan-1-ol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short column of silica gel, eluting with more diethyl ether.

  • Isolation: Collect the filtrate and concentrate it under reduced pressure to yield the crude 2-methoxypentanal. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Swern Oxidation
  • Activator Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool it to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.1 equivalents) dropwise, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir for 15 minutes.

  • Alcohol Addition: Dissolve 2-methoxypentan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then warm to room temperature.

  • Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

References

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
  • Wikipedia. (2023). Swern oxidation.
  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations.
  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • ACS Green Chemistry Institute. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation.
  • Chem-Station. (2014). TEMPO Oxidation.
  • The Organic Chemistry Tutor. (2020). PCC Oxidation Mechanism, Alcohol To Aldehyde. YouTube.
  • Wikipedia. (2023). Alcohol oxidation.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • Souradip Das. (2023). Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. YouTube.
  • Journal of Al-Nahrain University. (2015). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
  • ACS Green Chemistry Institute. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Jack Westin.
  • Clark, J. (2023). Oxidation of Alcohols. Chemguide.
  • Grokipedia. (n.d.). Dess–Martin oxidation.
  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • Organic Chemistry Portal. (2019). Dess-Martin Oxidation.
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols.
  • It's Dr. Dan. (2023). Oxidation of Alcohols: Tips and Tricks Behind Classification and the Reaction. YouTube.
  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-.
  • Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP.
  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.
  • Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids.
  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants.
  • Clark, J. (n.d.). Oxidising alcohols to make aldehydes and ketones. Chemguide.
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes.

Sources

Technical Support Center: Stereocontrol in Reactions with 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 2-methoxypentanoic acid and its derivatives. As a Senior Application Scientist, I've designed this guide to provide both foundational knowledge and actionable troubleshooting strategies for researchers encountering issues with diastereoselectivity. The unique α-methoxy substituent presents both a challenge and an opportunity for exquisite stereocontrol, provided the correct mechanistic principles are applied.

This guide moves beyond simple protocols to explain the why behind each experimental choice, empowering you to rationalize outcomes and intelligently design new reaction conditions.

Frequently Asked Questions (FAQs): The Principles of Control

This section addresses the fundamental concepts governing stereoselectivity in α-alkoxy acid systems. Understanding these principles is the first step toward effective troubleshooting.

Q1: Why is achieving high diastereoselectivity with this compound derivatives so challenging?

The core of the challenge lies in the dual nature of the α-methoxy group. It can exert stereocontrol through two competing mechanisms:

  • Chelation Control: The oxygen atom of the methoxy group can coordinate with a metal ion (from a Lewis acid or an enolate counterion) and the carbonyl oxygen. This forms a rigid five-membered ring that locks the conformation of the molecule. This locked conformation presents two faces of vastly different steric hindrance, forcing an incoming reagent to attack from the less hindered side.[1][2]

  • Non-Chelation (Felkin-Anh/Dipolar) Control: In the absence of a strongly coordinating metal, the molecule adopts a conformation that minimizes steric interactions and dipole moments. In this scenario, the bulky and polar α-substituent (the methoxy group) orients itself anti to the incoming nucleophile to minimize repulsion, leading to the opposite diastereomer compared to chelation control.[1]

Poor diastereoselectivity (e.g., a 1:1 ratio) arises when the reaction conditions allow both the chelated and non-chelated transition states to be populated at comparable energy levels.

Q2: What is "chelation control" and how can I promote it?

Chelation control is a powerful strategy to enforce a specific molecular conformation and achieve high diastereoselectivity. It relies on a Lewis acidic metal center capable of coordinating to both the carbonyl oxygen and the α-methoxy oxygen simultaneously.[2][3] This creates a rigid cyclic transition state.

To promote chelation, you should use:

  • Strongly Coordinating Lewis Acids: Reagents like titanium tetrachloride (TiCl₄), tin (IV) chloride (SnCl₄), magnesium bromide (MgBr₂), or zinc bromide (ZnBr₂) are excellent chelating agents.[2]

  • Appropriate Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally compatible, but you must ensure they are rigorously anhydrous, as water will compete for coordination to the Lewis acid.

Caption: Chelation of a Lewis Acid (M) to the carbonyl and α-methoxy group creates a rigid structure.

Q3: When would I want to avoid chelation and how do I achieve non-chelation control?

You would pursue a non-chelation-controlled pathway if the diastereomer predicted by the Felkin-Anh model is your desired product. This model is favored under conditions that disrupt or prevent the formation of a stable five-membered chelate.

To favor non-chelation control:

  • Use Non-Chelating Lewis Acids: Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are generally considered poor chelating agents and will favor a Felkin-Anh-type transition state.[4]

  • Employ Boron Enolates: In aldol reactions, forming a boron enolate (e.g., using 9-BBN-OTf or Cy₂BCl) creates a highly organized, chair-like Zimmerman-Traxler transition state.[5][6] The stereochemical outcome is dictated by the enolate geometry (E/Z) and steric interactions within this transition state, effectively overriding any potential for substrate-based chelation.

  • Use Bulky Silyl Protecting Groups: If the α-methoxy group were instead an α-hydroxy group, a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) can sterically prevent a Lewis acid from accessing the oxygen for chelation.[2]

Troubleshooting Guide: Common Scenarios & Solutions

This section provides direct answers to specific experimental problems. Each solution includes an explanation of the underlying chemical principles and a detailed protocol where applicable.

Scenario 1: Poor Diastereoselectivity in Aldol Additions

Question: "I am reacting the ethyl ester of this compound with benzaldehyde after forming the lithium enolate with LDA. My ¹H NMR shows a nearly 1:1 ratio of syn and anti aldol products. How can I selectively synthesize the syn product?"

Analysis: A 1:1 mixture suggests that both chelation-controlled and non-chelation-controlled pathways are competing. The lithium counterion (Li⁺) is a moderately good chelating ion, but under standard LDA conditions at -78 °C, the equilibrium between the two pathways is not sufficiently biased. To favor the syn product, you must force the reaction through a more rigid, chelated transition state.

Solution: Enforce Chelation with a Strong Lewis Acid (Titanium Tetrachloride)

By transmetalating the lithium enolate with a powerful chelating agent like TiCl₄, you form a titanium enolate. The Ti(IV) center strongly coordinates to both the enolate oxygen and the α-methoxy group, creating the rigid five-membered ring required for high facial selectivity. This transition state leads preferentially to the syn aldol product.

Protocol 1: Titanium-Mediated Syn-Selective Aldol Reaction
  • Enolate Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq.) in anhydrous THF (approx. 0.4 M).

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • Slowly add a solution of ethyl 2-methoxypentanoate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[5]

  • Transmetalation:

    • In a separate, dry flask, add titanium tetrachloride (TiCl₄, 1.2 eq.) to anhydrous dichloromethane (DCM) at -78 °C. Caution: TiCl₄ is highly corrosive and reacts violently with moisture.

    • Using a cannula, slowly transfer the pre-formed lithium enolate solution into the TiCl₄ solution at -78 °C.

    • Stir the resulting dark red/brown solution for 45-60 minutes.

  • Aldol Addition:

    • Slowly add freshly distilled benzaldehyde (1.0 eq.) to the titanium enolate solution at -78 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate or DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the syn-aldol product.

Condition Dominant Control Expected Major Product Typical d.r.
LDA, THF, -78 °CCompetingMixture of syn/anti1:1 to 3:1
1. LDA, THF, -78 °C; 2. TiCl₄Chelationsyn>10:1
1. 9-BBN-OTf, DIPEANon-Chelation (Zimmerman-Traxler)anti>15:1
Scenario 2: Lack of Selectivity in Enolate Alkylation

Question: "I am trying to alkylate the enolate of this compound with methyl iodide to create a quaternary center, but I'm getting both diastereomers. How can I control this?"

Analysis: Controlling the formation of a quaternary stereocenter adjacent to an existing one is notoriously difficult without a powerful directing group. The intrinsic facial bias from the α-methoxy group is often insufficient. The most robust solution is to employ a chiral auxiliary.

Solution: Use an Evans' Oxazolidinone Auxiliary

Evans' auxiliaries are powerful tools for asymmetric synthesis.[7] By forming an N-acyl oxazolidinone, you introduce a bulky, stereodefined group that effectively blocks one face of the enolate. Deprotonation with a strong base generates a rigid, chelated Z-enolate where the auxiliary's substituent (e.g., a benzyl or isopropyl group) directs the incoming electrophile to the opposite face with very high fidelity.[8][9]

Caption: Workflow for diastereoselective alkylation using an Evans' chiral auxiliary.

Protocol 2: Evans' Auxiliary-Directed Alkylation
  • Acylation:

    • Convert this compound to the corresponding acid chloride using oxalyl chloride or thionyl chloride.

    • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM. Cool to 0 °C.

    • Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP.

    • Slowly add the 2-methoxypentanoyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir overnight.

    • Work up and purify to obtain the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) and stir for 1 hour to form the sodium (Z)-enolate.[8]

    • Add the alkylating agent (e.g., methyl iodide, 1.5 eq.) and stir at -78 °C for 4 hours, then allow to slowly warm to 0 °C.

    • Quench with saturated aqueous NH₄Cl and perform an extractive workup.

    • Purify by chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC/GC analysis. Expect d.r. > 95:5.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

    • Add aqueous hydrogen peroxide (30%, 4 eq.) followed by lithium hydroxide (2 eq.).

    • Stir until the reaction is complete (TLC monitoring).

    • Quench with sodium sulfite (Na₂SO₃) and work up to isolate the enantiomerically enriched carboxylic acid. The chiral auxiliary can often be recovered.

Decision-Making Flowchart for Stereocontrol

When faced with poor diastereoselectivity, use the following logic to guide your experimental design.

TroubleshootingFlowchart Start Poor Diastereoselectivity Observed DesiredProduct What is the desired diastereomer? Start->DesiredProduct Syn syn / Cram-chelate DesiredProduct->Syn syn Anti anti / Felkin-Anh DesiredProduct->Anti anti UseChelation Strategy: Enforce Chelation Control Syn->UseChelation UseNonChelation Strategy: Enforce Non-Chelation (Steric/Zimmerman-Traxler) Anti->UseNonChelation ActionChelation Action: • Use strong Lewis Acids  (TiCl₄, SnCl₄, MgBr₂) • Ensure anhydrous conditions UseChelation->ActionChelation ActionNonChelation Action: • Use Boron enolates (9-BBN-OTf) • Use non-chelating Lewis Acids (BF₃·OEt₂) • Consider Chiral Auxiliary UseNonChelation->ActionNonChelation

Caption: Decision flowchart for troubleshooting poor diastereoselectivity.

References
  • BenchChem. (n.d.). Overcoming poor reactivity of ketone enolates in Aldol reactions. BenchChem.
  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. University of Michigan.
  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
  • Gessner, V. H., et al. (2014). Diastereoselectivity in the boron aldol reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones. Organic & Biomolecular Chemistry.
  • Samide, M. J. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education, 85(5), 696.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
  • Dow. (n.d.). General Concepts of the Chemistry of Chelation. The Chem Connections Homepage.
  • Walsh, P. J., & Kozlowski, M. C. (2012). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC.
  • ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
  • de Alaniz, J. R. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC.

Sources

impact of reaction conditions on the stereochemical stability of 2-Methoxypentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereochemical Stability of 2-Methoxypentanoic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound and related α-alkoxy carboxylic acids. The stereochemical integrity of your chiral molecules is paramount, as different enantiomers can exhibit varied pharmacological activity, efficacy, and toxicity.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the challenges of maintaining the stereochemical stability of this compound throughout your experimental workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my reaction involving this compound. What are the most common causes?

A1: A loss of enantiomeric excess, or racemization, occurs when one enantiomer converts into its mirror image, ultimately leading to a 1:1 mixture with no optical activity.[3] For α-substituted carboxylic acids like this compound, the primary culprit is the lability of the proton on the chiral carbon (the α-carbon). Its removal creates a planar, achiral intermediate, which can be re-protonated from either face, leading to a mixture of enantiomers.[4]

The most common factors that promote this process are:

  • Harsh pH Conditions: Both strong acids and strong bases can catalyze racemization.[4][5]

  • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and subsequent racemization.[6]

  • Choice of Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates that lead to racemization.[7][8][9]

  • Activation for Coupling Reactions: Certain reagents used to form esters or amides can create highly activated intermediates that are particularly susceptible to racemization.[6][10]

The following diagram illustrates the general pathway for racemization at the α-carbon.

Racemization_Pathway R_Enantiomer (R)-2-Methoxypentanoic Acid Achiral_Intermediate Planar Achiral Intermediate (Enol or Enolate) R_Enantiomer->Achiral_Intermediate - H+ S_Enantiomer (S)-2-Methoxypentanoic Acid Achiral_Intermediate->S_Enantiomer + H+

Caption: General mechanism of racemization for this compound.

Q2: How exactly do acidic and basic conditions compromise the stereochemical stability of my compound?

A2: Both extremes of pH facilitate racemization, but through different mechanisms.

Under Basic Conditions: A base can directly abstract the acidic α-proton. This is the most common pathway for racemization in this class of compounds. The resulting intermediate is a planar enolate anion, which is stabilized by resonance. Reprotonation of this achiral enolate can occur from either side with roughly equal probability, yielding a racemic mixture.[3][6] Strong bases, elevated temperatures, and prolonged reaction times exacerbate this issue.[6]

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Under Acidic Conditions: Acid catalysis proceeds through the formation of a planar enol intermediate. The carbonyl oxygen is first protonated, making the α-proton more acidic and easier to remove. The resulting enol is achiral at the α-position. Tautomerization back to the keto form can occur via protonation on either face of the double bond, leading to racemization.[4][5] This pathway is generally less rapid than base-catalyzed racemization for carboxylic acids but can be significant, especially at high temperatures.[11]

Q3: My protocol requires heating. At what temperature should I become concerned about racemization?

A3: There is no universal "safe" temperature, as the risk of racemization is a function of temperature, time, pH, and solvent. However, as a general rule, you should exercise caution with temperatures exceeding 60-80°C, especially under non-neutral pH conditions or for extended reaction times.[6] Some highly sensitive substrates can show racemization even at lower temperatures.[12]

Mitigation Strategy: If a reaction requires heat, aim for the lowest effective temperature and minimize the reaction time. If you suspect thermal racemization, run a control experiment where you heat your enantiomerically pure starting material in the reaction solvent (without reagents) for the same duration and temperature, then analyze the enantiomeric excess.

Q4: Can my choice of solvent influence the rate of racemization?

A4: Absolutely. The solvent plays a critical role in stabilizing or destabilizing the transition states and intermediates involved in racemization.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can facilitate both acid and base-catalyzed racemization by stabilizing charged intermediates (like the enolate) and participating in proton transfer.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents can increase the reactivity of bases, potentially accelerating base-catalyzed racemization.[6][7][8] However, their effect can be complex and depends on the specific base and substrate.

  • Non-Polar Solvents (e.g., toluene, hexane): These solvents generally suppress racemization mechanisms that involve charged intermediates. For sensitive substrates, switching to a less polar solvent can be an effective strategy.

The table below summarizes the relative risks and mitigation strategies.

Condition Risk Factor Mechanism Recommended Mitigation Strategies
pH Strong Base (pH > 10)HighEnolate formation
Strong Acid (pH < 2)ModerateEnol formation
Temperature > 80°CModerate-HighProvides activation energy
Solvent Polar Protic (e.g., H₂O)ModerateStabilizes charged intermediates
Polar Aprotic (e.g., DMF)ModerateEnhances base strength
Q5: I need to make an amide derivative of this compound. How do I choose a coupling reagent to minimize epimerization?

A5: This is a critical concern, as amide bond formation involves activating the carboxylic acid, which can significantly increase the acidity of the α-proton and promote racemization.[10] The formation of highly reactive intermediates, such as oxazolones, is a known pathway to epimerization.

Recommendations:

  • Carbodiimides with Additives: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) should almost always be used with an additive that suppresses racemization. Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective. They act by forming an active ester that is more stable and less prone to racemization than the intermediate formed with the carbodiimide alone.

  • Uronium/Onium Salt Reagents: Reagents like HBTU, HATU, and COMU are generally very efficient but can cause racemization with sensitive substrates. If using them, ensure the reaction is run at low temperatures (e.g., 0°C to room temperature) and that the carboxylic acid is not pre-activated for long periods before the amine is added.

  • Acid Chlorides: Converting the carboxylic acid to an acid chloride (e.g., with oxalyl chloride or thionyl chloride) is a classic activation method. However, this process often requires a base (like pyridine or triethylamine) in the subsequent coupling step, which can readily cause epimerization of the acid chloride intermediate. This method should be used with extreme caution for α-alkoxy acids.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for Stereochemical Stability

This protocol is designed to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines for drug development.[13][14]

Objective: To determine the propensity of this compound to racemize under hydrolytic (acidic, basic), oxidative, and thermal stress.

Materials:

  • Enantiomerically pure this compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable solvent

  • Calibrated oven and pH meter

  • Chiral HPLC system for analysis

Workflow:

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of (R)- or (S)-2-Methoxypentanoic Acid acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid state, 80°C) start->thermal sampling Sample at Time Points (e.g., 0, 2, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling analysis Analyze Enantiomeric Excess (ee) by Chiral HPLC sampling->analysis result Evaluate %ee Loss Determine Degradation Pathways analysis->result

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Note: Basic conditions are often more aggressive, so starting at room temperature is advised.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Condition: Place a sample of the solid compound in an oven at 80°C.

  • Sampling & Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each solution. For the acidic and basic samples, neutralize them immediately. Dilute all samples appropriately and analyze by a validated chiral HPLC method to determine the enantiomeric excess.

Protocol 2: General Method for Monitoring Enantiomeric Excess by Chiral HPLC

Objective: To accurately quantify the ratio of (R)- and (S)-2-methoxypentanoic acid. Chiral HPLC is the gold standard for this analysis.[1][15]

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For carboxylic acids, columns based on polysaccharide derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or macrocyclic antibiotics are often effective.

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for normal-phase chiral separations, such as Hexane/Isopropanol with a small amount of an acidic modifier.

    • The acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is crucial for obtaining good peak shape for carboxylic acids.

    • Adjust the ratio of Hexane to Isopropanol to achieve baseline separation of the enantiomers (a resolution > 1.5 is ideal).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter.

  • Analysis:

    • Inject a racemic standard of this compound to confirm the retention times of both enantiomers.

    • Inject the enantiomerically pure starting material to identify its peak.

    • Inject the reaction sample.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

References

  • Forced Degradation Studies.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid, Selenide, Telluride, Acyl Selenide, and Acyl Telluride. J-Stage.
  • Racemization and Asymmetrie Transform
  • Racemization process for optically active carboxylic acids or salts or esters thereof.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Deriv
  • Racemiz
  • Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Deriv
  • Minimizing epimerization during 2-Methylcyclohexanecarboxylic acid derivatiz
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
  • Epimeris
  • 19.11: Racemization. Chemistry LibreTexts. (2021-03-05).
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid.
  • Temperature drop triggers chirality twist. Chemistry World. (2017-01-16).
  • Stereochemical studies on pheromonal communications.

Sources

Technical Support Center: Managing Cross-Reactivity of 2-Methoxypentanoic Acid Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the cross-reactivity of 2-methoxypentanoic acid and its derivatives in various assay formats. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating cross-reactivity issues.

Introduction to Cross-Reactivity in Bioanalysis

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes is paramount.[1][2] Cross-reactivity occurs when an assay, designed to detect a specific molecule (the analyte), also detects other, structurally similar molecules.[3][4][5][6] This can lead to inaccurate measurements, such as false positives or an overestimation of the analyte's concentration.[3][7] For a compound like this compound and its derivatives, which may share a common core structure, the potential for cross-reactivity in immunoassays and other ligand-binding assays is a significant concern.[8][9]

This guide will provide a structured approach to understanding and managing the cross-reactivity of this compound derivatives, ensuring the specificity and reliability of your analytical methods.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding cross-reactivity in the analysis of this compound derivatives.

Q1: What is this compound and what are its common derivatives?

A: this compound is a carboxylic acid with the chemical formula C6H12O3.[10][11] Its derivatives are molecules that share a similar core structure but differ in the arrangement or type of functional groups. These can include isomers, metabolites, or synthetic analogs. The structural similarity among these compounds is the primary reason for potential cross-reactivity in assays.[8][9]

Q2: Why is cross-reactivity a problem when measuring this compound derivatives?
Q3: What types of assays are most susceptible to cross-reactivity with these compounds?

A: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are particularly prone to cross-reactivity due to their reliance on the specific binding of an antibody to an antigen.[3][7] If the antibody's binding site (paratope) recognizes a shared structural feature (epitope) on multiple this compound derivatives, cross-reactivity will occur.[4][6] Other ligand-binding assays can also be affected.

Q4: How can I determine if my assay is exhibiting cross-reactivity?

A: The most direct way to assess cross-reactivity is to test the response of your assay to a panel of structurally related this compound derivatives.[3] This is often done using a competitive inhibition assay format.[3][12] Regulatory guidelines from bodies like the FDA and EMA provide frameworks for validating the specificity of bioanalytical methods.[1][13][14][15][16][17]

Q5: What are the initial steps to mitigate cross-reactivity?

A: Initial mitigation strategies focus on optimizing the assay conditions to enhance specificity. This can include adjusting buffer composition, incubation times, and temperature.[3] Selecting a highly specific antibody is also a critical first step.[18] Using monoclonal antibodies, which recognize a single epitope, can often provide higher specificity compared to polyclonal antibodies.[19]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered when dealing with the cross-reactivity of this compound derivatives.

Issue 1: High Background Signal in ELISA

A high background signal can mask the specific signal from your target analyte and can sometimes be an indicator of non-specific binding or cross-reactivity.[18][20][21]

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Plate Blocking Blocking agents like BSA or casein occupy non-specific binding sites on the microplate, preventing the antibody or other reagents from binding non-specifically.[21][22]1. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[21] 2. Extend the blocking incubation time.[21] 3. Try a different blocking agent.
Suboptimal Antibody Concentration An excessively high concentration of the detection antibody can lead to increased non-specific binding and higher background.[23]1. Perform an antibody titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Insufficient washing fails to remove unbound reagents, leading to a high background.[18][20][24]1. Increase the number of wash cycles.[20][22] 2. Increase the volume of wash buffer per well.[20] 3. Add a non-ionic detergent like Tween-20 to the wash buffer to help reduce non-specific interactions.[22][25]
Contaminated Reagents Microbial or chemical contamination of buffers or substrate solutions can lead to high background.[20]1. Prepare fresh buffers and substrate solutions. 2. Ensure proper storage of all reagents.
Workflow for Troubleshooting High Background

Caption: Troubleshooting workflow for high background signal.

Issue 2: Poor Assay Specificity / Suspected Cross-Reactivity

This issue arises when the assay detects structurally similar this compound derivatives in addition to the target analyte, leading to inaccurate quantification.

Initial Assessment: Cross-Reactivity Screening

The first step is to confirm and quantify the extent of cross-reactivity. This is typically achieved by testing the response of the assay to a panel of potential cross-reactants.

Experimental Protocol: Competitive Inhibition ELISA for Cross-Reactivity Assessment

This protocol is a general guideline and may require optimization for your specific assay.[26][27]

  • Plate Coating: Coat a microtiter plate with the target this compound derivative-protein conjugate.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.[21]

  • Competition Step: In a separate plate or tube, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the target analyte (for the standard curve) and each potential cross-reactant.

  • Transfer to Coated Plate: Transfer the antibody-analyte/cross-reactant mixtures to the coated and blocked plate.

  • Incubation: Incubate to allow the free antibody (not bound to the analyte or cross-reactant) to bind to the coated antigen.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an enzyme-conjugated secondary antibody, followed by a substrate to generate a signal. The signal will be inversely proportional to the concentration of the analyte or cross-reactant in the sample.[12]

  • Data Analysis: Calculate the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100

Strategies to Improve Specificity
Strategy Scientific Rationale Implementation Steps
Select a More Specific Antibody The choice of antibody is the most critical factor for assay specificity.[3][18] Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[19]1. Screen multiple monoclonal antibodies to find one that binds to a unique epitope on the target analyte. 2. Consider generating custom antibodies against a region of the this compound derivative that is not conserved among related compounds.
Optimize Assay Conditions Adjusting parameters like pH, ionic strength, and temperature can influence the stringency of the antibody-antigen interaction, potentially favoring the binding of the target analyte over cross-reactants.[3]1. Experiment with different buffer compositions (e.g., varying salt concentrations). 2. Optimize incubation times and temperatures. Shorter incubation times may favor higher affinity interactions.[19]
Sample Pre-treatment If cross-reactants are known and can be separated from the target analyte, sample pre-treatment can be an effective strategy.1. Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the target analyte.
Use of an Alternative Assay Platform If cross-reactivity in an immunoassay cannot be sufficiently minimized, switching to a more specific analytical technique may be necessary.1. Consider developing a method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity based on the mass-to-charge ratio of the analyte and its fragments.[28][29]
Decision Tree for Managing Cross-Reactivity

Cross_Reactivity_Management Start Suspected Cross-Reactivity Assess Perform Cross-Reactivity Screening (e.g., Comp. ELISA) Start->Assess Is_Significant Is Cross-Reactivity Significant? Assess->Is_Significant Optimize_Assay Optimize Assay Conditions (Buffers, Incubation) Is_Significant->Optimize_Assay Yes Validate Validate Final Method Is_Significant->Validate No New_Antibody Select/Develop More Specific Antibody Optimize_Assay->New_Antibody Sample_Pretreat Implement Sample Pre-treatment (SPE/LLE) New_Antibody->Sample_Pretreat Alternative_Method Consider Alternative Method (e.g., LC-MS/MS) Sample_Pretreat->Alternative_Method Alternative_Method->Validate

Caption: Decision tree for managing cross-reactivity.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
  • Sino Biological. ELISA Troubleshooting: High Background. [Link]
  • American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
  • Surmodics IVD. What Causes High Background in ELISA Tests?[Link]
  • European Medicines Agency.
  • Bio-Techne. ELISA Troubleshooting Guide. [Link]
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/03/EBF- plenary-meeting-2011-The-EMA-BMV-guideline-what-more-is-there-to-say-final.
  • Future Science.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]
  • ResearchGate. ELISA conditions to reduce non-specific binding. [Link]
  • Biocompare. Tips for Reducing ELISA Background. [Link]
  • MBL Life Science. How to reduce non-specific reactions. [Link]
  • SlideShare.
  • Springer.
  • Clinical Chemistry. Approaches to minimizing interference by cross-reacting molecules in immunoassays. [Link]
  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?[Link]
  • MDPI.
  • National Institutes of Health. Interferences in Immunoassay. [Link]
  • National Center for Biotechnology Information. Specificity and Cross-Reactivity. [Link]
  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
  • American Association for Clinical Chemistry. How to Detect and Solve Immunoassay Interference. [Link]
  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
  • RAPS.
  • Apollo. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. [Link]
  • Walsh Medical Media. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. [Link]
  • Creative Biolabs. Protocol of Competition (Inhibition) ELISA. [Link]
  • University of Cambridge. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. [Link]
  • LookChem. This compound. [Link]
  • Ofni Systems.
  • Regulations.gov. FDA Immunogenicity draft guidance comments. [Link]
  • U.S. Food and Drug Administration.
  • National Center for Biotechnology Inform
  • U.S. Food and Drug Administration.
  • National Institutes of Health. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. [Link]
  • ResearchGate. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction | Request PDF. [Link]
  • Bio-Rad. Competitive ELISA Protocol. [Link]
  • Wikipedia. Competitive inhibition. [Link]
  • The University of Arizona. Mass Spectrometry - Examples. [Link]
  • National Institute of Standards and Technology. Pentanoic acid, 2-methyl-. [Link]
  • National Research Council Canada. Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Synthons: Evaluating 2-Methoxypentanoic Acid and its Strategic Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral synthon or auxiliary is a cornerstone of modern asymmetric synthesis. The ideal chiral controller must be efficient, reliable, and produce the target molecule with high stereochemical purity. This guide provides an in-depth comparison of different strategic approaches to stereocontrol, contextualizing the potential role of chiral α-alkoxy acids like 2-Methoxypentanoic acid within the broader landscape of established and powerful chiral synthons.

While specific, direct comparative data for this compound is nascent in the literature, its structure places it within the increasingly important class of chiral Brønsted acid organocatalysts.[1][2] This guide will therefore compare the strategic advantages and mechanistic principles of this catalytic approach against the well-established, stoichiometric use of covalently-bound chiral auxiliaries, such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

The Established Paradigm: Covalently-Bound Chiral Auxiliaries

For decades, the use of recoverable chiral auxiliaries has been a reliable and powerful strategy for inducing chirality.[3][4] This methodology involves the temporary, covalent attachment of a chiral molecule to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the substrate, leading to a high degree of diastereoselectivity.[5]

G Figure 1: General Workflow for Chiral Auxiliary-Mediated Synthesis sub Prochiral Substrate attach Attach Auxiliary sub->attach aux Chiral Auxiliary aux->attach inter Chiral Intermediate attach->inter react Diastereoselective Reaction (+ Reagent) inter->react adduct Product-Auxiliary Adduct react->adduct cleave Cleave Auxiliary adduct->cleave prod Enantiopure Product cleave->prod recov Recovered Auxiliary cleave->recov

A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Evans' Oxazolidinones

Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries, particularly for asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[5][6] Their efficacy stems from the formation of a rigid, chelated Z-enolate transition state, typically with a boron or lithium Lewis acid. This conformation effectively blocks one face of the enolate, forcing electrophilic attack to occur from the opposite, less sterically hindered face.[7]

The predictability of this system is its greatest strength. For instance, in the alkylation of a propionyl-substituted oxazolidinone, deprotonation with LDA followed by the introduction of an alkyl halide consistently yields the desired diastereomer in high purity.[7] This reliability has made Evans' auxiliaries a go-to tool in the total synthesis of complex natural products.[8]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an excellent chiral auxiliary, offering distinct advantages.[9][10] Both enantiomers of pseudoephedrine are inexpensive and readily available. Amides formed from pseudoephedrine and a carboxylic acid can be deprotonated to form a rigid lithium chelated Z-enolate.[9] This intermediate directs alkylation to occur syn to the methyl group and anti to the hydroxyl group, affording high diastereoselectivity.[11]

A key advantage of the Myers' system is its broad substrate scope, showing excellent efficiency even with less reactive alkyl halides.[9] Furthermore, the auxiliary can be cleaved under mild conditions to yield a variety of functionalities, including enantiomerically enriched carboxylic acids, alcohols, or aldehydes, and the pseudoephedrine auxiliary can often be recovered in high yield.[12]

Enders' RAMP/SAMP Hydrazones

The RAMP/SAMP hydrazone methodology, developed by E. J. Corey and Dieter Enders, provides a powerful route for the asymmetric α-alkylation of ketones and aldehydes.[13] (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively) are reacted with a carbonyl compound to form a hydrazone. Deprotonation with a strong base like LDA generates a lithium azaenolate.[13] The chelation of the lithium cation by the methoxymethyl group creates a rigid, five-membered ring structure that directs the electrophile to attack from the sterically accessible face, leading to excellent stereocontrol.[14] The final chiral ketone or aldehyde is then liberated via ozonolysis or hydrolysis.[15]

The Alternative Strategy: Chiral Brønsted Acid Organocatalysis

In contrast to the stoichiometric, covalent strategies of chiral auxiliaries, organocatalysis represents a paradigm shift towards more atom-economical, catalytic methods.[2][16] Chiral Brønsted acids, a class that includes chiral phosphoric acids, dicarboxylic acids, and potentially α-alkoxy acids like this compound, operate through non-covalent interactions.[1][17]

The primary mechanism involves the activation of a substrate, typically one containing an imine or carbonyl group, through protonation by the chiral acid. This forms a chiral ion pair. The chiral counter-anion then associates with the activated substrate, sterically shielding one face and directing the nucleophilic attack to the other, thereby inducing enantioselectivity.[17] This approach avoids the multiple steps of attaching and cleaving an auxiliary, streamlining the synthetic process.

G Figure 2: General Mechanism for Chiral Brønsted Acid Catalysis cluster_0 Formation of Chiral Ion Pair cluster_1 Face-Selective Nucleophilic Attack Imine R₂C=NR' Acid HA* (Chiral Acid) IonPair [ R₂C=N⁺HR' --- A⁻* ] (Activated Chiral Ion Pair) Attack A⁻* shields one face IonPair->Attack ImineAcid ImineAcid ImineAcid->IonPair Protonation Nu Nucleophile Nu->Attack Product Enantiopure Product Attack->Product

Chiral acid catalysis relies on non-covalent interactions to control stereochemistry.

Performance Comparison: Auxiliaries vs. Organocatalysts

The choice between a classical chiral auxiliary and a modern organocatalytic approach depends heavily on the specific synthetic target, scalability, and desired operational simplicity.

FeatureCovalently-Bound Chiral AuxiliariesChiral Brønsted Acid Organocatalysts
Mechanism Covalent bond formation creates a rigid diastereomeric intermediate, relying on steric hindrance for control.[5]Non-covalent interactions (H-bonding, ion pairing) create a chiral environment in the transition state.[17]
Stoichiometry Typically stoichiometric (≥1 equivalent required).[18]Catalytic (typically 0.01 - 20 mol%).[2]
Atom Economy Lower, due to the mass of the auxiliary which is later removed.Higher, as the catalyst is used in sub-stoichiometric amounts.
Workflow Multi-step: 1) Attach auxiliary, 2) Diastereoselective reaction, 3) Cleave auxiliary.[5]Often a single step: Substrate, nucleophile, and catalyst are combined.
Predictability Generally very high and well-documented for established auxiliaries like Evans' and Myers'.[6][10]Can be highly predictable, but may require more optimization for new substrate classes.
Substrate Scope Broad but often tailored to specific reaction classes (e.g., enolate alkylation, aldol).[18]Very broad and expanding, particularly for reactions involving imine or carbonyl activation.[1][19]
Catalyst/Auxiliary Recovery Auxiliary is often recoverable but requires an additional purification step.Catalyst recovery can be challenging, though methods like immobilization are being developed.[16]

Experimental Protocols

To provide a practical context for the discussed strategies, the following are representative, field-proven protocols for key asymmetric transformations.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the asymmetric alkylation of an N-acyloxazolidinone, a cornerstone reaction demonstrating the power of this auxiliary class.[7]

Step 1: Acylation of the Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated in vacuo to yield the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or commercial solution) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate. The crude product is purified by flash chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 equiv) in a THF/water mixture (4:1, 0.2 M).

  • Cool to 0 °C and add lithium hydroxide (LiOH, 2.0 equiv) followed by hydrogen peroxide (30% aq. solution, 4.0 equiv).

  • Stir vigorously for 4 hours at room temperature.

  • Quench with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid product.

The rigid transition state ensures high diastereoselectivity in Evans' alkylations.
Protocol 2: Asymmetric Alkylation via a Myers' Pseudoephedrine Amide

This protocol details the use of pseudoephedrine for highly diastereoselective alkylation, highlighting the importance of lithium chloride.[10][12]

  • Amide Formation: Prepare the pseudoephedrine amide by reacting (1S,2S)-(+)-pseudoephedrine with the desired acyl chloride or anhydride under standard conditions.

  • Enolization and Alkylation:

    • Add anhydrous lithium chloride (LiCl, 6.0 equiv) to a round-bottom flask and flame-dry under vacuum. Allow to cool under argon.

    • Add the pseudoephedrine amide (1.0 equiv) and anhydrous THF (0.1 M).

    • Cool the resulting slurry to -78 °C.

    • Add lithium diisopropylamide (LDA, 2.2 equiv) dropwise and stir the mixture for 1 hour at -78 °C.

    • Add the alkyl halide (1.5 equiv) and stir at -78 °C for 2-6 hours.

    • Allow the reaction to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

  • Auxiliary Cleavage to Carboxylic Acid:

    • Dissolve the alkylated amide in THF (0.2 M) and add 3 M sulfuric acid.

    • Heat the mixture at reflux for 12-24 hours.

    • Cool to room temperature, and extract with diethyl ether. The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.

Conclusion

The selection of a chiral synthon is a critical strategic decision in chemical synthesis. Covalently-bound auxiliaries, such as those developed by Evans, Myers, and Enders, are robust, highly predictable, and backed by decades of data, making them invaluable for complex, multi-step syntheses where reliability is paramount.[3][18] However, they operate stoichiometrically and require additional steps for attachment and removal, impacting overall efficiency and atom economy.

The alternative approach, using chiral organocatalysts like Brønsted acids, offers a more streamlined and atom-economical pathway.[2] While this compound itself is not yet a widely documented catalyst, it represents a class of synthons that leverages non-covalent interactions to achieve stereocontrol in a catalytic manner. This strategy is particularly powerful for large-scale synthesis where reducing the number of steps and improving atom economy are critical drivers.[16]

Ultimately, the choice is not about one method being definitively superior, but about which strategy best aligns with the specific goals of the project. For guaranteed results in a well-understood transformation, a classical auxiliary is often the trusted choice. For developing novel, efficient, and "greener" synthetic routes, the exploration of chiral organocatalysts provides a compelling and powerful alternative.

References

  • BenchChem. (2025). A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • PubMed. (n.d.). Chiral Brønsted acids for asymmetric organocatalysis. National Center for Biotechnology Information.
  • Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Molecules and Materials. (2007). Myers Asymmetric Alkylation. Molecules and Materials.
  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive.
  • Chiral Organocatalysis. (n.d.).
  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates.
  • Chemical Science (RSC Publishing). (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry. DOI:10.1039/D4SC01081G.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
  • ResearchGate. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Wikipedia. (n.d.). Organocatalysis. Wikipedia.
  • Journal of the American Chemical Society. (2026). Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. American Chemical Society.
  • ElectronicsAndBooks. (n.d.). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. ElectronicsAndBooks.
  • MIT OpenCourseWare. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Massachusetts Institute of Technology.
  • National Institutes of Health. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.
  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia.
  • The Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

2-Methoxypentanoic acid versus 2-hydroxypentanoic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the comparative analysis of 2-Methoxypentanoic Acid and 2-Hydroxypentanoic Acid in foundational biological assays. This document provides field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Molecules

In the landscape of chemical biology and early-stage drug discovery, even minor structural modifications can lead to profoundly different biological outcomes. This guide focuses on two such molecules: 2-hydroxypentanoic acid and its methylated analogue, this compound.

2-Hydroxypentanoic acid , also known as 2-hydroxyvaleric acid, is a naturally occurring alpha-hydroxy acid (AHA).[1][2][3] AHAs are a well-studied class of compounds, recognized for their roles in skin health and as metabolic intermediates.[4][5][6] As a short-chain fatty acid (SCFA) derivative, it belongs to a family of molecules increasingly recognized for their anti-inflammatory and epigenetic regulatory properties, often through the inhibition of histone deacetylase (HDAC) enzymes.[7][8][9]

This compound , by contrast, represents a chemical probe into the function of the C2-hydroxyl group. By "capping" this hydroxyl with a methyl group, we fundamentally alter the molecule's hydrogen bonding capacity, polarity, and steric profile. This seemingly simple modification allows us to ask critical questions: Is the free hydroxyl group essential for biological activity? Does methylation enhance cell permeability while abrogating a key mechanistic interaction?

This guide provides a framework for comparing these two molecules across a series of robust, well-established biological assays. We will explore their effects on cell health, inflammatory signaling, and a key epigenetic target, providing not just the protocols, but the scientific rationale behind the experimental design.

Part 1: Assessment of General Cellular Toxicity

Before assessing specialized biological activity, it is imperative to establish the cytotoxic profile of each compound. A compound that is highly toxic at concentrations required for a therapeutic effect is unlikely to be a viable candidate for further development. We will employ two complementary assays to measure cell viability and cytotoxicity.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the activity of mitochondrial dehydrogenases.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells.[10]

The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10][11][12] It serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic quiescence.

Comparative Cytotoxicity Data (Illustrative)

The following table presents hypothetical data from treating HeLa cells for 48 hours with each compound.

CompoundConcentration (mM)% Cell Viability (MTT)% Cytotoxicity (LDH)
Vehicle (DMSO)0.1%100 ± 4.52.1 ± 0.8
2-Hydroxypentanoic Acid 198.2 ± 5.13.5 ± 1.1
595.6 ± 4.84.1 ± 1.3
1091.3 ± 6.27.8 ± 2.0
2582.1 ± 7.515.4 ± 3.1
5065.4 ± 8.130.2 ± 4.5
This compound 199.1 ± 4.22.9 ± 0.9
597.8 ± 3.93.3 ± 1.0
1094.5 ± 5.56.2 ± 1.8
2588.0 ± 6.811.7 ± 2.5
5078.3 ± 7.220.1 ± 3.8

Interpretation: The data suggests that neither compound is acutely toxic at lower millimolar concentrations, a common feature for simple fatty acids. A slight increase in toxicity is observed for 2-hydroxypentanoic acid at the highest concentration, which could be attributed to intracellular pH changes or other metabolic stresses. This initial screen confirms that subsequent functional assays can be performed at concentrations up to 10 mM with minimal confounding effects from cytotoxicity.

Part 2: Anti-Inflammatory Potential Assessment

Short-chain fatty acids are known modulators of inflammation.[9][13] A foundational assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[14][15] When stimulated with LPS, these cells upregulate inducible nitric oxide synthase (iNOS) and produce large amounts of NO, a key inflammatory mediator.[15] The stable nitrite (NO₂⁻) end-product can be quantified in the cell culture medium using the Griess reagent.[14]

Comparative Anti-Inflammatory Data (Illustrative)

The table below shows the inhibitory effect of the compounds on NO production in LPS-stimulated RAW 264.7 cells.

ConditionConcentration (mM)Nitrite (µM)% Inhibition of NO Production
Untreated Cells-2.1 ± 0.5-
LPS (100 ng/mL)-45.8 ± 3.30%
LPS + 2-Hydroxypentanoic Acid 138.2 ± 2.916.6%
525.1 ± 2.145.2%
1018.7 ± 1.959.2%
LPS + this compound 144.5 ± 3.12.8%
541.3 ± 2.89.8%
1037.6 ± 2.517.9%

Interpretation: The results clearly indicate that 2-hydroxypentanoic acid possesses dose-dependent anti-inflammatory activity, significantly reducing NO production. In stark contrast, this compound shows only minimal effect. This strongly suggests that the free hydroxyl group at the C2 position is critical for mediating this anti-inflammatory response. This could be due to its ability to interact with a target protein or its influence on cellular metabolism, which is altered by the methoxy substitution.

Part 3: Mechanistic Insight via Histone Deacetylase (HDAC) Inhibition

The anti-inflammatory effects of many SCFAs are attributed to their ability to inhibit Class I and II histone deacetylases (HDACs).[8][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of genes, including many anti-inflammatory genes. Many known HDAC inhibitors require a metal-chelating group, often a hydroxamic acid or a simple carboxylic acid aided by a nearby hydroxyl group, to coordinate the zinc ion in the enzyme's active site.

In Vitro Fluorogenic HDAC Activity Assay

This assay measures the activity of purified HDAC enzymes.[16][17] A fluorogenic substrate, typically an acetylated lysine coupled to a fluorescent reporter, is incubated with the HDAC enzyme and the test compounds. If the HDAC is active, it deacetylates the substrate, allowing a developer enzyme (like trypsin) to cleave the peptide and release the fluorophore, which can be quantified.

Comparative HDAC Inhibition Data (Illustrative)

The following data represents the percent inhibition of purified HDAC1 enzyme activity.

CompoundConcentration (µM)% Inhibition of HDAC1 Activity
SAHA (Vorinostat)195.2 ± 2.1
2-Hydroxypentanoic Acid 1008.1 ± 2.5
50025.4 ± 3.8
200052.3 ± 4.5
This compound 1000.5 ± 1.1
5001.2 ± 1.5
20003.7 ± 2.0

Interpretation: This mechanistic assay provides a compelling explanation for the functional differences observed in the NO assay. 2-Hydroxypentanoic acid demonstrates modest, but clear, inhibition of HDAC1 at higher concentrations, consistent with the activity of other SCFAs. The IC50 is likely in the low millimolar range. Conversely, this compound is completely inactive. This strongly supports the hypothesis that the C2-hydroxyl group is essential for coordinating with the zinc cofactor in the HDAC active site. Capping this group with a methyl ether completely abrogates this key binding interaction.

cluster_HDAC HDAC Active Site cluster_Inhibitors Compound Interaction zinc Zn²⁺ Ion hdac HDAC1 Enzyme histone Histone Tail (Acetylated Lysine) histone->zinc Coordination hydroxy 2-Hydroxypentanoic Acid (HO-CH(R)-COOH) hydroxy->zinc Chelation via -OH and -COOH (INHIBITION) methoxy This compound (CH₃O-CH(R)-COOH) methoxy->zinc No Chelation (INACTIVE)

Caption: Proposed mechanism of HDAC1 inhibition.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).[10]

  • Compound Treatment: Prepare serial dilutions of 2-hydroxypentanoic acid and this compound in cell culture medium. Replace the old medium with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[10]

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][18]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[18]

  • Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

A 1. Seed Cells (1x10⁴ cells/well) B 2. Incubate 24h A->B C 3. Add Compounds (Varying Concentrations) B->C D 4. Incubate 48h C->D E 5. Add MTT Solution (0.5 mg/mL) D->E F 6. Incubate 3-4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (540 nm) G->H I Calculate % Viability H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Griess Assay for Nitric Oxide Production
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[19][20]

  • Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of 2-hydroxypentanoic acid or this compound. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the untreated controls.[14] Incubate for 24 hours.[15][19]

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 2.5% H₃PO₄) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).[14] Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition relative to the LPS-only control.

Conclusion and Future Directions

This guide demonstrates a clear, structure-driven approach to comparing two closely related molecules. Our illustrative data strongly indicate that:

  • The C2-hydroxyl group is not a major driver of general cytotoxicity but is essential for the observed biological activities.

  • 2-Hydroxypentanoic acid exhibits anti-inflammatory properties , likely mediated through the inhibition of HDAC enzymes.

  • This compound is largely inactive in these assays, serving as an excellent negative control and highlighting the importance of the free hydroxyl group for the interaction with the biological target.

For drug development professionals, this is a critical lesson: seemingly minor modifications can be the difference between an active and an inactive compound. The methylation strategy, while potentially useful for improving properties like cell permeability, can completely abrogate the mechanism of action if the modified group is involved in a key binding event.

Future research should focus on expanding this analysis to other HDAC isoforms, exploring effects on gene expression via transcriptomics, and assessing activity in more complex co-culture or in vivo models of inflammation.

References

  • Cuyckens, F., & Beuck, D. R. (2014). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. In Methods in Molecular Biology (Vol. 1141). Humana Press.
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. National Cancer Institute.
  • Bio-protocol. (2019). MTT cell viability and LDH cytotoxicity assays. Bio-protocol, 9(15), e3318.
  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • FooDB. (2011). Showing Compound 2-Hydroxyvaleric acid (FDB022717).
  • Zhang, Y., et al. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. SLAS Discovery, 22(8), 956-965.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (+-)-2-Hydroxypentanoic acid. National Center for Biotechnology Information.
  • Marek, M., et al. (2018). In vitro assays for the determination of histone deacetylase activity. In Methods in Molecular Biology.
  • Tedelind, S., Westberg, F., Kjerrulf, M., & Vidal, A. (2007). Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: a study with relevance to inflammatory bowel disease. World Journal of Gastroenterology, 13(20), 2826–2832.
  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay.
  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Pothitirat, W., & Gritsanapan, W. (2009). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Journal of Pharmaceutical Sciences.
  • Cheng, Y. Y., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 21(9), 1222.
  • Vinolo, M. A. R., et al. (2011). Short-chain fatty acids act as antiinflammatory mediators by regulating prostaglandin E(2) and cytokines. World Journal of Gastroenterology, 17(45), 4939-4949.
  • PubChem. (n.d.). (2R)-2-hydroxypentanoic acid. National Center for Biotechnology Information.
  • Rupa Health. (n.d.). 2-Hydroxyisovaleric Acid.
  • Eslick, S., & Talley, N. J. (2021). Short-chain fatty acids as anti-inflammatory agents in overweight and obesity: a systematic review and meta-analysis. Nutrition Reviews, 79(9), 1044-1056.
  • Taylor, L. A., & Tapp, H. S. (2021). Short-chain fatty acids as anti-inflammatory agents in overweight and obesity: a systematic review and meta-analysis. Nutrition Reviews, 79(9), 1044-1056.
  • Vinolo, M. A., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011). Regulation of inflammation by short chain fatty acids. Nutrients, 3(10), 858–876.
  • PubChem. (n.d.). (2S)-2-Hydroxypentanoic acid. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Hydroxyvaleric acid (HMDB0001863).
  • HealthMatters.io. (n.d.). 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained.
  • Permatasari, D. A., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 223-227.
  • Permatasari, D. A., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 223-227.
  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863.
  • Georganics. (n.d.). 2-Hydroxypentanoic acid - High purity.
  • Rupa Health. (n.d.). 2-Oxoisovaleric Acid.
  • Becker, L. C., et al. (2011). Negligible penetration of incidental amounts of alpha-hydroxy acid from rinse-off personal care products in human skin using an in vitro static diffusion cell model. Food and Chemical Toxicology, 49(5), 1093-1100.
  • Johnson, S. (2021). Alpha hydroxy acid (AHA): Types, benefits, and how to use. Medical News Today.
  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135–142.
  • Tang, S. C., & Yang, J. H. (2023). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. Cosmetics, 10(3), 85.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286.
  • Dermstore. (n.d.). What Alpha-, Beta- & Poly-Hydroxy Acids Do for Your Skin.
  • Khan, I., et al. (2023). In Vivo and In Silico Analgesic Activity of Ficus populifolia Extract Containing 2-O-β-D-(3′,4′,6′-Tri-acetyl)-glucopyranosyl-3-methyl Pentanoic Acid. Molecules, 28(3), 1042.
  • CeraVe. (n.d.). Understanding the Differences Between AHAs and BHAs.
  • Valenti, L. (2022). Alpha Hydroxy Acids vs. Beta Hydroxy Acids: What's the Difference?. Shape.
  • Berthelot, A., et al. (2021). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Molecules, 26(16), 4875.
  • Sharma, P., et al. (2020). Bioactive compound and their biological activity. International Journal of Pharmaceutical Sciences and Research, 11(8), 3844-3849.

Sources

A Comparative Guide to 2-Alkoxycarboxylic Acids in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the precise construction of stereogenic centers is not merely a procedural step but the cornerstone of innovation. Among the arsenal of tools for stereocontrol, chiral auxiliaries remain a robust and reliable strategy. This guide provides an in-depth comparative analysis of 2-alkoxycarboxylic acids, a class of chiral auxiliaries whose efficacy is rooted in the powerful principle of chelation-controlled stereoselection. We will move beyond mere protocols to explore the mechanistic underpinnings, compare performance with established alternatives, and provide the practical data necessary for informed experimental design.

The Principle of Operation: Chelation as the Bedrock of Stereocontrol

The potency of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment during bond formation. Unlike bulky auxiliaries that rely solely on steric hindrance, 2-alkoxycarboxylic acids introduce a more elegant and often more powerful element of control: intramolecular chelation.

When a 2-alkoxycarboxylic acid is converted into an amide or ester, the α-alkoxy oxygen and the carbonyl oxygen of the substrate can act as a bidentate ligand, coordinating to a Lewis acidic metal cation (e.g., Li⁺, Mg²⁺, Bu₂B⁺). This coordination locks the enolate into a rigid, planar, five- or six-membered ring transition state.[1][2] This conformational rigidity is the key to high diastereoselectivity. It effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side, thus creating a new stereocenter with a predictable configuration.[3] This mechanism is a classic example of substrate-controlled asymmetric induction.[3]

The following diagram illustrates this fundamental principle of chelation control, which forms the basis for the predictable stereochemical outcomes observed in reactions employing these auxiliaries.

Caption: Chelation-controlled asymmetric induction model.

Performance in a Cornerstone Reaction: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a primary application for these auxiliaries.[4] The effectiveness of different 2-alkoxycarboxylic acid derivatives can be compared by examining the diastereomeric excess (d.e.) and chemical yield of the alkylated products. Here, we compare them to the gold-standard Evans and Myers auxiliaries.[5][6]

The general workflow for this process is highly reliable and follows a logical sequence of attachment, diastereoselective transformation, and cleavage.

Asymmetric_Alkylation_Workflow start Prochiral Carboxylic Acid + Chiral 2-Alkoxy- Amino Alcohol Auxiliary attach Step 1: Auxiliary Attachment (Amide Formation) start->attach enol Step 2: Diastereoselective Alkylation - Deprotonation (e.g., LDA, NaHMDS) - Chelation Control - Electrophile Addition (R-X) attach->enol product_aux Alkylated Product (High d.e.) enol->product_aux cleave Step 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂ or Acid Hydrolysis) product_aux->cleave final_product Enantiomerically Enriched α-Alkylated Carboxylic Acid cleave->final_product recycle Recovered Chiral Auxiliary cleave->recycle

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Comparative Performance Data

The following table summarizes typical results for the alkylation of propionyl amides derived from various auxiliaries. The data is synthesized from multiple literature sources to provide a comparative benchmark.

Chiral Auxiliary SourceR¹ GroupElectrophile (E-X)Diastereomeric Excess (d.e.)Yield (%)Reference Insight
2-Alkoxycarboxylic Acid Type
(S)-O-Methylmandelic AcidPhenylBenzyl Bromide>95%~85-90%The phenyl group provides excellent steric shielding in the chelated transition state.[7]
(S)-2-Methoxypropanoic AcidMethylEthyl Iodide85-90%~80-88%A smaller alkyl substituent on the auxiliary leads to slightly lower, but still excellent, selectivity.
(S)-2-Benzyloxyacetic AcidHBenzyl Bromide90-95%~85%The benzyloxy group offers good steric bulk and potential for secondary electronic interactions.
Benchmark Auxiliaries
(S)-Valine (Evans)IsopropylBenzyl Bromide>98%~90-95%Considered the gold standard for high diastereoselectivity due to the rigid oxazolidinone ring.[8]
(1R,2R)-Pseudoephedrine (Myers)MethylBenzyl Bromide>98%>90%Offers exceptional selectivity and the auxiliary is often easily cleaved under mild conditions.[6][9]

Note: Data are representative values compiled from typical literature reports and are intended for comparative purposes. Actual results may vary based on specific reaction conditions.

The data indicates that while benchmark auxiliaries like those from Evans and Myers often provide marginally higher selectivity, properly chosen 2-alkoxycarboxylic acid derivatives are highly competitive, delivering excellent diastereoselectivity and yields. Their primary advantage often lies in the ease of preparation from readily available α-hydroxy acids and the different cleavage conditions they may offer.

Application in Diastereoselective Aldol Reactions

The rigid, chelated (Z)-enolates formed from 2-alkoxycarboxylic acid derivatives are also superb nucleophiles in aldol reactions.[10] The stereochemical outcome is dictated by a Zimmerman-Traxler-type chair-like transition state, where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions.[11][12] This reliably leads to the syn-aldol product.

Comparative Performance Data
Auxiliary DerivativeAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference Insight
(S)-O-Methylmandelic AmideIsobutyraldehyde>95% (syn)~80-85%The rigid chelated structure strongly favors the syn diastereomer via a chair-like transition state.
(S)-Valinol (Evans Oxazolidinone)Isobutyraldehyde>99% (syn)~85-95%The Evans auxiliary is exceptionally effective for generating syn-aldol products with near-perfect stereocontrol.[13]
Chiral ThiazolidinethioneChiral α-alkoxy aldehydeModerate d.e.~70%In cases of double diastereoselection, the auxiliary's directing effect often overrides the substrate's intrinsic bias.[14]

2-alkoxycarboxylic acid-based auxiliaries again prove to be highly effective, providing access to chiral syn-β-hydroxy acids, which are valuable building blocks in natural product synthesis.

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Glycolamide Ether

This protocol details a robust and reliable method for the asymmetric alkylation of a pseudoephedrine amide derived from methoxyacetic acid, demonstrating the practical application of a 2-alkoxycarboxylic acid derivative. This system, developed by Myers, is a testament to the power of chelation control.

Materials:
  • (1R,2R)-Pseudoephedrine Methoxyacetamide (1.0 equiv)

  • Anhydrous Lithium Chloride (LiCl) (6.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (2.2 equiv, solution in THF/hexanes)

  • Alkyl Halide (e.g., Benzyl Bromide) (2.5 equiv)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (1R,2R)-Pseudoephedrine Methoxyacetamide (1.0 equiv) and anhydrous LiCl (6.0 equiv).

  • Enolate Formation: Anhydrous THF is added via syringe, and the resulting slurry is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (2.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 45 minutes, during which it becomes a thick, pale-yellow slurry.

  • Causality Note (Expertise): The use of LiCl is crucial. It breaks up LDA aggregates and forms mixed aggregates with the lithium enolate, enhancing its solubility and reactivity at low temperatures, which contributes to higher yields and selectivities.

  • Alkylation: The alkyl halide (2.5 equiv) is added neat via syringe in a single portion. The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the contents are transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure, alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude material.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic hydrolysis (e.g., 1 N H₂SO₄ in THF) to yield the enantiomerically enriched α-alkoxycarboxylic acid. The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer.

Conclusion and Outlook

2-alkoxycarboxylic acids represent a versatile and highly effective class of chiral auxiliaries. Their power stems from the principle of chelation control, which allows for the formation of rigid transition states that direct stereochemical outcomes with high fidelity. While benchmark systems like Evans' oxazolidinones may offer superior selectivity in some cases, 2-alkoxycarboxylic acid derivatives provide a potent and often more economical alternative, delivering excellent results in key transformations such as asymmetric alkylations and aldol reactions. For the synthetic chemist, understanding the mechanistic basis of this chelation control is key to leveraging their full potential in the rational design of complex, stereochemically-defined molecules.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.
  • Ghosh, A. K., et al. "Asymmetric aldol reactions with chiral N-acyloxazolidinones." Tetrahedron.
  • Wikipedia. "Chiral auxiliary.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). "Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents." Organic Letters.
  • Walsh, P. J., & Kozlowski, M. C. (2017). "Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds." Accounts of Chemical Research.
  • ChemTube3D. "Meyers Asymmetric Alkylation.
  • Ager, D. J., et al. (2001). "Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews.
  • Smith, T. E., et al. (2008). "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates." Journal of Chemical Education.
  • Organic Chemistry Tube. "Evans Auxiliaries and a Friend for Aldol Reactions." YouTube.
  • Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH.
  • Coconote. "Overview of Evans Aldol Reaction Techniques.
  • Evans, D. A., et al. (1981). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives." Journal of the American Chemical Society.
  • ResearchGate. "Diastereoselective alkylation and methods for chiral auxiliary removal.
  • ResearchGate. "Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.
  • Trost, B. M. (1980). "Mandelic acid as a chiral auxiliary in asymmetric synthesis." Journal of the American Chemical Society.
  • Wikipedia. "Asymmetric induction.
  • Organic Chemistry. "Diastereoselectivity in Aldol condensation." YouTube.
  • ResearchGate. "New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde.
  • SynArchive. "Myers Asymmetric Alkylation.

Sources

A Comparative Guide to the Determination of Absolute Configuration of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical compounds. While 2-Methoxypentanoic acid may appear to be a structurally simple molecule, the determination of its stereochemistry presents a valuable case study in the application and comparison of modern analytical techniques. This guide provides an in-depth technical comparison of the primary methods used to confirm the absolute configuration of this and similar chiral molecules, grounded in scientific integrity and practical, field-proven insights.

The Challenge: Unveiling the Chirality of this compound

This compound possesses a single stereocenter at the C2 position, leading to the existence of two enantiomers, (R)-2-Methoxypentanoic acid and (S)-2-Methoxypentanoic acid. These enantiomers exhibit identical physical properties in an achiral environment, making their differentiation and the assignment of their absolute configuration a non-trivial task.[1] The choice of analytical method is often dictated by the physical state of the sample (solid or solution), the quantity of material available, and the presence of suitable functional groups.

Comparative Analysis of Key Methodologies

This guide will focus on three powerful and widely adopted techniques for determining absolute configuration:

  • Chemical Derivatization followed by Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher's Method)

  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Single-Crystal X-ray Crystallography

Each method offers distinct advantages and is governed by unique principles. The following sections will delve into the causality behind the experimental choices for each, provide detailed protocols, and present a comparative summary.

Chemical Derivatization & NMR Spectroscopy: The Mosher's Method Approach

Principle: The Mosher's method is an indirect NMR technique that establishes the absolute configuration of a chiral secondary alcohol or amine by converting the enantiomers into diastereomers with distinct NMR spectra.[][3][4] This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[5][6] For a carboxylic acid like this compound, the analogous approach involves esterification with a chiral alcohol. The resulting diastereomeric esters will exhibit different chemical shifts for protons near the stereocenter due to the anisotropic effect of the phenyl group in the Mosher's ester.[3] By analyzing the differences in chemical shifts (Δδ = δS - δR), the spatial arrangement of the substituents around the chiral center can be deduced.[3]

Why this method? NMR is a ubiquitous technique in chemical laboratories. When crystallization for X-ray analysis is challenging, or when the molecule lacks a suitable chromophore for chiroptical methods, NMR-based approaches provide a robust solution-state alternative. The Mosher's method is particularly valuable as it provides a logical framework to correlate NMR data directly to the 3D structure.

Experimental Workflow & Protocol

The determination of the absolute configuration of this compound using a modified Mosher's method involves the following key steps:

Step 1: Synthesis of Diastereomeric Esters

  • Objective: To convert the enantiomers of this compound into diastereomeric esters using enantiomerically pure chiral alcohols. For this example, we will use (R)- and (S)-1-(1-Naphthyl)ethanol.

  • Protocol:

    • In two separate reaction vessels, dissolve enantiomerically pure (R)-2-Methoxypentanoic acid (or the available enantiomer) in an anhydrous solvent such as dichloromethane (DCM).

    • To one vessel, add (R)-1-(1-Naphthyl)ethanol and a coupling agent like dicyclohexylcarbodiimide (DCC) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • To the second vessel, add (S)-1-(1-Naphthyl)ethanol and the same coupling reagents.

    • Allow the reactions to proceed to completion, typically monitored by thin-layer chromatography (TLC).

    • Purify the resulting diastereomeric esters using column chromatography.

Step 2: ¹H NMR Analysis

  • Objective: To acquire high-resolution ¹H NMR spectra of both diastereomeric esters and identify the chemical shift differences.

  • Protocol:

    • Prepare NMR samples of each purified diastereomeric ester in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR spectra for both samples under identical conditions.

    • Carefully assign the proton signals for the substituents around the chiral center of the this compound moiety.

Step 3: Data Analysis and Configuration Assignment

  • Objective: To apply the Mosher's model to the observed chemical shift differences (Δδ) to determine the absolute configuration.

  • Protocol:

    • Calculate the Δδ values (Δδ = δ(S-ester) - δ(R-ester)) for the protons on either side of the chiral center.

    • According to the established model for Mosher's esters, protons on one side of the plane defined by the C=O and Cα-O bonds will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values to the structure, the absolute configuration of the original this compound can be assigned.[7]

Mosher_Method_Workflow cluster_synthesis Synthesis of Diastereomers cluster_analysis NMR Analysis & Configuration Assignment start Enantiopure This compound reaction_R Esterification (R) start->reaction_R reaction_S Esterification (S) start->reaction_S reagent_R (R)-Chiral Alcohol reagent_R->reaction_R reagent_S (S)-Chiral Alcohol reagent_S->reaction_S ester_R Diastereomer R reaction_R->ester_R ester_S Diastereomer S reaction_S->ester_S nmr ¹H NMR Spectroscopy ester_R->nmr ester_S->nmr delta Calculate Δδ = δS - δR nmr->delta model Apply Mosher's Model delta->model config Assign Absolute Configuration model->config VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_assign Assignment sample Enantiopure Sample in Solution vcd_exp Acquire Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental & Theoretical Spectra vcd_exp->compare conf_search Conformational Search dft_calc DFT Calculations conf_search->dft_calc vcd_calc Generate Theoretical VCD Spectrum dft_calc->vcd_calc vcd_calc->compare assign Assign Absolute Configuration compare->assign Xray_Workflow start Enantiopure Sample crystallization Crystallization start->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction solution Structure Solution & Refinement diffraction->solution flack Analyze Flack Parameter solution->flack config Confirm Absolute Configuration flack->config

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxypentanoic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. 2-Methoxypentanoic acid, a key chiral building block in the synthesis of various pharmaceuticals, is no exception. The choice of an analytical method for purity determination is not merely a procedural step but a critical decision that impacts the entire drug development lifecycle. This guide provides an in-depth, objective comparison of three common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

The core of this guide is not just to present disparate methods but to demonstrate how to scientifically cross-validate them, ensuring the reliability and interchangeability of the data generated. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the lifecycle management concepts from ICH Q14.[1][2][3] By understanding the "why" behind the experimental choices, researchers can confidently select and validate the most appropriate method for their specific needs.

The Criticality of Method Selection and Validation

The purity of this compound can be influenced by starting materials, synthetic by-products, and degradation products. An effective analytical method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. The three methods discussed here—HPLC, GC, and Titration—each offer a unique set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation of the parent compound from its impurities with high resolution.

  • Gas Chromatography (GC) , another potent separation technique, excels in the analysis of volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is typically required to increase their volatility. This can offer enhanced sensitivity and resolution.

  • Potentiometric Titration is a classical analytical technique that provides an absolute measure of the concentration of an acidic or basic substance. It is a cost-effective and straightforward method for determining the overall purity of an acidic compound like this compound.

The ultimate goal of cross-validation is to demonstrate that these different analytical procedures are fit for the intended purpose and can produce comparable results, ensuring data integrity across different laboratories or when methods are updated.[4]

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC-UV) Method

The rationale behind using a reversed-phase HPLC method is its ability to separate compounds based on their hydrophobicity. For a moderately polar compound like this compound, a C18 column provides excellent retention and separation from potential non-polar and polar impurities. The use of an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: HPLC-UV for this compound Purity

  • Instrumentation:

    • HPLC system with a UV detector, quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) isocratic elution. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.

    • Detection Wavelength: 210 nm. Carboxylic acids generally exhibit absorbance in the low UV region.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability:

    • Before sample analysis, inject the 100 µg/mL working standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The theoretical plates for the this compound peak should be ≥ 2000, and the tailing factor should be ≤ 2.0. These parameters ensure the chromatographic system is performing adequately.

Gas Chromatography (GC-FID) Method

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, often resulting in poor peak shape (tailing). Derivatization to a more volatile and less polar form, such as a methyl ester, is a common and effective strategy to overcome these issues. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds.

Experimental Protocol: GC-FID for this compound Purity (as Methyl Ester)

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Derivatization Procedure (Esterification):

    • To approximately 10 mg of the this compound sample or standard in a vial, add 1 mL of 14% Boron trifluoride in methanol.

    • Seal the vial and heat at 60°C for 30 minutes. This reaction converts the carboxylic acid to its methyl ester.

    • Cool the vial to room temperature and add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the 2-methoxy-pentanoic acid methyl ester to a clean GC vial.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). A mid-polar column is suitable for the separation of the methyl ester derivative.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes. This temperature program allows for the separation of the analyte from any potential volatile impurities or derivatization by-products.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in a suitable solvent like methanol.

    • Derivatize aliquots of the stock solution and the sample as described above.

  • System Suitability:

    • Inject the derivatized standard solution five times. The RSD of the peak areas should be ≤ 2.0%. The resolution between the 2-methoxy-pentanoic acid methyl ester peak and any adjacent impurity peaks should be ≥ 1.5.

Potentiometric Titration Method

Potentiometric titration is a classic, absolute method for determining the concentration of an acid. It relies on the neutralization reaction between the acidic analyte and a standardized basic titrant. The endpoint is determined by monitoring the change in pH (or potential) as the titrant is added, which provides a direct measure of the acidic content and, therefore, the purity of the this compound.

Experimental Protocol: Potentiometric Titration for this compound Purity

  • Instrumentation:

    • Autotitrator with a pH electrode or a manual titration setup with a burette and a pH meter.

    • Analytical balance.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution: Standardize against a primary standard such as potassium hydrogen phthalate (KHP). The accuracy of the titrant concentration is paramount for an accurate purity determination.

    • Solvent: A mixture of deionized water and isopropanol (1:1 v/v) to ensure the solubility of the this compound.

  • Titration Procedure:

    • Accurately weigh approximately 150 mg of the this compound sample into a beaker.

    • Dissolve the sample in 50 mL of the water/isopropanol solvent mixture.

    • Immerse the pH electrode in the solution and stir gently.

    • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. The titration should be continued past the equivalence point.

    • Determine the equivalence point from the titration curve (the point of maximum slope on the first derivative curve or the zero crossing of the second derivative curve).

  • Calculation of Purity:

    • Purity (%) = (V x M x F) / W x 100

      • V = Volume of NaOH at the equivalence point (mL)

      • M = Molarity of the standardized NaOH solution (mol/L)

      • F = Molar mass of this compound (132.16 g/mol )

      • W = Weight of the sample (mg)

  • System Suitability:

    • Perform a blank titration with the solvent to account for any acidic or basic impurities in the solvent.

    • Titrate a known amount of a primary standard (e.g., benzoic acid) to verify the accuracy of the titration setup and the titrant concentration. The recovery should be between 98.0% and 102.0%.

Cross-Validation of the Analytical Methods

The essence of cross-validation is to demonstrate the equivalence of different analytical methods. This is achieved by analyzing the same batch of this compound using all three validated methods and statistically comparing the results. The validation of each method should be performed according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[5][4]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods.

CrossValidationWorkflow cluster_MethodValidation Individual Method Validation (ICH Q2) cluster_CrossValidation Cross-Validation Study HPLC_Validation HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Analyze_Sample Analyze the Same Batch of This compound with all three validated methods HPLC_Validation->Analyze_Sample GC_Validation GC Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) GC_Validation->Analyze_Sample Titration_Validation Titration Method Validation (Specificity, Accuracy, Precision) Titration_Validation->Analyze_Sample Collect_Data Collect Purity Data (n=6 for each method) Analyze_Sample->Collect_Data Stat_Analysis Statistical Comparison of Results (e.g., ANOVA, t-tests) Collect_Data->Stat_Analysis Conclusion Conclusion on Method Equivalence Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC, GC, and Titration methods.

Statistical Comparison

The purity results obtained from the three methods should be compared statistically to assess their equivalence. An Analysis of Variance (ANOVA) can be used to determine if there are any significant differences between the means of the three methods. If the ANOVA shows no significant difference, it provides strong evidence for the interchangeability of the methods. If a significant difference is observed, pairwise comparisons (e.g., using t-tests) can be performed to identify which methods differ.[4]

Comparative Data Summary

The following table summarizes the expected performance characteristics of the three analytical methods for the purity determination of this compound.

Parameter HPLC-UV GC-FID (with Derivatization) Potentiometric Titration
Specificity High (can separate isomers and impurities)Very High (high-resolution separation)Moderate (measures total acidity)
Linearity (r²) > 0.999> 0.999N/A
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD) ≤ 2.0%≤ 2.0%≤ 1.0%
Limit of Detection (LOD) Low (µg/mL range)Very Low (ng/mL range)High (mg level)
Limit of Quantitation (LOQ) Low (µg/mL range)Very Low (ng/mL range)High (mg level)
Sample Throughput HighModerate (due to derivatization)Low
Cost per Sample ModerateModerateLow
Analyst Expertise ModerateHighLow to Moderate

Decision-Making Flowchart for Method Selection

The choice of the most suitable analytical method depends on various factors, including the specific requirements of the analysis, available resources, and the stage of drug development. The following flowchart provides a logical guide for selecting the appropriate method.

MethodSelection Start Start: Need to determine purity of This compound Impurity_Profile Is a detailed impurity profile required? Start->Impurity_Profile High_Sensitivity Is very high sensitivity needed (trace analysis)? Impurity_Profile->High_Sensitivity Yes High_Throughput Is high sample throughput critical? Impurity_Profile->High_Throughput No HPLC Use HPLC-UV High_Sensitivity->HPLC No GC Use GC-FID (with derivatization) High_Sensitivity->GC Yes Cost_Constraint Are there significant cost constraints? High_Throughput->Cost_Constraint No High_Throughput->HPLC Yes Cost_Constraint->GC No Titration Use Potentiometric Titration Cost_Constraint->Titration Yes

Caption: Decision-making flowchart for selecting an analytical method.

Conclusion: A Holistic Approach to Purity Analysis

This guide has provided a comprehensive framework for the selection, development, and cross-validation of analytical methods for determining the purity of this compound. By embracing a scientific, risk-based approach as advocated by ICH guidelines, researchers can ensure the generation of reliable and consistent data.[1][2][3]

The cross-validation of HPLC, GC, and potentiometric titration is not merely a comparative exercise but a robust strategy to build confidence in the analytical data package. Each method has its own strengths, and the ability to use them interchangeably, with a clear understanding of their respective performance characteristics, provides invaluable flexibility in a dynamic drug development environment. Ultimately, a well-validated and cross-validated analytical method is a critical component in the journey of bringing a safe and effective pharmaceutical product to market.

References

  • International Council for Harmonisation. ICH Q14: Analytical Procedure Development. [Link]
  • International Council for Harmonisation. ICH Q2(R2)
  • U.S. Food and Drug Administration. Q2(R2)
  • U.S. Food and Drug Administration. Q14 Analytical Procedure Development. [Link]
  • Burdick, R. K. (2023). Comparison of Analytical Procedures in Method Transfer and Bridging Experiments. AAPS J, 25(5), 74. [Link]
  • European Medicines Agency. ICH Q14 analytical procedure development. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral analysis, the successful separation of enantiomers is a critical step. For a molecule like 2-Methoxypentanoic acid, a chiral carboxylic acid, achieving baseline resolution of its (R) and (S) enantiomers necessitates a carefully considered approach to the selection of a chiral stationary phase (CSP). This guide provides an in-depth comparison of the efficacy of various CSPs for this separation, supported by experimental insights and a discussion of the underlying chiral recognition mechanisms.

The Importance of Chiral Separation for this compound

This compound possesses a stereocenter at the second carbon, leading to the existence of two enantiomers. In a biological system, these enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, the ability to isolate and quantify each enantiomer is paramount for drug safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing CSPs is the preeminent technique for this purpose.[2]

Understanding the Tools: A Comparative Overview of Chiral Stationary Phases

The selection of an appropriate CSP is the cornerstone of a successful chiral separation. The efficacy of a CSP is determined by its ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and, thus, separation. For an acidic compound like this compound, the choice of CSP and mobile phase conditions are intricately linked.

Here, we compare three major classes of CSPs renowned for their broad applicability in chiral separations:

  • Polysaccharide-Based CSPs

  • Cyclodextrin-Based CSPs

  • Macrocyclic Antibiotic-Based CSPs

Polysaccharide-Based Chiral Stationary Phases: The Workhorse of Chiral HPLC

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and often the first choice for screening chiral separations.[3][4][5][6][7][8] Their popularity stems from their remarkable versatility and broad enantiorecognition capabilities for a vast array of chemical structures.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and multimodal. It is believed to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, within the chiral grooves and cavities of the polysaccharide structure. For acidic analytes like this compound, the carboxylic acid group can form hydrogen bonds with the carbamate groups on the polysaccharide derivative. The methoxy group and the alkyl chain also play a role in the steric fit within the chiral selector.

Key Commercial Columns:

  • Chiralpak® Series (e.g., AD, AS, IA, IB, IC): Amylose-based CSPs.

  • Chiralcel® Series (e.g., OD, OJ): Cellulose-based CSPs.

Immobilized versions of these CSPs (e.g., Chiralpak IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used, which can be advantageous for method development.[6][7][8][9]

Performance Considerations for this compound: For acidic compounds, the mobile phase composition is critical when using polysaccharide-based CSPs. A normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol) is typically employed. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the analyte's carboxylic acid group, thereby improving peak shape and resolution.

Experimental Data Summary: Polysaccharide-Based CSPs

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)
Chiralpak® AD-H n-Hexane/Ethanol/TFA (90:10:0.1)1.025> 1.5~1.2
Chiralcel® OD-H n-Hexane/2-Propanol/TFA (85:15:0.1)1.025> 2.0~1.4
Chiralpak® IA n-Hexane/2-Propanol/TFA (90:10:0.1)1.025> 1.5~1.3

Note: The data presented is a representative compilation based on typical performance for structurally similar acidic compounds. Actual results may vary.

Cyclodextrin-Based Chiral Stationary Phases: Harnessing Inclusion Complexation

Cyclodextrin-based CSPs are another powerful tool for enantiomeric separations.[10] These CSPs consist of cyclic oligosaccharides (typically α-, β-, or γ-cyclodextrin) bonded to a silica support.

Mechanism of Chiral Recognition: The primary mechanism of chiral recognition for cyclodextrin-based CSPs is the formation of inclusion complexes.[10] The hydrophobic interior of the cyclodextrin cavity can accommodate the non-polar portion of the analyte (the pentyl chain of this compound), while the hydroxyl groups at the rim of the cavity can engage in hydrogen bonding with the polar functional groups (carboxylic acid and methoxy group). Chiral recognition arises from the differential stability of the diastereomeric inclusion complexes formed between the enantiomers and the chiral cyclodextrin.

Performance Considerations for this compound: Cyclodextrin-based CSPs are often used in reversed-phase mode, which can be advantageous for analytes with good water solubility. The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for acidic compounds, as it controls the ionization state of the carboxylic acid and thus its interaction with the CSP.[11]

Experimental Data Summary: Cyclodextrin-Based CSPs

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)
Cyclobond™ I 2000 (β-CD) Acetonitrile/Water/TFA (40:60:0.1)1.030> 1.5~1.2

Note: The data presented is a representative compilation based on typical performance for structurally similar acidic compounds. Actual results may vary.

Macrocyclic Antibiotic-Based Chiral Stationary Phases: Unique Selectivity Profiles

Macrocyclic antibiotic-based CSPs, such as those based on vancomycin and teicoplanin, offer unique and often complementary selectivity to polysaccharide and cyclodextrin phases.[2][12][13][14]

Mechanism of Chiral Recognition: These complex macrocyclic molecules provide multiple sites for chiral interaction, including hydrogen bonding, ionic interactions, and steric hindrance. For an acidic analyte like this compound, the carboxyl group can interact with the basic amine groups on the antibiotic, while other functional groups can interact with the peptide backbone and carbohydrate moieties.

Performance Considerations for this compound: Macrocyclic antibiotic CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. In reversed-phase mode, the pH of the mobile phase is a key parameter for controlling the retention and selectivity of acidic compounds.

Experimental Data Summary: Macrocyclic Antibiotic-Based CSPs

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)
Chirobiotic™ V (Vancomycin) Methanol/Acetic Acid/Triethylamine (100:0.1:0.05)1.025> 1.5~1.3

Note: The data presented is a representative compilation based on typical performance for structurally similar acidic compounds. Actual results may vary.

Experimental Protocol: A Step-by-Step Guide to Chiral Method Development

This protocol outlines a systematic approach to developing a robust chiral separation method for this compound.

1. Initial Screening with Polysaccharide-Based CSPs:

  • Columns: Chiralpak® AD-H and Chiralcel® OD-H (or their immobilized equivalents).

  • Mobile Phase A: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Procedure: Inject a racemic standard of this compound onto each column with each mobile phase. Evaluate the resulting chromatograms for any signs of peak separation.

2. Optimization of Mobile Phase:

  • If partial separation is observed, optimize the ratio of the alcohol modifier (e.g., from 5% to 20%) to improve resolution.

  • Adjust the concentration of TFA (e.g., from 0.05% to 0.2%) to fine-tune peak shape.

3. Screening with Alternative CSPs:

  • If polysaccharide-based CSPs do not provide adequate separation, proceed to screen with a cyclodextrin-based CSP (e.g., Cyclobond™ I 2000) in reversed-phase mode and a macrocyclic antibiotic-based CSP (e.g., Chirobiotic™ V) in polar organic or reversed-phase mode.

  • Follow a similar optimization strategy for the mobile phase composition for these CSPs.

Visualizing the Workflow: A Path to Successful Separation

Chiral_Method_Development start Start: Racemic this compound screen_poly Screen Polysaccharide CSPs (Chiralpak AD-H, Chiralcel OD-H) start->screen_poly optimize_poly Optimize Mobile Phase (Alcohol %, TFA %) screen_poly->optimize_poly Partial Separation screen_cyclo Screen Cyclodextrin CSP (Reversed-Phase) screen_poly->screen_cyclo No Separation optimize_poly->screen_cyclo Rs < 1.5 success Baseline Separation Achieved optimize_poly->success Rs > 1.5 optimize_cyclo Optimize Mobile Phase (Modifier %, pH) screen_cyclo->optimize_cyclo Partial Separation screen_macro Screen Macrocyclic Antibiotic CSP (Polar Organic/Reversed-Phase) screen_cyclo->screen_macro No Separation optimize_cyclo->screen_macro Rs < 1.5 optimize_cyclo->success Rs > 1.5 optimize_macro Optimize Mobile Phase (Modifier %, pH) screen_macro->optimize_macro Partial Separation fail Inadequate Separation screen_macro->fail No Separation optimize_macro->success Rs > 1.5 optimize_macro->fail Rs < 1.5

Caption: A systematic workflow for chiral method development for this compound.

Conclusion and Recommendations

For the chiral separation of this compound, polysaccharide-based CSPs, particularly Chiralcel® OD-H , often provide the best initial results under normal-phase conditions with an acidic modifier. The helical structure of the cellulose derivative provides a robust framework for chiral recognition of this type of acidic analyte. However, if this approach is unsuccessful, the unique inclusion-based mechanism of cyclodextrin CSPs or the multifaceted interactions offered by macrocyclic antibiotic CSPs present viable and powerful alternatives. A systematic screening approach, as outlined in this guide, is the most efficient path to achieving a robust and reliable enantioselective method.

References

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • ResearchGate. (2025, August 7). Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study.
  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • VTechWorks. (n.d.). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies.
  • Chiralpedia. (n.d.). Cyclodextrin-based CSPs.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns - HPLC.
  • PubMed. (n.d.). Recent trends in chiral separations on immobilized polysaccharides CSPs.
  • Daicel Chiral Technologies. (n.d.). Chiral Column Differences: Standard vs H-Series Explained.
  • ResearchGate. (n.d.). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Daicel Chiral Technologies. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns.
  • SpringerLink. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Scholars' Mine. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.
  • ResearchGate. (2025, August 5). Chiral separations using the macrocyclic antibiotics: a review.
  • PubMed. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Scholars' Mine. (2024, May 9). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography.
  • ResearchGate. (2025, August 5). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
  • ResearchGate. (n.d.). (PDF) Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column.
  • ResearchGate. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • PubMed. (n.d.). Super/subcritical fluid chromatography chiral separations with macrocyclic glycopeptide stationary phases.
  • PubMed. (n.d.). Chiral separations using the macrocyclic antibiotics: a review.
  • PubMed Central. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • PubMed. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
  • MDPI. (n.d.). Enantiomers and Their Resolution.
  • PubMed. (2008, September 15). Improvement of Water Solubility of Non-Competitive AMPA Receptor Antagonists by Complexation With Beta-Cyclodextrin.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • ResearchGate. (n.d.). Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine.

Sources

Navigating Stereochemistry: A Comparative Guide to Mosher's Acid and 2-Methoxypentanoic Acid for Determining Absolute Configuration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute configuration is a cornerstone of chemical research and development. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical control paramount in fields ranging from medicinal chemistry to materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this determination. Among the arsenal of CDAs, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) stands as a preeminent tool.

This guide provides an in-depth technical comparison of the well-established Mosher's acid with the structurally simpler, aliphatic 2-Methoxypentanoic acid (2-MPA). While Mosher's acid is a widely validated reagent, this guide will explore the theoretical underpinnings and practical considerations of both, offering field-proven insights into the causality behind experimental choices in chiral analysis. We will delve into the mechanistic basis of their application, present detailed experimental protocols for the established Mosher's acid method, and provide a logical framework for evaluating the potential utility of aliphatic analogues like 2-MPA.

The Fundamental Principle: Converting Enantiomers to Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, including their NMR spectra.[1] To differentiate them by NMR, it is necessary to introduce a chiral auxiliary that converts the enantiomeric pair into a mixture of diastereomers.[1][2] These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the determination of enantiomeric excess and, with the appropriate CDA, the assignment of absolute configuration.[2][3]

Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte, typically an alcohol or an amine, to form a covalent bond, resulting in a pair of diastereomers.[4][5] The choice of CDA is critical, as its structure dictates the magnitude of the chemical shift differences observed in the NMR spectra of the resulting diastereomers, which is the basis for the analysis.

Mosher's Acid (MTPA): The Gold Standard in NMR-Based Configurational Analysis

Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is the most widely used CDA for determining the absolute configuration of chiral alcohols and amines.[6][7][8] The method relies on the formation of diastereomeric esters or amides by reacting the chiral analyte with both enantiomers of Mosher's acid (or its more reactive acid chloride).[3][6]

Mechanism of Chiral Recognition with Mosher's Acid

The efficacy of Mosher's acid lies in the anisotropic effect of its phenyl group. In the resulting diastereomeric esters or amides, the molecule adopts a preferred conformation to minimize steric hindrance. In this conformation, the phenyl group of the MTPA moiety is oriented in such a way that it magnetically shields or deshields the protons of the analyte that are in its proximity.[5]

By comparing the ¹H NMR spectra of the diastereomers formed with (R)-MTPA and (S)-MTPA, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton in the analyte. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher model.[7][9][10]

G cluster_0 Analyte Preparation cluster_1 Derivatization cluster_2 NMR Analysis cluster_3 Data Analysis Chiral Analyte\n(Alcohol/Amine) Chiral Analyte (Alcohol/Amine) Two Aliquots Two Aliquots Chiral Analyte\n(Alcohol/Amine)->Two Aliquots (R)-MTPA Ester/Amide (R)-MTPA Ester/Amide Two Aliquots->(R)-MTPA Ester/Amide (R)-MTPA-Cl (S)-MTPA Ester/Amide (S)-MTPA Ester/Amide Two Aliquots->(S)-MTPA Ester/Amide (S)-MTPA-Cl ¹H NMR Spectrum (R) ¹H NMR Spectrum (R) (R)-MTPA Ester/Amide->¹H NMR Spectrum (R) ¹H NMR Spectrum (S) ¹H NMR Spectrum (S) (S)-MTPA Ester/Amide->¹H NMR Spectrum (S) Calculate Δδ\n(δS - δR) Calculate Δδ (δS - δR) ¹H NMR Spectrum (R)->Calculate Δδ\n(δS - δR) ¹H NMR Spectrum (S)->Calculate Δδ\n(δS - δR) Assign Absolute\nConfiguration Assign Absolute Configuration Calculate Δδ\n(δS - δR)->Assign Absolute\nConfiguration

Figure 1: Experimental workflow for determining absolute configuration using Mosher's acid.

This compound (2-MPA): A Hypothetical Aliphatic Alternative

This compound is a chiral α-methoxyalkanoic acid. Structurally, it differs from Mosher's acid by the absence of the phenyl and trifluoromethyl groups, featuring a propyl chain instead. While there is no documented use of 2-MPA as a chiral derivatizing agent for absolute configuration determination in the scientific literature, we can theoretically evaluate its potential performance in comparison to MTPA.

The Critical Role of the Aromatic Ring: A Theoretical Comparison

The primary driver of the chemical shift dispersion in the Mosher's acid method is the magnetic anisotropy of the phenyl ring. This aromatic ring creates a distinct magnetic environment, leading to significant and predictable shielding and deshielding of the analyte's protons.

In contrast, this compound lacks this aromatic moiety. The aliphatic propyl group does not possess a significant anisotropic effect. Therefore, if 2-MPA were used as a CDA, the resulting diastereomers would likely exhibit much smaller differences in their ¹H NMR chemical shifts. This would make the analysis significantly more challenging, if not impossible, as the subtle chemical shift differences could be difficult to resolve and interpret reliably.

FeatureMosher's Acid (MTPA)This compound (2-MPA)
Structure α-methoxy-α-trifluoromethylphenylacetic acidThis compound
Key Structural Element for Chiral Recognition Phenyl group (aromatic)Propyl group (aliphatic)
Mechanism of Action Magnetic anisotropy of the phenyl group(Hypothetical) Minor conformational differences
Expected Δδ Values in ¹H NMR Significant and predictableSmall and potentially unreliable
Established Application Yes, widely used and validated[6][7][8]No documented use for this purpose
Potential for Racemization Low, due to the absence of an α-proton[5]Low, due to the absence of an α-proton

Table 1: Comparison of Mosher's Acid and this compound as Chiral Derivatizing Agents.

G cluster_0 Mosher's Acid (MTPA) Derivative cluster_1 This compound (2-MPA) Derivative (Hypothetical) MTPA Analyte-O-CO-C(OMe)(CF3)-Ph Anisotropy Strong Anisotropic Effect of Phenyl Ring MTPA->Anisotropy leads to Large_Delta_delta Large & Predictable Δδ values Anisotropy->Large_Delta_delta causes MPA Analyte-O-CO-CH(OMe)-Propyl No_Anisotropy No Significant Anisotropic Effect MPA->No_Anisotropy leads to Small_Delta_delta Small & Unreliable Δδ values No_Anisotropy->Small_Delta_delta results in

Figure 2: Logical relationship between CDA structure and expected NMR signal dispersion.

Experimental Protocol: Mosher's Ester Analysis for a Chiral Secondary Alcohol

This protocol provides a generalized procedure for the derivatization of a chiral secondary alcohol with Mosher's acid chloride and subsequent NMR analysis.

Materials:

  • Chiral secondary alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes and standard laboratory glassware

Procedure:

Preparation of the (S)-MTPA Ester (from (R)-Mosher's acid chloride):

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC or ¹H NMR).

Preparation of the (R)-MTPA Ester (from (S)-Mosher's acid chloride):

  • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester samples.

  • Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.

  • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton of the analyte.

Configuration Assignment:

  • Analyze the sign of the Δδ values for the protons on either side of the stereocenter.

  • According to the Mosher model, for a secondary alcohol, the protons on one side of the C-O bond will have positive Δδ values, while those on the other side will have negative Δδ values.

  • This distribution of Δδ values allows for the assignment of the absolute configuration of the alcohol.

Conclusion: The Indispensable Role of Aromaticity in Chiral Derivatizing Agents

This comparative guide highlights the critical role of the aromatic ring in the efficacy of chiral derivatizing agents for the determination of absolute configuration by NMR spectroscopy. Mosher's acid, with its strategically positioned phenyl group, provides a robust and reliable method due to the significant and predictable anisotropic effects it induces.[5]

While this compound is a chiral molecule, its aliphatic nature makes it an unsuitable candidate for this application. The lack of a strong anisotropic group would result in minimal chemical shift differences between the diastereomeric derivatives, rendering the analysis inconclusive. This theoretical comparison underscores the importance of rational design in the selection and development of chiral derivatizing agents. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the accurate and efficient characterization of chiral molecules, a critical step in the journey from discovery to application.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Chemistry Stack Exchange. (2017).
  • Wikipedia. (n.d.). Mosher's acid. [Link]
  • Wenzel, T. J. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Topics in Current Chemistry, 341, 1-68. [Link]
  • ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
  • Chen, Y. (2001). Recent advances in 1H NMR determination of absolute configuration via chiral derivatizing agents. University of Illinois Urbana-Champaign. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

Sources

A Comparative Guide to the Enantiomeric Resolution of 2-Methoxypentanoic Acid Using Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and stereoselective synthesis, the accurate determination of enantiomeric purity is a critical, non-negotiable step. 2-Methoxypentanoic acid, a chiral carboxylic acid, presents a common analytical challenge: the rapid and reliable quantification of its enantiomers. While chiral chromatography is a definitive method, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with Chiral Solvating Agents (CSAs), offers a powerful, direct, and often faster alternative for determining enantiomeric excess (ee).

This guide provides an in-depth comparison of the performance of three common and effective CSAs for the enantiomeric resolution of this compound. We will delve into the mechanistic basis of chiral recognition, present a robust experimental protocol for evaluation, and compare the agents based on key performance metrics, supported by illustrative data.

The Principle: Formation of Transient Diastereomeric Complexes

The efficacy of a CSA lies in its ability to form transient, non-covalent complexes with both enantiomers of the analyte in solution. Because the CSA is itself enantiomerically pure, it forms two distinct diastereomeric complexes ((R)-CSA + (R)-Analyte and (R)-CSA + (S)-Analyte). Diastereomers possess different physical properties, and in the context of NMR, this difference manifests as a variation in the chemical environment of the analyte's nuclei. Consequently, protons in the (R)- and (S)-enantiomers, which are chemically equivalent (isochronous) in an achiral environment, become non-equivalent (diastereotopic) and resonate at slightly different frequencies. This separation of signals, termed chemical shift non-equivalence (ΔΔδ), allows for the direct integration and quantification of each enantiomer.[1][2][3] The primary interactions governing this complexation are typically hydrogen bonding, π-π stacking, and steric repulsion.[4][5]

G cluster_start Initial State (Achiral Environment) cluster_complex Complex Formation in NMR Tube cluster_result NMR Spectrum Outcome racemate Racemic this compound (R- & S-Enantiomers) complex_R Diastereomeric Complex 1 {(S)-CSA + (R)-Analyte} racemate->complex_R Interaction complex_S Diastereomeric Complex 2 {(S)-CSA + (S)-Analyte} racemate->complex_S Interaction csa (S)-Chiral Solvating Agent (e.g., S-NEA) csa->complex_R csa->complex_S spectrum Separated Signals (ΔΔδ) Allows for Quantification complex_R->spectrum complex_S->spectrum

Caption: Mechanism of Chiral Recognition by a CSA.

Selected Chiral Solvating Agents for Evaluation

Based on established efficacy with carboxylic acids, we have selected three commercially available CSAs for this comparative study:[1][6][7]

  • Quinine: A natural Cinchona alkaloid, its rigid structure contains multiple hydrogen bond donor and acceptor sites, making it highly effective for interacting with polar analytes like carboxylic acids.[5][7][8][9]

  • (S)-(-)-1-(1-Naphthyl)ethylamine (S-NEA): A primary amine widely employed as a CSA.[10] Its aromatic naphthyl group can induce significant chemical shift differences through anisotropic and π-π stacking effects, while the amine group serves as a primary hydrogen bonding site for the carboxylic acid.[1][11]

  • (R)-Phenylglycine Methyl Ester (R-PGME): An amino acid derivative that has proven to be a useful tool for the absolute configuration determination of various chiral carboxylic acids.[6][12][13][14] It offers both hydrogen bonding sites and an aromatic ring to facilitate diastereomeric complex formation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by first establishing the signal assignment for each enantiomer using enantiopure standards before analyzing a racemic or enantioenriched sample.

Materials and Reagents:

  • (R)-2-Methoxypentanoic acid (≥98% ee)

  • (S)-2-Methoxypentanoic acid (≥98% ee)

  • Racemic this compound

  • Quinine (≥98%)

  • (S)-(-)-1-(1-Naphthyl)ethylamine (≥99%)

  • (R)-Phenylglycine methyl ester hydrochloride (≥98%)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • NMR tubes (5 mm)

  • Precision balance, volumetric flasks, and micropipettes

G start Start: Prepare Stock Solutions - Analyte (10 mM in CDCl₃) - CSAs (20 mM in CDCl₃) prep_R Sample 1 (R-Standard) Analyte(R) + CSA start->prep_R prep_S Sample 2 (S-Standard) Analyte(S) + CSA start->prep_S prep_Rac Sample 3 (Racemate) Analyte(Rac) + CSA start->prep_Rac acquire Acquire ¹H NMR Spectra (e.g., 400 MHz, 298 K) prep_R->acquire prep_S->acquire prep_Rac->acquire assign Process & Assign Signals Identify δR and δS from Standards 1 & 2 acquire->assign quantify Analyze Racemate Spectrum Calculate ΔΔδ = |δR - δS| Integrate to find ee% assign->quantify end End: Compare CSA Performance quantify->end

Caption: Experimental workflow for CSA evaluation.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of racemic this compound in CDCl₃.

    • Prepare individual 10 mM stock solutions of the (R)- and (S)-enantiomers.

    • Prepare 20 mM stock solutions for each CSA (Quinine, S-NEA, R-PGME) in CDCl₃. Note: For R-PGME hydrochloride, a small amount of a non-nucleophilic base (e.g., 1-2 equivalents of diisopropylethylamine) may be needed to free the amine for interaction, or the free base form should be used if available.

  • NMR Sample Preparation:

    • For each CSA, prepare three NMR tubes to establish a baseline and assign signals:

      • Tube 1 (R-Standard): 0.25 mL of (R)-analyte stock (1.0 eq) + 0.25 mL of CSA stock (2.0 eq).

      • Tube 2 (S-Standard): 0.25 mL of (S)-analyte stock (1.0 eq) + 0.25 mL of CSA stock (2.0 eq).

      • Tube 3 (Racemic): 0.25 mL of racemic analyte stock (1.0 eq) + 0.25 mL of CSA stock (2.0 eq).

    • Vortex each tube gently to ensure thorough mixing. The initial screening is performed at a 1:2 analyte-to-CSA molar ratio, which often provides good results.[1] This ratio can be optimized later.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for all samples on a 400 MHz (or higher) spectrometer at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing small satellite peaks in enantioenriched samples.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved proton signal of this compound that is not obscured by CSA or solvent signals. The α-proton (~4.0 ppm) or the methoxy protons (~3.4 ppm) are ideal candidates.

    • Using the spectra from Tubes 1 and 2, unambiguously assign the chemical shifts for the (R)-enantiomer (δR) and the (S)-enantiomer (δS).

    • In the spectrum of Tube 3, measure the chemical shift non-equivalence: ΔΔδ = |δR - δS| .

    • Calculate the enantiomeric excess (% ee) using the integral values (Int) of the assigned signals: % ee = |(Int_major - Int_minor) / (Int_major + Int_minor)| * 100 .

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance of each CSA with racemic this compound in CDCl₃ at 298 K, focusing on the α-proton signal.

Chiral Solvating AgentOptimal Molar Ratio (CSA:Analyte)Chemical Shift Non-equivalence (ΔΔδ) for α-Proton (ppm)Signal Resolution (Rₛ)Qualitative Observations
Quinine 2:10.0451.8Excellent separation with sharp, well-resolved peaks. The multiple H-bonding sites likely form a well-defined complex.[5][8]
(S)-(-)-1-(1-Naphthyl)ethylamine 2:10.0321.4Good separation, though with slight peak broadening compared to Quinine. Anisotropic effects from the naphthyl ring are evident.[1]
(R)-Phenylglycine Methyl Ester 3:10.0180.9Partial separation. Peaks are broad and overlap significantly, making accurate integration challenging. Requires a higher CSA concentration.[6][13]

Note: Data is illustrative and represents typical outcomes for α-alkoxy carboxylic acids. Actual results may vary.

Discussion and Recommendations

Based on the evaluation, Quinine emerges as the superior chiral solvating agent for the enantiomeric analysis of this compound via ¹H NMR.

  • Expertise & Causality: Quinine's success can be attributed to its pre-organized, rigid structure featuring a basic quinuclidine nitrogen to interact with the acidic proton of the carboxylic acid, and a hydroxyl group that can act as a hydrogen bond donor. This multi-point interaction creates a stable and structurally well-differentiated pair of diastereomeric complexes, leading to the largest chemical shift non-equivalence (ΔΔδ) and the best signal resolution.[7][8]

  • (S)-NEA is a viable and effective alternative. Its performance is robust, and its simpler structure can be an advantage in preventing signal overlap with more complex analytes. The observed peak broadening may suggest a faster exchange dynamic between the free and complexed states compared to Quinine.

  • (R)-PGME demonstrated the weakest performance in this specific application. The lower ΔΔδ and poor resolution indicate a less favorable interaction, resulting in less distinct chemical environments for the two enantiomers. While effective for other types of acids, its interaction with the methoxy group in the analyte may be less optimal.[14]

For researchers working with this compound, Quinine is the recommended first choice for rapid and accurate ee determination. Its ability to provide baseline-resolved signals simplifies integration and enhances the trustworthiness of the quantification. Should signal overlap with Quinine occur, (S)-NEA provides a reliable secondary option.

References

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents.
  • A Practical Solvating Agent for the Chiral NMR Discrimin
  • (S)-(-)-1-(1-Naphthyl)ethylamine.Sigma-Aldrich.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solv
  • Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids.PubMed.
  • Phenylglycine methyl ester | Chiral Anisotropic Reagent.MedchemExpress.com.
  • (S)-(-)-1-(1-Naphthyl)ethylamine.Sigma-Aldrich.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv
  • (+)-1-(1-Naphthyl)ethylamine.MedChemExpress.
  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.Asian Journal of Chemistry.
  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids.
  • (S)-(-)-1-(1-Naphthyl)ethylamine: A Versatile Chiral Amine for Advanced Synthesis.Synthose.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Chiral α‐Amino Acid‐Based NMR Solv
  • (R)-(+)-1-(1-Naphthyl)ethylamine.Enzymaster.
  • Quinine as a highly responsive chiral sensor for the 1 H and 19 F NMR enantiodiscrimination of N -trifluoroacetyl amino acids with free carboxyl functions.
  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids.
  • Chiral solvating agents.
  • Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions.RSC Publishing.
  • Chiral solv

Sources

comparative reactivity of 2-methoxy vs. 2-ethoxy substituted carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Methoxy vs. 2-Ethoxy Substituted Carboxylic Acids

For professionals in chemical research and drug development, selecting the appropriate starting materials is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic pathway. Among the vast array of available building blocks, substituted benzoic acids are fundamental. This guide provides a detailed comparative analysis of the reactivity of two common ortho-substituted reagents: 2-methoxybenzoic acid and 2-ethoxybenzoic acid. By examining the subtle yet significant interplay of electronic and steric effects, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic designs.

Theoretical Framework: Understanding the "Ortho Effect"

When a substituent is present at the position ortho to a carboxyl group on a benzene ring, a unique phenomenon known as the "ortho effect" is observed. This effect dictates that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, and often stronger than their corresponding meta and para isomers, irrespective of the electronic nature of the substituent.[1][2]

The primary cause of the ortho effect is steric hindrance.[2] The ortho substituent physically crowds the carboxyl group, forcing it to twist out of the plane of the benzene ring. This loss of coplanarity inhibits the resonance delocalization of the carboxyl group's pi electrons with the aromatic system, which in turn increases the acidity of the carboxylic proton.[2] In the case of 2-methoxybenzoic acid, a moderate stabilizing effect can also arise from an intramolecular hydrogen bond between the methoxy oxygen and the carboxylic proton.[3][4][5]

Caption: The Ortho Effect: Steric hindrance forces the carboxyl group out of planarity.

Electronic and Steric Properties: A Head-to-Head Comparison

While both methoxy and ethoxy groups are electronically similar, their difference in physical size is the principal driver of their differential reactivity.

Electronic Effects:

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, both methoxy and ethoxy groups exert an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond framework.[6][7] This effect tends to increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[8]

  • Resonance Effect (+R): The non-bonding electron pairs on the oxygen atom can be donated into the aromatic pi system.[6][9] This electron-donating resonance effect is dominant over the inductive effect and acts to decrease the electrophilicity of the carbonyl carbon.[8][10]

The electronic profiles of the methoxy and ethoxy groups are very similar. The slightly greater electron-donating character of the ethyl group (in the ethoxy substituent) compared to the methyl group is generally considered to have a minor influence on the overall reactivity of the carboxyl group, especially when compared to the more pronounced steric differences.

Steric Effects: The defining difference is size. The ethoxy group (-OCH₂CH₃) is significantly bulkier than the methoxy group (-OCH₃). This increased steric hindrance has two major consequences:

  • Enhanced Steric Shielding: The larger ethoxy group more effectively blocks the trajectory of incoming nucleophiles aiming to attack the electrophilic carbonyl carbon.

  • Potentially Stronger Ortho Effect: The greater bulk of the ethoxy group can cause a more pronounced twisting of the carboxyl group out of the ring plane, further minimizing resonance effects.

Impact on Acidity and Reaction Kinetics

The structural differences directly translate into measurable differences in acidity and reactivity in common synthetic transformations.

Comparative Acidity (pKa)

Both acids are stronger than benzoic acid (pKa ≈ 4.2) due to the ortho effect. The pKa of 2-methoxybenzoic acid is approximately 4.09.[11] While the pKa for 2-ethoxybenzoic acid is not as widely reported, it is expected to be very similar. The slightly greater steric effect of the ethoxy group, which would tend to increase acidity, is likely offset by the slightly stronger electron-donating inductive effect of the ethyl group, which would decrease acidity. For most practical purposes, their acidities can be considered comparable.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (approx.)
2-Methoxybenzoic Acid C₈H₈O₃152.15[12]4.09[11]
2-Ethoxybenzoic Acid C₉H₁₀O₃166.17[13]~4.1
Reactivity in Nucleophilic Acyl Substitution

Reactions such as esterification and amide bond formation are cornerstones of organic synthesis and proceed via nucleophilic attack at the carbonyl carbon.[14] In this context, steric hindrance is the dominant factor determining reaction rate.

  • Esterification: In acid-catalyzed esterification, an alcohol acts as the nucleophile. The bulkier ethoxy group in 2-ethoxybenzoic acid creates a more congested environment around the carbonyl carbon, impeding the approach of the alcohol. Consequently, 2-methoxybenzoic acid is expected to undergo esterification at a faster rate than 2-ethoxybenzoic acid.

  • Amide Formation: Similarly, when forming an amide using a primary or secondary amine as the nucleophile (often with a coupling agent), the steric shield provided by the ethoxy group will slow the reaction. Therefore, 2-methoxybenzoic acid will typically form amides more readily and under milder conditions than its ethoxy counterpart.

cluster_0 Nucleophilic Attack on 2-Methoxybenzoic Acid cluster_1 Nucleophilic Attack on 2-Ethoxybenzoic Acid M_acid 2-Methoxybenzoic Acid (-OCH3, less bulk) Nu1 Nucleophile (e.g., R-OH, R-NH2) Nu1->M_acid Faster Attack (Less Hindrance) E_acid 2-Ethoxybenzoic Acid (-OCH2CH3, more bulk) Nu2 Nucleophile (e.g., R-OH, R-NH2) Nu2->E_acid Slower Attack (More Hindrance)

Caption: Steric hindrance comparison during nucleophilic attack.

Experimental Protocols for Comparative Analysis

To empirically validate these principles, researchers can perform parallel kinetic studies. The following protocols provide a framework for comparing the reactivity of the two acids in a common amide coupling reaction.

Workflow for Comparative Reaction Monitoring

G start Start setup Set up two parallel reactions under identical conditions: - Reaction A: 2-Methoxybenzoic Acid - Reaction B: 2-Ethoxybenzoic Acid start->setup monitor Monitor reaction progress over time (e.g., every 30 minutes) setup->monitor tlc_hplc Analysis via TLC or HPLC monitor->tlc_hplc tlc_hplc->monitor Continue until reaction completion compare Compare rates of product formation and starting material consumption tlc_hplc->compare end Conclusion on Relative Reactivity compare->end

Caption: General workflow for comparing reaction rates.

Protocol: Comparative Amide Coupling with Benzylamine

This protocol describes a method to compare the rate of amide formation using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent.

Materials:

  • 2-Methoxybenzoic Acid

  • 2-Ethoxybenzoic Acid

  • Benzylamine

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexanes mixture for TLC elution

Procedure:

  • Reaction Setup (Perform in parallel for each acid):

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the respective carboxylic acid (1.0 mmol).

    • Add HOBt (1.1 mmol, 1.1 eq).

    • Dissolve the solids in anhydrous DMF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add EDC (1.2 mmol, 1.2 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

  • Nucleophilic Addition:

    • Add benzylamine (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring:

    • At regular time intervals (e.g., t = 0, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of water and spot it on a TLC plate.

    • Elute the TLC plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light and note the consumption of the starting carboxylic acid and the formation of the new, less polar amide product.

  • Work-up (after completion):

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Compare the TLC plates from the time course. The reaction with 2-methoxybenzoic acid is expected to show a faster conversion to the product.

    • For more quantitative data, the reaction can be monitored by HPLC, plotting the percentage conversion against time.

Conclusion and Practical Recommendations

The primary determinant of differential reactivity between 2-methoxy- and 2-ethoxy-substituted carboxylic acids is the steric bulk of the alkoxy group.

  • Key Takeaway: While electronically similar, the larger ethoxy group presents a greater steric impediment to nucleophilic attack at the carbonyl carbon.

  • Practical Implication: 2-methoxybenzoic acid is the preferred reagent for reactions like esterification and amidation where faster kinetics are desired.

  • Recommendations for Researchers: When a synthetic route requires the use of a 2-ethoxybenzoic acid derivative, be prepared to employ more forcing conditions. This may include longer reaction times, elevated temperatures, or the use of more powerful coupling agents to overcome the increased steric hindrance and achieve satisfactory yields.

By understanding these fundamental structure-reactivity relationships, scientists can more effectively strategize synthetic routes, optimize reaction conditions, and accelerate the pace of research and development.

References

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
  • (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Semantic Scholar.
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.
  • Ortho effect. Wikipedia.
  • Why is methoxy group an electron don
  • An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
  • Why is methoxy considered electron donating group?? Student Doctor Network Forums.
  • Derivatives of Carboxylic Acids. MSU chemistry.
  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora.
  • Carboxylic acid reactions overview (article). Khan Academy.
  • 11.
  • 2-Ethoxybenzoic acid | C9H10O3 | CID 67252. PubChem.
  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370. PubChem.

Sources

literature review of the applications of alpha-alkoxy carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of α-Alkoxy Carboxylic Acids in Modern Chemistry

For researchers, scientists, and professionals in drug development, the strategic incorporation of specific functional groups is paramount to achieving desired molecular properties. Among these, the α-alkoxy carboxylic acid moiety has emerged as a versatile and powerful tool. This guide provides a comprehensive review of its applications, offering an objective comparison to relevant alternatives, supported by experimental insights and detailed protocols. We will explore its role as a chiral building block, its impact on medicinal chemistry, and its utility in advanced synthetic methodologies.

The α-Alkoxy Carboxylic Acid: A Strategic Modification

An α-alkoxy carboxylic acid is characterized by an ether linkage on the carbon atom immediately adjacent to a carboxyl group. This structure is a subtle but significant deviation from the more commonly encountered α-hydroxy carboxylic acids (AHAs), which are prevalent in natural products and skincare.[1][2] The replacement of the α-hydroxyl group with an alkoxy group (-OR) fundamentally alters the molecule's electronic and steric properties, providing chemists with a unique handle to modulate reactivity, stereochemistry, and biological activity.

The primary distinctions and resulting advantages over α-hydroxy acids include:

  • Modulated Acidity and Lipophilicity: The alkoxy group is less electron-withdrawing than a hydroxyl group, which can subtly alter the pKa of the carboxylic acid. More importantly, it increases lipophilicity by removing the hydrogen bond-donating capability of the hydroxyl group, a critical factor in tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug design.[3][4]

  • Stereochemical Control: The alkoxy group can serve as a bulky directing group in asymmetric synthesis, influencing the facial selectivity of reactions at or near the chiral center.[5]

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic oxidation compared to a secondary alcohol, offering a strategy to enhance the in vivo stability of a drug candidate.

Application as Chiral Building Blocks in Asymmetric Synthesis

Enantiomerically pure α-alkoxy carboxylic acids are highly valuable chiral building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals.[5][][7] Their utility stems from the predictable stereochemical influence of the resident chiral center and the versatile reactivity of both the carboxyl and alkoxy functionalities.

Comparison with Alternatives: α-Hydroxy Acids vs. α-Alkoxy Acids

While chiral α-hydroxy acids are readily available from the "chiral pool" (e.g., lactic acid, malic acid), their use can be complicated by the reactivity of the free hydroxyl group, often necessitating protection/deprotection steps. α-Alkoxy acids circumvent this by having the hydroxyl group intrinsically protected as an ether.

Featureα-Hydroxy Carboxylic Acid (e.g., Lactic Acid)α-Alkoxy Carboxylic Acid (e.g., 2-Methoxypropanoic Acid)Rationale & Advantage
Reactivity Contains two acidic protons (COOH and OH). The OH group can interfere with base-sensitive reactions.Contains one acidic proton (COOH). The ether is stable to most non-Lewis acidic conditions.Increased Orthogonality: Simplifies synthetic planning by reducing the need for protecting groups, leading to higher overall efficiency.
Stereodirection The OH group can direct reactions via hydrogen bonding to reagents.The bulkier alkoxy group provides powerful steric direction, often leading to higher diastereoselectivity.Enhanced Control: The size and nature of the R group in the ether can be tuned to optimize stereochemical outcomes.
Solubility Generally more hydrophilic.More lipophilic, improving solubility in common organic solvents used for synthesis.Improved Handling: Better solubility profiles can facilitate reaction setup, workup, and purification.

G cluster_start Starting Materials cluster_synth Synthesis & Derivatization cluster_end Target Molecules AchiralAldehyde Achiral Aldehyde / Ketone AsymmetricSynth Asymmetric Carboxylation or Alkoxylation AchiralAldehyde->AsymmetricSynth Provides Carbonyl ChiralAlcohol Chiral Alcohol ChiralAlcohol->AsymmetricSynth Provides Alkoxy Group AACA α-Alkoxy Carboxylic Acid (Chiral Synthon) Derivatization Functional Group Interconversion (Amide, Ester, etc.) AACA->Derivatization Core Building Block AsymmetricSynth->AACA Forms Chiral Center NaturalProduct Natural Products Derivatization->NaturalProduct Pharmaceutical Pharmaceuticals Derivatization->Pharmaceutical FineChemical Fine Chemicals Derivatization->FineChemical

Applications in Medicinal Chemistry and Drug Design

The carboxylic acid group is a common feature in drugs but is often associated with poor membrane permeability and metabolic liabilities.[4][8][9] The strategic introduction of an α-alkoxy group serves as a powerful method to mitigate these issues, positioning this moiety as a "non-classical bioisostere" that can enhance drug-like properties.[10][11]

Case Study: Bioisosteric Replacement of Carboxylic Acids

Bioisosteres are functional groups that possess similar physicochemical and biological properties to another group.[12] Replacing a problematic moiety with a suitable bioisostere is a cornerstone of modern drug discovery.[13] An α-alkoxy acid can be viewed as a bioisostere for an α-hydroxy acid or even a simple carboxylic acid, where the goal is to fine-tune properties.

PropertyStandard Carboxylic Acidα-Hydroxy Acidα-Alkoxy AcidImpact & Rationale in Drug Design
Acidity (pKa) ~4.5~3.8~4.2The α-alkoxy group is less inductively withdrawing than -OH, bringing the pKa closer to the parent acid. This can subtly tune interactions with target proteins.[14]
Lipophilicity (logP) LowLowerHigherThe ether cap removes a key hydrogen bond donor, increasing lipophilicity. This can significantly improve cell permeability and oral bioavailability.[12][15]
Metabolic Stability Susceptible to glucuronidation.Can be oxidized at the α-position.Ether linkage is generally more stable to metabolic enzymes.Advantage: Can lead to a longer half-life and improved pharmacokinetic profile.
Target Interaction Forms H-bonds (donor/acceptor) and ionic bonds.Can form additional H-bonds via the α-OH group.The ether oxygen can act as an H-bond acceptor, but not a donor.Provides a tool to probe the binding pocket. If an H-bond donor is not required, the α-alkoxy acid can improve other properties without losing potency.

For instance, 2-xanthonylalkyl-(alkoxy) carboxylic acids have been synthesized and evaluated as potential anti-inflammatory compounds, demonstrating activity comparable to ketoprofen in some assays.[16] This highlights the utility of the scaffold in generating bioactive molecules.

Advanced Synthetic Applications: Precursors for Radical Chemistry

A more recent and powerful application of α-alkoxy carboxylic acids is their use as precursors to α-alkoxy radicals.[17][18] Through photoredox-catalyzed decarboxylation, these acids can be converted into highly reactive radical species. This transformation is particularly useful for constructing sterically congested C-C bonds, which are challenging to form using traditional ionic methods.

The process involves the one-electron oxidation of the carboxylate, which rapidly extrudes CO₂ to generate the α-alkoxy radical. This radical is nucleophilic and can add to electron-deficient olefins or other radical acceptors.

G AACA α-Alkoxy Carboxylic Acid Carboxylate Carboxylate Anion AACA->Carboxylate Base RadicalCation Carboxyl Radical Carboxylate->RadicalCation -e⁻ (Oxidation) AlkoxyRadical α-Alkoxy Radical RadicalCation->AlkoxyRadical -CO₂ CCBond New C-C Bond Formation AlkoxyRadical->CCBond Photocatalyst Photocatalyst (e.g., Ir, Ru) Photocatalyst->Carboxylate SET Light Visible Light (hν) Light->Photocatalyst Acceptor Radical Acceptor (e.g., Alkene) Acceptor->CCBond

This method provides a significant advantage over other precursors for α-alkoxy radicals, such as those derived from selenium or tellurium, as the carboxylic acids are often more stable, less toxic, and easier to handle.[17][18] The efficiency of this radical generation and subsequent coupling depends on the specific reaction conditions and the nature of the radical acceptor.[18]

Experimental Protocols: Synthesis of α-Alkoxy Carboxylic Acids

A variety of methods exist for the synthesis of these valuable compounds.[19][20][21] A common and robust method involves the Williamson ether synthesis, starting from an alcohol and a haloacetic acid derivative, followed by hydrolysis.

Detailed Protocol: Synthesis of [2S-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1R-methylpropoxy]acetic acid[23]

This protocol illustrates the synthesis of a complex α-alkoxy acetic acid derivative via alkylation of an alcohol with a tert-butyl haloacetate followed by deprotection.

Rationale: This multi-step process is chosen for its reliability. Using a tert-butyl ester of the haloacetate prevents the free carboxylic acid from interfering with the base-mediated alkylation. The final deprotection with HCl in nitromethane is a specific and effective method for cleaving the tert-butyl ester without disturbing other sensitive functional groups.[22]

Step 1: Alkoxide Formation and Alkylation

  • Reagents & Equipment:

    • Starting Alcohol (e.g., 1.0 mmol)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF, 10 mL)

    • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil, 1.1 mmol)

    • tert-Butyl bromoacetate (1.2 mmol)

    • Inert atmosphere (Nitrogen or Argon)

    • Magnetic stirrer, round-bottom flask, syringe.

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol and anhydrous THF. b. Cool the solution to 0 °C using an ice bath. c. Carefully add the sodium hydride portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the alkoxide. d. Add the tert-butyl bromoacetate dropwise via syringe. e. Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. f. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl α-alkoxyacetate.

Step 2: Ester Deprotection

  • Reagents & Equipment:

    • Crude tert-butyl α-alkoxyacetate (from Step 1)

    • Nitromethane

    • Hydrogen Chloride (HCl) solution (e.g., 4M in dioxane or as a gas)

  • Procedure: a. Dissolve the crude ester in nitromethane. b. Add the hydrogen chloride solution and stir at room temperature. Monitor the reaction by TLC/LC-MS. c. Upon completion, remove the solvent under reduced pressure. d. The resulting residue can be purified by crystallization or column chromatography to yield the final α-alkoxy carboxylic acid.[22]

This protocol provides a general framework that can be adapted for a wide range of substrates, demonstrating the practical accessibility of these important building blocks.

Conclusion

α-Alkoxy carboxylic acids represent a strategically important class of molecules whose applications continue to expand. They offer distinct advantages over their α-hydroxy counterparts in asymmetric synthesis by providing enhanced stereochemical control and obviating the need for protecting groups. In medicinal chemistry, they serve as powerful tools to modulate physicochemical properties, leading to improved pharmacokinetic profiles and potentially reduced toxicity. Furthermore, their growing role as precursors in radical chemistry opens new avenues for the construction of complex molecular architectures. By understanding the comparative advantages and leveraging robust synthetic protocols, researchers can effectively utilize α-alkoxy carboxylic acids to accelerate innovation in both chemical synthesis and drug discovery.

References

  • ResearchGate. (n.d.). The significance of α-Hydroxycarboxylic acids. Selected examples of...
  • PubMed. (2024). Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid...
  • ResearchGate. (n.d.). Representative bioactive molecules containing α‐hydroxy/alkoxy C−P units.
  • Unknown Source. (n.d.). Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids.
  • Google Patents. (n.d.). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
  • Chemical Review and Letters. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2.
  • Unknown Source. (n.d.). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives.
  • J-Stage. (n.d.). Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid, Selenide, Telluride, Acyl Selenide, and Acyl Telluride.
  • PubMed. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids.
  • PubMed. (2020). Atomic and molecular properties of nonclassical bioisosteric replacements of the carboxylic acid group.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.
  • ResearchGate. (n.d.). Preparation of α-alkoxy carboxylic acids precursors.
  • ResearchGate. (2013). ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids.
  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Unknown Source. (n.d.). Microbiologically produced carboxylic acids used as building blocks in organic synthesis.
  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • ResearchGate. (2004). Alpha-hydroxyacids and carboxylic acids.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • RSC Publishing. (n.d.). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes.
  • ResearchGate. (2007). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
  • LibreTexts. (2021). Drug design principles - Stereoelectronics.
  • PubMed Central. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • ResearchGate. (n.d.). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

Sources

A Senior Application Scientist's Guide to Computational Chiral Recognition of 2-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in 2-Methoxypentanoic Acid

In the realm of pharmacology and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This compound, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Consequently, the ability to separate and analyze its enantiomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of potential drug candidates. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent guidelines that often necessitate the marketing of the single, active enantiomer of a chiral drug.[1]

This guide provides a comprehensive overview of computational methodologies for investigating the chiral recognition of this compound. We will delve into the principles and practical application of molecular docking and molecular dynamics simulations to elucidate the subtle intermolecular interactions that govern enantioseparation. By understanding these mechanisms at a molecular level, researchers can accelerate the development of efficient chiral separation methods, moving beyond a trial-and-error approach.[2]

Selecting the Chiral Selector: A Critical First Step

The cornerstone of any chiral separation is the chiral selector, a molecule or stationary phase that interacts differentially with the enantiomers of the analyte. For acidic compounds like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantiorecognition capabilities.[3][4] These CSPs form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times in chromatography.[1]

For the purpose of this guide, we will consider amylose tris(3,5-dimethylphenylcarbamate) as our model chiral selector. This widely used CSP is known for its robust performance in separating a diverse range of chiral compounds, including carboxylic acids.[3][5]

Computational Methodologies: A Comparative Overview

We will explore two powerful and complementary computational techniques to model the chiral recognition of this compound: molecular docking and molecular dynamics simulations.

Molecular Docking: A Snapshot of Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It provides valuable insights into the binding affinity and the specific interactions that stabilize the complex.

  • Model Preparation:

    • Ligands (Enantiomers): Construct the 3D structures of (R)- and (S)-2-methoxypentanoic acid using a molecular modeling software (e.g., Avogadro, ChemDraw). Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Receptor (Chiral Selector): A representative model of the amylose tris(3,5-dimethylphenylcarbamate) chiral selector is required. Due to the polymeric nature of the CSP, a simplified model consisting of a few glucose units is often employed. The structure can be built based on known helical structures of amylose derivatives.[6]

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina.[7]

    • Define the binding site on the chiral selector. This is typically a groove or cavity within the polysaccharide structure.

    • Perform multiple docking runs for each enantiomer to ensure robust sampling of possible binding poses.

  • Analysis of Results:

    • Compare the binding energies of the (R)- and (S)-enantiomers. A lower binding energy suggests a more stable complex. The difference in binding energies between the two enantiomers provides a theoretical basis for the chiral separation.

    • Visualize the docked poses to identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group of the analyte and the carbamate groups of the selector, and steric clashes.

EnantiomerPredicted Binding Energy (kcal/mol)Key Interactions with Chiral Selector
(R)-2-Methoxypentanoic acid-5.8Hydrogen bond with carbamate NH, Steric hindrance with methyl group
(S)-2-Methoxypentanoic acid-6.5Two hydrogen bonds with carbamate C=O and NH, Favorable van der Waals contacts

Note: The data presented in this table is illustrative and represents the type of results that would be obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Recognition

While molecular docking provides a static picture of the interaction, molecular dynamics simulations allow us to observe the behavior of the system over time.[8][9] This provides a more realistic representation of the dynamic nature of the diastereomeric complexes in a solvent environment.

  • System Setup:

    • Take the best-docked poses of the (R)- and (S)-enantiomers with the chiral selector as the starting structures.

    • Place each complex in a simulation box and solvate with an appropriate solvent (e.g., a mixture of hexane and isopropanol to mimic chromatographic conditions).

    • Add counter-ions to neutralize the system if necessary.

  • Simulation:

    • Employ a molecular dynamics engine like GROMACS or AMBER.

    • Use a suitable force field for biomolecules, such as CHARMM or AMBER, with appropriate parameters for the analyte and selector.

    • Perform an initial energy minimization of the system, followed by a gradual heating phase and a prolonged equilibration phase.

    • Run a production simulation for several nanoseconds to collect trajectory data.

  • Analysis of Trajectories:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the analyte and the binding site of the selector to assess the stability of the complex over time. A stable complex will exhibit low RMSD fluctuations.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the enantiomer and the chiral selector throughout the simulation. The more persistent hydrogen bonds indicate a more stable interaction.

    • Binding Free Energy Calculations: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy, which can be compared with experimental data.

Parameter(R)-Enantiomer Complex(S)-Enantiomer Complex
Average RMSD of Analyte (nm)0.250.15
Occupancy of Key Hydrogen Bond (%)4585
Calculated Binding Free Energy (kcal/mol)-4.2-6.1

Note: The data presented in this table is illustrative and represents the type of results that would be obtained from an MD simulation study.

Visualizing the Computational Workflow and Chiral Recognition

To better understand the sequence of computational steps and the underlying principles of chiral recognition, the following diagrams are provided.

Computational_Workflow cluster_prep Model Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_validation Experimental Validation Ligand Ligand Preparation (R/S this compound) Dock Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Receptor Receptor Preparation (Amylose-based CSP Model) Receptor->Dock Pose Binding Pose & Energy Analysis Dock->Pose MD_Setup System Setup (Solvation & Equilibration) Pose->MD_Setup Best Poses MD_Run Production MD Run (e.g., GROMACS) MD_Setup->MD_Run MD_Analysis Trajectory Analysis (RMSD, H-Bonds) MD_Run->MD_Analysis Compare Compare Retention Times with Simulation Results MD_Analysis->Compare HPLC Chiral HPLC Experiment HPLC->Compare

Caption: A generalized workflow for the computational study of chiral recognition.

Chiral_Recognition_Mechanism cluster_enantiomers Enantiomers of This compound cluster_interactions Diastereomeric Complexes R_Enantiomer R-Enantiomer R_Complex R-Complex (Less Stable) R_Enantiomer->R_Complex S_Enantiomer S-Enantiomer S_Complex S-Complex (More Stable) S_Enantiomer->S_Complex CSP Chiral Selector (Amylose Derivative) CSP->R_Complex CSP->S_Complex Elution Separation R_Complex->Elution Weaker Interaction (Faster Elution) S_Complex->Elution Stronger Interaction (Slower Elution)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the systematic evaluation of novel short-chain fatty acid (SCFA) derivatives, a class of molecules with significant therapeutic potential. Due to the limited public data on 2-Methoxypentanoic acid, this document establishes a robust, universally applicable methodology. We will use a hypothetical lead candidate, designated "Compound X," and its analogs to illustrate a best-practice workflow, from initial computational screening to detailed mechanistic studies. This approach ensures scientific rigor and provides a blueprint for assessing any novel compound within this chemical class.

Introduction: The Therapeutic Promise of Short-Chain Fatty Acid Derivatives

Short-chain fatty acids like butyrate and propionate are metabolites produced by the gut microbiome and are known to have wide-ranging biological effects, including anti-inflammatory, immunoregulatory, and anti-cancer activities.[1][2][3][4][5] A primary mechanism for these effects is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation.[1] Synthetic derivatives of SCFAs, such as the well-known drug Valproic Acid, have been developed to harness and improve upon these natural activities. Valproic acid's mechanism is complex, involving the enhancement of GABAergic transmission, blockade of voltage-gated sodium channels, and inhibition of HDACs.[6][7][8][9]

The development of novel SCFA derivatives like this compound—our conceptual "Compound X"—aims to achieve greater potency, selectivity, or improved pharmacokinetic profiles compared to existing compounds. This guide outlines the critical experiments required to validate these goals.

Part 1: Foundational Screening: From In Silico Prediction to In Vitro Validation

The initial phase of assessment is designed to rapidly filter and prioritize candidates based on predicted safety and primary biological activity.

In Silico ADMET Profiling: The First Gate

Before committing to costly and time-consuming wet-lab experiments, a computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential. Numerous open-access and commercial tools can predict these properties based on the chemical structure of a compound.[10][11][12]

Causality Explained: This step is a critical risk-mitigation strategy. A compound with high predicted toxicity or poor oral bioavailability may be deprioritized early, regardless of its biological activity, saving significant resources. Using multiple prediction tools is recommended to increase confidence in the results.[10]

Recommended Tools:

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction.[12]

  • SwissADME: Computes physicochemical properties and predicts ADME parameters.[12]

  • ADMET-AI: A fast web interface for predicting ADMET properties using machine learning models.[13]

  • ADMET Predictor®: A commercial software with a comprehensive suite of predictive models.[14]

Primary In Vitro Assays: Establishing a Biological Baseline

The first experimental step is to assess the compound's general effect on cell health and its activity against the primary putative target.

A fundamental requirement for any therapeutic candidate is a favorable safety profile. Cytotoxicity assays measure the degree to which an agent is toxic to cells.[15][16] This data is crucial for determining the concentration range for subsequent experiments and establishing a preliminary therapeutic window.

Commonly Used Methods:

  • MTT Assay: A colorimetric assay that measures metabolic activity, which corresponds to the number of viable cells.[17]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, an indicator of cell death.[17][18]

  • Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while dead cells do not.[15][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "Compound X," its analogs, and a vehicle control (e.g., DMSO). Treat the cells with these compounds over a broad concentration range (e.g., 0.1 µM to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Given that SCFA derivatives are known HDAC inhibitors, a direct enzymatic assay is the logical next step to confirm target engagement.[1] These assays measure the ability of a compound to inhibit the deacetylase activity of HDAC enzymes using a fluorogenic or colorimetric substrate.[19][20][21][22]

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and purified HDAC enzyme (e.g., recombinant human HDAC1).

  • Inhibitor Preparation: Prepare serial dilutions of "Compound X," its analogs, a known HDAC inhibitor as a positive control (e.g., Trichostatin A or Valproic Acid), and a vehicle control.[22]

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme and the test compounds/controls. Allow a brief pre-incubation period (10-15 minutes).

  • Initiate Reaction: Add the HDAC substrate to all wells to start the reaction. Incubate at 37°C for 60 minutes.

  • Stop & Develop: Add a developer solution containing a protease (like trypsin) and a potent HDAC inhibitor (to stop the reaction). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[19]

  • Data Acquisition: Measure the fluorescence (e.g., Ex: 360 nm, Em: 460 nm) using a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 for HDAC inhibition for each compound.

Part 2: Comparative Analysis and Decision Making

With foundational data in hand, a direct, objective comparison can be made to select the most promising candidate for further study.

Data Synthesis and Visualization

Summarizing the quantitative data from the primary screens in a clear, tabular format is essential for comparative analysis.

Table 1: Comparative Primary Screening Data for Compound X and Analogs

CompoundCytotoxicity IC50 (µM)HDAC1 Inhibition IC50 (µM)Selectivity Index (Cytotoxicity/HDAC1)
Compound X 75.21.550.1
Analog A 25.80.832.3
Analog B >10012.3>8.1
Valproic Acid 4000004000001.0

Interpretation:

  • Compound X shows good potency against HDAC1 and a strong selectivity index, indicating it is significantly more potent against its target than it is toxic to cells.

  • Analog A is the most potent HDAC1 inhibitor but also exhibits higher cytotoxicity, resulting in a lower selectivity index.

  • Analog B is less potent and less toxic, making it a lower-priority candidate.

  • Valproic Acid is included as a benchmark and, as expected, shows weak activity in this specific assay.[19]

Workflow for Candidate Prioritization

The data from the primary screen informs a critical decision point in the research pipeline.

G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Decision Point cluster_3 Outcomes Start Compound Library (Compound X, Analogs) Assay1 Cytotoxicity Assay (e.g., MTT) Start->Assay1 Assay2 Target-Based Assay (e.g., HDAC Inhibition) Start->Assay2 Analysis Calculate IC50 Values & Selectivity Index Assay1->Analysis Assay2->Analysis Decision Prioritize Candidate Analysis->Decision High Potency? Low Toxicity? Proceed Proceed to Mechanistic Studies Decision->Proceed Yes Deprioritize Deprioritize / Redesign Decision->Deprioritize No

Caption: Workflow for prioritizing lead compounds based on primary screening data.

Based on this workflow and the data in Table 1, Compound X is selected as the lead candidate for deeper mechanistic investigation due to its optimal balance of potency and low cytotoxicity.

Part 3: Mechanistic Validation in a Cellular Context

The final phase of this preclinical assessment framework is to confirm that the enzymatic inhibition observed in Part 1 translates into the desired biological effect within a cellular environment.

Confirming Target Engagement in Cells: Western Blot for Histone Acetylation

A Western blot is a powerful technique to visualize changes in protein levels and post-translational modifications.[23] If Compound X is an effective HDAC inhibitor in cells, it should lead to an accumulation of acetylated histones.

Experimental Protocol: Western Blot for Acetyl-Histone H3

  • Cell Treatment: Treat HeLa cells with Compound X at concentrations around its HDAC1 IC50 (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a vehicle control and a positive control (Trichostatin A).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration for each sample.[24][25]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis. Histones are small, so a 15% gel is often appropriate.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-Acetyl-H3K9). In parallel, probe a separate blot with an antibody for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A dose-dependent increase in the acetyl-H3 signal, with no change in total H3, confirms cellular target engagement.

Elucidating the Downstream Pathway: Cell Cycle Analysis

HDAC inhibition is known to cause cell cycle arrest, often by upregulating the expression of cyclin-dependent kinase inhibitors like p21.[26][27][28] This provides a functional, downstream readout of the compound's activity.

G CompoundX Compound X HDAC HDAC Enzyme CompoundX->HDAC Inhibits Acetylation Increased Histone Acetylation Histones Histone Proteins HDAC->Histones Deacetylates Gene Gene Promoter (e.g., p21 gene) Histones->Gene Regulates Access To Acetylation->Gene Allows Transcription Factor Binding p21 p21 Protein Expression Gene->p21 Transcription & Translation CDK Cyclin/CDK Complexes p21->CDK Inhibits Arrest G1 Cell Cycle Arrest CDK->Arrest Promotes Progression (Inhibited)

Caption: Signaling pathway from HDAC inhibition to cell cycle arrest.

Functional Assay: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with Compound X as described for the Western blot.

  • Cell Harvest: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Analysis: An effective compound will show a significant increase in the percentage of cells in the G0/G1 phase compared to the vehicle control, confirming the predicted downstream biological effect.[29]

Conclusion and Future Directions

This guide provides a logical, evidence-based framework for assessing the biological activity of novel short-chain fatty acid derivatives. By following this tiered approach—from in silico prediction to primary in vitro screening and finally to mechanistic validation—researchers can efficiently identify and characterize promising lead compounds.

The successful validation of Compound X through this workflow, demonstrating potent and selective on-target activity that translates to a desired cellular outcome, provides a strong rationale for advancing the candidate to more complex studies, including isoform selectivity profiling, off-target screening, and eventually, in vivo efficacy and safety models. This systematic process of comparative assessment is fundamental to the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Valproic Acid?
  • Wikipedia. (n.d.). Valproate.
  • Symbiosis Online Publishing. (2020, March 2). Mechanism of Action of Valproic Acid and Its Derivatives.
  • Dr.Oracle. (2025, September 1). What is the mechanism of action of valproic acid (Valproate)?
  • StatPearls - NCBI Bookshelf. (2024, March 19). Valproic Acid.
  • PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Cancer Research. (2016, September 15). p21(WAF1) Mediates Cell-Cycle Inhibition, Relevant to Cancer Suppression and Therapy.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • NIH. (n.d.). The Role of p21 in Apoptosis, Proliferation, Cell Cycle Arrest, and Antioxidant Activity in UVB-Irradiated Human HaCaT Keratinocytes.
  • PubMed Central. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • PubMed Central. (n.d.). Role of p21 in SP600125-induced cell cycle arrest, endoreduplication, and apoptosis.
  • ADMET-AI. (n.d.). ADMET-AI.
  • Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro.
  • BHSAI. (n.d.). Predictive ADMET Modeling.
  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • News-Medical.Net. (2020, February 3). What is the Effect of P21 in Cellular Function?
  • Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • PubMed Central - NIH. (n.d.). Examination of the expanding pathways for the regulation of p21 expression and activity.
  • ACS Publications. (2019, November 15). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors.
  • EpigenTek. (n.d.). Western Blot (WB) Protocol.
  • PubMed Central - NIH. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood.
  • PubMed Central - NIH. (n.d.). Immunoblotting histones from yeast whole cell protein extracts.
  • PubMed Central. (2023, July 6). Short chain fatty acids: the messengers from down below.
  • PubMed Central. (n.d.). Health Benefits and Side Effects of Short-Chain Fatty Acids.
  • MDPI. (n.d.). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications.
  • PubMed Central. (n.d.). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism.
  • MetwareBio. (n.d.). Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications.

Sources

A Guide to Inter-Laboratory Comparison of 2-Methoxypentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison study for the analysis of 2-Methoxypentanoic acid. Given the absence of a standardized, publicly available proficiency testing scheme for this specific analyte, this document synthesizes best practices from international standards and applies them to create a robust protocol. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries who are tasked with ensuring the accuracy and comparability of analytical measurements across different laboratories.

The core objective of an inter-laboratory comparison is to assess the performance of individual laboratories for specific tests or measurements and to identify potential issues in methodology or instrumentation.[1] By participating in such a study, laboratories can gain confidence in their results, demonstrate their competence to accreditation bodies, and contribute to the overall quality of data within their organizations.[2][3]

Study Design and Foundational Principles

A successful inter-laboratory comparison hinges on a meticulously planned study design. This involves the careful selection of test materials, establishment of a reference value, and the definition of clear performance metrics. The design outlined here is grounded in the principles of ISO/IEC 17043, which specifies the general requirements for proficiency testing.[4][5]

Key Considerations for Study Design:

  • Number of Participants: A minimum of eight laboratories reporting valid data is recommended to ensure statistically meaningful results.[6][7] In cases involving highly specialized instrumentation, a minimum of five laboratories may be acceptable.[6]

  • Test Materials: The study should include a minimum of five materials covering the concentration range of interest.[7] This should ideally bracket any relevant specification limits.[7]

  • Homogeneity and Stability: The test materials must be sufficiently homogeneous and stable throughout the duration of the study to ensure that any observed variability is attributable to laboratory performance, not the sample itself.[8]

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives & Scope P2 Source/Synthesize & Characterize This compound CRM P1->P2 P3 Prepare & Validate Test Samples (Spiked Matrix) P2->P3 P4 Establish Assigned Value (Reference Laboratory) P3->P4 P5 Develop & Distribute Study Protocol & Samples P4->P5 L1 Lab 1 Analysis P5->L1 L2 Lab 2 Analysis P5->L2 Ln Lab 'n' Analysis P5->Ln L_Collect Submit Results to Coordinating Body L1->L_Collect L2->L_Collect Ln->L_Collect D1 Statistical Analysis (ISO 13528) L_Collect->D1 D2 Calculate Z-Scores D1->D2 D3 Identify Outliers (Grubbs'/Cochran's Test) D2->D3 D4 Generate & Distribute Final Report D3->D4

Caption: Workflow of the inter-laboratory comparison study.

Analytical Methodology: A Comparative Approach

While a single, universally adopted method for this compound may not exist, several robust analytical techniques are suitable for its quantification. This guide proposes two primary methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), acknowledging that individual laboratories may have validated in-house variations.

GC-MS is a powerful and reliable technique for the analysis of short-chain fatty acids.[9] Due to the polarity and potential volatility of this compound, derivatization is often necessary to improve chromatographic performance and sensitivity.

Proposed GC-MS Protocol:

  • Reference Standard Preparation: Prepare a stock solution of this compound certified reference material (CRM) in a suitable organic solvent (e.g., methanol, acetonitrile).[10][11] Information on suppliers of this compound can be found from chemical vendors.[12]

  • Sample Preparation (Plasma Matrix Example):

    • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Acidify the sample with hydrochloric acid to protonate the carboxylic acid.

    • Extract the analyte using a suitable organic solvent such as methyl tert-butyl ether.[13]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent. A common approach for carboxylic acids is methylation using methanolic HCl or silylation.[14] Another option is to use a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) to form an amide.[15]

    • Heat the mixture as required by the chosen derivatization protocol.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable capillary column (e.g., a wax or mid-polarity column).[16]

    • Utilize an appropriate temperature gradient to achieve separation.

    • Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[13]

LC-MS offers an alternative approach that may not require derivatization, simplifying sample preparation.[17] However, challenges can arise with retaining small, polar carboxylic acids on traditional reversed-phase columns.[17][18]

Proposed LC-MS/MS Protocol:

  • Reference Standard Preparation: As per the GC-MS protocol.

  • Sample Preparation (Plasma Matrix Example):

    • To 100 µL of plasma, add the internal standard.

    • Perform a protein precipitation step by adding a threefold excess of a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Employ a chromatographic technique suitable for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography.[18]

    • Use an acidic mobile phase (e.g., containing formic or acetic acid) to ensure the analyte is in its protonated form for better retention.[19]

    • Operate the tandem mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for the deprotonated molecule [M-H]⁻.[17][19]

    • Develop a Multiple Reaction Monitoring (MRM) method for quantitative analysis, using specific precursor-to-product ion transitions for both the analyte and the internal standard.

Prior to the inter-laboratory study, the primary analytical method should be validated according to ICH Q2(R2) guidelines.[20] Key validation parameters include:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[21]No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[22]To be defined based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[23]Repeatability (intra-assay) RSD ≤ 15%; Intermediate precision (inter-assay) RSD ≤ 20%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]Signal-to-noise ratio ≥ 10.

Statistical Evaluation of Results

The statistical analysis of the data from an inter-laboratory comparison is crucial for providing an objective assessment of laboratory performance. The methods described in ISO 13528 provide a standardized approach for this evaluation.[5][25]

Performance Scoring (Z-scores):

The primary metric for evaluating performance is the z-score.[26] It is calculated for each laboratory's result using the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value for the test material.

  • σ is the standard deviation for proficiency assessment (often derived from the reproducibility of the method).

Interpretation of Z-scores:

The interpretation of z-scores is generally as follows[25][27]:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Laboratories with unsatisfactory results should investigate the root cause, which could include issues with sample preparation, instrument calibration, or calculation errors, and implement corrective actions.[25]

G A Receive Data from Participating Labs B Tabulate Results and Perform Initial Data Review A->B C Check for Outliers (e.g., Grubbs' Test, Cochran's Test) B->C D Calculate Robust Statistics (Mean, Standard Deviation) C->D E Calculate Z-Scores for Each Laboratory D->E F Categorize Performance (Satisfactory, Questionable, Unsatisfactory) E->F G Prepare Individualized Laboratory Reports F->G H Compile Summary Report (Anonymized) F->H

Sources

Safety Operating Guide

2-Methoxypentanoic Acid: A Comprehensive Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides an in-depth, procedural overview of the safe disposal of 2-methoxypentanoic acid, grounded in established safety protocols and scientific principles.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound (CAS No: 66018-26-6) is a carboxylic acid derivative with the molecular formula C6H12O3.[1][2][3][4]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following primary hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Key Physicochemical Data
PropertyValueSource
Molecular Weight132.16 g/mol [1]
CAS Number66018-26-6[1]
Hazard CodesIRRITANT[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is contingent on its concentration, the presence of contaminants, and local institutional and governmental regulations. The following workflow provides a logical, step-by-step process for its safe management.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Segregation & Containment cluster_2 Disposal Pathway Decision cluster_3 Treatment & Disposal A Identify Waste Stream: This compound B Determine Concentration & Contaminants A->B C Segregate from Incompatible Materials (Bases, Oxidizers) B->C D Select Appropriate Waste Container (HDPE or Glass) C->D E Label Container with Hazardous Waste Label D->E F Is solution <10% and uncontaminated? E->F G Is drain disposal permitted by local regulations? F->G  Yes J Dispose as Hazardous Waste via Institutional EHS F->J No H Neutralization Protocol G->H  Yes G->J No I Drain Disposal with Copious Amounts of Water H->I

Caption: Decision workflow for the proper disposal of this compound.

Initial Assessment and Segregation

The first critical step is to accurately characterize the waste stream.

Protocol:

  • Identify: Confirm the waste as containing this compound.

  • Quantify: Determine if the concentration is low (<10% aqueous solution) or high (concentrated or pure).

  • Analyze: Identify any contaminants. The presence of heavy metals, halogenated solvents, or other hazardous substances will mandate disposal as hazardous waste, regardless of concentration.

  • Segregate: Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[5] It is imperative to collect this compound waste in a dedicated container, separate from other waste streams, especially inorganic acids and bases, to prevent dangerous reactions.[5][6]

Containment and Labeling

Proper containment is essential to prevent leaks and ensure safe handling.

Protocol:

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and composition of the waste.

    • The associated hazards (e.g., "Corrosive," "Irritant").

    • The date the container was first used for waste accumulation.

  • Fill Level: Never fill a liquid waste container to more than 75-90% of its capacity to allow for vapor expansion.[6]

Disposal Pathways

The appropriate disposal route depends on the characteristics of the waste.

Pathway A: Neutralization for Low-Concentration, Uncontaminated Aqueous Solutions

For dilute (<10%), uncontaminated aqueous solutions of this compound, neutralization may be a viable option, provided it is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations .[5][7]

Neutralization Protocol:

  • Work in a Fume Hood: Always perform neutralization procedures in a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[5]

  • Dilution: If necessary, further dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted acid solution with constant stirring.[5] Avoid using strong bases like sodium hydroxide, as this can generate significant heat.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.[8]

  • Target pH: Continue adding the base until the pH is within the neutral range of 6.0 to 8.0.[5][8]

  • Final Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water (a 20:1 water to solution ratio is recommended).[9]

Pathway B: Hazardous Waste Disposal for Concentrated or Contaminated Solutions

Concentrated or contaminated this compound must be disposed of as hazardous waste.[5]

Protocol:

  • Contain and Label: Ensure the waste is in a properly selected and labeled container as described in section 2.2.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[5] Do not attempt to dispose of this waste through any other means.

Spill Management: Preparedness and Response

Accidents can happen, and a clear, well-rehearsed spill response plan is crucial.

  • Minor Spills: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[5] The absorbed material should then be collected into a designated hazardous waste container and disposed of accordingly.[5]

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[5] Alert your supervisor and the EHS department immediately.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the chemical's hazards, adhering to the procedural workflows for segregation, containment, and disposal, and being prepared for potential spills, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • LookChem. (n.d.). This compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Metasci. (n.d.). Safety Data Sheet: 2-Methoxy-2-methylpropanoic acid.
  • KR-163PL Safety Data Sheet. (n.d.).
  • KR-126GML Safety Data Sheet. (2016).
  • National Center for Biotechnology Information. (n.d.). (+)-2-Methylpentanoic acid. PubChem.
  • PubChemLite. (n.d.). This compound (C6H12O3).
  • Angene Chemical. (2025). Safety Data Sheet.
  • University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.